Estrone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Record name | estrone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estrone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022367 | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid white powder. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.236 g/cu cm at 25 °C | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |
CAS No. |
53-16-7, 19973-76-3 | |
| Record name | Estrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Estrone biosynthesis pathway from cholesterol
An In-Depth Technical Guide to the Estrone Biosynthesis Pathway from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Blueprint
The biosynthesis of this compound from cholesterol is a cornerstone of steroid hormone biology, with profound implications for reproductive health, oncology, and endocrinology. This guide is crafted not as a mere recitation of textbook pathways, but as a technical deep-dive for the hands-on researcher. Herein, we will not only trace the molecular lineage from a 27-carbon sterol to an 18-carbon estrogen but also dissect the "why" and "how" of the experimental methodologies that have illuminated this critical pathway. Our focus is on the causality behind the enzymatic steps and the self-validating nature of the protocols used to investigate them. This document is intended to serve as a practical, field-proven resource for those actively engaged in the study of steroidogenesis and the development of therapeutics that target it.
Part 1: The Strategic Conversion - From Cholesterol to Androgen Precursors
The journey from cholesterol to this compound is not a direct route but a multi-stage, multi-organelle process. The initial and rate-limiting phase involves the conversion of cholesterol to pregnenolone, a critical precursor for all steroid hormones.
Cholesterol Mobilization and Transport: The Gatekeeping Step
The biosynthesis begins with the mobilization of cholesterol from cellular stores, primarily lipid droplets, to the inner mitochondrial membrane. This transport is a highly regulated process facilitated by the steroidogenic acute regulatory protein (StAR). The critical nature of StAR is underscored by the severe consequences of its genetic deletion, which leads to a dramatic impairment of steroid hormone production.
The Irreversible Commitment: Cholesterol to Pregnenolone
Once at the inner mitochondrial membrane, cholesterol undergoes a three-step enzymatic conversion catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. This process involves two hydroxylations followed by the cleavage of the side chain between carbons 20 and 22, yielding pregnenolone and isocaproic aldehyde. This is the committed step in steroidogenesis; once pregnenolone is formed, it is destined to become a steroid hormone.
Experimental Workflow: Isolating Functional Mitochondria for Steroidogenesis Assays
A foundational technique for studying the initial phase of this compound biosynthesis is the isolation of functionally intact mitochondria, the site of pregnenolone synthesis.
Caption: Workflow for isolating functional mitochondria.
The Divergence: Progesterone and the Androgenic Precursors
Pregnenolone is then shuttled to the endoplasmic reticulum, where the subsequent enzymatic reactions occur. The pathway to this compound proceeds through two primary routes, the Δ⁴ and Δ⁵ pathways, which differ in the order of the enzymatic steps.
-
The Δ⁵ Pathway: Pregnenolone is first converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1), and then to dehydroepiandrosterone (DHEA) by 17,20-lyase, an activity also intrinsic to CYP17A1. DHEA is then converted to androstenediol by 17β-hydroxysteroid dehydrogenase (17β-HSD), and finally to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
The Δ⁴ Pathway: Alternatively, pregnenolone can be converted to progesterone by 3β-HSD. Progesterone is then hydroxylated by CYP17A1 to form 17α-hydroxyprogesterone, which is subsequently converted to androstenedione by the 17,20-lyase activity of CYP17A1.
Androstenedione is the key androgenic precursor for this compound biosynthesis.
Part 2: The Final Commitment - Aromatization to this compound
The conversion of androstenedione to this compound is the final and irreversible step in the biosynthesis of this estrogen. This reaction is catalyzed by the enzyme aromatase, a cytochrome P450 enzyme (CYP19A1) located in the endoplasmic reticulum of various tissues, including the ovaries, placenta, adipose tissue, and brain.
The Aromatase Reaction: A Three-Step Oxidation
The aromatization of androstenedione is a complex process involving three successive oxidation steps, all catalyzed by aromatase and requiring NADPH as a cofactor.
-
First Hydroxylation: The C19 methyl group of androstenedione is hydroxylated to form 19-hydroxyandrostenedione.
-
Second Hydroxylation: The 19-hydroxyandrostenedione is further hydroxylated to form 19-oxoandrostenedione.
-
Aromatization: The final step involves the cleavage of the C10-C19 bond and the aromatization of the A-ring, leading to the formation of this compound and formic acid.
Pathway Diagram: this compound Biosynthesis from Cholesterol
Caption: The Δ⁴ and Δ⁵ pathways of this compound biosynthesis.
Part 3: Quantifying Aromatase Activity - A Cornerstone Protocol
The development of aromatase inhibitors is a major therapeutic strategy, particularly in the treatment of estrogen receptor-positive breast cancer. Therefore, accurate and reliable methods for quantifying aromatase activity are paramount. The tritiated water release assay is a widely accepted and sensitive method.
Principle of the Tritiated Water Release Assay
This assay utilizes a specifically tritiated substrate, [1β-³H]-androstenedione. During the aromatization process, the tritium atom at the 1β position is stereospecifically removed and released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.
Detailed Protocol: Tritiated Water Release Assay
Materials:
-
Microsomal fraction containing aromatase (e.g., from placental tissue or transfected cells)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, assay buffer, and NADPH. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add [1β-³H]-androstenedione to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by placing the tubes on ice and adding a defined volume of ice-cold dextran-coated charcoal suspension. The charcoal binds the unreacted steroid substrate.
-
Separate Substrate and Product: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the charcoal with the bound substrate.
-
Quantify Product: Carefully transfer a defined volume of the supernatant, which contains the ³H₂O product, to a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of ³H₂O produced based on the specific activity of the [1β-³H]-androstenedione and the counting efficiency. Express aromatase activity as pmol/min/mg protein.
Data Summary: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Cellular Location |
| P450scc (CYP11A1) | Cholesterol | 1-10 | Variable | Inner Mitochondrial Membrane |
| 3β-HSD | Pregnenolone | 0.5-5 | Variable | Endoplasmic Reticulum |
| CYP17A1 (17α-hydroxylase) | Progesterone | 0.1-1 | Variable | Endoplasmic Reticulum |
| Aromatase (CYP19A1) | Androstenedione | 0.02-0.1 | Variable | Endoplasmic Reticulum |
Note: Km and Vmax values can vary significantly depending on the tissue source, species, and assay conditions.
Conclusion: A Pathway of Therapeutic Importance
The biosynthesis of this compound from cholesterol is a tightly regulated and complex pathway that is fundamental to human physiology. A thorough understanding of the enzymes involved, their kinetics, and their cellular locations is crucial for researchers in endocrinology, oncology, and drug development. The methodologies described herein provide a framework for the accurate investigation of this pathway and the development of novel therapeutics that target its key enzymatic steps. The continued exploration of this pathway will undoubtedly yield further insights into the intricate world of steroid hormone biology.
References
- Payne, A. H., & Hales, D. B. (2004). Overview of steroidogenic enzymes in the pathway from cholesterol to active steroid hormones. Endocrine Reviews, 25(6), 947–970. [Link]
- Miller, W. L. (2017). Steroidogenesis: Unanswered Questions. Trends in Endocrinology & Metabolism, 28(11), 771–793. [Link]
- Simpson, E. R., Mahendroo, M. S., Means, G. D., Kilgore, M. W., Hinshelwood, M. M., Graham-Lorence, S., ... & Mendelson, C. R. (1994). Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis. Endocrine Reviews, 15(3), 342–355. [Link]
- Cole, P. A., & Robinson, C. H. (1990). Mechanism and inhibition of cytochrome P-450 aromatase. Journal of medicinal chemistry, 33(11), 2933–2942. [Link]
- Stocco, D. M. (2001). StAR protein and the regulation of steroid hormone biosynthesis. Annual review of physiology, 63(1), 193–213. [Link]
An In-depth Technical Guide to the Mechanism of Action of Estrone on Estrogen Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone (E1), a primary member of the estrogen family of steroid hormones, plays a critical role in a vast array of physiological processes, mediated primarily through its interaction with estrogen receptors (ERs). While often considered a weaker estrogen and a precursor to the more potent estradiol (E2), the distinct mechanistic actions of this compound are of significant interest in endocrinology, oncology, and pharmacology. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action on estrogen receptors, ERα and ERβ. We will dissect its binding kinetics, the subsequent genomic and non-genomic signaling cascades, and the experimental methodologies used to characterize these interactions. The objective is to deliver a comprehensive resource that synthesizes established principles with field-proven insights for professionals engaged in research and drug development.
Introduction: The Estrogen Landscape and the Role of this compound
Estrogens are a class of steroid hormones essential for the development and function of the female reproductive system and the emergence of secondary sexual characteristics.[1] Their influence, however, extends to a multitude of other tissues, including bone, the cardiovascular system, and the central nervous system.[2] The major endogenous estrogens in humans are estradiol (E2), this compound (E1), and estriol (E3).
This compound is primarily produced in the ovaries and peripheral tissues, particularly adipose tissue, through the aromatization of androstenedione.[3][4] After menopause, as ovarian production of estradiol wanes, this compound derived from peripheral conversion becomes the predominant circulating estrogen.[1] While it can be reversibly converted to the more potent estradiol in various tissues by the 17β-hydroxysteroid dehydrogenase enzyme, this compound itself is an active ligand, capable of directly binding to and activating estrogen receptors.[4][5] Understanding its direct mechanism of action is therefore crucial for comprehending its physiological role and its potential as a therapeutic target.
Ligand-Receptor Interaction: this compound's Binding to ERα and ERβ
The biological effects of this compound are initiated by its binding to two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6] These receptors are members of the nuclear receptor superfamily, which function as ligand-activated transcription factors.[7]
2.1. Binding Affinity and Potency
A cornerstone of understanding this compound's action is recognizing its binding affinity relative to estradiol. This compound is consistently characterized as a weaker estrogen agonist.[6][8] This is a direct consequence of its lower binding affinity for both ERα and ERβ.
-
Comparative Affinity: One study quantified the relative binding affinities of this compound for human ERα and ERβ as 4.0% and 3.5%, respectively, of those of estradiol.[6] This reduced affinity means that higher concentrations of this compound are required to occupy the same number of receptors compared to estradiol.
-
Transcriptional Potency: The weaker binding affinity translates directly to lower transactivational capacity. The same study noted that the ability of this compound to activate gene transcription via ERα and ERβ was only 2.6% and 4.3%, respectively, of estradiol's capability.[6]
This inherent weakness has led to this compound often being categorized as a prohormone for estradiol, as much of its in vivo estrogenic effect can be attributed to its conversion to the more potent ligand.[4] However, in tissues with high local concentrations, its direct effects cannot be discounted.
Quantitative Comparison of Ligand Binding Affinities
The following table summarizes the relative binding affinities, providing a clear quantitative perspective on the hierarchy of estrogenic potency.
| Ligand | Receptor Subtype | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Dissociation Constant (Kd) |
| Estradiol (E2) | ERα | 100% | ~0.1 nM[9] |
| ERβ | 100% | ~0.4 nM[9] | |
| This compound (E1) | ERα | ~4.0%[6][8] | Lower affinity than E2 |
| ERβ | ~3.5%[6][8] | Lower affinity than E2 | |
| Estriol (E3) | ERα / ERβ | Lower than E1 and E2[9] | Lower affinity than E1/E2 |
Note: Absolute Kd values can vary based on experimental conditions. The relative affinities provide a more consistent comparison.
2.2. Receptor Conformation
Upon binding to the ligand-binding domain (LBD) of an ER, this compound induces a critical conformational change in the receptor protein. This structural shift is fundamental to all downstream actions. The altered conformation facilitates the dissociation of heat shock proteins, exposes surfaces for receptor dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and creates a binding surface for co-activator or co-repressor proteins. The specific conformation induced by this compound, while sufficient for activation, is less optimal than that induced by estradiol, which contributes to its reduced potency.
The Dual Modalities of this compound Signaling
This compound, like other estrogens, exerts its cellular effects through two distinct but interconnected pathways: the genomic and non-genomic signaling pathways.[5][10][11]
Genomic Signaling: The Classical Pathway
The genomic pathway, also known as the nuclear or classical pathway, involves the regulation of gene expression and is responsible for the long-term effects of this compound.[5][11] This process unfolds over hours to days.
Mechanism:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to ERs located predominantly in the nucleus.[10]
-
Dimerization & Translocation: Ligand binding triggers receptor dimerization.[10][11] The E1-ER complex then binds to specific DNA sequences.
-
ERE-Dependent Signaling: The dimer directly binds to Estrogen Response Elements (EREs), which are specific short DNA sequences in the promoter regions of target genes.[10][12] This interaction recruits a complex of co-activator proteins and general transcription factors, initiating transcription.
-
ERE-Independent Signaling: The E1-ER complex can also modulate gene expression without direct DNA binding. It can interact with other transcription factors, such as AP-1 or Sp1, tethering to their respective DNA response elements and influencing the transcription of genes that may not contain a classical ERE.[10][13]
Non-Genomic Signaling: Rapid Actions
The non-genomic pathway is characterized by rapid cellular responses that occur within seconds to minutes and do not depend on gene transcription or protein synthesis.[13][14] These actions are mediated by a subpopulation of ERs associated with the cell membrane or cytoplasm.[5][10][11]
Mechanism:
-
Membrane Receptor Activation: this compound binds to membrane-associated ERs (mERs), which can be full-length ERα or its splice variants, as well as the G protein-coupled estrogen receptor (GPER).[5][11]
-
Signal Transduction Cascades: This binding rapidly activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.[11][13]
-
Downstream Effects: These kinases then phosphorylate a variety of target proteins and transcription factors, leading to rapid changes in cellular function, such as ion channel modulation or nitric oxide production.[11][13]
Importantly, these two pathways are not mutually exclusive. The non-genomic activation of kinases can lead to the phosphorylation and activation of nuclear ERs or their co-regulators, representing a "nongenomic-to-genomic" signaling cascade that integrates rapid and long-term responses.[5][13]
Visualization of this compound Signaling Pathways
Caption: Step-by-step experimental workflow for an ER transcriptional activity assay.
Pharmacological & Physiological Implications
The dual mechanisms and weaker potency of this compound have significant consequences:
-
Postmenopausal Physiology: In postmenopausal women, where this compound is the main estrogen, its activity is crucial for maintaining bone density and influencing other estrogen-dependent tissues. [1][2]Its weaker nature may contribute to a different physiological balance compared to the estradiol-dominant premenopausal state.
-
Hormone Replacement Therapy (HRT): this compound and its derivatives are used in HRT to alleviate menopausal symptoms. [1][2][15]Understanding its specific receptor interactions is vital for designing therapies that maximize benefits (e.g., on bone) while minimizing risks (e.g., in breast or endometrial tissue). [1][2]* Oncology: The expression levels of ERα and ERβ, as well as the local conversion of this compound to estradiol, are critical factors in hormone-sensitive cancers like breast and endometrial cancer. [10]The proliferative signals initiated by this compound binding to ERα are a key target for anti-estrogen therapies.
Conclusion
The mechanism of action of this compound on estrogen receptors is a nuanced process defined by its comparatively weak binding affinity and its ability to activate both genomic and non-genomic signaling pathways. While often overshadowed by estradiol, this compound is a biologically active hormone with significant physiological and pharmacological relevance, particularly in the postmenopausal state. A thorough understanding of its interaction with ERα and ERβ, characterized by robust experimental methodologies, is fundamental for researchers and developers in endocrinology and related fields. This guide provides the foundational knowledge and technical framework necessary to explore the complex role of this pivotal steroid hormone.
References
- The genomic and non-genomic pathways of estrogen signaling.
- Genomic and non-genomic estrogen signaling. In the genomic pathway,...
- Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes | Molecular Endocrinology | Oxford Academic. [Link]
- Estrogen receptor signaling mechanisms - PMC - NIH. [Link]
- This compound. [Link]
- This compound | C18H22O2 | CID 5870 - PubChem - NIH. [Link]
- This compound: Uses, Interactions, Dosage, and Side Effects - Minicule. [Link]
- Clinical Profile of this compound USP (E1) - GlobalRx. [Link]
- The many faces of estrogen signaling - PMC - PubMed Central. [Link]
- Estrogen Receptors : Methods and Protocols / edited by K
- This compound: Understanding its Chemical Properties, Pharmaceutical Applications, and Market Impact - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound - Wikipedia. [Link]
- Role of this compound in Feminizing Hormone Treatment | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
- Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed. [Link]
- Fluorescence-based techniques for investigating estrogen receptor dynamics - BMB Reports. [Link]
- Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC - NIH. [Link]
- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One. [Link]
- Molecular Pathways of Estrogen Receptor Action - MDPI. [Link]
- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC - NIH. [Link]
- Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists - DTIC. [Link]
Sources
- 1. minicule.com [minicule.com]
- 2. Articles [globalrx.com]
- 3. This compound | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [medbox.iiab.me]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Estrone Metabolism and its Major Metabolates
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathways of estrone, a critical estrogen in human physiology. We will delve into the enzymatic processes, the resulting metabolites, and their biological significance. Furthermore, this document details established methodologies for the in vitro study and quantification of these compounds, offering a robust framework for researchers in endocrinology, oncology, and pharmacology.
Introduction: The Central Role of this compound in Estrogen Homeostasis
This compound (E1) is one of the three major endogenous estrogens, alongside estradiol (E2) and estriol (E3).[1] While estradiol is the most potent estrogen in reproductive-aged women, this compound becomes the predominant circulating estrogen after menopause.[2] It is synthesized primarily in adipose tissue from androstenedione via the aromatase enzyme and can also be formed through the reversible conversion of estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][3] this compound serves as a crucial precursor and metabolic intermediate of estradiol, effectively acting as a reservoir that can be converted to the more potent estradiol in various tissues.[1] Understanding the metabolism of this compound is paramount, as its biotransformation yields a diverse array of metabolites with distinct biological activities, ranging from estrogenic and antiestrogenic to potentially carcinogenic.[4][5]
The liver is the primary site for the extensive metabolism of this compound, which proceeds through two main phases: Phase I (hydroxylation) and Phase II (conjugation).[2][6] These processes are orchestrated by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily, catechol-O-methyltransferase (COMT), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).[2][7] The balance between the different metabolic pathways and the resulting profile of this compound metabolites have significant implications for health and disease, particularly in the context of hormone-dependent cancers.[8]
The Metabolic Journey of this compound: A Two-Phase Process
The biotransformation of this compound is a complex cascade of reactions designed to increase its water solubility and facilitate its excretion from the body.[9] This process can be broadly categorized into Phase I and Phase II metabolism.[10]
2.1. Phase I Metabolism: Hydroxylation via Cytochrome P450 Enzymes
The initial and rate-limiting step in this compound metabolism is hydroxylation, a reaction catalyzed by various cytochrome P450 enzymes.[2] This oxidative process introduces hydroxyl (-OH) groups at different positions on the steroid ring, leading to the formation of catechol estrogens and other hydroxylated metabolites.[7] The three principal hydroxylation pathways are:
-
2-Hydroxylation: This is the major oxidative route for this compound, primarily catalyzed by CYP1A1 and CYP1A2.[2][7] The resulting metabolite is 2-hydroxythis compound (2-OH-E1) .[2] 2-OH-E1 is generally considered a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative effects.[4][5]
-
4-Hydroxylation: Mediated predominantly by CYP1B1, this pathway yields 4-hydroxythis compound (4-OH-E1) .[2] Unlike its 2-hydroxy counterpart, 4-OH-E1 is a potent estrogen and has been implicated in carcinogenesis due to its ability to form quinones that can damage DNA.[3][4]
-
16α-Hydroxylation: This pathway, involving enzymes like CYP3A4, produces 16α-hydroxythis compound (16α-OH-E1) .[2] 16α-OH-E1 is a potent estrogen that can covalently bind to estrogen receptors, leading to prolonged estrogenic signaling and has been associated with an increased risk of certain cancers.[4][11]
The relative activity of these pathways, often summarized by the 2-hydroxythis compound to 16α-hydroxythis compound (2:16) ratio, is a key indicator of estrogen metabolic balance.[2][8] A higher ratio is generally considered protective.[5]
2.2. Phase II Metabolism: Conjugation for Excretion
Following hydroxylation, the this compound metabolites, as well as this compound itself, undergo Phase II conjugation reactions. These reactions attach polar molecules to the steroid, rendering them more water-soluble and readily excretable in urine and bile.[6][9] The primary conjugation pathways are:
-
Sulfation: Catalyzed by sulfotransferases (SULTs), particularly SULT1E1, this process adds a sulfate group to form estrogen sulfates.[7][12] This compound sulfate (E1S) is a major circulating estrogen conjugate and serves as a long-lasting reservoir that can be converted back to this compound by steroid sulfatase.[1][13]
-
Glucuronidation: This reaction, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to form estrogen glucuronides, such as This compound glucuronide .[7] These conjugates are readily excreted in the urine.[14]
-
Methylation: The catechol estrogens (2-OH-E1 and 4-OH-E1) are substrates for catechol-O-methyltransferase (COMT), which adds a methyl group to form methoxyestrogens, such as 2-methoxythis compound and 4-methoxythis compound .[2][7] Methylation is a detoxification step that reduces the oxidative potential of catechol estrogens.[2]
Major Metabolites of this compound and Their Biological Significance
The metabolic transformation of this compound generates a spectrum of metabolites with diverse physiological roles. A summary of the key metabolites and their characteristics is presented in the table below.
| Metabolite | Key Enzyme(s) | Biological Activity | Associated Health Implications |
| 2-Hydroxythis compound (2-OH-E1) | CYP1A1, CYP1A2 | Weakly estrogenic, potentially antiestrogenic[4][5] | Considered protective; a higher 2:16 ratio is linked to a reduced risk of breast cancer in premenopausal women[5][8] |
| 4-Hydroxythis compound (4-OH-E1) | CYP1B1 | Potent estrogen, can form DNA-damaging quinones[3][4] | Implicated in carcinogenesis[3][4] |
| 16α-Hydroxythis compound (16α-OH-E1) | CYP3A4 | Potent estrogen, binds covalently to estrogen receptors[4][11] | Associated with increased risk of certain cancers, but may protect against osteoporosis[8][11] |
| This compound Sulfate (E1S) | SULTs (e.g., SULT1E1) | Biologically inactive, serves as a reservoir for this compound[13] | A major circulating form of estrogen, can be reactivated in peripheral tissues[15] |
| This compound Glucuronide | UGTs | Biologically inactive, facilitates excretion[7] | A major urinary metabolite[14] |
| 2-Methoxythis compound | COMT | Weakly estrogenic, considered a detoxification product[7] | May have beneficial cardiovascular effects[7] |
| 4-Methoxythis compound | COMT | Weakly estrogenic, considered a detoxification product[7] | May have beneficial cardiovascular effects[7] |
Methodologies for Studying this compound Metabolism
The investigation of this compound metabolism relies on a combination of in vitro assays and sophisticated analytical techniques for the precise quantification of its metabolites.
4.1. In Vitro Metabolism Assays
In vitro models are indispensable for elucidating the enzymatic pathways of this compound metabolism and for screening potential modulators of these pathways. A common approach involves incubating this compound with liver microsomes, which are rich in CYP enzymes.
Protocol: In Vitro this compound Metabolism Assay Using Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1-10 µM, dissolved in a suitable solvent like ethanol or DMSO), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the metabolites and analyze it using LC-MS/MS.
4.2. Analytical Techniques for Metabolite Quantification
The accurate measurement of this compound and its metabolites in biological matrices is challenging due to their low concentrations and structural similarities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[16][17]
Workflow: LC-MS/MS Analysis of this compound Metabolites
-
Sample Preparation: Biological samples (e.g., serum, urine, or the supernatant from an in vitro assay) are first subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances.[18] For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often required to release the free steroids.[19]
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for low-concentration metabolites, a derivatization step may be employed.[19][20]
-
Chromatographic Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the different estrogen metabolites based on their polarity.
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique.[17] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[17]
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.[16][17]
Visualizing the Metabolic Network
To better understand the intricate relationships in this compound metabolism, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: The metabolic pathway of this compound, highlighting Phase I and Phase II reactions.
Caption: A typical workflow for the quantification of this compound metabolites using LC-MS/MS.
Conclusion and Future Directions
The metabolism of this compound is a finely tuned process with profound implications for human health. The balance between the formation of protective metabolites like 2-hydroxythis compound and potentially detrimental ones such as 4-hydroxythis compound and 16α-hydroxythis compound is a critical determinant of estrogen-related health outcomes. For researchers and drug development professionals, a thorough understanding of these metabolic pathways is essential for identifying novel therapeutic targets and developing safer and more effective hormonal therapies.
Future research should continue to explore the genetic and environmental factors that influence this compound metabolism, as well as the complex interplay between different estrogen metabolites and their downstream signaling effects. Advances in analytical technologies, particularly in mass spectrometry, will enable more comprehensive profiling of the entire estrogen metabolome, providing deeper insights into the intricate role of these hormones in health and disease.
References
- Estrogen Metabolism Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- Estrogens and Their Metabolism - Women's Healthcare. (2020, October 5).
- This compound - Wikipedia. (n.d.).
- Enzymes of estrogen metabolism. (1962). In Methods in Enzymology (Vol. 5, pp. 755-769). Academic Press.
- Thomas, M. P., & Potter, B. V. L. (2024). Metabolism of endogenous and exogenous estrogens in women. The Journal of Steroid Biochemistry and Molecular Biology, 241, 106526.
- The structural biology of oestrogen metabolism. (2013). Journal of Endocrinology, 218(3), R1-R18.
- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2019). Molecules, 24(12), 2297.
- Mellor, J. D., & Hobkirk, R. (1975). In vitro synthesis of estrogen glucuronides and sulfates by human renal tissue. Canadian Journal of Biochemistry, 53(7), 779–783.
- This compound | C18H22O2 - PubChem. (n.d.).
- 2-Hydroxythis compound | Rupa Health. (n.d.).
- Yuan, C., Kose, N., & Wu, C. (2012). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 413(1-2), 258–264.
- Estradiol (E2) and this compound (El) metabolic pathways. The metabolism of... | Download Scientific Diagram. (n.d.).
- This compound sulfate (medication) - Wikipedia. (n.d.).
- This compound sulfate - Wikipedia. (n.d.).
- In Vitro Synthesis of Estrogen Glucuronides and Sulfates by Human Renal Tissue. (1975). Canadian Journal of Biochemistry, 53(7), 779-783.
- LC/SRM/MS chromatograms for analysis of this compound and its metabolites... - ResearchGate. (n.d.).
- Sam, K. M., & Zava, D. T. (2011). Estrogen biosynthesis, phase I and phase II metabolism, and action in endometrial cancer. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 1–11.
- LC-MS/MS Method for Total this compound and Equilin Quantification - Lambda CRO. (2023, August 21).
- Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the. (2024, August 7). bioRxiv.
- Pharmacokinetics of estradiol - Wikipedia. (n.d.).
- Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
- 2 hydroxythis compound – Knowledge and References. (n.d.). Taylor & Francis.
- Current strategies for quantification of estrogens in clinical research. (2014).
- Deconjugation of the conjugate, this compound-3-glucuronide to form the free... - ResearchGate. (n.d.).
- New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm. (n.d.).
- Muti, P., Bradlow, H. L., Micheli, A., Krogh, V., Freudenheim, J. L., Schünemann, H. J., ... & Berrino, F. (2011). Estrogen metabolite ratio: Is the 2-hydroxythis compound to 16α-hydroxythis compound ratio predictive for breast cancer?. International Journal of Women's Health, 3, 37–51.
- Circulating 2-Hydroxy- and 16α-Hydroxy this compound Levels and Risk of Breast Cancer among Postmenopausal Women. (2008). Cancer Epidemiology, Biomarkers & Prevention, 17(8), 1932-1938.
- 16α-Hydroxythis compound - Wikipedia. (n.d.).
- This compound | Instalab. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. allergyresearchgroup.com [allergyresearchgroup.com]
- 3. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 4. 2-Hydroxythis compound | Rupa Health [rupahealth.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Estrogen metabolite ratio: Is the 2-hydroxythis compound to 16α-hydroxythis compound ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Estrogen biosynthesis, phase I and phase II metabolism, and action in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 16α-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 12. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sulfate (medication) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Instalab [instalab.com]
- 16. Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 20. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
A Technical Guide to the Function of Estrone Sulfate as an Estrogen Reservoir: Mechanisms, Measurement, and Therapeutic Targeting
Abstract: Estrone sulfate (E1S) is the most abundant circulating estrogen in humans, serving as a large, stable reservoir that can be converted into potent, biologically active estrogens within peripheral tissues.[1][2] This process of intracrine hormone production is pivotal, particularly in postmenopausal women, for maintaining local estrogen homeostasis and is increasingly recognized as a key driver in the pathology of hormone-dependent diseases, including breast and endometrial cancers.[3][4][5] This guide provides an in-depth technical overview of the E1S reservoir, detailing the enzymatic machinery governing its function, validated methodologies for its quantification and activity measurement, and the strategic rationale for its therapeutic targeting. It is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this critical pathway.
The Biochemical Basis of the Estrogen Reservoir
The concept of an estrogen reservoir is central to understanding how tissues can maintain high levels of hormonal stimulation even when circulating levels of active estrogens, like estradiol (E2), are low.[6] This is particularly relevant in the postmenopausal state, where ovarian estrogen production ceases, yet peripheral tissues remain a primary site of estrogen synthesis.[3]
This compound Sulfate (E1S): The Primary Circulating Estrogen
E1S itself is biologically inactive, exhibiting less than 1% of the binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol.[7][8] However, its significance lies in its sheer abundance and long half-life.[1][2] Circulating concentrations of E1S are 10- to 25-fold higher than those of unconjugated this compound (E1) and estradiol (E2).[1] This large pool originates from the peripheral conversion of E1 and E2, primarily in the liver.[1] Due to its hydrophilic nature, E1S cannot freely diffuse across cell membranes and requires active transport into target cells, a critical control point in its biological activity.[8][9]
The Gatekeeper Enzymes: STS and SULT1E1
The local bioavailability of active estrogens is tightly regulated by a dynamic equilibrium between two key enzymes: Steroid Sulfatase (STS) and Estrogen Sulfotransferase (SULT1E1).[3][10][11]
-
Steroid Sulfatase (STS): This microsomal enzyme hydrolyzes the sulfate group from E1S, converting the inactive precursor into biologically active this compound (E1).[3][10][12] E1 can then be further converted to the most potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][10] STS is expressed in numerous tissues, and its activity is often elevated in hormone-dependent tumors, providing a constant supply of estrogen to fuel cancer cell proliferation.[1][13]
-
Estrogen Sulfotransferase (SULT1E1): This cytosolic enzyme catalyzes the reverse reaction, the sulfation of E1 and E2 back into their inactive sulfate conjugates.[2][10][11] SULT1E1 effectively acts as a protective mechanism, inactivating estrogens and preventing excessive hormonal stimulation.[2][10]
The balance between STS and SULT1E1 activities within a specific tissue dictates the local concentration of active estrogens and, consequently, the level of estrogen receptor activation.[10] In many estrogen-dependent cancers, this balance is shifted towards STS-mediated activation.[10]
Caption: The this compound Sulfate Reservoir and Intracrine Estrogen Synthesis.
The Role of the E1S Reservoir in Physiology and Disease
Postmenopausal Estrogen Source
After menopause, the ovaries cease producing significant amounts of estrogen, and the primary source of hormones shifts to peripheral tissues.[3] The adrenal gland produces precursors like dehydroepiandrosterone sulfate (DHEA-S), which can be converted to androgens and then aromatized to estrogens. However, the vast circulating pool of E1S provides a more direct and substantial source for local estrogen production in tissues like the breast, endometrium, bone, and brain.[3][5][14]
Driver of Hormone-Dependent Cancers
The E1S reservoir is a critical driver of hormone-dependent cancer growth, particularly in postmenopausal women.[5][12][15] Breast and endometrial tumor tissues often have significantly higher STS activity than normal tissue, leading to an accumulation of intratumoral estradiol that stimulates cancer cell proliferation.[1][13][16] This local "intracrine" synthesis allows tumors to generate their own growth signals, rendering them less dependent on circulating estradiol levels.[10]
| Steroid | Typical Plasma Concentration (Postmenopausal) | Role |
| This compound Sulfate (E1S) | 150 - 2000 pg/mL[17] | Inactive Reservoir |
| This compound (E1) | 20 - 50 pg/mL[17] | Active Estrogen / E2 Precursor |
| Estradiol (E2) | < 25 pg/mL[17] | Most Potent Active Estrogen |
| Caption: Comparative plasma concentrations of key estrogens in postmenopausal women. |
Methodologies for Interrogating the E1S Reservoir
Accurate measurement of E1S levels and the activity of its metabolizing enzymes is crucial for both basic research and clinical drug development.
Protocol: Quantification of E1S and Related Steroids by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its superior specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity.[18][19][20]
Objective: To accurately quantify E1S, E1, and E2 in human plasma.
Methodology:
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add an internal standard solution containing deuterated E1S, E1, and E2 to correct for extraction loss and matrix effects.
-
Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Extraction (Solid-Phase Extraction - Optional for higher sensitivity):
-
For lower concentration samples, the supernatant from the previous step can be evaporated and reconstituted in a mobile phase or further cleaned using a solid-phase extraction (SPE) cartridge.
-
-
LC Separation:
-
Inject 10-20 µL of the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with mobile phases typically consisting of water with a small amount of formic acid or ammonium formate (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B). The gradient allows for the separation of the different steroids based on their hydrophobicity.
-
-
MS/MS Detection:
-
The column eluent is directed into a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode for E1S and positive or negative mode for E1 and E2.[21]
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte and its corresponding product ion after fragmentation, ensuring high specificity.
-
Example MRM transitions might be pre-determined based on instrument tuning.
-
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of E1S, E1, and E2 into a steroid-free matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.[18][21]
-
Protocol: Measurement of Steroid Sulfatase (STS) Activity
Assessing STS activity is key to understanding the potential for local estrogen synthesis in a tissue of interest. Assays can be performed on cell lysates, tissue homogenates, or even intact cells.[22][23] A common method uses a radiolabeled substrate.
Objective: To measure the rate of E1S hydrolysis to E1 in a tissue homogenate.
Methodology:
-
Tissue Homogenization:
-
Homogenize a known weight of tissue (e.g., 50-100 mg) in ice-cold phosphate buffer (pH 7.4) using a mechanical homogenizer. Phosphate buffer is used to inhibit other arylsulfatases.[24]
-
Centrifuge the homogenate to pellet debris and collect the supernatant (or microsomal fraction for higher purity). Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the tissue lysate (containing a known amount of protein, e.g., 50-100 µg) with a reaction buffer containing [3H]-Estrone Sulfate as the substrate.
-
Include control tubes: a "no enzyme" control (lysate is replaced with buffer) and a "time zero" control (reaction is stopped immediately).
-
Incubate the reaction tubes in a shaking water bath at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Extraction of Product:
-
Stop the reaction by adding an organic solvent, such as toluene or diethyl ether, which will selectively extract the unconjugated, hydrophobic product ([3H]-Estrone) while leaving the unreacted, hydrophilic substrate ([3H]-E1S) in the aqueous phase.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic (top) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation of Activity:
-
Convert the measured CPM to moles of product formed using the specific activity of the [3H]-E1S substrate.
-
Express the STS activity as pmol of E1 formed per hour per milligram of protein.
-
Caption: Workflow for a Radiometric Steroid Sulfatase (STS) Activity Assay.
Therapeutic Targeting of the E1S Reservoir
Given the crucial role of STS in supplying estrogens to tumors, it represents a highly attractive target for cancer therapy.[12][13] Inhibiting STS blocks the conversion of E1S to E1, effectively cutting off the fuel supply for hormone-dependent cancer cell growth.[5]
Rationale and Development of STS Inhibitors
The development of STS inhibitors was spurred by the observation that even after treatment with aromatase inhibitors (which block the conversion of androgens to estrogens), plasma levels of this compound did not decrease as expected, pointing to the importance of the sulfatase pathway.[5]
Early STS inhibitors were based on the this compound steroid structure.[13][25] A significant breakthrough was the development of sulfamate-based inhibitors, such as this compound-3-O-sulfamate (EMATE).[15][25] These compounds act as irreversible, mechanism-based inhibitors that are processed by the enzyme into a reactive species that covalently binds to and inactivates the active site.
Irosustat (STX64): A Clinical Candidate
Irosustat (STX64, BN83495) is the most clinically advanced STS inhibitor and is based on a non-steroidal coumarin sulfamate core.[15][26] This non-steroidal backbone avoids the inherent estrogenic effects of inhibitors based on an this compound scaffold.[25] Irosustat has been evaluated in Phase I and II clinical trials for hormone-dependent breast, endometrial, and prostate cancers.[12][15] Clinical studies have demonstrated that Irosustat effectively inhibits STS activity and can provide clinical benefit to patients with advanced disease.[12]
The development of potent and specific STS inhibitors provides a powerful therapeutic strategy to deprive hormone-dependent tumors of the estrogens they need to grow, validating the critical importance of the this compound sulfate reservoir in cancer pathology.[12][15]
Conclusion
This compound sulfate is not merely an inactive metabolite but a cornerstone of estrogen physiology, functioning as a vast and dynamic reservoir for the local production of active hormones. The enzymatic interplay between STS and SULT1E1 within target tissues creates a sophisticated system of "intracrine" control that is essential for homeostasis but can be hijacked by pathological processes like cancer. The development of robust analytical methods to probe this pathway and potent inhibitors to block it represents a significant advancement in endocrinology and oncology, offering new avenues for targeted therapies against hormone-dependent diseases.
References
- Purohit, A., & Reed, M. J. (2012). The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy. Journal of Steroid Biochemistry and Molecular Biology.
- Purohit, A., & Reed, M. J. (2015). Development of steroid sulfatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology.
- Foster, P. A. (2019). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]
- Kos, F., & Gobec, S. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. European Journal of Medicinal Chemistry. [Link]
- Smuc, T., & Rizner, T. L. (2017). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology. [Link]
- Wikipedia contributors. (n.d.).
- Gobbi, S., & Cavalli, A. (2020). Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from the last decade. RSC Medicinal Chemistry.
- Notelovitz, M. (2020). This compound sulfate. In Hormone Replacement Therapy and Cancer. Taylor & Francis. [Link]
- Thomas, M. P., & Potter, B. V. L. (2013). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Wikipedia contributors. (n.d.).
- Rizner, T. L. (2024). Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Ahmed, S., & James, K. (2002). Review of this compound sulfatase and its inhibitors--an important new target against hormone dependent breast cancer. Current Medicinal Chemistry. [Link]
- Pasqualini, J. R., et al. (1995). This compound sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence. Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Chetrite, G., & Pasqualini, J. R. (1991). This compound sulfatase activity and effect of antiestrogens on transformation of this compound sulfate in hormone-dependent vs. independent human breast cancer cell lines.
- Yamashita, H., et al. (1981).
- Yamashita, H., et al. (1981).
- Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]
- Grosser, C., et al. (2018). This compound-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6). Frontiers in Pharmacology. [Link]
- Wang, T., et al. (2024). Estrogen sulfotransferase and sulfatase in steroid homeostasis, metabolic disease, and cancer. Steroids. [Link]
- Miki, Y., et al. (2002). Systemic Distribution of Steroid Sulfatase and Estrogen Sulfotransferase in Human Adult and Fetal Tissues. The Journal of Clinical Endocrinology & Metabolism. [Link]
- Instalab. (n.d.). This compound. [Link]
- Kuhl, H. (2005). Markedly elevated levels of this compound sulfate after long-term oral, but not transdermal, administration of estradiol in postmenopausal women.
- Irie, T., et al. (2011). LC-MS/MS coupled with immunoaffinity extraction for determination of this compound, 17β-estradiol and this compound 3-sulfate in human plasma.
- Macis, D., et al. (2010). Liquid chromatography tandem mass spectrometry assay for fast and sensitive quantification of this compound-sulfate.
- Carlsson, A., et al. (2015). Determination of this compound sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents. Clinical Biochemistry. [Link]
- Carlsson, A., et al. (2015). Determination of this compound sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents.
- Beckers, E., et al. (2016). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons.
- Santner, S. J., et al. (1993). This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures.
- Hsieh, F. S., et al. (1992). Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects. Acta Endocrinologica. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of this compound sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sulfate (medication) - Wikipedia [en.wikipedia.org]
- 8. This compound sulfate - Wikipedia [en.wikipedia.org]
- 9. Frontiers | this compound-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 10. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen sulfotransferase and sulfatase in steroid homeostasis, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. This compound | Instalab [instalab.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. This compound sulfatase activity and effect of antiestrogens on transformation of this compound sulfate in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical perspective of estrone chemical synthesis
I have successfully gathered the primary literature for the key historical syntheses of estrone. I have the original papers for Bachmann-Cole-Wilds (equilenin), Johnson, Torgov, and Vollhardt. I also have the original German paper for Anner and Miescher.
The main challenge remains the language barrier for the Anner and Miescher paper. While I have the citation, I lack a direct English translation of the experimental section, which is crucial for the detailed protocol.
For the other syntheses, I have the necessary resources to extract the detailed experimental procedures. The next logical step is to focus on obtaining the experimental details from the Anner and Miescher paper, either by finding a translated version or a detailed secondary source that outlines the protocol in English. Once this is achieved, I will have all the necessary information to proceed with structuring the guide and creating the visualizations.
Therefore, I will adjust the plan to prioritize finding a usable version of the Anner and Miescher synthesis protocol. After that, I can move on to the comprehensive writing and diagramming phase.## The Architecture of a Molecule: A Historical Perspective on the Chemical Synthesis of this compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The journey to synthesize this compound, a biologically crucial estrogen, is a compelling narrative of ingenuity, perseverance, and the evolution of organic chemistry itself. From the early partial syntheses leveraging nature's starting materials to the elegant and intricate total syntheses constructed from simple precursors, the quest for this compound has spurred the development of novel synthetic methodologies and has served as a benchmark for the prowess of chemical synthesis. This guide provides a deep dive into the historical milestones of this compound's chemical synthesis, offering not just a chronological account, but a critical analysis of the strategies, the rationale behind key transformations, and the experimental details that brought these molecular architectures to life. For the modern researcher, this historical lens offers invaluable insights into the foundations of steroid synthesis and a source of inspiration for tackling contemporary challenges in drug development and complex molecule synthesis.
The Dawn of Steroid Synthesis: Early Efforts and the First Total Synthesis of a Steroid
The story of this compound synthesis begins not with this compound itself, but with the landmark total synthesis of equilenin, a related equine estrogen, by Bachmann, Cole, and Wilds in 1939. This achievement marked the first time a steroid molecule was constructed from simple, non-steroidal starting materials and laid the conceptual groundwork for future endeavors in the field.
The Bachmann-Cole-Wilds Synthesis of Equilenin (1939)
The Bachmann-Cole-Wilds synthesis is a masterclass in classical organic chemistry, employing a linear sequence of reactions to build the tetracyclic steroid nucleus. The strategy hinged on the construction of the C and D rings onto a pre-existing AB-ring system derived from 1-naphthylamine-6-sulfonic acid (Cleve's acid).
Experimental Protocol: Bachmann-Cole-Wilds Synthesis of Equilenin
The synthesis commenced with the preparation of the key intermediate, 1-keto-7-methoxy-1,2,3,4-tetrahydrophenanthrene. This tricyclic ketone then underwent a series of transformations to introduce the D-ring. A critical step involved a Reformatsky reaction to introduce a two-carbon chain at the C-1 position, followed by a series of reductions, dehydrations, and cyclizations to form the five-membered D-ring. The final steps involved the introduction of the angular methyl group at C-13 via a Dieckmann condensation and subsequent methylation.
| Step | Reactants/Reagents | Conditions | Product | Yield |
| 1 | 1-Keto-7-methoxy-1,2,3,4-tetrahydrophenanthrene, Zinc, Methyl bromoacetate | Benzene, Reflux | Methyl 1-hydroxy-7-methoxy-1,2,3,4-tetrahydrophenanthrene-1-acetate | - |
| 2 | Product from Step 1 | Acetic anhydride, Sodium acetate | Methyl 7-methoxy-3,4-dihydro-1-phenanthrylacetate | - |
| 3 | Product from Step 2 | Hydrogen, Palladium-charcoal | Methyl 7-methoxy-1,2,3,4-tetrahydro-1-phenanthrylacetate | - |
| 4 | Product from Step 3 | Sodium, Ethanol | 2-(7-Methoxy-1,2,3,4-tetrahydro-1-phenanthryl)ethanol | - |
| 5 | Product from Step 4 | Phosphorus tribromide | 1-(2-Bromoethyl)-7-methoxy-1,2,3,4-tetrahydrophenanthrene | - |
| 6 | Product from Step 5 | Sodium cyanide | 3-(7-Methoxy-1,2,3,4-tetrahydro-1-phenanthryl)propionitrile | - |
| 7 | Product from Step 6 | Methanolic HCl | Methyl 3-(7-methoxy-1,2,3,4-tetrahydro-1-phenanthryl)propionate | - |
| 8 | Product from Step 7, Methyl oxalate, Sodium methoxide | Benzene | Dimethyl 2-oxalyl-3-(7-methoxy-1,2,3,4-tetrahydro-1-phenanthryl)propionate | - |
| 9 | Product from Step 8 | Pyrolysis | Methyl 16-keto-7-methoxy-15,16-dihydro-17-equilenate | - |
| 10 | Product from Step 9, Methyl iodide, Potassium t-butoxide | t-Butanol | Methyl 16-keto-15-methyl-7-methoxy-15,16-dihydro-17-equilenate | - |
| 11 | Product from Step 10 | Hydrolysis, Decarboxylation | (±)-Equilenin methyl ether | - |
| 12 | Product from Step 11 | Pyridinium chloride | (±)-Equilenin | - |
Logical Flow of the Bachmann-Cole-Wilds Synthesis
Caption: A simplified workflow of the Bachmann-Cole-Wilds synthesis of equilenin.
The First Total Synthesis of this compound: Anner and Miescher (1948)
The first total synthesis of this compound was a monumental achievement reported by the Swiss chemists Georg Anner and Karl Miescher in 1948.[1][2] Their approach, while lengthy and arduous, demonstrated that this complex, biologically vital molecule could be constructed from scratch, a landmark in the history of organic synthesis. The strategy involved the stepwise construction of the steroid skeleton, culminating in the formation of the this compound molecule.
Due to the original publication being in German, a detailed, step-by-step protocol is presented here based on comprehensive reviews and analyses of their work. The synthesis started from the readily available naphthalene derivative, 6-methoxy-1-naphthylamine.
Experimental Protocol: Anner and Miescher's Total Synthesis of this compound
The synthesis is a multi-stage process that can be broadly divided into the construction of the C and D rings onto a modified naphthalene core.
| Step | Reactants/Reagents | Conditions | Product |
| 1 | 6-Methoxy-1-tetralone, Methylmagnesium iodide | Ether | 1-Methyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
| 2 | Product from Step 1 | Formic acid | 1-Methyl-6-methoxy-3,4-dihydronaphthalene |
| 3 | Product from Step 2, Maleic anhydride | Benzene, Reflux | Diels-Alder adduct |
| 4 | Product from Step 3 | Hydrogen, Palladium-charcoal | Reduced adduct |
| 5 | Product from Step 4 | Hydrolysis | Dicarboxylic acid |
| 6 | Product from Step 5 | Acetic anhydride | Anhydride |
| 7 | Product from Step 6 | Arndt-Eistert homologation (SOCl2, CH2N2, Ag2O/H2O) | - |
| 8 | Product from Step 7 | Cyclization (Ac2O) | Tricyclic keto-acid |
| 9 | Product from Step 8 | Clemmensen reduction (Zn(Hg), HCl) | Tricyclic acid |
| 10 | Product from Step 9 | Arndt-Eistert homologation | Homologated tricyclic acid |
| 11 | Product from Step 10 | Friedel-Crafts cyclization (SOCl2, AlCl3) | Tetracyclic ketone |
| 12 | Product from Step 11 | Methylation (KOBu-t, MeI) | This compound methyl ether |
| 13 | Product from Step 12 | Demethylation (HBr) | (±)-Estrone |
Conceptual Pathway of the Anner and Miescher Synthesis
Caption: A high-level overview of the Anner and Miescher this compound synthesis.
The American School: William S. Johnson's "Hydrochrysene Approach" (1951)
Shortly after the Swiss achievement, American chemist William S. Johnson and his student R. G. Christiansen reported a new total synthesis of this compound in 1951.[3] Their "hydrochrysene approach" represented a significant conceptual advance, aiming for greater stereochemical control during the construction of the tetracyclic framework.
The core of Johnson's strategy was the synthesis of a hydrochrysene derivative, which already contained the A, B, and C rings of the steroid, followed by the contraction of a six-membered ring to form the five-membered D-ring.
Experimental Protocol: Johnson's Hydrochrysene Approach to this compound
| Step | Reactants/Reagents | Conditions | Product |
| 1 | p-Anisaldehyde, Malonic acid | Pyridine, Piperidine | p-Methoxycinnamic acid |
| 2 | Product from Step 1 | Hydrogen, Raney Nickel | 3-(p-Methoxyphenyl)propionic acid |
| 3 | Product from Step 2 | Stobbe Condensation with dimethyl succinate | Diester |
| 4 | Product from Step 3 | Saponification and decarboxylation | 4-(p-Methoxyphenyl)-4-carboxy-3-butenoic acid |
| 5 | Product from Step 4 | Reduction and cyclization | 7-Methoxy-1-keto-1,2,3,4,9,10-hexahydrophenanthrene |
| 6 | Product from Step 5 | Reformatsky reaction with ethyl α-bromopropionate | Hydroxy ester |
| 7 | Product from Step 6 | Dehydration and saponification | Unsaturated acid |
| 8 | Product from Step 7 | Cyclization | Tetracyclic enone (hydrochrysene derivative) |
| 9 | Product from Step 8 | Ozonolysis | Dicarboxylic acid |
| 10 | Product from Step 9 | Pyrolysis of the lead salt | 16-Keto-estrone methyl ether |
| 11 | Product from Step 10 | Wolff-Kishner reduction | This compound methyl ether |
| 12 | Product from Step 11 | Demethylation (HBr) | (±)-Estrone |
Strategic Flow of Johnson's Synthesis
Caption: Key stages in W.S. Johnson's hydrochrysene approach to this compound.
Convergent and Efficient: The Torgov Synthesis (1963)
A major breakthrough in the practical synthesis of this compound came in 1963 with the development of the Torgov synthesis.[1] This approach was significantly more convergent and efficient than its predecessors, making it amenable to large-scale production. The key innovation was the condensation of two readily available building blocks: 6-methoxy-1-tetralone and 2-methyl-1,3-cyclopentanedione.
Experimental Protocol: The Torgov Synthesis of this compound
The Torgov synthesis is characterized by its elegant simplicity in constructing the steroid core.
| Step | Reactants/Reagents | Conditions | Product |
| 1 | 6-Methoxy-1-tetralone, Vinylmagnesium bromide | THF | 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
| 2 | Product from Step 1, 2-Methyl-1,3-cyclopentanedione | Triton B | Secosteroid |
| 3 | Product from Step 2 | p-Toluenesulfonic acid, Benzene | 3-Methoxy-8,14-seco-1,3,5(10),9(11)-estratetraene-14,17-dione |
| 4 | Product from Step 3 | Ethylene glycol, p-TsOH | Ketal protected secosteroid |
| 5 | Product from Step 4 | Sodium borohydride | Reduction of C17-ketone |
| 6 | Product from Step 5 | Hydrogen, Palladium on calcium carbonate | Hydrogenation of C14-C15 double bond |
| 7 | Product from Step 6 | Jones oxidation | Oxidation of C17-hydroxyl |
| 8 | Product from Step 7 | Hydrolysis | (±)-Estrone methyl ether |
| 9 | Product from Step 8 | Pyridinium chloride | (±)-Estrone |
Convergent Strategy of the Torgov Synthesis
Caption: The convergent nature of the Torgov synthesis of this compound.
A Modern Approach: Vollhardt's Cobalt-Mediated [2+2+2] Cycloaddition (1980)
In 1980, K. Peter C. Vollhardt and his group introduced a novel and elegant strategy for the synthesis of this compound based on a cobalt-mediated [2+2+2] cycloaddition.[4][5] This approach represented a significant departure from classical methods, showcasing the power of organometallic chemistry in the construction of complex molecules. The key step involves the cyclotrimerization of an acyclic diyne with bis(trimethylsilyl)acetylene (BTMSA) to rapidly assemble the B and C rings of the steroid.
Experimental Protocol: Vollhardt's Cobalt-Mediated this compound Synthesis
| Step | Reactants/Reagents | Conditions | Product |
| 1 | 1,5-Hexadiyne, n-BuLi, Ethylene oxide | THF | 1,5-Hexadiyn-3-ol |
| 2 | Product from Step 1, TsCl, Pyridine | - | Tosylate of 1,5-hexadiyn-3-ol |
| 3 | Product from Step 2, NaI | Acetone | 3-Iodo-1,5-hexadiyne |
| 4 | 2-Methylcyclopent-2-enone, Vinylmagnesium bromide, CuI | THF | 3-Vinyl-2-methylcyclopentanone |
| 5 | Product from Step 4, LDA, Product from Step 3 | THF | Alkylated cyclopentanone |
| 6 | Product from Step 5, Bis(trimethylsilyl)acetylene, CpCo(CO)2 | Toluene, Reflux | 2,3-Bis(trimethylsilyl)this compound methyl ether |
| 7 | Product from Step 6 | Trifluoroacetic acid | Protodesilylation |
| 8 | Product from Step 7 | Lead tetraacetate | Oxidative desilylation |
| 9 | Product from Step 8 | - | (±)-Estrone |
The [2+2+2] Cycloaddition Strategy
Caption: The cobalt-mediated [2+2+2] cycloaddition at the heart of Vollhardt's this compound synthesis.
Conclusion and Future Outlook
The historical journey of this compound synthesis is a testament to the relentless progress of organic chemistry. From the painstaking linear approaches of the early pioneers to the elegant and efficient strategies of the modern era, each synthesis has not only provided access to this vital hormone but has also pushed the boundaries of what is possible in the art and science of molecule building. The lessons learned from these historical endeavors continue to inform and inspire the development of new synthetic methods for ever more complex and medicinally important molecules. The legacy of these pioneering chemists lies not only in the successful synthesis of this compound but also in the rich tapestry of chemical knowledge they wove along the way.
References
- Anner, G., & Miescher, K. (1948). Über Steroide. Die Totalsynthese des natürlichen Oestrons. Helvetica Chimica Acta, 31(7), 2173–2183. [Link]
- ANNER, G., & MIESCHER, K. (1948). The total synthesis of natural oestron. Experientia, 4(1), 25-26. [Link]
- Funk, R. L., & Vollhardt, K. P. C. (1980). Transition-metal-catalyzed alkyne cyclizations. A cobalt-mediated total synthesis of dl-estrone. Journal of the American Chemical Society, 102(16), 5253–5261. [Link]
- Vollhardt, K. P. C. (1979). A Cobalt-Mediated Total Synthesis of dl-Estrone. SynArchive.
- Bachmann, W. E., Cole, W., & Wilds, A. L. (1940). The Total Synthesis of the Sex Hormone Equilenin and Its Stereoisomers. Journal of the American Chemical Society, 62(4), 824–839. [Link]
- Johnson, W. S., & Christiansen, R. G. (1951). A New Total Synthesis of this compound. Journal of the American Chemical Society, 73(11), 5511–5512. [Link]
- Ananchenko, S. N., & Torgov, I. V. (1963). A new synthesis of othis compound. Tetrahedron Letters, 4(24), 1553-1558.
- Johnson, W. S., Christiansen, R. G., & Ireland, R. E. (1957). A Total Synthesis of this compound and 14-Isothis compound. Journal of the American Chemical Society, 79(8), 1995–2005. [Link]
Sources
The Pivotal Role of Estrone in Postmenopausal Physiology: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Following the cessation of ovarian function at menopause, the hormonal landscape of a woman's body undergoes a profound transformation. While estradiol (E2) levels plummet, estrone (E1), a seemingly weaker estrogen, emerges as the primary circulating estrogen. This guide provides a comprehensive technical overview of the multifaceted role of this compound in postmenopausal physiology. We will delve into its synthesis and metabolism, explore its intricate interactions with estrogen receptors, and dissect its physiological and pathophysiological implications for bone, cardiovascular, and oncological health. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols and the rationale behind their application.
The Postmenopausal Estrogen Shift: The Ascendancy of this compound
Menopause is characterized by a dramatic decrease in ovarian estrogen production. However, the body is not entirely devoid of estrogens. The primary source of estrogen shifts from the ovaries to peripheral tissues, particularly adipose tissue.[1] Here, androstenedione, secreted by the adrenal cortex, is converted to this compound by the enzyme aromatase.[1][2][3] This makes this compound and its sulfate conjugate, this compound sulfate, the most abundant circulating estrogens in postmenopausal women.[1] While less potent than estradiol, this compound serves as a crucial circulating reservoir that can be converted to the more potent estradiol in various tissues, thereby exerting significant biological effects.[4][5]
Synthesis and Metabolism of this compound
The synthesis of this compound in postmenopausal women is a critical process for maintaining a basal level of estrogenic activity. The primary pathway involves the aromatization of androstenedione, a reaction catalyzed by aromatase (CYP19A1), which is abundantly expressed in adipose tissue.[1][6] This peripheral aromatization is the main reason why body mass index (BMI) is positively associated with circulating this compound levels in postmenopausal women.[1]
Once synthesized, this compound can undergo several metabolic transformations:
-
Conversion to Estradiol: this compound can be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes in various tissues.[7]
-
Hydroxylation: this compound is irreversibly hydroxylated at the C-2, C-4, or C-16 positions, leading to a cascade of metabolites.[8] These metabolites themselves can have biological activities and have been implicated in carcinogenesis.[8][9]
-
Sulfation: this compound can be sulfated to form this compound sulfate (E1S), which has a longer half-life and acts as a large circulating reservoir that can be converted back to this compound by steroid sulfatase.[1]
The intricate balance of these metabolic pathways is crucial in determining the overall estrogenic effect in postmenopausal women.
This compound's Interaction with Estrogen Receptors
This compound, like other estrogens, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[10] These receptors are ligand-activated transcription factors that, upon binding to estrogen, undergo a conformational change, dimerize, and bind to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
While this compound is considered a weaker estrogen than estradiol, its higher circulating concentrations in postmenopausal women mean it can still significantly occupy and activate ERs.[5] The binding affinity of this compound to ERα and ERβ is lower than that of estradiol. The dissociation constant (Kd) provides a measure of this affinity, with a lower Kd indicating a higher affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Source |
| This compound | ERα | ~4.29 x 10⁻⁹ M | [11] |
| Estradiol | ERα | ~4.04 x 10⁻¹⁰ M | [11] |
| Estriol | ERα | ~8.35 x 10⁻¹⁰ M | [11] |
The downstream signaling pathways activated by this compound-ER binding are complex and tissue-specific, leading to a wide range of physiological and pathophysiological effects.
Caption: Simplified this compound Signaling Pathway.
Physiological and Pathophysiological Roles of this compound in Postmenopause
The biological actions of this compound in postmenopausal women are a double-edged sword, offering benefits in some tissues while posing risks in others.
Bone Health: A Protective Role
Estrogen deficiency is a major contributor to postmenopausal osteoporosis.[12] this compound, as the primary remaining estrogen, plays a crucial role in mitigating bone loss.[12][13] Studies have shown a positive correlation between serum this compound levels and bone mineral density (BMD) in postmenopausal women.[12] The mechanism involves the regulation of osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively.[13] By binding to ERs in bone cells, this compound helps to maintain a balance that favors bone formation, thus preserving bone mass.[13][14] Hormone replacement therapy with this compound sulfate has been shown to be effective in preventing spinal bone mineral density loss in postmenopausal women.[15]
Cardiovascular System: A Complex Relationship
The role of estrogen in cardiovascular health is complex and not fully understood. While premenopausal women have a lower risk of cardiovascular disease compared to men, this protection diminishes after menopause, suggesting a cardioprotective role for estrogens.[16][17] Estrogens can have beneficial effects on lipid profiles and vascular function.[17]
However, the specific role of this compound in postmenopausal cardiovascular health is debated. Some studies suggest that appropriate physiological levels of this compound may offer cardiovascular protection.[18] A long-term prospective study found that postmenopausal women with higher this compound levels (≥15 pg/mL) had lower all-cause mortality, with most deaths being of cardiovascular origin.[18] Conversely, other research has not found a significant association between serum this compound concentrations and coronary artery disease.[19] Furthermore, some studies have even suggested that high levels of estradiol, which can be formed from this compound, may increase the risk of myocardial infarction or stroke in older women.[20] This highlights the need for further research to elucidate the precise role of this compound in the cardiovascular system.
Hormone-Sensitive Cancers: A Pro-Tumorigenic Role
While beneficial for bone health, the estrogenic activity of this compound can be detrimental in the context of hormone-sensitive cancers, particularly breast and endometrial cancers.[4][21] After menopause, when this compound becomes the dominant estrogen, it can fuel the growth of estrogen receptor-positive (ER+) breast cancers.[7][21]
Research has shown that this compound can induce the expression of genes involved in epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis.[7][21] In obese postmenopausal women, elevated this compound levels produced by adipose tissue are associated with a more aggressive breast cancer phenotype and a higher risk of mortality.[21][22] The pro-inflammatory environment created by higher this compound levels in obese individuals is thought to contribute to faster tumor growth.[22] These findings underscore the importance of understanding and potentially targeting this compound-driven pathways in the prevention and treatment of postmenopausal breast cancer.
Methodologies for Studying this compound
A variety of robust and sensitive methods are available to researchers and clinicians for the quantification of this compound and the characterization of its interactions with estrogen receptors.
Quantification of this compound in Biological Samples
Accurate measurement of this compound levels in serum and other biological fluids is crucial for both clinical diagnosis and research.
LC-MS/MS is considered the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.[23][24][25] This method allows for the simultaneous measurement of this compound and other estrogens and their metabolites without the need for chemical derivatization.[8][23]
Step-by-Step Methodology for Serum this compound Quantification by LC-MS/MS:
-
Sample Preparation:
-
Spike serum samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).[23]
-
Perform liquid-liquid extraction (LLE) using an organic solvent mixture (e.g., hexane:methyl-tert-butyl ether) to isolate the estrogens.[23]
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase compatible with the LC system.[23]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Utilize a C18 reverse-phase column to separate this compound from other components in the sample based on its physicochemical properties.[23]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
This compound is ionized, typically using negative electrospray ionization (ESI).
-
The precursor ion corresponding to this compound is selected and fragmented.
-
Specific product ions are monitored for quantification, providing high specificity.[24]
-
-
Data Analysis:
-
Generate a calibration curve using standards with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[23]
-
Causality Behind Experimental Choices: The use of an internal standard is critical to correct for any loss of analyte during sample preparation and for variations in instrument response. LLE is chosen for its efficiency in extracting lipophilic steroids from a complex matrix like serum. The specificity of tandem mass spectrometry, with its selection of both precursor and product ions, minimizes interference from other structurally similar compounds, which is a common issue with immunoassays.[26]
Caption: Workflow for this compound Quantification by LC-MS/MS.
Assessment of Estrogen Receptor Binding Affinity
Determining the binding affinity of this compound and other compounds to estrogen receptors is fundamental to understanding their biological activity and for the development of new drugs.
The radioligand binding assay is a classic and highly sensitive method to determine the relative binding affinities of compounds for a receptor.[27][28]
Step-by-Step Methodology for ER Competitive Binding Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).[28]
-
Radioligand: Use a radiolabeled form of estradiol (e.g., [³H]-17β-estradiol) at a fixed concentration.[28]
-
Unlabeled Competitors: Prepare serial dilutions of unlabeled this compound and a reference compound (e.g., unlabeled estradiol).
-
Receptor Source: Use a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα or ERβ.[27][28]
-
-
Assay Procedure:
-
Set up assay tubes containing the receptor preparation and the radioligand.
-
Add increasing concentrations of the unlabeled competitor (this compound or reference compound) to the tubes.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like hydroxyapatite (HAP) slurry precipitation or size exclusion chromatography.[28]
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[27]
-
Calculate the relative binding affinity (RBA) of this compound compared to the reference compound (estradiol, RBA = 100%).[27]
-
Self-Validating System: The inclusion of a standard curve with a known high-affinity ligand like estradiol in every experiment validates the assay's performance. The consistency of the IC50 for the reference compound across experiments ensures the reliability of the calculated RBAs for the test compounds.
In Vitro and In Vivo Models for Studying this compound's Effects
To investigate the downstream physiological effects of this compound, various in vitro and in vivo models are employed.
-
In Vitro Models:
-
Cell Lines: Estrogen-responsive cell lines, such as MCF-7 (breast cancer) and U2-OS (osteosarcoma), are widely used.[29][30] These cells can be treated with this compound to study its effects on cell proliferation, gene expression, and signaling pathways. Reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is driven by an ERE, are valuable tools to quantify the estrogenic activity of compounds.[30][31]
-
Yeast Estrogen Screen (YES): This is a rapid and cost-effective screening assay that utilizes genetically modified yeast cells expressing the human estrogen receptor and a reporter gene.[29]
-
-
In Vivo Models:
-
Ovariectomized Rodent Models: Ovariectomized mice or rats are commonly used to mimic the postmenopausal state of estrogen deficiency.[7] These animals can then be treated with this compound to study its effects on various organ systems, including bone, uterus, and mammary glands.
-
Zebrafish Model: The female zebrafish is another in vivo model used to assess estrogenic activity.[29] Exposure to estrogenic compounds induces the production of vitellogenin, a biomarker of estrogen exposure.[29]
-
The choice of model depends on the specific research question. In vitro models are excellent for high-throughput screening and mechanistic studies, while in vivo models provide a more comprehensive understanding of the physiological effects in a whole organism.[31][32][33]
Conclusion and Future Directions
This compound is a key player in postmenopausal physiology, with a complex and often dichotomous role. Its protective effects on bone are well-established, while its contributions to cardiovascular health remain an area of active investigation. The pro-tumorigenic role of this compound in hormone-sensitive cancers, particularly in the context of obesity, presents a significant challenge and a critical area for future research and therapeutic development.
For researchers and drug development professionals, a thorough understanding of this compound's synthesis, metabolism, and receptor interactions is paramount. The application of robust and sensitive analytical methods, such as LC-MS/MS and receptor binding assays, is essential for accurate assessment of this compound's role in health and disease. Future research should focus on elucidating the tissue-specific signaling pathways activated by this compound, identifying novel therapeutic targets to mitigate its detrimental effects while preserving its beneficial actions, and developing personalized strategies for the management of postmenopausal health.
References
- A possible role of this compound produced in adipose tissues in modulating postmenopausal bone density. PubMed.
- Long-Term Prospective Study of the Influence of this compound Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease. PMC.
- This compound (E1): A Critical Link in Hormonal Harmony. Ulta Lab Tests.
- Estrogen and Osteoporosis: Wh
- Effect of this compound sulf
- The Role of Testosterone and this compound in Bone Health in Fracture Risk in Postmenopausal Women. HCPLive.
- Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, this compound, 17alpha-ethynylestradiol and nonylphenol. PubMed.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.
- Mayo Clinic Minute: Women, estrogen and heart disease. YouTube.
- Serum this compound concentrations and coronary artery disease in postmenopausal women.
- An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics. Benchchem.
- This compound: Hormone Levels, Overview & Purpose. Cleveland Clinic.
- This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis. PMC - NIH.
- How are this compound levels managed in postmenopausal women?. Dr.Oracle.
- Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences.
- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One.
- This compound hormone linked to deadly breast cancer in obese women. Drug Target Review.
- Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Oxford Academic.
- Menopause and women's cardiovascular health: is it really an obvious rel
- Source of Estrogen Production in Postmenopausal Women. GitHub.
- Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. PubMed.
- Estrogen may increase risk of cardiovascular events in menopausal women. ScienceDaily.
- Estrogen Receptor Binding. Source not provided.
- Source of Estrogen Production in Postmenopausal Women1. The Journal of Clinical Endocrinology & Metabolism.
- Sylvester Researchers Link Obesity, Postmenopausal Estrogens and Breast Cancer Risk. Sylvester Comprehensive Cancer Center.
- In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. MDPI.
- Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences.
- Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry.
- Regulation of estrogen synthesis in postmenopausal women. PubMed.
- Estrogen receptor interaction with estrogen response elements. Oxford Academic.
- Association of Estrogen Metabolism with Breast Cancer Risk in Different Cohorts of Postmenopausal Women. NIH.
- Kinetic analysis of estrogen receptor/ ligand interactions. PNAS.
- Circulating Estrogen Metabolites and Risk of Breast Cancer among Postmenopausal Women in the Nurses' Health Study. AACR Journals.
- Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatiz
- Quantitation of this compound and Estradiol with Automated Online Sample Preparation and LC-MS/MS. Thermo Fisher Scientific.
- Metabolism of this compound sulf
- Current strategies for quantification of estrogens in clinical research. PMC - NIH.
- Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities.. PubMed.
- Kinetic analysis of estrogen receptor/ligand interactions. PNAS.
- Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic.
- This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older. Source not provided.
- This compound, Serum.
- Source of estrogen production in postmenopausal women. PubMed.
- Application Notes and Protocols for the Analytical Method Development of this compound using this compound-¹³C₂. Benchchem.
- Estrogen's Effects on the Female Body. Johns Hopkins Medicine.
Sources
- 1. droracle.ai [droracle.ai]
- 2. raw.githubusercontent.com [raw.githubusercontent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of estrogen synthesis in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Estrogen Metabolism with Breast Cancer Risk in Different Cohorts of Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A possible role of this compound produced in adipose tissues in modulating postmenopausal bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen and Osteoporosis: What's the Connection? [healthline.com]
- 14. hcplive.com [hcplive.com]
- 15. Effect of this compound sulfate on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Menopause and women’s cardiovascular health: is it really an obvious relationship? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Prospective Study of the Influence of this compound Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. sciencedaily.com [sciencedaily.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. news.med.miami.edu [news.med.miami.edu]
- 23. Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, this compound, 17alpha-ethynylestradiol and nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. academic.oup.com [academic.oup.com]
- 33. [PDF] Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. | Semantic Scholar [semanticscholar.org]
The significance of the estrone to estradiol ratio
An In-Depth Technical Guide on the Significance of the Estrone to Estradiol Ratio
Foreword
For decades, the study of estrogen biology has been fundamental to understanding female physiology, endocrine-related cancers, and metabolic health. While individual estrogen measurements have long been a cornerstone of clinical endocrinology, a more nuanced understanding is emerging. The focus is shifting from absolute concentrations to the dynamic interplay between different estrogen species. Central to this is the ratio of this compound (E1) to estradiol (E2), a critical biomarker that reflects the metabolic equilibrium between the most potent endogenous estrogen (E2) and its less potent precursor and metabolite (E1). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biochemical underpinnings, clinical significance, and analytical measurement of the E1/E2 ratio. It aims to synthesize technical accuracy with field-proven insights, moving beyond simple data points to explain the causality behind the shifting balance of these crucial hormones.
The Biochemical Axis: Aromatase and 17β-Hydroxysteroid Dehydrogenases
The concentrations of this compound and estradiol, and thus their ratio, are not static. They are the product of a finely tuned enzymatic cascade that begins with cholesterol and is subject to both systemic and local "intracrine" control, where individual tissues regulate their own hormonal environment.[1][2]
De Novo Synthesis via Aromatization
The synthesis of all estrogens is dependent on the enzyme aromatase (CYP19A1) , a member of the cytochrome P450 superfamily.[3][4] Aromatase irreversibly converts C19 androgens into C18 estrogens by aromatizing the A-ring of the steroid nucleus. Specifically, it catalyzes two principal reactions:
-
Androstenedione → this compound (E1)
-
Testosterone → Estradiol (E2)
In premenopausal women, the ovaries are the primary site of aromatase activity, directly producing the majority of circulating estradiol.[5][6] However, in postmenopausal women and men, the primary source of estrogen shifts to extragonadal tissues, such as adipose tissue, brain, and bone, where aromatase converts adrenal-derived androgens (primarily androstenedione) into this compound.[2][3][5] This shift is a key reason why this compound becomes the predominant circulating estrogen after menopause.[7][8]
The Critical Interconversion: The Role of 17β-HSD
While aromatase governs the total estrogen pool, the biological potency of that pool is determined by the reversible interconversion of the less active this compound into the highly potent estradiol. This reaction is catalyzed by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes.[9][10]
// Aromatase Pathways Aromatase1 [label="Aromatase (CYP19A1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatase2 [label="Aromatase (CYP19A1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Androstenedione -> Aromatase1 [dir=fwd]; Aromatase1 -> this compound [dir=fwd]; Testosterone -> Aromatase2 [dir=fwd]; Aromatase2 -> Estradiol [dir=fwd];
// 17-beta-HSD Interconversion HSD1 [label="17β-HSD Type 1\n(Reductive)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HSD2 [label="17β-HSD Type 2\n(Oxidative)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound -> HSD1 [dir=fwd, label=" Activation"]; HSD1 -> Estradiol [dir=fwd]; Estradiol -> HSD2 [dir=fwd, label=" Inactivation"]; HSD2 -> this compound [dir=fwd];
// Androgen Interconversion Testosterone -> Estradiol [style=invis]; // for layout Androstenedione -> Testosterone [dir=both, label=" 17β-HSDs"]; }
Caption: The core enzymatic pathways governing the E1/E2 ratio.
Different isoforms of 17β-HSD possess distinct catalytic preferences and tissue expression patterns, allowing for precise local control over estrogenic activity:
-
17β-HSD Type 1 (HSD17B1): Primarily catalyzes the reductive conversion of E1 to the more potent E2.[1][10][11] Its overexpression in tissues like breast tumors can lead to a localized increase in E2, promoting cell proliferation.[9][12]
-
17β-HSD Type 2 (HSD17B2): Primarily catalyzes the oxidative conversion of E2 back to the less potent E1, effectively acting as a brake on estrogenic stimulation.[1][10][11]
The differential expression of these enzymes is fundamental to intracrinology; for example, malignant breast epithelial cells often show predominant 17β-HSD Type 1 activity, whereas non-malignant cells express more 17β-HSD Type 2.[9]
Clinical and Physiological Significance of the E1/E2 Ratio
The E1/E2 ratio is more than a biochemical curiosity; it is a clinically relevant indicator of hormonal milieu with profound implications for health and disease. This is because estradiol (E2) is the principal intracellular human estrogen, exhibiting a potency that is approximately 10 times greater than this compound (E1) at the estrogen receptor.[7][13]
| Physiological/Clinical State | Primary Estrogen Source | Typical Circulating E1/E2 Ratio | Rationale |
| Premenopausal | Ovarian Estradiol (E2) | Low (<1) | Direct ovarian secretion of potent E2 results in higher circulating E2 relative to E1. E2 circulates at 1.5 to 4 times the concentration of E1.[14] |
| Postmenopausal | Peripheral conversion to this compound (E1) | High (>1) | Ovarian failure ceases E2 production. Adrenal androgens are converted to E1 in adipose tissue, reversing the ratio.[8][14] |
| Oral Estradiol HRT | Exogenous (Oral) | Very High (~5-10) | Oral E2 undergoes extensive first-pass hepatic metabolism, where it is rapidly converted to E1 before entering systemic circulation.[8][15] |
| Transdermal Estradiol HRT | Exogenous (Transdermal) | Low (~1-2) | Bypasses first-pass metabolism, delivering E2 directly to the circulation and creating a more physiological ratio.[8][15] |
Breast Cancer
Elevated circulating estrogen levels are a well-established risk factor for the development of estrogen receptor-positive (ER+) breast cancer.[16][17] The E1/E2 ratio is particularly critical within the breast tumor microenvironment itself. Many breast cancers create a positive feedback loop to sustain their growth by upregulating both aromatase and 17β-HSD Type 1.[4][5] This enhances local conversion of circulating E1 into proliferative E2, leading to E2 concentrations in tumor tissue that can be an order of magnitude higher than in plasma.[5] Consequently, an elevated local E2/E1 ratio is a key driver of tumor progression.[13] This is the foundational logic for therapies like aromatase inhibitors, which block the synthesis of E1 (the precursor for intratumoral E2) in postmenopausal women.[18]
Menopause and Hormone Replacement Therapy (HRT)
After menopause, the reversal of the E1/E2 ratio, with E1 becoming the dominant circulating estrogen, is a defining feature of the altered endocrine state.[14][19] The clinical implications of this ratio become paramount when considering HRT. As shown in the table above, the route of administration drastically alters the E1/E2 ratio. Oral estradiol administration leads to a non-physiological state of this compound dominance due to hepatic first-pass metabolism.[8][15] In contrast, transdermal delivery avoids this, resulting in a more balanced profile. While the full clinical significance of high this compound exposure is still debated, some in vitro evidence suggests that at high concentrations, this compound may act as a partial antagonist at the estrogen receptor, potentially interfering with estradiol's intended therapeutic effects.[8][20]
Metabolic Health
Emerging research has linked the E1/E2 ratio to metabolic dysfunction. In women with Polycystic Ovary Syndrome (PCOS), a condition often characterized by insulin resistance, a higher E1/E2 ratio has been associated with higher fasting insulin and postprandial glucose levels.[21][22] This suggests that a shift in estrogen metabolism towards the less potent E1 may be implicated in the pathophysiology of insulin resistance. Furthermore, studies in the general population have associated altered sex hormone ratios with an increased prevalence of metabolic syndrome.[23]
Analytical Methodology: The Gold Standard for Quantification
Accurate assessment of the E1/E2 ratio is critically dependent on the analytical method used for quantification. The low physiological concentrations of E1 and E2, particularly in postmenopausal women, men, and children, present a significant analytical challenge.[24][25]
Limitations of Immunoassays
For many years, immunoassays (RIA, ELISA) were the primary methods for estrogen measurement due to their low cost and ease of use.[26] However, their utility for precise ratio determination is severely limited. These methods are notoriously prone to a lack of specificity, exhibiting significant cross-reactivity with structurally similar steroid metabolites.[25][26] This often leads to an overestimation of true E1 and E2 concentrations, rendering them unreliable for the low levels seen in many populations and compromising the accuracy of the calculated ratio.[24]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is now unequivocally recognized as the gold standard for the quantification of steroid hormones.[27][28] Its power lies in the combination of physical separation (liquid chromatography) with highly specific mass-based detection (tandem mass spectrometry). This approach provides unparalleled specificity and sensitivity, allowing for the accurate and simultaneous measurement of multiple analytes (e.g., E1 and E2) in a single run, even at picogram-per-milliliter concentrations.[27][29][30]
Caption: A generalized workflow for E1 and E2 quantification by LC-MS/MS.
Self-Validating Protocol: Simultaneous Quantification of E1 and E2 in Serum by LC-MS/MS
This protocol describes a robust and self-validating system for the determination of the E1/E2 ratio. The use of co-eluting, stable isotope-labeled internal standards for each analyte ensures that any variations in sample extraction, recovery, or ionization are internally corrected, providing high trustworthiness in the final quantitative result.
1. Sample Preparation and Extraction
-
Objective: To isolate estrogens from the complex serum matrix and add internal standards for accurate quantification.
-
Procedure:
-
Aliquot 0.5 mL of serum or plasma into a clean glass tube.
-
Add a working solution of stable isotope-labeled internal standards (e.g., this compound-d4, Estradiol-d5) in methanol. The internal standards are critical for correcting for analytical variability.
-
Perform protein precipitation by adding a volume of cold methanol, vortexing, and centrifuging at high speed (e.g., 16,000 g) to pellet the precipitated proteins.[30]
-
The supernatant, containing the estrogens, is transferred to a new tube.
-
Perform Solid-Phase Extraction (SPE) using a suitable 96-well plate or individual columns to further clean the sample and concentrate the analytes.[29] This step is crucial for removing phospholipids and other substances that can interfere with mass spectrometric detection.
-
2. Derivatization (Optional, for Enhanced Sensitivity)
-
Objective: To chemically modify the E1 and E2 molecules to improve their ionization efficiency in the mass spectrometer, thereby lowering the limit of quantification.
-
Rationale: While methods for underivatized estrogens exist[30], derivatization is often required to achieve the low pg/mL sensitivity needed for postmenopausal and pediatric studies.[31]
-
Procedure:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute in a reaction buffer and add a derivatizing agent (e.g., dansyl chloride).
-
Incubate to allow the reaction to complete, then quench the reaction.
-
Evaporate and reconstitute the final sample in the mobile phase for injection.
-
3. LC-MS/MS Analysis
-
Objective: To separate E1 and E2 from each other and any remaining matrix components, and then to specifically detect and quantify them.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[30]
-
Procedure:
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase analytical column (e.g., Accucore RP-MS).[30] Use a gradient of mobile phases (e.g., water and methanol with appropriate additives) to separate E1 and E2 based on their hydrophobicity. The total run time is typically around 10 minutes.[30]
-
Ionization: Use an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to generate charged ions of the analytes.[30]
-
Tandem MS Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion for each analyte and its internal standard, fragmenting it, and then monitoring for a specific product ion. This two-stage mass filtering provides exceptional specificity.
-
4. Data Analysis and Validation
-
Objective: To calculate the concentration of E1 and E2 and validate the performance of the assay.
-
Procedure:
-
Generate a calibration curve by analyzing standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.
-
Determine the concentration of E1 and E2 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the E1/E2 ratio from the determined concentrations.
-
The method must be validated according to established guidelines, assessing for the Lower Limit of Quantification (LLOQ), precision (intra- and inter-assay CVs, typically <15%), accuracy (85-115%), recovery, and matrix effects.[29][30]
-
Conclusion and Future Directions
The this compound-to-estradiol ratio is a powerful biomarker that provides a more sophisticated view of estrogenic status than single-hormone measurements alone. It reflects the dynamic balance between estrogen synthesis and local activation, a balance that is profoundly altered by physiological state, disease, and therapeutic intervention. From driving proliferation in breast cancer to influencing metabolic health and defining the postmenopausal endocrine environment, the E1/E2 ratio holds significant diagnostic and prognostic value.
Realizing this value is contingent upon analytical rigor. The adoption of LC-MS/MS as the gold standard for measurement is essential for providing the specificity and sensitivity required to accurately determine this ratio, especially at the low concentrations relevant to many clinical and research questions.
Future research should continue to explore the utility of the E1/E2 ratio in other hormone-sensitive pathologies and further investigate the complex, tissue-specific regulation of 17β-HSD isoforms. As we move towards an era of more personalized medicine, biomarkers like the E1/E2 ratio will be indispensable tools for tailoring endocrine therapies and better understanding the intricate biology of estrogens.
References
- Aromatase - Wikipedia. (n.d.). Wikipedia. [Link]
- Al-Dirbashi, O. Y., et al. (2015). Standardized LC-MS/MS based steroid hormone profile-analysis. PubMed. [Link]
- Labrie, F., et al. (1997). The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology. PubMed. [Link]
- LC/MS/MS Method Package for Steroid Hormones. (n.d.). Shimadzu. [Link]
- Bulun, S. E., & Simpson, E. R. (1998). Biology of Aromatase. Holland-Frei Cancer Medicine. 6th edition. [Link]
- Li, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. [Link]
- Simpson, E. R. (2003). Minireview: Aromatase and the Regulation of Estrogen Biosynthesis—Some New Perspectives. Endocrinology. [Link]
- Poutanen, M., & Vihko, R. (1997).
- Owen, L. J., & Keevil, B. G. (2015). LC-MS/MS Analysis of steroids in the clinical laboratory.
- Estrogen biosynthesis P
- Day, J. M., et al. (2017). Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer. Oncotarget. [Link]
- 17β-Hydroxysteroid dehydrogenase - Wikipedia. (n.d.). Wikipedia. [Link]
- Paplomata, E., & O'Regan, R. (2014). Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells. International Journal of Molecular Sciences. [Link]
- Steroid Profiling by LC-MS/MS. (n.d.). Chromsystems. [Link]
- estradiol biosynthesis I (via this compound)
- New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound. (n.d.). Anapharm. [Link]
- Browne, P., et al. (2014). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Estradiol biosynthetic pathway. (n.d.).
- What is the difference between this compound and estrogen in hormone replacement therapy (HRT)? (2025). Dr.Oracle. [Link]
- Aromatase Inhibitors: Benefits, Side Effects, and More. (2025). BreastCancer.org. [Link]
- Cui, J., et al. (2013). Estrogen synthesis and signaling pathways during ageing: from periphery to brain. Trends in Molecular Medicine. [Link]
- Wooding, K. M., et al. (2015).
- Estrogen Metabolism Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
- What is the difference between this compound and estradiol (estrogen)? (2025). Dr.Oracle. [Link]
- Measuring Estrogens at Low Levels in Plasma. (n.d.).
- Estrogens, this compound (E1) and Estradiol (E2), Fractionated, Serum. (n.d.).
- Percentage of parent estrogen (this compound and estradiol) and 2-, 4-, and... (n.d.).
- HSD17B1 hydroxysteroid 17-beta dehydrogenase 1 [ (human)]. (2025). NCBI Gene. [Link]
- Coburn, S. B., et al. (2023). Distinct roles of this compound and estradiol in endothelial colony-forming cells. Physiological Reports. [Link]
- Progesterone Estrogen Balance. (n.d.). DUTCH Test Blog. [Link]
- Prentice, R. L., et al. (2009). Sex Hormone Levels and Risk of Breast Cancer With Estrogen Plus Progestin.
- de Blok, C. J. M., et al. (2021). The Role of this compound in Feminizing Hormone Treatment. The Journal of Clinical Endocrinology & Metabolism. [Link]
- The Pg/E2 (Progesterone/Estradiol) Ratio. (2015).
- Evidence-Based Opportunity to Personalize Breast Cancer Risk: The Data Are Building. (2013). The ASCO Post. [Link]
- Iwata, H., et al. (2003). Association of serum this compound levels with estrogen receptor-positive breast cancer risk in postmenopausal Japanese women. Clinical Cancer Research. [Link]
- Le, B., et al. (2019). This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older. The Journal of Clinical Endocrinology & Metabolism. [Link]
- Estrogen to Progesterone Ratio: Why it's Important? (2024). Rupa Health. [Link]
- Role of this compound in Feminizing Hormone Treatment. (2021). The Journal of Clinical Endocrinology & Metabolism. [Link]
- Exogenous Estrogens as Breast Cancer Risk Factors: A Perspective. (2022). MDPI. [Link]
- What are Normal Estrogen Levels? Testing, Symptoms & More. (2025). Dr. Westin Childs. [Link]
- Investigating the Effect of Estradiol Levels on the Risk of Breast, Endometrial, and Ovarian Cancer. (2022). The Journal of Clinical Endocrinology & Metabolism. [Link]
- Progesterone to Estrogen Ratio – Stop Suffering! (2017). Dr. Houston Anderson. [Link]
- Wang, C., et al. (2024). Associations of sex hormone ratios with metabolic syndrome and inflammation in US adult men and women. Frontiers in Endocrinology. [Link]
- Kim, J. H., et al. (2018). Association between the serum this compound-to-estradiol ratio and parameters related to glucose metabolism and insulin resistance in women with polycystic ovary syndrome. Clinical and Experimental Reproductive Medicine. [Link]
- Association between the serum this compound-to- estradiol ratio and parameters related to glucose metabolism and insulin resistance in... (2018). Semantic Scholar. [Link]
- Age-related changes in estradiol and longitudinal associations with fat mass in men. (2018). Andrology. [Link]
Sources
- 1. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. estradiol biosynthesis I (via this compound) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. 17 beta-hydroxysteroid dehydrogenases--their role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. oncotarget.com [oncotarget.com]
- 12. HSD17B1 hydroxysteroid 17-beta dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 15. The Role of this compound in Feminizing Hormone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence-Based Opportunity to Personalize Breast Cancer Risk: The Data Are Building - The ASCO Post [ascopost.com]
- 17. academic.oup.com [academic.oup.com]
- 18. breastcancer.org [breastcancer.org]
- 19. This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Association between the serum this compound-to-estradiol ratio and parameters related to glucose metabolism and insulin resistance in women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Associations of sex hormone ratios with metabolic syndrome and inflammation in US adult men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. chromsystems.com [chromsystems.com]
- 29. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
The Isolation of Estrone: A Technical Guide to a Landmark Discovery in Endocrinology
Introduction: A Race to Isolate the Elusive Female Sex Hormone
In the landscape of early 20th-century biochemistry, the nature of the sex hormones was a tantalizing mystery. While the physiological effects of ovarian function were well-documented, the precise chemical messengers remained elusive. This guide provides a detailed technical account of the landmark discovery and initial isolation of estrone, the first steroid hormone to be identified.[1] This achievement, accomplished independently and nearly simultaneously in 1929 by Adolf Butenandt in Germany and Edward A. Doisy in the United States, not only unveiled a key player in female reproductive biology but also laid the foundational techniques for the burgeoning field of steroid chemistry.[2][3][4][5]
This document will delve into the biochemical challenges, the innovative (for the era) experimental workflows, and the rigorous bioassays that guided the researchers. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a historical narrative, but a causal explanation of the experimental choices that led to this monumental discovery.
The Biochemical Problem: A Molecule in a Haystack
The central challenge in isolating this compound was its incredibly low concentration in biological sources. The primary source material, the urine of pregnant women, contained estrogenic activity, a fact discovered by Selmar Ascheim and Bernard Zondek.[6] However, the active principle was present in minute quantities, necessitating the processing of thousands of liters of urine to obtain mere milligrams of the crystalline hormone.[7] Butenandt, for instance, began his work with thousands of liters of urine to eventually isolate milligrams of pure this compound.[7]
The chemical nature of the hormone was unknown, but it was clear that it was a small, organic molecule soluble in certain organic solvents. Its phenolic properties, due to the aromatic A-ring of the steroid nucleus, would prove crucial for its separation from other urinary components. The isolation process, therefore, had to be a multi-stage marathon of extraction, concentration, and purification, all without the aid of modern chromatographic techniques.
The Bioassay: A Biological Compass in a Chemical Maze
Without modern analytical instrumentation, the researchers relied on a biological assay to guide their purification efforts. The Allen-Doisy test , developed in 1923, was the cornerstone of this research.[8] This test involved injecting the extracted fractions into ovariectomized (spayed) mice or rats.[9][10] In the absence of their ovaries, these animals would not undergo their normal estrous cycle. If a fraction contained estrogenic activity, it would induce cornification of the vaginal epithelium, a change that could be observed microscopically in vaginal smears.[9][10] This bioassay, though laborious, provided a reliable qualitative and semi-quantitative measure of the hormone's presence and relative concentration in the various extracts.
Experimental Workflow: A Reconstruction of the Initial Isolation of this compound
The following is a reconstructed, step-by-step methodology based on historical accounts of the procedures used by Butenandt and Doisy. It is important to note that the exact protocols of the two groups differed in some specifics, but the general principles of extraction and purification were similar.
Part 1: Initial Extraction from Urine
-
Collection and Acidification of Urine: Large volumes of urine from pregnant women were collected. The urine was acidified, typically with hydrochloric acid.
-
Causality: Acidification serves two purposes. Firstly, it prevents bacterial growth and degradation of the target molecule. Secondly, and more importantly, it hydrolyzes conjugated forms of this compound (such as this compound sulfate), liberating the free, biologically active hormone.
-
-
Solvent Extraction: The acidified urine was then extracted with a water-immiscible organic solvent. Butenandt utilized chloroform, while Doisy employed a large countercurrent extraction apparatus with an organic solvent.[6][11]
-
Causality: this compound, being a steroid, is significantly more soluble in organic solvents than in water. This step partitions the this compound from the bulk of the aqueous urine, achieving a significant initial concentration.
-
Part 2: Separation and Purification
-
Alkaline Wash: The organic extract was washed with an aqueous solution of sodium hydroxide.
-
Causality: this compound possesses a phenolic hydroxyl group on its A-ring, making it weakly acidic.[11] This allows it to be deprotonated by a strong base and dissolve in the aqueous alkaline solution, separating it from neutral and basic lipophilic impurities.
-
-
Re-acidification and Re-extraction: The alkaline aqueous solution was then re-acidified, and the this compound was re-extracted into an organic solvent like ether.
-
Causality: Re-acidification protonates the phenolate ion, making the this compound insoluble in water again and allowing it to be transferred back into an organic phase, further purifying it from water-soluble impurities.
-
-
Evaporation and Concentration: The organic solvent was carefully evaporated, leaving a crude, concentrated extract with high estrogenic activity as confirmed by the Allen-Doisy test.
Part 3: Crystallization
-
Fractional Distillation/Sublimation: The crude extract was subjected to fractional distillation or sublimation under reduced pressure.
-
Causality: This step separates compounds based on their boiling points. This compound, being a relatively small and stable molecule, could be purified from less volatile and more volatile impurities.
-
-
Crystallization from Solvent: The final, highly purified fraction was dissolved in a minimal amount of a suitable organic solvent (e.g., alcohol) and allowed to cool slowly.
-
Causality: As the solution cools, the solubility of this compound decreases, and if the sample is sufficiently pure, it will form crystals. This is a powerful purification step that excludes impurities from the crystal lattice. The result was the isolation of a white, crystalline solid.[1]
-
The following diagram illustrates the generalized workflow for the initial isolation of this compound.
Caption: Generalized workflow for the initial isolation of this compound.
Characterization and Significance
Following the successful isolation, the chemical properties of this compound were rapidly determined. Its molecular formula was established as C₁₈H₂₂O₂.[11] Butenandt's work was instrumental in elucidating its chemical structure, demonstrating the presence of a ketone and a phenolic hydroxyl group, and correctly proposing the four-ring steroid nucleus.[11] This structural work revealed the relationship between sex hormones and other steroids, such as cholesterol.[7]
The discovery and isolation of this compound had profound implications:
-
Foundation of Endocrinology: It provided the first tangible evidence of a specific chemical substance responsible for female sexual characteristics and the estrous cycle.
-
Birth of Steroid Chemistry: The methods developed for its isolation became foundational for the isolation of other steroid hormones, including progesterone and testosterone.[3]
-
Therapeutic Applications: The availability of pure this compound opened the door for studying its physiological effects and paved the way for the development of hormonal therapies.
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | Urine of pregnant women | [2][6] |
| Approximate Yield | Milligrams from thousands of liters | [7] |
| Molecular Formula | C₁₈H₂₂O₂ | [11] |
| Bioassay Method | Allen-Doisy Test (Vaginal Smears in Ovariectomized Rodents) | [8][9][10] |
Conclusion
The independent isolation of this compound by Adolf Butenandt and Edward A. Doisy stands as a monumental achievement in the history of science. It was a triumph of perseverance, logical chemical reasoning, and the innovative application of bioassays. The technical challenges were immense, requiring the processing of vast quantities of starting material with what would now be considered rudimentary techniques. This guide has aimed to provide a deeper understanding of the experimental rationale and workflows that led to the capture of this pivotal molecule, a discovery that fundamentally shaped our understanding of reproductive biology and opened new frontiers in medicine.
References
- Wikipedia. This compound. [Link]
- Santen, R. J., & Simpson, E. (2019). History of Estrogen: Its Purification, Structure, Synthesis, Biologic Actions, and Clinical Implications. Endocrinology, 160(3), 605–625. [Link]
- The Embryo Project Encyclopedia. (2017). Edgar Allen and Edward A.
- PubMed.
- ResearchGate. The Discovery of this compound, Estriol, and Estradiol and the Biochemical Study of Reproduction. The Work of Edward Adelbert Doisy. [Link]
- Britannica. Adolf Butenandt. [Link]
- PubMed. [Estrogenic activity in the chick embryo ovary; biological assay using the castrate rat (Allen-Doisy test) for verification of the chemical identification of estrogenic steroid hormones in the left ovary of the 21-day old embryo]. [Link]
- The Embryo Project Encyclopedia. Edgar Allen and Edward A.
- Britannica. This compound. [Link]
- ResearchG
- PubMed.
- NobelPrize.org. The Nobel Prize in Chemistry 1939 - Speed read: Exploring the sexual divide. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
- 4. This compound | hormone | Britannica [britannica.com]
- 5. Celebrating 75 years of oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. nobelprize.org [nobelprize.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Estrone's Involvement in Non-Cancerous Pathologies
Foreword
For decades, the narrative of estrogen's role in female physiology has been largely dominated by its more potent counterpart, estradiol (E2). Estrone (E1), often relegated to the status of a "weak" estrogen, has been viewed primarily as a metabolic byproduct or a precursor molecule. However, a growing body of evidence compels us to reconsider this simplistic view. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's nuanced and often independent contributions to a range of non-cancerous pathologies. We will move beyond the shadow of estradiol to illuminate the distinct signaling pathways, cellular effects, and clinical implications of this compound, providing a comprehensive resource for future research and therapeutic innovation.
Part 1: The Evolving Understanding of this compound: From Precursor to Key Player
This compound is one of the three major endogenous estrogens, alongside estradiol and estriol.[1] While it is true that this compound exhibits weaker binding affinity for the classical estrogen receptors (ERα and ERβ) compared to estradiol, its biological significance is far from negligible.[1] In postmenopausal women, this compound becomes the predominant circulating estrogen, primarily synthesized in adipose tissue from androstenedione via the action of aromatase.[1][2] This localized and systemic abundance in the later stages of life positions this compound as a critical, yet underappreciated, modulator of age-related diseases.
Biosynthesis and Metabolism: A Dynamic Equilibrium
This compound's biosynthesis is not confined to the gonads; it is also robustly produced in peripheral tissues, most notably adipose tissue.[1] The enzyme aromatase converts androstenedione to this compound, a process that is particularly significant in postmenopausal women and men.[1] Furthermore, this compound and estradiol exist in a dynamic equilibrium, interconverted by the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme, which is expressed in various tissues including the liver, uterus, and mammary glands.[1] This interconversion highlights the complexity of local estrogen signaling, where the cellular context and enzymatic machinery dictate the ultimate biological response.
The metabolism of this compound primarily occurs in the liver, where it undergoes conjugation to form this compound sulfate and this compound glucuronide, or hydroxylation by cytochrome P450 enzymes to produce catechol estrogens.[1] These metabolic pathways are not merely for inactivation and excretion; some metabolites, such as 2-hydroxythis compound and 16α-hydroxythis compound, possess their own distinct biological activities.[3]
Signaling Mechanisms: Beyond the Classical Pathway
Estrogens, including this compound, exert their effects through two primary signaling pathways: the classical nuclear-initiated pathway and the rapid membrane-initiated pathway.[4][5]
-
Nuclear-Initiated Signaling: In this pathway, this compound binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6]
-
Membrane-Initiated Signaling: this compound can also initiate rapid signaling cascades by binding to a subpopulation of estrogen receptors located at the plasma membrane (mERs) or to the G protein-coupled estrogen receptor (GPER).[4][5] This interaction can activate various downstream signaling molecules, including protein kinases like MAPK and PI3K, leading to rapid cellular responses that are independent of gene transcription.[7][8]
It is the interplay between these pathways, and the differential recruitment of co-regulatory proteins, that underpins the tissue-specific and often subtle effects of this compound.
Part 2: this compound in Skeletal Homeostasis and Osteoporosis
Osteoporosis, a progressive systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a major public health concern, particularly in postmenopausal women. The precipitous decline in estrogen levels following menopause is a primary driver of this condition.[9][10][11] While estradiol has been the focus of much of the research in this area, the role of this compound, as the dominant postmenopausal estrogen, is of paramount importance.
The Cellular Basis of Estrogen Action in Bone
Bone is a dynamic tissue that undergoes constant remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[9] Estrogens play a crucial role in maintaining this balance by:
-
Inhibiting Osteoclast Activity: Estrogens suppress the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.[9][12] This is achieved, in part, by downregulating the expression of pro-osteoclastogenic cytokines such as RANKL and upregulating the expression of its decoy receptor, osteoprotegerin (OPG).
-
Promoting Osteoblast Function: Estrogens stimulate the activity and survival of osteoblasts, the bone-forming cells.[11][12] They can also enhance the expression of bone matrix proteins.
This compound-Specific Mechanisms in Bone Protection
While sharing the general mechanisms of estrogen action in bone, emerging evidence suggests that this compound has distinct contributions. Local production of this compound within bone tissue from circulating this compound sulfate via steroid sulfatase can create a microenvironment with sufficient estrogenic activity to support bone health.[13] This local activation of this compound to estradiol by 17β-HSD within bone cells is a critical determinant of its bone-protective effects.
Experimental Workflow: Assessing this compound's Impact on Osteoclast Differentiation
To investigate the direct effects of this compound on osteoclastogenesis, a well-established in vitro assay can be employed.
-
Cell Culture: Murine bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL of M-CSF.
-
Osteoclast Induction: To induce osteoclast differentiation, BMMs are treated with 50 ng/mL of RANKL in the presence or absence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Treatment Duration: Cells are cultured for 5-7 days, with media changes every 2-3 days.
-
TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted.
-
Data Analysis: The number of osteoclasts per well is quantified and compared between control and this compound-treated groups. A dose-response curve can be generated to determine the inhibitory concentration (IC50) of this compound on osteoclast differentiation.
Caption: Workflow for assessing this compound's effect on osteoclast differentiation.
Part 3: The Dichotomous Role of this compound in Cardiovascular Health
The relationship between estrogens and cardiovascular disease (CVD) is complex and has been a subject of intense research and debate. While premenopausal women generally exhibit a lower risk of CVD compared to men of the same age, this protection diminishes after menopause, suggesting a cardioprotective role for estrogens.[14][15] However, large-scale clinical trials of hormone replacement therapy (HRT) have yielded conflicting and sometimes concerning results, highlighting the need for a more nuanced understanding of the effects of specific estrogens.[16]
Vasculoprotective Effects of Estrogens
Estrogens, including this compound, are known to have several beneficial effects on the cardiovascular system:
-
Endothelial Function: Estrogens promote the production of nitric oxide (NO), a potent vasodilator, and prostacyclin, which inhibits platelet aggregation and promotes vasodilation.[7] This helps to maintain vascular tone and prevent endothelial dysfunction, an early event in the pathogenesis of atherosclerosis.
-
Lipid Metabolism: Estrogens favorably modulate lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol levels.[17]
-
Inflammation and Cell Adhesion: Estrogens can exert anti-inflammatory effects by reducing the expression of adhesion molecules on endothelial cells, thereby inhibiting the recruitment of leukocytes to the vessel wall, a key step in atherogenesis.[7]
This compound's Specific Contributions to Cardiovascular Physiology
Studies specifically investigating the role of this compound have revealed its potential as a significant modulator of cardiovascular health, particularly in the postmenopausal period. Research has shown that this compound can modulate the growth and survival of endothelial cells and prevent apoptosis under conditions of oxidative stress.[7] Furthermore, this compound has been shown to attenuate leukocyte adhesion to endothelial cells, a critical process in the development of atherosclerotic plaques.[7]
Interestingly, a long-term prospective study in postmenopausal women with or at high risk for coronary artery disease found that higher serum this compound levels (≥15 pg/mL) were associated with lower all-cause mortality.[18] This suggests a protective role for endogenous this compound in this high-risk population.
Signaling Pathways in the Vasculature
The vasculoprotective effects of this compound are mediated through both genomic and non-genomic signaling pathways. The activation of membrane-associated estrogen receptors leads to the rapid activation of signaling cascades, including the MAPK and PI3K pathways, which are involved in cell proliferation, survival, and NO production.[7]
Caption: this compound signaling pathways in vascular endothelial cells.
Part 4: The Neuroprotective Potential of this compound in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. There is a well-documented sex difference in the prevalence and progression of some of these disorders, pointing towards a modulatory role for sex hormones.[19] The neuroprotective effects of estrogens have been a significant area of investigation, with preclinical studies providing compelling evidence for their beneficial roles.[20]
Estrogens and Neuronal Health
Estrogens exert pleiotropic effects in the central nervous system, promoting neuronal survival, supporting cognitive functions like learning and memory, and preventing neuronal loss.[20] The proposed mechanisms for these neuroprotective effects include:
-
Anti-inflammatory Actions: Estrogens can modulate the activity of microglia, the resident immune cells of the brain, and suppress neuroinflammatory responses that contribute to neuronal damage.[19]
-
Antioxidant Properties: Estrogens can act as antioxidants, protecting neurons from oxidative stress-induced damage, a common feature of many neurodegenerative diseases.[21][22]
-
Modulation of Apoptotic Pathways: Estrogens can interfere with apoptotic signaling cascades, thereby preventing programmed cell death of neurons.
-
Regulation of Neurotrophic Factors: Estrogens can enhance the expression and signaling of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for neuronal growth and survival.
This compound's Role in the Brain
While much of the research has focused on estradiol, the fact that this compound can be locally converted to estradiol in the brain suggests that it serves as an important reservoir for the more potent estrogen. Furthermore, some studies suggest that this compound itself may have direct neuroprotective effects. The presence of estrogen receptors in various brain regions, including the hippocampus and cortex, which are critical for memory and cognition, provides the anatomical basis for this compound's actions.[21]
However, it is crucial to acknowledge that the translation of these preclinical findings to clinical applications has been challenging. Clinical trials of estrogen replacement therapy in postmenopausal women for the prevention of cognitive decline and neurodegenerative diseases have yielded inconsistent and sometimes contradictory results.[20] This discrepancy may be due to factors such as the timing of intervention, the type and dose of estrogen used, and the specific patient population.
Part 5: this compound's Influence on Metabolic Syndrome and Related Disorders
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[23] The incidence of metabolic syndrome increases significantly after menopause, implicating estrogen deficiency in its pathogenesis.[24][25]
Estrogen's Role in Metabolic Homeostasis
Estrogens are key regulators of energy balance and glucose homeostasis.[24][26] They influence:
-
Adipose Tissue Distribution: Estrogens promote the accumulation of subcutaneous fat ("pear-shaped" body) and prevent the deposition of visceral fat ("apple-shaped" body), which is strongly associated with metabolic dysfunction.[24]
-
Insulin Sensitivity: Estrogens enhance insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue, thereby improving glucose uptake and utilization.[23][24]
-
Food Intake and Energy Expenditure: Estrogens can act on the hypothalamus to regulate appetite and increase energy expenditure.[24]
This compound, Obesity, and Insulin Resistance
In postmenopausal women, the primary source of estrogen is the conversion of androgens to this compound in adipose tissue.[1] This creates a complex interplay where obesity leads to higher this compound levels, yet the overall estrogenic environment is still significantly lower than in the premenopausal state.
While higher levels of this compound in obese postmenopausal women might be expected to be protective, some studies have shown a positive correlation between circulating estradiol (largely derived from this compound) and insulin resistance, although this association appears to be largely explained by the increased body fat mass.[27] This suggests that the relationship between this compound and metabolic health is not straightforward and may be influenced by the inflammatory state associated with obesity. In fact, some research suggests that in the context of obesity, this compound may act in concert with inflammatory pathways to drive pathological processes.[28][29]
Quantitative Data on this compound and Metabolic Parameters
| Parameter | Association with this compound/Estradiol in Postmenopausal Women | Reference |
| Body Mass Index (BMI) | Positive correlation | [27] |
| Percent Body Fat | Positive correlation | [27] |
| VLDL-Cholesterol | Positive correlation | [27] |
| Plasma Triglycerides | Positive correlation | [27] |
| HDL-Cholesterol | Negative correlation | [27] |
| Insulin Sensitivity | Negative correlation (confounded by adiposity) | [27] |
Part 6: Methodologies for this compound Research
Advancing our understanding of this compound's role in non-cancerous pathologies requires robust and sensitive analytical methods and relevant experimental models.
Quantification of this compound in Clinical Samples
Accurate measurement of this compound, especially at the low concentrations found in some populations, is crucial for clinical research.
-
Sample Preparation:
-
Aliquots of serum or plasma are combined with a stable isotope-labeled internal standard (e.g., E2-d5).
-
Estrogens are extracted using a solvent such as methyl t-butyl ether or through supported liquid extraction.
-
The solvent is evaporated, and the estrogens are derivatized (e.g., with dansyl chloride) to enhance ionization efficiency.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Two-dimensional chromatographic separation can be employed for enhanced specificity.
-
A C18 reverse-phase column is typically used for separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Quantitation is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
The transition from the precursor ion to a specific product ion for both this compound and the internal standard is monitored.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
This method offers high sensitivity and specificity, with lower limits of quantitation typically in the range of 0.5-5 pg/mL.[30][31][32][33]
Animal Models in this compound Research
Animal models are indispensable tools for elucidating the mechanisms of this compound action and for preclinical testing of potential therapeutic interventions.
-
Ovariectomized (OVX) Rodent Models: The surgical removal of the ovaries in rats and mice is a widely used model to simulate the estrogen-deficient state of menopause.[34] OVX animals exhibit many of the same metabolic and skeletal changes observed in postmenopausal women, including weight gain, increased visceral fat, and bone loss.[34] These models are valuable for studying the effects of estrogen replacement, including this compound administration.
-
Aromatase Knockout (ArKO) Mice: These mice lack the aromatase enzyme and are therefore unable to synthesize endogenous estrogens. They provide a powerful model for studying the consequences of complete estrogen deficiency.
-
Estrogen Receptor Knockout Mice: Mice lacking ERα, ERβ, or both are crucial for dissecting the specific roles of each receptor in mediating the effects of this compound.
It is important to consider the limitations of these models, such as species-specific differences in metabolism and physiology, when extrapolating the findings to humans.[35][36]
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that this compound is not merely a weak estrogen but a key player in the pathophysiology of a range of non-cancerous diseases, particularly in the context of aging and menopause. Its distinct metabolic profile and signaling properties warrant a more prominent place in our research endeavors.
Future research should focus on:
-
Elucidating this compound-Specific Signaling Pathways: Further investigation is needed to identify the unique downstream targets and cellular responses that are preferentially activated by this compound in different tissues.
-
The Role of this compound Metabolites: The biological activities of various this compound metabolites are still not fully understood and represent a promising area for future research.
-
Development of Selective this compound Receptor Modulators: A deeper understanding of this compound's actions could pave the way for the development of novel selective estrogen receptor modulators (SERMs) that harness the beneficial effects of this compound while minimizing potential adverse effects.
-
Clinical Studies with a Focus on this compound: Future clinical trials investigating hormone therapy should include the specific measurement of this compound and its metabolites to better understand their contributions to clinical outcomes.
By shifting our focus and employing the advanced methodologies now available, the scientific community is poised to unlock the full therapeutic potential of modulating this compound signaling in the prevention and treatment of a wide array of non-cancerous pathologies.
References
- KEGG Estrogen signaling pathway - Homo sapiens (human). (n.d.). KEGG.
- Villar-Pasi, C., et al. (2011). Cellular and molecular actions displayed by this compound on vascular endothelium. Steroids, 76(10-11), 1015-1021.
- Frontiers in Aging Neuroscience. (n.d.). New Insights Into the Role of Estrogen in Neurological Disorders: Pre-Clinical Studies.
- Villar-Pasi, C., et al. (2011). Cellular and molecular actions displayed by this compound on vascular endothelium. PubMed.
- The Role of Estrogen in Bone Health: Insights for Aging Women. (2025, January 20).
- Acaz-Fonseca, E., et al. (2016). Estrogens, Neuroinflammation, and Neurodegeneration. Endocrine Reviews, 37(4), 331-362.
- Healthline. (2023, April 17). Estrogen and Osteoporosis: What's the Connection?
- Medical News Today. (2025, March 25). How does estrogen affect osteoporosis?
- Taylor, R. L., et al. (2014). High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS. In: High-Throughput Analysis for Food Safety. Springer, New York, NY.
- Cusabio. (n.d.). Estrogen signaling pathway.
- Mauvais-Jarvis, F., et al. (2013). The Role of Estrogens in Control of Energy Balance and Glucose Homeostasis. Endocrine Reviews, 34(3), 309-338.
- Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833-842.
- Cleveland Clinic. (2022, February 18). This compound.
- Wikipedia. (n.d.). This compound.
- Correia, L. C., et al. (2012). Long-Term Prospective Study of the Influence of this compound Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease. The Scientific World Journal, 2012, 604870.
- Manolagas, S. C., et al. (1999). Molecular and cellular mechanisms of estrogen action on the skeleton. Journal of Cellular Biochemistry, 75(S32-33), 123-132.
- Khosla, S., et al. (2018). Osteoporosis Due to Hormone Imbalance: An Overview of the Effects of Estrogen Deficiency and Glucocorticoid Overuse on Bone Turnover.
- Kushnir, M. M., et al. (2016). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 162, 3-12.
- Członkowska, A., & Ciesielska, A. (2003). Influence of estrogens on neurodegenerative processes. Medical Science Monitor, 9(10), RA247-256.
- Wikipedia. (n.d.). Estrogen and neurodegenerative diseases.
- Healthline. (2024, December 18). Estrogen and Heart Disease: What's the Connection?
- Barton, M. (2013). Estrogens and Coronary Artery Disease: New Clinical Perspectives. Cardiovascular Research, 99(4), 585-594.
- Ali, S. F., & Miller, D. B. (1999). Neuroprotective Role of Estrogen in Oxidative Stress Induced Neurodegeneration: Implications for Neurotoxic Insult. Annals of the New York Academy of Sciences, 890, 236-249.
- Creative Diagnostics. (n.d.). Estrogen Signaling Pathway.
- Djianto, C., & Knez, M. (2021). The many faces of estrogen signaling. Biochemia Medica, 31(3), 030501.
- Instalab. (n.d.). This compound.
- Owen, L., & Keevil, B. (n.d.). Measuring Estrogens at Low Levels in Plasma. Waters.
- Manolagas, S. C., et al. (1999). Molecular and cellular mechanisms of estrogen action on the skeleton. Mayo Clinic.
- Arnal, J. F., et al. (2011). Estrogen Signaling and Cardiovascular Disease.
- Srikanthan, P., et al. (1999). A mouse model to study the effects of hormone replacement therapy on normal mammary gland during menopause: enhanced proliferative response to estrogen in late postmenopausal mice. Endocrinology, 140(6), 2570-2580.
- Kim, B. J., et al. (2019). Development and validation of the simultaneous measurement of this compound and 17 β estradiol in serum by LC MS/MS for clinical laboratory applications.
- Hevener, A. L. (2012). Minireview: The Year in Review of Estrogen Regulation of Metabolism. Molecular Endocrinology, 26(12), 1951-1955.
- Estrogen and cardiovascular disease. (n.d.). ResearchGate.
- Foryst-Ludwig, A., & Kintscher, U. (2010). The diversity of sex steroid action: regulation of metabolism by estrogen signaling in. Journal of Endocrinology, 206(1), 1-11.
- Tchernof, A., et al. (2015). Increased body fat mass explains the positive association between circulating estradiol and insulin resistance in postmenopausal women. American Journal of Physiology-Endocrinology and Metabolism, 308(6), E483-E490.
- Georgetown University Medical Center. (2025, December 2). Obesity-driven this compound emerges as a key driver of deadly postmenopausal breast cancer.
- menoPAUSE Blog. (2016, March 1). Metabolic Syndrome and the Role of Estrogen.
- Brann, D. W., et al. (2008). Estrogens and progesterone as neuroprotectants: What animal models teach us. Frontiers in Bioscience, 13, 1083-1089.
- Alliouachene, S., et al. (2017). Animal Models for the Study of the Relationships between Diet and Obesity: A Focus on Dietary Protein and Estrogen Deficiency. Nutrients, 9(3), 297.
- Ventura-Clapier, R., et al. (2017). The importance of biological sex and estrogen in rodent models of cardiovascular health and disease. Journal of Applied Physiology, 122(5), 1327-1339.
- Abot, A., et al. (2023). Comparison of Estetrol Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment. International Journal of Molecular Sciences, 24(11), 9637.
- Zsarnovszky, A., et al. (2021). Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions. International Journal of Molecular Sciences, 22(16), 8888.
- Drug Target Review. (2025, December 4). This compound hormone linked to deadly breast cancer in obese women.
- Gonzalez, P., et al. (2023). Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. Cancers, 15(2), 432.
- Cleveland Clinic. (n.d.). Estrogen.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. allergyresearchgroup.com [allergyresearchgroup.com]
- 4. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. cusabio.com [cusabio.com]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Cellular and molecular actions displayed by this compound on vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. hera-health.com [hera-health.com]
- 10. Estrogen and Osteoporosis: What's the Connection? [healthline.com]
- 11. How does estrogen affect osteoporosis? [medicalnewstoday.com]
- 12. Osteoporosis Due to Hormone Imbalance: An Overview of the Effects of Estrogen Deficiency and Glucocorticoid Overuse on Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Instalab [instalab.com]
- 14. Estrogens and Coronary Artery Disease: New Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term Prospective Study of the Influence of this compound Levels on Events in Postmenopausal Women with or at High Risk for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | New Insights Into the Role of Estrogen in Neurological Disorders: Pre-Clinical Studies [frontiersin.org]
- 21. Influence of estrogens on neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. Metabolic Syndrome and the Role of Estrogen - March 2016 - menoPAUSE Blog - Gynecology - Department of Obstetrics & Gynecology - University of Rochester Medical Center [urmc.rochester.edu]
- 24. The Role of Estrogens in Control of Energy Balance and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. joe.bioscientifica.com [joe.bioscientifica.com]
- 26. academic.oup.com [academic.oup.com]
- 27. journals.physiology.org [journals.physiology.org]
- 28. news-medical.net [news-medical.net]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 31. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. Animal Models for the Study of the Relationships between Diet and Obesity: A Focus on Dietary Protein and Estrogen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. The importance of biological sex and estrogen in rodent models of cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Androstenedione to Estrone: A Technical Guide to Aromatase (CYP19A1) Activity and Inhibition
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of steroid biochemistry and therapeutics. It provides a comprehensive overview of the enzymatic conversion of androstenedione to estrone, a critical reaction catalyzed by the enzyme aromatase (CYP19A1). This guide delves into the core biochemical principles, offers detailed experimental protocols, and explores the clinical and pharmacological relevance of this pivotal step in estrogen biosynthesis.
Introduction: The Significance of Aromatization in Health and Disease
The transformation of androgens into estrogens is a fundamental process in vertebrate physiology, with profound implications for sexual development, reproductive function, bone metabolism, and brain function.[1][2][3][4] The enzyme responsible for this conversion is aromatase, a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene.[1][2][3] Aromatase catalyzes the aromatization of the A-ring of C19 steroids, converting substrates like androstenedione and testosterone into this compound and estradiol, respectively.[2][5]
The activity of aromatase is not confined to the gonads; it is also expressed in various extragonadal tissues, including adipose tissue, brain, bone, and the placenta.[1][2] This localized estrogen production plays a crucial role in tissue-specific physiological processes. However, dysregulation of aromatase activity is implicated in the pathophysiology of several diseases, most notably hormone-dependent breast cancer.[2][6] In postmenopausal women, the peripheral conversion of adrenal androgens to estrogens by aromatase in adipose tissue becomes the primary source of circulating estrogens, which can fuel the growth of estrogen receptor-positive breast tumors.[7][8] Consequently, aromatase has emerged as a key therapeutic target, and the development of potent and specific aromatase inhibitors (AIs) has revolutionized the treatment of these cancers.[2][7][9][10][11]
This guide will provide the foundational knowledge and practical methodologies required to accurately study and modulate the enzymatic conversion of androstenedione to this compound.
The Enzyme: Aromatase (CYP19A1)
Aromatase (EC 1.14.14.14), also known as estrogen synthetase, is a complex enzyme localized to the endoplasmic reticulum of estrogen-producing cells.[1][3] As a cytochrome P450 enzyme, its catalytic activity is dependent on a heme cofactor and a partnership with NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH.[12]
Structure and Catalytic Mechanism
The conversion of androstenedione to this compound is a multi-step process that involves three successive oxidative reactions at the C19 methyl group of the androgen substrate.[1][13] Each step requires one molecule of O2 and one molecule of NADPH.[13][14] The reaction proceeds through two stable intermediates: 19-hydroxyandrostenedione and 19-oxoandrostenedione.[13][14] The final step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring and the release of formic acid.[13]
The intricate mechanism of the third oxidative step has been a subject of considerable research.[13][15] The prevailing evidence suggests a complex series of events involving a ferric peroxo intermediate that attacks the 19-aldehyde, ultimately leading to the characteristic aromatization.[13]
Caption: The multi-step conversion of androstenedione to this compound by aromatase.
Enzyme Kinetics
The kinetic parameters of aromatase can vary depending on the source of the enzyme (e.g., placental microsomes, recombinant protein) and the assay conditions.[12][16] For recombinant human aromatase expressed in E. coli, the Michaelis constant (Km) for androstenedione has been reported to be in the nanomolar to low micromolar range, indicating a high affinity of the enzyme for its substrate.[16][17] The turnover number (kcat) reflects the number of substrate molecules converted to product per enzyme molecule per unit of time.[13][18]
Methodologies for Quantifying Aromatase Activity
The accurate measurement of aromatase activity is fundamental to both basic research and drug discovery. A variety of in vitro assay methodologies have been developed, each with its own set of advantages and limitations. The choice of assay depends on factors such as the required sensitivity, throughput, and the nature of the biological sample.
Comparison of Common Aromatase Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Radiometric Assay ([³H]₂O Release) | Measures the release of tritiated water ([³H]₂O) from a specifically labeled androgen substrate (e.g., [1β-³H]-androstenedione).[19][20][21] | High sensitivity, well-established method. | Requires handling of radioactive materials, potential for false positives due to non-specific tritium release.[21][22][23] |
| Product Isolation Assays (HPLC, LC-MS/MS) | Directly quantifies the formation of this compound from androstenedione using chromatographic separation and detection.[24][25][26][27][28] | High specificity and accuracy, allows for simultaneous measurement of multiple steroids.[24][25][27] | Lower throughput, requires specialized equipment and expertise. |
| Fluorometric Assays | Utilizes a synthetic substrate that becomes fluorescent upon conversion by aromatase.[29][30][31][32] | High throughput, non-radioactive, suitable for high-throughput screening (HTS). | Indirect measurement of activity, potential for interference from fluorescent compounds. |
| Immunoassays (ELISA) | Employs antibodies to specifically detect and quantify the this compound product.[33] | High sensitivity, can be adapted for high-throughput formats. | Potential for cross-reactivity with other steroids, can be more variable than chromatographic methods. |
Expression and Purification of Recombinant Human Aromatase
For detailed mechanistic and inhibition studies, a pure and active preparation of aromatase is essential. The expression of recombinant human aromatase in systems such as Escherichia coli or insect cells using baculovirus vectors has enabled the production of sufficient quantities of the enzyme for structural and functional characterization.[16][17][34][35] Purification is often achieved through affinity chromatography, for instance, by using a hexahistidine tag engineered into the recombinant protein.[35]
Experimental Protocol: A Non-Radiometric Aromatase Inhibition Assay Using HPLC-MS/MS
This protocol details a robust and specific method for determining the inhibitory potential of test compounds on aromatase activity using recombinant human aromatase and quantifying this compound production by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This assay measures the enzymatic activity of recombinant human aromatase by quantifying the conversion of the substrate, androstenedione, to the product, this compound. The reaction is terminated, and the this compound produced is extracted and quantified using a highly sensitive and specific HPLC-MS/MS method. The inhibitory effect of a test compound is determined by comparing the amount of this compound produced in the presence of the compound to that in its absence.
Materials and Reagents
-
Recombinant human aromatase (e.g., from baculovirus-infected insect cells or E. coli expression systems)[35][36]
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Androstenedione (substrate)
-
This compound (analytical standard)
-
Letrozole or Anastrozole (positive control inhibitor)[19]
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
96-well microplates
-
Incubator
-
HPLC-MS/MS system
Experimental Workflow
Caption: Workflow for the non-radiometric aromatase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of androstenedione in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare stock solutions of the test compounds and the positive control inhibitor at various concentrations.
-
Prepare the reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare the enzyme master mix containing recombinant aromatase, NADPH-cytochrome P450 reductase, and NADPH in the reaction buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of test compound solution or vehicle control (for uninhibited reaction) to triplicate wells.
-
Add the positive control inhibitor to a separate set of wells.
-
Initiate the reaction by adding the enzyme master mix to all wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the test compounds to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Add the androstenedione substrate to all wells to start the enzymatic reaction. The final concentration of androstenedione should be close to its Km value to ensure sensitive detection of inhibition.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding a quenching solution, such as cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis. Alternatively, perform a liquid-liquid extraction or solid-phase extraction to concentrate the this compound and remove interfering substances.
-
-
HPLC-MS/MS Analysis:
-
Inject the extracted samples onto the HPLC-MS/MS system.
-
Use a suitable reverse-phase HPLC column (e.g., C18) to separate this compound from other components.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their unique parent-to-daughter ion transitions.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound to quantify the amount of product formed in each reaction.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Aromatase Inhibitors: Mechanisms and Applications
Aromatase inhibitors are broadly classified into two main types based on their mechanism of action.[7]
Types of Aromatase Inhibitors
-
Type I Inhibitors (Steroidal): These are also known as mechanism-based or suicide inhibitors. They are structurally similar to the androstenedione substrate and are converted by aromatase into a reactive intermediate that binds irreversibly to the enzyme's active site, leading to its inactivation.[7] An example is exemestane.
-
Type II Inhibitors (Non-steroidal): These inhibitors bind reversibly to the active site of aromatase.[7] They typically contain a nitrogen-containing heterocyclic ring that coordinates with the heme iron atom of the cytochrome P450 enzyme, thereby blocking the binding of the natural androgen substrate.[7] Examples include letrozole and anastrozole.
Caption: Mechanisms of action for Type I and Type II aromatase inhibitors.
Clinical and Research Applications
The primary clinical application of aromatase inhibitors is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[2][9][10][11] By potently suppressing estrogen synthesis, these drugs effectively starve the tumor cells of their growth stimulus.[8] In a research context, aromatase inhibitors are invaluable tools for elucidating the physiological roles of estrogens in various tissues and for studying the consequences of estrogen deprivation.
Conclusion
The enzymatic conversion of androstenedione to this compound by aromatase is a cornerstone of steroid endocrinology and a critical target in the management of estrogen-dependent diseases. A thorough understanding of the enzyme's mechanism, coupled with the ability to accurately measure its activity and inhibition, is paramount for advancing research and developing novel therapeutics in this field. This guide has provided a comprehensive framework, from fundamental principles to detailed experimental protocols, to empower researchers in their exploration of this vital biochemical pathway.
References
- Expression and purification of a recombinant form of human aromatase from Escherichia coli. (n.d.). Google Scholar.
- Aromatase. (2024, December 12). In Wikipedia.
- Auchus, R. J., & Gu, J. (2015). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 290(11), 6931-6943. [Link]
- Aromatase Inhibitors. (2022, August 18). Breastcancer.org.
- Czajka-Oraniec, I., & Simpson, E. R. (2010). Aromatase research and its clinical significance. Endokrynologia Polska, 61(1), 126-134.
- Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in oncology, 27(6 Suppl 11), 3-11.
- Aromatase inhibitors: Mechanism of action and role in the treatment of breast cancer. (2025, August 9). ResearchGate.
- Aromatase Inhibitors for Lowering Breast Cancer Risk. (2021, December 16). American Cancer Society.
- Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. (2022, August 18). MD Anderson Cancer Center.
- Cheung, Y., Lu, C. C., & Chen, S. (2009). Molecular Basis for the Aromatization Reaction and Exemestane-Mediated Irreversible Inhibition of Human Aromatase. Molecular Cancer Therapeutics, 8(5), 1143-1151.
- Santen, R. J., Brodie, H., Simpson, E. R., Siiteri, P. K., & Brodie, A. (2009). History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target. Endocrine Reviews, 30(4), 343–375. [Link]
- Gu, J., & Auchus, R. J. (2015). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. ResearchGate.
- Miller, W. R. (1983). Significance of aromatase activity in human breast cancer. Journal of Clinical Endocrinology & Metabolism, 57(6), 1125-1128.
- CYP19A1 gene. (2014, April 1). MedlinePlus.
- CYP19A1 gene: MedlinePlus Genetics. (2014, April 1). MedlinePlus.
- Mechanism of estrogen synthesis inhibition. (n.d.). ResearchGate.
- Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection. (2022). ScienceDirect.
- Molecular Action and Clinical Relevance of Aromatase Inhibitors. (1998). PubMed.
- In vitro aromatase inhibition assay. (n.d.). Bio-protocol.
- Lønning, P. E. (2003). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 9(1 Suppl), 461s-467s.
- Aromatase/CYP19A1 General Information. (n.d.). Sino Biological.
- Czajka-Oraniec, I., & Simpson, E. R. (2010). Aromatase research and its clinical significance. Via Medica Journals.
- Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. (2025, August 9). ResearchGate.
- Klink, T. A., Schrag, M. L., & Chernogolov, A. A. (2001). Human aromatase in high yield and purity by perfusion chromatography and its characterization by difference spectroscopy and mass spectrometry. Archives of Biochemistry and Biophysics, 393(2), 241-252.
- Satoh, M., et al. (2005). A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an this compound ELISA. Toxicological Sciences, 82(2), 485-493.
- Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. (2002, June 7). EPA.
- Koal, T., et al. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis. The Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 129-138.
- Anholt, R. R. H., et al. (2013). The Aromatase Gene CYP19A1: Several Genetic and Functional Lines of Evidence Supporting a Role in Reading, Speech and Language. PLoS ONE, 8(2), e56318.
- Amarneh, B., & Simpson, E. R. (1995). Expression of a recombinant derivative of human aromatase P450 in insect cells utilizing the baculovirus vector system. Molecular and Cellular Endocrinology, 109(2), R1-R5.
- Kagawa, N., et al. (2004). Characterization of stable human aromatase expressed in E. coli. Steroids, 69(5), 329-338.
- Sethumadhavan, K., & Bellino, F. L. (1991). Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system. The Journal of Steroid Biochemistry and Molecular Biology, 39(3), 381-394.
- LC-MS/MS Steroid Analysis Solutions for Clinical Research. (2023, August 2). Phenomenex.
- Banton, S., et al. (2011). A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations. Journal of Applied Toxicology, 31(7), 654-660.
- Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. (n.d.). ResearchGate.
- A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. (n.d.). PubMed Central.
- In Vitro Tox Study Report: Human Recombinant Aromatase Assay. (n.d.). National Toxicology Program (NTP).
- Fast, Sensitive, and Simultaneous Analysis of Multiple Steroids in Human Plasma by UHPLC–MS–MS. (2015, January 1). LCGC International.
- Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 431-441.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2018). PubMed Central.
- K-Y. Kim, et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society, 136(40), 14194-14202.
- Current strategies for quantification of estrogens in clinical research. (2014). PubMed Central.
- A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations. (2025, August 7). ResearchGate.
- Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. (2022, December 21). PubMed Central.
- Lipton, A., et al. (1993). Applicability of the product isolation and the radiometric aromatase assays for the measurement of low levels of aromatase: lack of aromatase activity in the human endometrium. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 577-583.
- Osawa, Y., & Spaeth, D. G. (1981). A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione. Analytical Biochemistry, 114(1), 142-150.
- Standardization of Steroid Hormone Assays: Why, How, and When?. (2007, September 12). Cancer Epidemiology, Biomarkers & Prevention.
- A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. (n.d.). Physics & Astronomy.
Sources
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. Aromatase research and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of aromatase activity in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are aromatase inhibitors for breast cancer, and how do they work? | MD Anderson Cancer Center [mdanderson.org]
- 9. breastcancer.org [breastcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Breast Cancer Prevention: Aromatase Inhibitors | American Cancer Society [cancer.org]
- 12. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expression and purification of a recombinant form of human aromatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of stable human aromatase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Applicability of the product isolation and the radiometric aromatase assays for the measurement of low levels of aromatase: lack of aromatase activity in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Steroid Analysis Solutions for Clinical Research [phenomenex.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jtgga.org [jtgga.org]
- 30. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]
- 33. A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an this compound ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. Expression of a recombinant derivative of human aromatase P450 in insect cells utilizing the baculovirus vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Human aromatase in high yield and purity by perfusion chromatography and its characterization by difference spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Steroidogenesis: An In-depth Guide to Aromatase and Peripheral Estrone Synthesis
For Immediate Release
[City, State] – January 10, 2026 – This technical guide offers a comprehensive exploration of the pivotal role of the enzyme aromatase in the peripheral synthesis of estrone. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate biochemical mechanisms, regulatory pathways, and clinical significance of extragonadal estrogen production. It further provides detailed methodologies for the assessment of aromatase activity, aiming to equip specialists with the knowledge to advance research and therapeutic strategies in hormone-dependent pathologies.
Introduction: Beyond the Ovary - The Significance of Peripheral Estrogen Synthesis
While the ovaries are the primary source of estrogen in premenopausal women, a significant portion of estrogen synthesis occurs in peripheral tissues, a process that becomes the principal source of endogenous estrogens after menopause.[1][2] This extragonadal production, primarily taking place in adipose tissue, skin, bone, and the brain, is catalyzed by the enzyme aromatase.[3][4] Aromatase, a member of the cytochrome P450 superfamily (encoded by the CYP19A1 gene), facilitates the conversion of androgens into estrogens.[5][6][7][8] Specifically, it converts androstenedione to this compound (E1) and testosterone to estradiol (E2).[5][9] this compound, although a weaker estrogen than estradiol, serves as a crucial precursor and can be converted to the more potent estradiol in various tissues.[10][11]
The physiological and pathological implications of peripheral this compound synthesis are profound. This process is vital for maintaining bone density and cardiovascular health, particularly in postmenopausal women.[12] However, elevated peripheral aromatase activity is also a key factor in the development and progression of hormone-dependent cancers, most notably breast and endometrial cancers.[13][14] In these malignancies, locally produced estrogens can act in a paracrine or intracrine fashion to stimulate tumor growth.[15][16] Consequently, aromatase has emerged as a critical therapeutic target, leading to the development of aromatase inhibitors (AIs) that have revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer.[17][18][19]
This guide will provide a detailed examination of the biochemical cascade of peripheral this compound synthesis, the complex regulation of aromatase expression, its clinical relevance, and the methodologies employed to investigate its activity.
The Biochemical Core: Mechanism of Aromatase-Mediated Aromatization
The conversion of androgens to estrogens by aromatase is a multi-step enzymatic reaction localized in the endoplasmic reticulum.[5][6] The process, known as aromatization, involves the transformation of the A-ring of the steroid nucleus into an aromatic ring.[5]
The primary substrate for peripheral this compound synthesis is androstenedione, which is synthesized from cholesterol.[20][21] Aromatase catalyzes the three-step conversion of androstenedione to this compound.[20][22] This intricate process requires molecular oxygen and the redox cofactor NADPH.[22]
Caption: The three-step conversion of androstenedione to this compound catalyzed by aromatase.
Regulation of Aromatase Expression: A Tissue-Specific Symphony
The expression of the CYP19A1 gene is subject to complex and tissue-specific regulation, primarily through the use of alternative promoters.[12][23] This intricate control allows for distinct regulation of aromatase activity in different tissues, such as adipose tissue, bone, and the brain, in response to various physiological signals.[12]
In adipose tissue, which is a major site of peripheral aromatization, aromatase expression is stimulated by glucocorticoids, cytokines like TNF-α and IL-6, and prostaglandin E2.[4][24][25] This is particularly relevant in the context of obesity, where an increased mass of adipose tissue and a pro-inflammatory state can lead to elevated aromatase activity and, consequently, higher circulating estrogen levels.[25][26] This link between obesity and increased peripheral estrogen production is a significant risk factor for the development of hormone-dependent cancers in postmenopausal women.[13]
The regulation of aromatase in breast cancer tissue is particularly noteworthy. There is a shift in promoter usage from the typically used promoter I.4 in normal breast adipose tissue to promoters I.3 and II in the fibroblasts surrounding malignant epithelial cells.[23] This switch leads to a significant increase in local estrogen production, which fuels tumor growth.[23]
Caption: Tissue-specific regulation of aromatase expression via alternative promoters.
Clinical Significance and Therapeutic Targeting
The central role of peripheral this compound synthesis in the pathophysiology of hormone-dependent diseases has made aromatase a prime target for therapeutic intervention.
Hormone-Dependent Cancers
In postmenopausal women with ER+ breast cancer, circulating and locally produced estrogens are the primary drivers of tumor proliferation.[27][28] Aromatase inhibitors (AIs) effectively block this estrogen synthesis, leading to a significant reduction in estrogen levels and subsequent inhibition of cancer cell growth.[17][29] There are two main classes of AIs:
-
Type I (Steroidal) Inhibitors: These are androgen analogues, such as exemestane, that bind irreversibly to the aromatase enzyme, leading to its inactivation.[27][29]
-
Type II (Non-steroidal) Inhibitors: These compounds, including anastrozole and letrozole, bind reversibly to the enzyme's active site.[27][29]
Clinical trials have demonstrated the superior efficacy of AIs over selective estrogen receptor modulators (SERMs) like tamoxifen in treating ER+ breast cancer in postmenopausal women.[17]
Other Clinical Implications
Peripheral aromatization also plays a role in other conditions:
-
Endometrial Cancer: Similar to breast cancer, the growth of endometrial cancer can be estrogen-dependent, and increased peripheral aromatization is a risk factor.[13]
-
Gynecomastia: In men, an imbalance in the estrogen-to-androgen ratio, often due to increased aromatase activity in adipose tissue, can lead to the development of benign breast tissue.[30]
-
Bone Health: Peripheral estrogen production is crucial for maintaining bone mineral density in both men and women, and a deficiency can contribute to osteoporosis.[31]
Methodologies for Assessing Aromatase Activity
Accurate measurement of aromatase activity is essential for both basic research and the development of novel AIs. Several in vitro assays are commonly employed.
Tritiated Water-Release Assay
This classic and widely used method is a cell-free assay that measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate, typically [1β-³H]-androstenedione.
Principle: The aromatase reaction involves the removal of a hydrogen atom from the C1β position of the androgen substrate. By using a tritiated substrate, the released tritium is incorporated into water, and the amount of [³H]₂O produced is directly proportional to aromatase activity.
Causality Behind Experimental Choices: This method is highly sensitive and provides a direct measure of enzyme kinetics. However, its reliance on radioactive materials necessitates specialized handling and disposal. Furthermore, its specificity can be a concern in tissue-based investigations, as other cytochrome P450 enzymes might also contribute to tritiated water production, potentially confounding the results.[32]
Product Formation Assays (this compound/Estradiol Measurement)
These assays directly measure the estrogenic products of the aromatase reaction, typically this compound or estradiol.
Principle: A non-radiolabeled androgen substrate (androstenedione or testosterone) is incubated with the enzyme source (e.g., microsomes, cultured cells). The reaction is then stopped, and the concentration of the resulting this compound or estradiol is quantified using highly sensitive techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Causality Behind Experimental Choices: These non-radioactive methods offer a more direct and specific measurement of aromatase activity.[32][33] The use of specific antibodies in ELISA or the precise mass detection in LC-MS ensures that only the product of interest is being measured. This approach is particularly valuable for cell-based assays where the contribution of other enzymes could be a confounding factor.[32]
Experimental Protocol: In Vitro Aromatase Activity Assay using Human Recombinant Microsomes and this compound ELISA
This protocol describes a self-validating system for determining the inhibitory potential of a test compound on aromatase activity.
Materials:
-
Human recombinant CYP19A1 + reductase microsomes
-
NADPH regenerating system
-
Androstenedione (substrate)
-
Letrozole (positive control inhibitor)
-
Test compound
-
Phosphate buffer
-
This compound ELISA kit
Procedure:
-
Preparation of Reagents: Prepare stock solutions of androstenedione, letrozole, and the test compound in an appropriate solvent.
-
Reaction Setup: In a 96-well plate, combine the phosphate buffer, human recombinant microsomes, and the NADPH regenerating system.
-
Incubation with Inhibitors: Add varying concentrations of the test compound or the positive control (letrozole) to the respective wells. Include a solvent control (no inhibitor).
-
Initiation of Reaction: Add androstenedione to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile) and placing the plate on ice.
-
Quantification of this compound: Centrifuge the plate to pellet the protein. Collect the supernatant and quantify the this compound concentration using a validated this compound ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the solvent control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Self-Validating System: The inclusion of a known potent inhibitor like letrozole serves as a positive control, validating the assay's ability to detect inhibition. The solvent control represents 100% enzyme activity. The dose-response curve generated for the test compound provides a robust measure of its inhibitory potency.
Caption: Experimental workflow for an in vitro aromatase activity assay.
Quantitative Data Summary
| Parameter | Adipose Tissue | Breast Cancer Tissue | Ovary (Granulosa Cells) |
| Primary Promoter(s) | I.4[23] | I.3, II[23] | II[23] |
| Key Inducers | Glucocorticoids, Cytokines[24][25] | Tumor-derived factors[23] | FSH[23] |
| Relative Aromatase Activity | Low to Moderate | High | Very High |
Conclusion and Future Directions
Peripheral this compound synthesis, orchestrated by the enzyme aromatase, is a fundamental process with far-reaching implications for human health and disease. Its role extends from maintaining physiological homeostasis in postmenopausal women to driving the progression of hormone-dependent cancers. A thorough understanding of the intricate regulation of aromatase expression and its enzymatic activity is paramount for the development of more effective and targeted therapeutic strategies.
Future research should focus on elucidating the precise molecular mechanisms that govern the tissue-specific switching of aromatase promoters, particularly in the context of cancer. The development of novel assays with enhanced sensitivity and specificity will further aid in the discovery and characterization of next-generation aromatase inhibitors. Ultimately, a deeper comprehension of peripheral estrogen synthesis will pave the way for personalized medicine approaches in the management of a wide spectrum of hormone-related pathologies.
References
- This compound - Wikipedia. [Link]
- Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. (2022-08-18). MD Anderson Cancer Center. [Link]
- Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in oncology, 27(6 Suppl 11), 3–11. [Link]
- Brodie, A. M., & Njar, V. C. (1996). Aromatase inhibitors and hormone-dependent cancers. Journal of steroid biochemistry and molecular biology, 58(5-6), 467–473. [Link]
- Aromatase Inhibitors Actively Studied in Hormone-Dependent Breast Cancer. (2001-08-25).
- CYP19A1 Gene: Role in Estrogen Synthesis and Health. Mapmygenome. [Link]
- Aydın, M., & Seven, B. (2018). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish journal of pharmaceutical sciences, 15(1), 69–74. [Link]
- Siiteri, P. K. (1987). Peripheral aromatization as a risk factor for breast and endometrial cancer in postmenopausal women: a review. Journal of steroid biochemistry, 27(1-3), 385–391. [Link]
- Brodie, A., & Njar, V. (2000). Aromatase inhibitors: Mechanism of action and role in the treatment of breast cancer. Seminars in oncology, 27, 3-11. [Link]
- Estrogen biosynthesis P
- Arom
- Schematic showing the details of the estrogen pathway. Androstenedione...
- Anthoni, H., et al. (2012). The aromatase gene CYP19A1: several genetic and functional lines of evidence supporting a role in reading, speech and language.
- Parry, D. A., et al. (2012). A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations.
- What are aromatase inhibitors and how do they work? (2024-06-21).
- de Ronde, W., & van der Schouw, Y. T. (2002). Importance of local aromatase activity in hormone-dependent breast cancer: a review. The Netherlands journal of medicine, 60(4), 177–182. [Link]
- Arom
- CYP19A1 Gene. Biocodify. [Link]
- Harada, N. (1999). Aromatase and Intracrinology of Estrogen in Hormone-Dependent Tumors. Oncology, 57(3), 173–180. [Link]
- Aromatase Inhibitors for Lowering Breast Cancer Risk. (2021-12-16). American Cancer Society. [Link]
- Schematic representation of steroid sex hormone synthesis pathway. All...
- Takeuchi, T., et al. (2005). A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an this compound ELISA. Toxicological sciences : an official journal of the Society of Toxicology, 83(1), 77–85. [Link]
- James, V. H., et al. (1987). AROMATIZATION OF STEROIDS IN PERIPHERAL TISSUES. Journal of Steroid Biochemistry, 27(4-6), 771–776. [Link]
- Peripheral aromatization of androgens to oestrogens represents the...
- Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. ClinPGx. [Link]
- Plourde, P. V. (1998-03-02). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Link]
- Aromatase: a target for cancer treatment. (2010-01-26).
- CYP19A1 gene. MedlinePlus. [Link]
- Brann, D. W., et al. (2015). Estrogen synthesis and signaling pathways during ageing: from periphery to brain. Journal of neuroendocrinology, 27(6), 445–457. [Link]
- Simpson, E. R., & Dowsett, M. (2002). Regulation of aromatase expression in human tissues. Journal of steroid biochemistry and molecular biology, 82(2-3), 251–257. [Link]
- Brown, K. A. (2012). Aromatase, breast cancer and obesity: a complex interaction. Trends in endocrinology and metabolism: TEM, 23(2), 80–88. [Link]
- Santen, R. J., et al. (2017). History of Estrogen: Its Purification, Structure, Synthesis, Biologic Actions, and Clinical Implications. Endocrinology, 158(6), 1598–1611. [Link]
- CYP19A1 gene. (2014-04-01). MedlinePlus Genetics. [Link]
- Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. EPA. [Link]
- Barone, R. M., et al. (1979). Inhibition of Peripheral Aromatization of Androstenedione to this compound in Postmenopausal Women with Breast Cancer Using A^-Testololactone. The Journal of Clinical Endocrinology & Metabolism, 49(5), 672–676. [Link]
- Nelson, L. R. (2001). Estrogen production and action.
- Cohen, P. G. (2001). Aromatase, adiposity, aging and disease. The hypogonadal-metabolic-atherogenic-disease and aging connection. Medical hypotheses, 56(6), 702–708. [Link]
- Conley, A., & Hinshelwood, M. (2001). Tissue Physiology and Pathology of Aromatase. Reproduction in Domestic Animals, 36(3-4), 147–153. [Link]
- Killinger, D. W., et al. (1987). Aromatase activity in the breast and other peripheral tissues and its therapeutic regulation. Steroids, 50(4-6), 523–536. [Link]
- Chen, D., et al. (2015). Aromatase expression and regulation in breast and endometrial cancer. Journal of molecular endocrinology, 55(1), R19–R30. [Link]
- Salinero, A. E., et al. (2021). The Regulation of Adipose Tissue Health by Estrogens. Frontiers in endocrinology, 12, 638478. [Link]
- Conley, A., & Hinshelwood, M. (2001). Tissue Physiology and Pathology of Aromatase. Reproduction in Domestic Animals, 36, 147-153. [Link]
- Gynecomastia - Wikipedia. [Link]
- Ohlsson, C., et al. (2017). Increased adipose tissue aromatase activity improves insulin sensitivity and reduces adipose tissue inflammation in male mice. American journal of physiology. Endocrinology and metabolism, 312(5), E426–E434. [Link]
- This compound: Hormone Levels, Overview & Purpose. (2022-02-18). Cleveland Clinic. [Link]
- Khosla, S., et al. (2012). Estrogens and Androgens in Skeletal Physiology and Pathophysiology. Physiological reviews, 92(1), 195–243. [Link]
- Thompson, T. L., et al. (2023). Distinct roles of this compound and estradiol in endothelial colony-forming cells. Physiological reports, 11(19), e15833. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. raw.githubusercontent.com [raw.githubusercontent.com]
- 3. Estrogen production and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase - Wikipedia [en.wikipedia.org]
- 6. CYP19A1 Gene [biocodify.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peripheral aromatization as a risk factor for breast and endometrial cancer in postmenopausal women: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of local aromatase activity in hormone-dependent breast cancer: a review. | Semantic Scholar [semanticscholar.org]
- 15. karger.com [karger.com]
- 16. Regulation of aromatase expression in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are aromatase inhibitors for breast cancer, and how do they work? | MD Anderson Cancer Center [mdanderson.org]
- 18. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 19. What are aromatase inhibitors and how do they work? [synapse.patsnap.com]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. researchgate.net [researchgate.net]
- 22. Aromatase: a target for cancer treatment | Feature | RSC Education [edu.rsc.org]
- 23. jme.bioscientifica.com [jme.bioscientifica.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Aromatase, breast cancer and obesity: a complex interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aromatase, adiposity, aging and disease. The hypogonadal-metabolic-atherogenic-disease and aging connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cancernetwork.com [cancernetwork.com]
- 29. researchgate.net [researchgate.net]
- 30. Gynecomastia - Wikipedia [en.wikipedia.org]
- 31. Estrogens and Androgens in Skeletal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an this compound ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Modern Guide to the Total Synthesis of Estrone via the Torgov Approach
Abstract
This comprehensive guide provides an in-depth exploration of the Torgov synthesis of estrone, a classic and historically significant route to this biologically important steroid hormone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed analysis of the underlying chemical principles, strategic decisions, and practical considerations that define this elegant synthetic pathway. We will dissect the core racemic synthesis, delve into the evolution of enantioselective modifications, and present detailed, actionable protocols for key transformations. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance understanding and facilitate practical application.
Introduction: The Enduring Significance of this compound and its Synthesis
This compound, a key member of the estrogen family of steroid hormones, plays a critical role in a vast array of physiological processes. Its influence extends from the development of female secondary sexual characteristics to the regulation of the menstrual cycle, bone density, and even cognitive function. Given its profound biological importance, the ability to synthesize this compound and its analogues in a laboratory setting has been a major focus of organic chemistry. A robust synthetic route not only provides access to the natural hormone for research and therapeutic purposes but also opens the door to the creation of novel derivatives with potentially enhanced or modified biological activities.
Among the numerous strategies developed for the total synthesis of this compound, the approach pioneered by Igor Torgov in the early 1960s stands out for its remarkable efficiency and convergent design.[1][2][3] The Torgov synthesis is characterized by its construction of the tetracyclic steroid core in a logical sequence, beginning with the AB rings, followed by the introduction of the D ring, and culminating in the formation of the C ring.[2] This strategy proved to be highly practical and has even been implemented on an industrial scale, a testament to its ingenuity and robustness.[1][4]
This document will provide a detailed walkthrough of the Torgov synthesis, with a particular focus on the chemical logic that underpins each step. We will also address the primary limitation of the original synthesis – its production of a racemic mixture – and explore the modern advancements that have transformed it into a highly enantioselective process.
The Classic Torgov Synthesis: A Strategic Overview
The original Torgov synthesis is a masterful example of convergent synthesis, where key fragments of the target molecule are prepared separately and then joined together. The overall strategy can be visualized as follows:
Figure 1: Overall strategic workflow of the Torgov synthesis of this compound.
The key steps in the racemic synthesis are as follows:
-
Formation of the Vinyl Carbinol: The synthesis commences with the reaction of 6-methoxy-1-tetralone, the precursor to the A and B rings of the steroid, with a vinyl Grignard reagent. This nucleophilic addition to the ketone generates a tertiary allylic alcohol, a crucial intermediate.[4]
-
Coupling with the D-Ring Precursor: The acid-labile tertiary allylic alcohol is then reacted with 2-methyl-1,3-cyclopentanedione, the D-ring precursor. This step involves the formation of a stabilized carbocation from the alcohol, which is then trapped by the enol form of the diketone in a Michael-type addition.[4]
-
Acid-Catalyzed Cyclization and Dehydration: The resulting seco-steroid (a steroid with one of its rings open) undergoes an acid-catalyzed intramolecular cyclization. This key step forges the C ring of the steroid nucleus. A subsequent dehydration reaction then forms the characteristic "Torgov diene".[4]
-
Stereoselective Reduction and Demethylation: The final stages of the synthesis involve the stereoselective reduction of the diene system to establish the correct stereochemistry at the ring junctions. Finally, demethylation of the methoxy group on the A ring furnishes (±)-estrone.
Mechanistic Insights and Experimental Causality
A deeper understanding of the Torgov synthesis requires an appreciation for the mechanistic details of its key transformations.
The Crucial C-C Bond Formation: Coupling of the AB and D Rings
The reaction between the vinyl carbinol derived from 6-methoxy-1-tetralone and 2-methyl-1,3-cyclopentanedione is the cornerstone of the Torgov synthesis. The choice of an acid catalyst in this step is critical; it facilitates the formation of a resonance-stabilized allylic carbocation from the tertiary alcohol. This electrophilic species is then readily attacked by the nucleophilic enol of the 2-methyl-1,3-cyclopentanedione.
Figure 2: Simplified mechanism of the key C-C bond-forming reaction.
This reaction elegantly constructs the C-8 and C-14 bond of the steroid nucleus in a single, efficient operation. The subsequent isomerization of the double bond sets the stage for the final ring closure.
Forging the Tetracycle: The Acid-Catalyzed Cyclization
The acid-catalyzed cyclization of the seco-steroid is another pivotal transformation. Under acidic conditions, the enol form of the diketone in the D ring attacks the double bond, leading to the formation of the C ring. This intramolecular reaction is followed by dehydration to yield the thermodynamically stable conjugated diene system, known as the Torgov diene.
The Challenge of Enantioselectivity and Modern Solutions
The original Torgov synthesis, while elegant, produces this compound as a racemic mixture, meaning it contains equal amounts of the natural, biologically active (+)-estrone and its unnatural, inactive (-)-enantiomer. For pharmaceutical applications, the synthesis of a single enantiomer is essential. This has led to significant research efforts aimed at developing an enantioselective variant of the Torgov synthesis.[1][5]
Early attempts to achieve enantioselectivity often relied on the use of chiral resolving agents or enzymatic reductions, which could be cumbersome and inefficient.[1] More recently, significant breakthroughs have been made in the development of catalytic asymmetric methods.[6][7]
One highly successful approach involves the enantioselective reduction of an achiral diketone intermediate using a chiral catalyst.[5][8] For instance, the use of oxazaborolidine catalysts in combination with a borane reducing agent has been shown to produce key intermediates with high enantiomeric purity.[5] Another innovative strategy employs a catalytic asymmetric Torgov cyclization, utilizing a chiral Brønsted acid to control the stereochemistry of the ring-closing step.[6]
These modern adaptations have transformed the Torgov synthesis from a classic method for producing racemic this compound into a powerful and efficient tool for the enantioselective synthesis of this important steroid.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the key stages of the classic Torgov synthesis.
Protocol 1: Synthesis of 1-Vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (Vinyl Carbinol)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Methoxy-1-tetralone | 176.21 | 10.0 g | 56.7 mmol |
| Vinylmagnesium bromide (1 M in THF) | - | 85 mL | 85.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-methoxy-1-tetralone (10.0 g, 56.7 mmol) and anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add vinylmagnesium bromide (1 M solution in THF, 85 mL, 85.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the vinyl carbinol, is often used in the next step without further purification.
Protocol 2: Synthesis of the Torgov Diene Methyl Ether
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Vinyl Carbinol | ~204.27 | ~11.6 g | ~56.7 mmol |
| 2-Methyl-1,3-cyclopentanedione | 112.13 | 6.36 g | 56.7 mmol |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Sodium Bicarbonate Solution | - | - | - |
| Ethyl Acetate | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude vinyl carbinol from the previous step and 2-methyl-1,3-cyclopentanedione (6.36 g, 56.7 mmol) in a mixture of toluene (100 mL) and glacial acetic acid (100 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the formation of the Torgov diene by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the Torgov diene methyl ether as a crystalline solid.
Conclusion
The Torgov synthesis of this compound remains a cornerstone of steroid chemistry. Its convergent and efficient design has stood the test of time, and with modern advancements in asymmetric catalysis, it has been adapted to provide enantiomerically pure this compound. This guide has provided a comprehensive overview of this important synthetic route, from its strategic conception and mechanistic underpinnings to practical experimental protocols. It is our hope that this document will serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
- Yeung, Y.-Y., Chein, R.-J., & Corey, E. J. (2007). Conversion of Torgov's Synthesis of this compound into a Highly Enantioselective and Efficient Process. Journal of the American Chemical Society, 129(34), 10346–10347. [Link]
- Quinkert, G., et al. (1995). Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of this compound. Angewandte Chemie International Edition in English, 34(23-24), 2646-2648. [Link]
- Hughes, G. A., & Smith, H. (1963). A new total synthesis of (±)-othis compound. Chemistry and Industry, (26), 1022-1023.
- List, B., et al. (2014). Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone. Angewandte Chemie International Edition, 53(33), 8770-8773. [Link]
- Stoltz, B. M. (n.d.). Synthesis of (±)-Estrone. Caltech. [Link]
- NPTEL IIT Bombay. (2022, September 26). Lecture 45: Total synthesis of this compound(Torgov) [Video]. YouTube. [Link]
- Corey, E. J., & Yeung, Y.-Y. (2008). A short, enantioselective total synthesis of the Torgov diene.
- Torgov, I. V. (1963). A new approach to the total synthesis of steroids. Tetrahedron Letters, 4(25), 1553-1558. (Note: This is a foundational paper. Access may require a subscription.)
- Ananchenko, S. N., & Torgov, I. V. (1963). A new synthesis of othis compound. Doklady Akademii Nauk SSSR, 127, 553-555. (Note: Historical Soviet journal, access may be limited.)
- Chein, R.-J., et al. (2007). Formal enantioselective synthesis of (+)-estrone. Organic Letters, 9(6), 1021-1023. [Link]
- Xue, Y.-P., & Li, W.-D. Z. (2011). Formal total synthesis of (±)-estrone via the furano diene approach. The Journal of Organic Chemistry, 76(1), 57-64. [Link]
- Kaliappan, K. P. (n.d.). Total Synthesis of Steroids. IIT Bombay. [Link]
Sources
- 1. modern steroid science: Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of this compound [modernsteroid.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of othis compound | PPTX [slideshare.net]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Robust and Sensitive LC-MS/MS Methodology for the Simultaneous Quantification of Estrone and Estradiol in Human Serum
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of estrone (E1) and estradiol (E2) in human serum. Recognizing the critical need for accurate and precise measurement of these low-concentration steroid hormones in clinical research and drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis. We delve into the rationale behind key methodological choices, including the strategic use of derivatization to enhance sensitivity, and offer a robust framework for method validation. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and high-throughput analytical solution for estrogen quantification.
Introduction: The Analytical Challenge of Estrogen Measurement
This compound (E1) and estradiol (E2) are pivotal steroid hormones that regulate a vast array of physiological processes, particularly in reproductive health. Their accurate quantification in biological matrices is essential for a wide range of research areas, including endocrinology, oncology, and pharmacology. However, the inherent chemical properties and typically low circulating concentrations of E1 and E2 present significant analytical challenges.[1] Traditional immunoassays, while widely used, can suffer from a lack of specificity and sensitivity, especially at the lower end of the physiological range.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior specificity, sensitivity, and multiplexing capabilities.[3][4][5][6] This technique allows for the unambiguous identification and quantification of analytes based on their unique mass-to-charge ratios and fragmentation patterns. This application note provides a detailed protocol for the simultaneous analysis of E1 and E2, with a focus on a derivatization strategy to overcome the poor ionization efficiency of these compounds.[7]
Method Overview: A Derivatization-Based Approach for Enhanced Sensitivity
The method described herein employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with dansyl chloride to improve the ionization efficiency of E1 and E2. The derivatized analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion mode. This approach offers a significant enhancement in sensitivity compared to methods that analyze the underivatized forms of these estrogens.[8]
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
Chemicals and Solvents
-
This compound (E1) certified reference standard
-
Estradiol (E2) certified reference standard
-
Estradiol-d5 (E2-d5) internal standard (IS)
-
Dansyl chloride
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Sodium bicarbonate buffer (100 mmol/L, pH 10.5)
-
Human serum, steroid-free
Instrumentation
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials
Detailed Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of E1, E2, and E2-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 methanol/water mixture to prepare working standard solutions for constructing the calibration curve.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into steroid-free human serum to create a calibration curve ranging from 5 to 500 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration curve standards.
Sample Preparation Protocol
-
Aliquoting: To 200 µL of serum sample, calibrator, or QC, add the internal standard (E2-d5) solution.[9]
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of MTBE to each sample.[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitution: After cooling to room temperature, add 100 µL of 50:50 acetonitrile/water with 0.1% formic acid. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Dansylated E1 and E2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Estrone (E1) | 504.2 | 171.1 | 35 |
| Dansyl-Estradiol (E2) | 506.2 | 171.1 | 35 |
| Dansyl-Estradiol-d5 (IS) | 511.2 | 171.1 | 35 |
Note: The specific m/z values and collision energies may require optimization on the instrument used.
Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[11] Key validation parameters include:
-
Linearity: Assess the linear range of the assay using the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Sensitivity: Determine the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[12]
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using the QC samples. Precision is typically expressed as the coefficient of variation (%CV), and accuracy as the percent recovery. Acceptance criteria are generally within ±15% (±20% at the LLOQ).[8]
-
Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage conditions and throughout the sample preparation process.
Data Analysis and Reporting
The concentration of E1 and E2 in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[12]
Conclusion: A Framework for Reliable Estrogen Analysis
The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the simultaneous quantification of this compound and estradiol in human serum. By employing a derivatization strategy, this protocol effectively addresses the challenge of poor ionization efficiency, enabling low-level detection. The comprehensive guidelines for method implementation and validation ensure the generation of high-quality, reliable data for a wide range of research and development applications.
References
- Thermo Fisher Scientific. (n.d.). Quantitation of this compound and Estradiol with Automated Online Sample Preparation and LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Measurement of this compound (E1) and Estradiol (E2) in Human Blood Serum for Research Purposes.
- Vesper, H. W., Botelho, J. C., & Wang, Y. (2014). An ultrasensitive routine LC-MS/MS method for estradiol and this compound in the clinically relevant sub-picomolar range. Journal of the Endocrine Society, 5(5), 799-808.
- Request PDF. (n.d.). High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma by LC-MS/MS.
- Owen, L., & Keevil, B. (2013). A rapid and sensitive LC–MS/MS assay for the routine analysis of estradiol and this compound. Endocrine Abstracts, 31, P13.
- Kater, A. W., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 68, 15-23.
- Yin, P., et al. (2014). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Steroids, 82, 1-8.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Quantification of this compound (E1) and Estradiol (E2) in Human Blood Plasma/Serum for Clinical Research Purposes.
- Brasil Apoio. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM.
- ORBi. (n.d.). Validation of a 13 steroids panel with the Chromsystem kit by LC-MS/MS.
- Phenomenex. (2022, May 20). Separation of this compound, Beta-Estradiol, and Estriol by LC-MS/MS Analysis.
- Ma, L., et al. (2026). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 579, 120610.
- Wang, C., et al. (2017). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 58(7), 1469-1480.
- Botelho, J. C., et al. (2015). Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization. Clinica Chimica Acta, 440, 59-65.
- ResearchGate. (n.d.). Liquid Chromatography–Tandem Mass Spectrometry Assay for Simultaneous Measurement of Estradiol and this compound in Human Plasma.
- Lambda CRO. (2023, August 21). LC-MS/MS Method for Total this compound and Equilin Quantification.
- Vesper, H. W., Botelho, J. C., & Wang, Y. (2017). Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society, 1(5), 446-455.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brasilapoio.com.br [brasilapoio.com.br]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Estrone in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Estrone (E1), a key endogenous estrogen, plays a pivotal role in female reproductive functions and has implications in various physiological and pathological processes, including the menstrual cycle, bone metabolism, and hormone-dependent cancers.[1] Accurate measurement of this compound in plasma is crucial for researchers, clinicians, and drug development professionals to understand its physiological roles, diagnose endocrine disorders, and monitor hormone replacement therapies.[2][3] This is particularly challenging due to the low circulating concentrations of this compound, especially in men, postmenopausal women, and prepubertal children.[4][5][6]
Historically, immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been employed for this compound quantification.[1][3][7][8] While these methods offer ease of use, they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids and their metabolites, leading to potential overestimation of this compound levels.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity, sensitivity, and accuracy.[10][11]
This application note provides a detailed protocol for the highly sensitive and robust quantification of this compound in human plasma samples using LC-MS/MS. The described method incorporates liquid-liquid extraction for sample cleanup, chemical derivatization to enhance ionization efficiency, and subsequent analysis by a triple quadrupole mass spectrometer.
Principle of the Method
The accurate quantification of low-abundance analytes like this compound by LC-MS/MS relies on a multi-step workflow designed to isolate the target molecule from a complex biological matrix, enhance its signal during analysis, and ensure precise measurement.
dot graph "Workflow_for_Estrone_Quantification" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Analysis" { label="LC-MS/MS Analysis"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
Deriv -> Recon [label="Sample Injection"]; } caption [label="Figure 1: General workflow for this compound quantification in plasma by LC-MS/MS.", fontsize=10, fontname="Arial"]; dot
The core of this protocol involves:
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound-d4) is added to the plasma sample at the beginning of the workflow. This is a critical step for ensuring accuracy, as the internal standard behaves chemically similarly to the endogenous this compound throughout the extraction and derivatization process, correcting for any sample loss or matrix effects.[4]
-
Sample Extraction: Liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) is employed to separate this compound from the bulk of the plasma matrix, including proteins and phospholipids, which can interfere with the analysis.[4][12]
-
Chemical Derivatization: this compound exhibits low ionization efficiency in its native form.[6][12] To overcome this, a derivatizing agent, such as dansyl chloride, is used to introduce a readily ionizable group onto the this compound molecule.[4][12][13] This significantly enhances the signal intensity in the mass spectrometer, thereby improving the sensitivity of the assay.[6][10]
-
LC Separation: The derivatized extract is then subjected to ultra-high-performance liquid chromatography (UPLC) using a reversed-phase column. This step separates the derivatized this compound from other remaining matrix components and potential isomers, ensuring that only the target analyte enters the mass spectrometer at a specific time.[12][14]
-
Tandem Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This highly specific technique involves selecting the derivatized this compound precursor ion in the first quadrupole, fragmenting it in the second, and then monitoring for a specific product ion in the third. This precursor-to-product ion transition is unique to the analyte, providing a high degree of certainty in identification and quantification.[4][5]
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% purity | Sigma-Aldrich |
| This compound-d4 (Internal Standard) | ≥98% isotopic purity | Cambridge Isotope Laboratories |
| Methyl tert-butyl ether (MTBE) | HPLC grade | Fisher Scientific |
| Acetonitrile | LC-MS grade | Fisher Scientific |
| Methanol | LC-MS grade | Fisher Scientific |
| Water | LC-MS grade | Fisher Scientific |
| Dansyl Chloride | ≥99% purity | Sigma-Aldrich |
| Sodium Bicarbonate | ACS grade | Sigma-Aldrich |
| Acetone | HPLC grade | Fisher Scientific |
| Human Plasma (for calibration curve) | Charcoal-stripped | SeraCare |
Experimental Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve. The concentration range should encompass the expected physiological levels of this compound (e.g., 5 pg/mL to 500 pg/mL).[12][13]
-
Internal Standard Working Solution: Dilute the this compound-d4 stock solution to a final concentration of 1 ng/mL in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of this compound into charcoal-stripped human plasma.[15]
Sample Preparation
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature. This compound in plasma is stable for extended periods when stored at -25°C or lower.[16][17]
-
Aliquoting: In a microcentrifuge tube, pipette 200 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 20 µL of the this compound-d4 internal standard working solution to each tube. Vortex briefly.
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation: Evaporate the MTBE extract to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Preparation: Prepare the derivatization reagent by dissolving 1 mg/mL of dansyl chloride in acetone. Prepare a 100 mM sodium bicarbonate buffer (pH 10.5).
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of the sodium bicarbonate buffer and 50 µL of the dansyl chloride solution.
-
Vortex briefly to ensure the residue is dissolved.
-
Incubate the mixture at 60°C for 10 minutes.
-
-
Reaction Quenching: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of 50:50 acetonitrile:water. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following are typical parameters and can be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY, Thermo Vanquish) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound-Dansyl: m/z 504.2 → 171.1; this compound-d4-Dansyl: m/z 508.2 → 171.1 |
Note: The specific m/z values for the precursor and product ions of dansylated this compound should be optimized by direct infusion of the derivatized standard.
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound-dansyl to this compound-d4-dansyl against the nominal concentration of the calibrators. A linear regression with 1/x weighting is typically used.[12]
-
Quantification: Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Assay Validation: The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.[12]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically ≤20%).[10][18]
-
Precision and Accuracy: Intra- and inter-assay precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[6][19]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The internal standard should compensate for matrix effects.[12]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of this compound in plasma under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).[20]
-
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features that constitute a self-validating system:
-
Stable Isotope-Labeled Internal Standard: This is the cornerstone of quantitative LC-MS/MS, correcting for variability at every step from extraction to ionization. Consistent internal standard peak areas across a batch are a primary indicator of a stable process.
-
Multiple Reaction Monitoring (MRM): The specificity of monitoring a unique precursor-product ion transition minimizes the risk of interference from other compounds, providing a high degree of confidence in the identity of the analyte.
-
Chromatographic Separation: The retention time of the analyte provides an additional layer of identification. Drifts in retention time can indicate issues with the LC system.
-
Quality Controls: The inclusion of low, medium, and high QCs in every analytical run validates the accuracy and precision of the assay for that specific batch. If QC results fall outside of predefined acceptance criteria, the results for the unknown samples in that batch are considered invalid.
By systematically monitoring these parameters, researchers can have high confidence in the accuracy and reliability of the generated this compound concentration data.
Conclusion
This application note details a robust and highly sensitive LC-MS/MS method for the quantification of this compound in plasma. The combination of a meticulous sample preparation procedure, including liquid-liquid extraction and chemical derivatization, with the specificity and sensitivity of tandem mass spectrometry, allows for the accurate measurement of this compound even at the low pg/mL levels found in various physiological states. This protocol provides a reliable tool for researchers and clinicians in the fields of endocrinology, oncology, and drug development.
References
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Quantification of this compound (E1) and Estradiol (E2) in Human Blood Plasma/Serum for Clinical Research Purposes. (Application Note 652).
- Kushnir, M. M., et al. (2025). High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS. Springer Nature Experiments.
- Waters Corporation. (n.d.). Measuring Estrogens at Low Levels in Plasma.
- Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound.
- Reis, F. M., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1104, 138-145.
- ResearchGate. (2025). High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma by LC-MS/MS.
- Lambda CRO. (2023). LC-MS/MS Method for Total this compound and Equilin Quantification.
- Chatterton, R. T., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 162, 45-52.
- ResearchGate. (2025). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Quantitation of this compound and Estradiol with Automated Online Sample Preparation and LC-MS/MS. (Application Note 558).
- Doerr, P., et al. (1976). Radioimmunoassay of othis compound in plasma. A comparison of different methods with respect to the relation between assay specificity, sample purification and antibody specificity. Acta endocrinologica, 81(3), 655–667.
- Beckman Coulter. (n.d.). This compound RIA.
- DiaSource Diagnostics. (n.d.). This compound, RIA CT.
- Kley, H. K., Schlaghecke, R., & Krüskemper, H. L. (1985). [Stability of steroids in plasma over a 10-year period]. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 23(12), 875–878.
- Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid hormone assays. The Journal of steroid biochemistry and molecular biology, 121(3-5), 491–495.
- Semantic Scholar. (1985). [Stability of steroids in plasma over a 10-year period].
- DRG International, Inc. (n.d.). This compound ELISA.
- Current strategies for quantification of estrogens in clinical research. (2018). Journal of Chromatography B, 1092, 411-423.
- Thermo Fisher Scientific. (n.d.). High-Throughput LC-MS/MS Measurement of this compound (E1) and Estradiol (E2) in Human Blood Serum for Research Purposes.
- ALPCO Diagnostics. (n.d.). This compound ELISA.
- Grieger, J. A., et al. (2019). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. Clinical Chemistry and Laboratory Medicine (CCLM), 57(6), 869-875.
Sources
- 1. store.drg-international.com [store.drg-international.com]
- 2. beckmancoulter.com [beckmancoulter.com]
- 3. diasource-diagnostics.com [diasource-diagnostics.com]
- 4. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of othis compound in plasma. A comparison of different methods with respect to the relation between assay specificity, sample purification and antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpco.com [alpco.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
- 15. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 16. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Robust Derivatization Strategies for the Gas Chromatography-Mass Spectrometry Analysis of Estrone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of estrone, a key estrogenic steroid hormone, is critical in clinical diagnostics, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and specificity for this purpose. However, the inherent polarity and low volatility of this compound impede its direct analysis. This application note provides a detailed guide to the chemical derivatization of this compound, a crucial sample preparation step that enhances its thermal stability and volatility, thereby improving chromatographic peak shape and detection sensitivity. We present an in-depth examination of the most common and effective derivatization strategies, including silylation and fluoroacylation, complete with validated, step-by-step protocols and expert insights into reaction mechanisms, optimization, and troubleshooting.
The Imperative for Derivatization in this compound GC-MS Analysis
This compound is a steroid characterized by a phenolic A-ring and a ketone group at carbon-17 (C17). These polar functional groups, specifically the C3 phenolic hydroxyl group, are responsible for strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, making direct GC analysis problematic.[1] Without derivatization, injecting this compound onto a GC column typically leads to:
-
Poor Volatility: Incomplete vaporization in the injector port, resulting in low signal intensity and poor reproducibility.
-
Thermal Degradation: Breakdown of the analyte at the high temperatures required for elution, compromising quantitative accuracy.
-
Peak Tailing: Unwanted interactions between the polar hydroxyl group and active sites on the GC column and liner, leading to broad, asymmetric peaks that are difficult to integrate.
Chemical derivatization addresses these challenges by replacing the active hydrogen of the phenolic hydroxyl group with a non-polar, thermally stable chemical moiety.[2][3] This process effectively "masks" the polarity of the molecule, yielding a derivative with significantly improved chromatographic properties.
Selecting the Optimal Derivatization Strategy
The choice of derivatizing agent depends on the analytical objective, particularly the required sensitivity and the available mass spectrometry instrumentation (e.g., Electron Ionization vs. Negative Chemical Ionization).
Silylation: The Gold Standard for Electron Ionization (EI) GC-MS
Silylation is the most widely adopted method for the routine analysis of steroids.[4] It involves the formation of a trimethylsilyl (TMS) ether at the C3 hydroxyl position. TMS derivatives are volatile, thermally stable, and produce characteristic mass spectra under Electron Ionization (EI).
| Reagent | Full Name | Key Characteristics |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Highly volatile byproducts, making it a "clean" reagent. Very strong silyl donor.[5][6] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Most common silylating agent for steroids. Often used with a catalyst.[1][3][5][7] |
| TMCS | Trimethylchlorosilane | Not a standalone reagent, but a catalyst added in small amounts (~1%) to BSTFA or MSTFA to increase reactivity.[2][7] |
Causality Behind Silylation Choices: The reaction proceeds via a nucleophilic attack from the hydroxyl oxygen of this compound on the silicon atom of the silylating agent. The leaving group of the reagent (e.g., trifluoroacetamide) must be stable. The use of a catalyst like TMCS generates small amounts of HCl in situ, which can protonate the leaving group, making it depart more easily and driving the reaction forward. Solvents like pyridine are often used not just to dissolve the analyte but also to act as an HCl scavenger, preventing undesirable side reactions and further catalyzing the derivatization.[7][8]
Fluoroacylation: The Path to Ultra-Trace Sensitivity with NCI-MS
For applications requiring the lowest possible detection limits (e.g., pg/mL levels in biological matrices), derivatization with highly electronegative fluoroacyl groups is the preferred strategy.[9][10] These derivatives are analyzed using GC-MS in Negative Chemical Ionization (NCI) mode. The polyfluorinated moiety has a very high cross-section for electron capture, leading to a massive increase in signal intensity compared to EI.
| Reagent | Full Name | Key Characteristics |
| PFBBr | Pentafluorobenzyl Bromide | Reacts with the phenolic hydroxyl group to form a PFB-ether. PFB derivatives are potent electron-capturing species.[9][11][12] |
| PFPA | Pentafluoropropionic Anhydride | Reacts to form a PFP-ester. Also used for high-sensitivity analysis.[13] |
The NCI Advantage: In NCI, reagent gases like methane or ammonia create a plasma of low-energy thermal electrons. When a PFB-derivatized this compound molecule passes through this plasma, it captures an electron to form a stable, high-mass molecular anion. This is a much "softer" ionization technique than EI, resulting in less fragmentation and concentrating the ion signal in the molecular ion, which dramatically enhances the signal-to-noise ratio.[10]
Experimental Workflow and Protocols
A robust analysis begins with a well-designed workflow. The following diagram illustrates the key stages from sample preparation to data analysis.
Caption: Overall workflow for the GC-MS analysis of this compound.
Protocol 1: General-Purpose Silylation of this compound using BSTFA + 1% TMCS
This protocol is robust and suitable for a wide range of applications where mid-to-low ng/mL sensitivity is sufficient.
Materials:
-
Dried sample extract containing this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine, anhydrous.
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps.
-
Heating block or oven set to 70°C.
Procedure:
-
Preparation: Ensure the sample extract, previously isolated by a suitable method (e.g., SPE), is completely dry in the bottom of a reaction vial. The presence of water will consume the derivatizing reagent and must be avoided.
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA + 1% TMCS. The use of pyridine as a solvent is crucial for ensuring a complete reaction and preventing the formation of multiple derivatives.[7]
-
Reaction Incubation: Securely cap the vial and vortex briefly to mix. Place the vial in a heating block at 70°C for 30 minutes.[3] This temperature and time are generally sufficient for complete derivatization of the phenolic hydroxyl group.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Typically, a 1-2 µL injection volume is used.
Sources
- 1. thekeep.eiu.edu [thekeep.eiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens this compound and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispec.co.th [scispec.co.th]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Estrone from Environmental Water Samples
Introduction: The Imperative for Estrone Monitoring
This compound (E1), a natural estrogenic steroid hormone, is a significant environmental endocrine-disrupting compound (EDC).[1][2][3] Excreted by humans and animals, it enters aquatic systems primarily through municipal wastewater effluents.[3][4] Due to incomplete removal in conventional wastewater treatment plants, this compound persists in surface and even drinking water sources at concentrations that can impact aquatic life and potentially pose a risk to human health.[3][4][5] Accurate quantification of this compound at trace levels (ng/L) is therefore critical for environmental risk assessment and monitoring the efficacy of water treatment processes.
The primary analytical challenge lies in the low concentrations of this compound found in complex aqueous matrices.[6] Direct injection of water samples into analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not feasible due to matrix interference and insufficient sensitivity. Solid-Phase Extraction (SPE) has become the gold standard for sample preparation, offering a robust method to selectively isolate, purify, and concentrate this compound and other steroid hormones from water prior to analysis.[4][6][7] This application note provides a detailed, field-proven protocol for the SPE of this compound from water, grounded in the principles of analyte-sorbent chemistry to ensure high recovery and reproducibility.
Principle of Reversed-Phase SPE for this compound
Solid-phase extraction operates on the principle of partitioning an analyte between a solid sorbent and a liquid mobile phase. For this compound, a moderately non-polar molecule, reversed-phase SPE is the most effective mechanism.
Mechanism of Action: this compound is extracted from a polar matrix (water) by adsorbing onto a non-polar solid phase. The primary interaction is hydrophobic, driven by the non-polar steroidal backbone of the this compound molecule.
-
Sorbent: The most common sorbents are silica-based materials chemically bonded with non-polar functional groups, such as octadecyl (C18), or polymeric sorbents like styrene-divinylbenzene copolymers.[8] C18 is widely used due to its strong hydrophobic retention of steroid hormones.[4][9] Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are also highly effective, offering excellent retention for a wide range of compounds and stability across a broad pH range.[6][9]
-
Retention: During the sample loading phase, the water sample is passed through the SPE cartridge. This compound partitions from the polar water phase to the non-polar sorbent surface, where it is retained.
-
Elution: To recover the analyte, a non-polar organic solvent (the eluent) is passed through the cartridge. This solvent disrupts the hydrophobic interactions between this compound and the sorbent, causing the this compound to desorb from the solid phase and be collected in the elution solvent.
The selectivity and efficiency of the extraction are controlled by carefully choosing the sorbent and optimizing the solvents used for conditioning, washing, and elution.
Detailed Experimental Protocol
This protocol is optimized for the extraction of this compound from surface water and wastewater effluent using C18 SPE cartridges.
Materials and Reagents
-
SPE Cartridges: C18 cartridges, 500 mg sorbent mass, 6 mL volume
-
Reagents:
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Reagent Water (ASTM Type I)
-
Formic Acid (optional, for pH adjustment)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Glass fiber filters (1 µm pore size)
-
Sample collection bottles (amber glass)
-
Nitrogen evaporator
-
Autosampler vials for final analysis
-
Workflow Diagram
The entire experimental process, from sample collection to final analysis, is outlined below.
Caption: Workflow for this compound Extraction.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Collect water samples in amber glass bottles and store at 4°C if not processed immediately.
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended particulate matter.[10]
Step 2: SPE Cartridge Conditioning
-
Rationale: Conditioning wets the sorbent and activates the stationary phase, ensuring consistent interaction with the analyte. Skipping this step results in poor and irreproducible recovery.[12][13]
-
Place the C18 cartridges on the vacuum manifold.
-
Pass 5 mL of Methanol through the cartridge at a slow flow rate (~1-2 mL/min).
-
Pass 5 mL of Reagent Water through the cartridge. Do not allow the sorbent bed to go dry before sample loading.[11]
-
Scientist's Note: The initial methanol pass solvates the C18 alkyl chains. The subsequent water rinse displaces the methanol, creating an environment ready for the aqueous sample.[13]
-
Step 3: Sample Loading
-
Load the filtered water sample (e.g., 500 mL) onto the conditioned cartridge.
-
Maintain a consistent flow rate of approximately 5-10 mL/min.[7]
Step 4: Washing (Interference Removal)
-
Rationale: This step removes co-extracted, weakly retained polar interferences from the sorbent while the target analyte, this compound, remains bound.
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 10% Methanol in water solution.[5]
-
Scientist's Note: The wash solvent must be strong enough to remove interferences but weak enough to not elute the analyte of interest.[13] A 10% methanol solution is generally sufficient to wash away very polar compounds without affecting this compound recovery.
-
Step 5: Drying the Sorbent
-
Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.[10][14]
-
Scientist's Note: This step is critical to remove residual water from the sorbent. Water can reduce the efficiency of the subsequent elution with organic solvent, leading to lower recovery.
-
Step 6: Elution of this compound
-
Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions and desorb the analyte from the sorbent.
-
Place collection tubes inside the manifold.
-
Elute the retained this compound by passing 2 x 4 mL aliquots of Acetonitrile or Methanol through the cartridge.[14]
-
Allow the solvent to soak the sorbent bed for 1-2 minutes before applying vacuum for each aliquot to ensure complete desorption.[13]
-
Scientist's Note: Both acetonitrile and methanol are effective eluents. Acetonitrile is slightly less polar and can sometimes provide a cleaner extract. Using two smaller aliquots is generally more effective than one large volume.
-
Step 7: Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Method Performance and Validation
Method validation is essential to ensure the reliability of the data. Key parameters include recovery, precision, and the limit of detection (LOD).[15][16][17] This is typically performed by analyzing spiked reagent water and matrix samples.
| Parameter | Typical Value | Acceptance Criteria |
| Recovery | 85-110% | 70-130%[2] |
| Precision (RSD%) | < 15% | ≤ 20%[17] |
| Method Detection Limit (MDL) | 0.1-1.0 ng/L | Dependent on instrument sensitivity and project requirements |
| Typical performance data for SPE-LC-MS/MS analysis of this compound in water.[1][2][18] |
Troubleshooting Guide
Low recovery and poor reproducibility are the most common issues encountered during SPE.[11][19][20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sorbent bed dried out before sample loading. | Re-condition the cartridge. Ensure a layer of equilibration solvent remains on top of the sorbent before loading the sample.[11] |
| Sample loading flow rate too high. | Decrease the flow rate to allow sufficient analyte-sorbent interaction time (target ~5-10 mL/min).[11][12] | |
| Elution solvent is too weak or volume is insufficient. | Increase the elution volume or use a stronger solvent. Allow the solvent to soak the sorbent bed to improve desorption.[11][13][21] | |
| Incomplete drying of sorbent before elution. | Ensure the cartridge is thoroughly dried with nitrogen or vacuum for at least 10 minutes to remove all residual water.[10] | |
| Poor Reproducibility | Inconsistent flow rates during loading or elution. | Use a vacuum manifold with flow control settings or an automated SPE system to ensure consistent flow rates between samples.[11] |
| Sample matrix variability (e.g., high particulates). | Ensure all samples are filtered consistently. For highly complex matrices, consider using a more robust sorbent like HLB. | |
| Cartridge channeling. | Ensure the sorbent bed is properly wetted during conditioning and that the sample is introduced gently to the center of the cartridge. | |
| High Background / Interferences | Wash step is inefficient. | Optimize the wash step. Try a slightly stronger wash solvent (e.g., increase from 10% to 15% methanol) but first confirm this compound is not being eluted. |
| Contaminants from reagents or apparatus. | Use high-purity solvents and meticulously clean all glassware. Run a method blank (reagent water) to identify sources of contamination. |
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of this compound from environmental water samples. By understanding the chemical principles behind each step—from sorbent selection to the optimization of wash and elution solvents—researchers can achieve high-recovery, reproducible, and reliable results. This method serves as a critical component in the analytical workflow for monitoring endocrine-disrupting compounds, enabling accurate assessment of water quality and environmental health.
References
- Song, H., Liu, G., & Wang, Y. (2014). Optimization of Solid-Phase Extraction for Pretreatment of Selected Estrogens in Sewage by Response Surface Methodology. Water, Air, & Soil Pollution, 225(8).
- Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends. International Journal of Molecular Sciences, 12(8), 5227-5254.
- Foureaux, N., et al. (2021). Optimization of SPE/HPLC analytical method for 17β-estradiol quantification in wastewater treatment plant (in)effluents using a surface responsive methodology. ResearchGate.
- Azzouz, A., et al. (2019). A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. Environmental Science and Pollution Research, 26(23), 23838-23852.
- Shareef, A., et al. (2008). Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry. Journal of Chromatography B, 869(1-2), 121-128.
- Prokić, D., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.
- U.S. Environmental Protection Agency. (2016). Validation of SPE Products and Associated Procedures with EPA Method 625.1. EPA.
- Shappell, N. W. (2006). Optimization of estrogen analyses and quantification of environmental samples from Pennsylvania water systems. Electronic Theses and Dissertations.
- Locatelli, M., et al. (2022). Assessment of automated off-line solid-phase extraction LC-MS/MS to monitor EPA priority endocrine disruptors in tap water, surface water, and wastewater. Environmental Science and Pollution Research, 29(21), 31835-31849.
- Gašper, T., et al. (2025). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate.
- Li, Y., et al. (2020). Method Validation for Simultaneous Quantification of Some High-risk Pesticides in Surface Water Samples by SPE-LC-MS/MS. Journal of the Chinese Chemical Society, 67(10), 1845-1853.
- Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific Co., Ltd.
- SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments.
- Phenomenex. (n.d.). Troubleshooting SPE. Phenomenex Inc.
- Albero, B., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 8(12), 2636-2645.
- de Rudder, O., et al. (2019). Analysis of Environmental Protection Agency priority endocrine disruptor hormones and bisphenol A in tap, surface and wastewater by online concentration liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1589, 79-88.
- Lee, S., et al. (2011). Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers. Google Patents.
- Giebułtowicz, J., et al. (2017). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 22(12), 2097.
- Benotti, M. J., et al. (2009). Pharmaceuticals and Endocrine Disrupting Compounds in U.S. Drinking Water. Environmental Science & Technology, 43(3), 597-603.
- Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(11), 844-849.
Sources
- 1. Assessment of automated off-line solid-phase extraction LC-MS/MS to monitor EPA priority endocrine disruptors in tap water, surface water, and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Environmental Protection Agency priority endocrine disruptor hormones and bisphenol A in tap, surface and wastewater by online concentration liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. US7951890B2 - Solid-phase extraction method of steroid hormones by entrapped β-cyclodextrin polymers - Google Patents [patents.google.com]
- 9. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. welch-us.com [welch-us.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. hawach.com [hawach.com]
- 20. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 21. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell-Based Bioassays to Assess Estrone's Biological Activity
Introduction: The Imperative for Quantifying Estrone's Biological Activity
This compound (E1), a key member of the estrogen family of steroid hormones, plays a significant role in a multitude of physiological processes, including female reproductive health, bone integrity, and cardiovascular function.[1] Beyond its natural role, the estrogenic activity of this compound and other environmental compounds, known as xenoestrogens, is of increasing interest in fields ranging from drug development to environmental safety assessment.[2][3][4][5] Unlike analytical chemistry methods that quantify the mere presence of a compound, cell-based bioassays provide a crucial functional measure of a substance's ability to interact with and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens like 17β-estradiol (E2).[6][7][8]
These bioassays are indispensable tools for researchers, scientists, and drug development professionals, offering a sensitive and biologically relevant means to screen for estrogenic activity, determine potency, and elucidate mechanisms of action.[3][9] This document provides a detailed guide to two robust and widely used cell-based methods for assessing the biological activity of this compound: the Estrogen Receptor (ER) Transcriptional Activation Assay using a reporter gene and the Cell Proliferation (E-SCREEN) Assay.
The Mechanistic Underpinning: Estrogen Signaling Pathways
This compound, like other estrogens, exerts its biological effects primarily through binding to two principal estrogen receptors, ERα and ERβ.[10][11] These receptors are ligand-activated transcription factors that modulate gene expression through several interconnected pathways.[12][13][14] Understanding these mechanisms is fundamental to interpreting the results of cell-based bioassays.
-
Classical Genomic Pathway: Upon entering the cell, this compound binds to ERs located in the cytoplasm or nucleus.[10][13] This binding triggers a conformational change in the receptor, leading to its dimerization.[10][12] The activated ER dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription.[1][12][13][14]
-
Non-Classical Genomic Pathway: The ER-ligand complex can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1, SP-1, and NF-κB, without directly binding to an ERE.[13][14]
-
Nongenomic Pathway: A subpopulation of ERs located at the cell membrane can initiate rapid signaling cascades upon estrogen binding.[1][12][13][14] These pathways, often involving G-protein coupled receptors and tyrosine kinase receptors, can influence downstream cellular processes, including cell proliferation and survival.[12][13][14]
The following diagram illustrates the primary estrogen signaling pathways activated by this compound.
Caption: Workflow for ER Transcriptional Activation Assay.
Detailed Step-by-Step Methodology
Materials:
-
T47D-KBluc cells (or a similar ER-responsive reporter cell line) [11]* Growth Medium: RPMI 1640 without phenol red, supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., Puromycin). [15]* Assay Medium: RPMI 1640 without phenol red, supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. [15]* this compound (E1) stock solution (in DMSO)
-
17β-Estradiol (E2) positive control stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Culture T47D-KBluc cells in Growth Medium at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using trypsin-EDTA and resuspend in Assay Medium.
-
Perform a cell count and adjust the cell density to 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and 17β-estradiol (positive control) in Assay Medium. The final concentration of DMSO in the wells should be ≤ 0.1%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Luminescence Measurement
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay kit. This typically involves adding a single reagent that both lyses the cells and contains the luciferin substrate.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the fold induction for each treatment by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (half-maximal effective concentration) for this compound and the positive control.
Protocol 2: Cell Proliferation (E-SCREEN) Assay using MCF-7 Cells
The E-SCREEN (Estrogen-SCREEN) assay is a classic method that quantifies the estrogen-dependent proliferation of MCF-7 human breast cancer cells. [2][3][4]This assay provides a physiologically relevant measure of estrogenic activity, as cell proliferation is a hallmark response to estrogen stimulation in target tissues. [3][16]
Causality Behind Experimental Choices
-
Cell Line: MCF-7 cells are the gold standard for the E-SCREEN assay due to their well-documented estrogen-dependent proliferation. [2][16][17]However, it is crucial to use a well-characterized and responsive subline, as variability between different MCF-7 stocks has been reported. [16][17]* Hormone Deprivation: A critical step is the pre-incubation of cells in estrogen-free medium for a sufficient period (e.g., 72 hours). [17]This synchronizes the cells in the G0/G1 phase of the cell cycle and sensitizes them to the proliferative effects of estrogens. [16]* Assay Duration: The assay is typically run for 6 days to allow for multiple rounds of cell division, resulting in a robust and measurable proliferative response. [2]* Endpoint Measurement: While direct cell counting is the most direct measure, surrogate markers like sulforhodamine B (SRB) staining (which measures total protein content) are often used for higher throughput.
Experimental Workflow
Caption: Workflow for the E-SCREEN Cell Proliferation Assay.
Detailed Step-by-Step Methodology
Materials:
-
MCF-7 cells (a highly responsive subline is recommended) [16]* Culture Medium: DMEM with phenol red, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM without phenol red, supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
This compound (E1) stock solution (in DMSO)
-
17β-Estradiol (E2) positive control stock solution (in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA) solution
-
Tris base solution
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture MCF-7 cells in Culture Medium at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells and resuspend them in Assay Medium.
-
Seed 20,000 cells in 1 mL of Assay Medium per well into 24-well plates.
-
Incubate for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and 17β-estradiol in Assay Medium.
-
Add the diluted compounds to the wells.
-
Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.
Day 8: Cell Staining
-
Remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate the Proliferative Effect (PE) for each concentration relative to the negative control (vehicle) and the positive control (a saturating concentration of E2, e.g., 1 nM).
-
A common way to express this is as a relative proliferation, where the vehicle control is 0% and the E2 control is 100%.
-
Plot the PE against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Validation and Quality Control: Ensuring Trustworthy Data
For both assays, adherence to strict quality control measures is paramount for generating reliable and reproducible data.
-
Positive and Negative Controls: Every experiment must include a potent estrogen like 17β-estradiol as a positive control and a vehicle control (e.g., DMSO) as a negative control. [2]* Reference Standards: The inclusion of weak and non-estrogenic compounds can help to assess the specificity of the assay. [18]* Cell Viability: For the E-SCREEN assay, it is important to assess whether high concentrations of the test compound are cytotoxic, as this can be confounded with anti-estrogenic activity. This can be done using assays like the MTS assay or by observing cell morphology. [19]* Assay Performance Parameters: Regularly monitor assay performance using metrics such as Z'-factor (for reporter assays) and the signal-to-background ratio to ensure the assay is performing within acceptable limits.
-
OECD Guidelines: For regulatory applications, it is advisable to follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for conducting and validating these assays. [18][20][21][22][23]
Conclusion
Cell-based bioassays are powerful and indispensable tools for characterizing the biological activity of this compound and other estrogenic compounds. The ER transcriptional activation assay offers a specific, sensitive, and high-throughput method to quantify direct ER activation. The E-SCREEN cell proliferation assay provides a more holistic, physiological measure of estrogenic response. By understanding the underlying principles, carefully selecting the appropriate assay, and adhering to rigorous protocols and validation standards, researchers can generate high-quality, reliable data to advance our understanding of estrogen signaling in health, disease, and toxicology.
References
- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen receptor signaling mechanisms. Cellular and Molecular Life Sciences, 63(19-20), 2273-2285. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1W8oRCiC_P_pbSYzRftdm3Za7OVkFk4f3pWfBaWXb0pLO9OSHLqB0cmkTxf93NJjXIycf655sDGsfhcVH9PPySHe8369xG-THjA54UbIGQZPkeho7PEpkcbXKb9XTSjqT7XIo8_gz4jAmbA==]
- Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833–842. [https://academic.oup.com/molehr/article/11/4/227/1059902]
- Kauffman, K. D., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348405/]
- BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. [https://bpsbioscience.com/estrogen-luciferase-reporter-t47d-cell-line-82349]
- Acconcia, F., & Marino, M. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current Genomics, 7(8), 497-503. [https://www.scispace.com/paper/estrogen-signaling-multiple-pathways-to-impact-gene-transcription-acconcia-marino-2006]
- Ali, M., et al. (2022). The role of UPR-related long noncoding RNAs in development of endocrine resistance in breast cancer. Cancer Communications, 42(10), 960-984. [https://www.researchgate.net/figure/Mechanisms-of-the-estrogen-signaling-pathway-Classical-genomic-estrogen-signaling_fig1_362886362]
- Kanehisa Laboratories. (n.d.). Estrogen signaling pathway - Homo sapiens (human). KEGG PATHWAY Database. [https://www.genome.
- BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. [https://www.bioscience.co.uk/p/82349/Estrogen-Luciferase-Reporter-T47D-Cell-Line]
- Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 81(1), 69–79. [https://academic.oup.com/toxsci/article/81/1/69/1665420]
- BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line Estrogen Receptor 82349. [https://bpsbioscience.com/estrogen-luciferase-reporter-t47d-cell-line-82349]
- Signosis. (n.d.). Estrogen Receptor Luciferase Reporter T47D Stable Cell Line (2 vials). [https://www.signosisinc.com/product/er-responsive-luciferase-reporter-t47d-stable-cell-line]
- Routledge, E. J., & Sumpter, J. P. (1997). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Environmental Toxicology and Chemistry, 16(7), 1524-1530. [https://pubmed.ncbi.nlm.nih.gov/9211320/]
- Cayman Chemical. (n.d.). Human Estrogen Receptor Alpha Reporter Assay System. [https://www.caymanchem.com/product/600530/human-estrogen-receptor-alpha-reporter-assay-system]
- Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. [https://en.wikipedia.org/wiki/E-SCREEN]
- Indigo Biosciences. (n.d.). Human ERα Reporter Assay Kit. [https://www.indigobiosciences.com/products/nuclear-receptor-assay-kits-and-services/estrogen-receptor-alpha-er-assay-kit-services]
- Clarke, R., et al. (1999). Use of ERE and reporter gene constructs to assess putative estrogenic activity. Journal of Medicinal Food, 2(3-4), 143-149. [https://pubmed.ncbi.nlm.nih.gov/19281366/]
- Caporossi, L., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International Journal of Molecular Sciences, 24(13), 10899. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341775/]
- Organisation for Economic Co-operation and Development. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [https://ntp.niehs.nih.gov/iccvam/docs/endocrine-docs/oecd-tg455-2009-508.pdf]
- Prazad, P., et al. (2014). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 9(5), e97533. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0097533]
- Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844–850. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519192/]
- Hancock, C. E., et al. (2024). Comparison of two estrogen CALUX cell bioassays to liquid chromatography-mass spectrometry for quantifying this compound in water samples. Environmental Toxicology and Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10515124/]
- Agilent. (n.d.). Identifying and Characterizing Endocrine Disruptors Using a Cell Panel-based Real-time Assay. [https://www.agilent.
- Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. [https://www.jove.com/v/10991/estrogen-receptor-reporter-activity-assay-to-screen-phytoestrogen]
- Organisation for Economic Co-operation and Development. (2007). OECD Guideline for the Testing of Chemicals 440: Uterotrophic Bioassay in Rodents. [https://www.oecd-ilibrary.org/environment/test-no-440-uterotrophic-bioassay-in-rodents_9789264067427-en]
- Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [https://pubmed.ncbi.nlm.nih.gov/8593856/]
- Organisation for Economic Co-operation and Development. (n.d.). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [https://www.oecd-ilibrary.org/environment/test-no-455-performance-based-test-guideline-for-stably-transfected-transactivation-in-vitro-assays-to-detect-estrogen-receptor-agonists-and-antagonists_9789264265295-en]
- Organisation for Economic Co-operation and Development. (2012). OECD Guideline for the Testing of Chemicals 457: BG1Luc Estrogen Receptor Transactivation Test Method. [https://ntp.niehs.nih.gov/iccvam/docs/endocrine-docs/oecd-457-508.pdf]
- van der Burg, B., et al. (2004). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Reporter Cell Systems. Toxicological Sciences, 78(1), 133-143. [https://academic.oup.com/toxsci/article/78/1/133/1665421]
- Hsu, Y., et al. (2019). Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2. Oncology Reports, 41(1), 275-284. [https://www.
- Paris, F., et al. (2002). A New Recombinant Cell Bioassay for Ultrasensitive Determination of Serum Estrogenic Bioactivity in Children. The Journal of Clinical Endocrinology & Metabolism, 87(2), 791–797. [https://www.researchgate.
- National Toxicology Program. (n.d.). Validation of the VM7Luc Test Method. [https://ntp.niehs.nih.gov/whatwestudy/niceatm/test-meth-eval/endocrine-disruptor/er-ta/vm7luc/index.html]
- Le Bizec, B., et al. (2000). A recombinant cell bioassay for measurement of overall estrogenic activity of serum: preliminary results in women with breast cancer. Steroids, 65(5), 233-239. [https://pubmed.ncbi.nlm.nih.gov/10751631/]
- Ubomba-Jaswa, E., & Tshipa, A. (2014). Development and validation of a reporter gene assay for the determination of estrogenic endocrine disruptor activity in milk. Food Chemistry, 165, 1-7. [https://pubmed.ncbi.nlm.nih.gov/25037148/]
- Organisation for Economic Co-operation and Development. (n.d.). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. [https://www.oecd-ilibrary.org/environment/test-no-493-performance-based-test-guideline-for-human-recombinant-estrogen-receptor-hrer-in-vitro-assays-to-detect-chemicals-with-er-binding-affinity_9789264242302-en]
- Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519182/]
- Stovall, D. W., et al. (2012). Development and Validation of Estrogen Receptor (ERα/ERβ) and Breast Cancer Proliferation Bioassays to Measure Serum Estrogenic Activity in Clinical Studies. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 223–231. [https://www.semanticscholar.org/paper/Development-and-Validation-of-Estrogen-Receptor-Stovall-St-Germain/d72863959c95d909c00b0e9f45774a3f124c7402]
- Jozan, S., et al. (1979). Effects of this compound on cell proliferation of a human breast cancer (MCF-7) in long term tissue culture. The Journal of Steroid Biochemistry, 10(3), 341-342. [https://pubmed.ncbi.nlm.nih.gov/459497/]
- Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [https://www.researchgate.net/publication/15444450_The_E-SCREEN_Assay_as_a_Tool_to_Identify_Estrogens_an_Update_on_Estrogenic_Environmental_Pollutants]
- Acconcia, F., & Marino, M. (2020). A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER. Frontiers in Endocrinology, 11, 545. [https://www.frontiersin.org/articles/10.3389/fendo.2020.00545/full]
Sources
- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. E-SCREEN - Wikipedia [en.wikipedia.org]
- 3. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two estrogen CALUX cell bioassays to liquid chromatography-mass spectrometry for quantifying this compound in water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A recombinant cell bioassay for measurement of overall estrogenic activity of serum: preliminary results in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and application of a reporter gene assay for the determination of estrogenic endocrine disruptor activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of ERE and reporter gene constructs to assess putative estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
High-performance liquid chromatography for estrone purification
An Application Guide to the High-Performance Liquid Chromatography (HPLC) Purification of Estrone
Authored by: A Senior Application Scientist
Abstract
This compound (E1), a key estrogenic hormone, plays a significant role in various physiological processes and is a critical component in pharmaceutical formulations. Its purification and accurate quantification are paramount in research, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive guide to the principles, protocols, and best practices for the purification of this compound using HPLC. We will delve into the causality behind methodological choices, from stationary phase selection to mobile phase optimization and sample preparation, providing researchers and drug development professionals with a robust framework for developing and validating their own high-performance separation methods.
Introduction: The Analytical Challenge of this compound
This compound is a steroid hormone characterized by a four-ring cyclopentanoperhydrophenanthrene nucleus. As the predominant estrogen in postmenopausal women, its measurement is vital in clinical research.[1] In pharmaceutical manufacturing, ensuring the purity of this compound active pharmaceutical ingredients (APIs) is a regulatory necessity. The analytical challenge lies in separating this compound from a complex matrix, which may include structurally similar steroids like estradiol (E2) and estriol (E3), as well as other endogenous compounds or synthetic byproducts.[2]
HPLC is exceptionally well-suited for this challenge due to its versatility in separating compounds based on fine differences in their physicochemical properties, primarily polarity.[3] This guide will focus predominantly on Reverse-Phase HPLC (RP-HPLC), the most common and robust modality for steroid analysis.
Fundamental Principles: this compound and the Chromatographic Interaction
The successful HPLC separation of this compound hinges on exploiting its molecular properties. This compound is a moderately hydrophobic, non-polar molecule, making it an ideal candidate for Reverse-Phase Chromatography. In this mode, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).
The separation mechanism is governed by the partitioning of this compound between the stationary and mobile phases. More hydrophobic molecules, like this compound, interact more strongly with the non-polar stationary phase, resulting in longer retention times compared to more polar impurities. The aromatic ring in this compound's structure also allows for specific π-π interactions, which can be exploited by using stationary phases with phenyl ligands for alternative selectivity.[4][5]
Reverse-Phase HPLC: The Workhorse for this compound Purification
RP-HPLC is the cornerstone of this compound analysis due to its reproducibility, broad applicability, and compatibility with a wide range of detectors.[2]
Causality in Method Development: Key Parameter Selection
A robust HPLC method is not a mere list of parameters but a system where each choice is deliberate and scientifically justified.
-
Stationary Phase (Column) Selection : The choice of column dictates the nature of the interaction and is the most powerful tool for controlling selectivity.[4]
-
C18 (Octadecylsilane) : This is the most common and retentive stationary phase for steroids. Its long alkyl chains provide strong hydrophobic interactions with this compound, leading to excellent retention and separation from more polar contaminants. C18 columns are a reliable starting point for any new this compound method.[2][6]
-
C8 (Octylsilane) : With shorter alkyl chains, C8 phases are less retentive than C18. This can be advantageous for reducing analysis time when dealing with highly retained impurities or when a different selectivity is needed.
-
Phenyl Phases : These phases contain phenyl groups bonded to the silica. They offer a unique separation mechanism based on both hydrophobic and π-π interactions with the aromatic ring of this compound. This can be highly effective in resolving this compound from other aromatic steroids or impurities that are difficult to separate on a standard C18 column.[5]
-
Polar-Endcapped Phases ("AQ" type) : These are C18 columns that have been modified to be compatible with highly aqueous mobile phases. They provide enhanced retention for polar compounds and can offer alternative selectivity for this compound and its metabolites.[7]
-
-
Mobile Phase Composition : The mobile phase composition controls the elution strength and, therefore, the retention time and resolution.
-
Organic Modifier (Acetonitrile vs. Methanol) : Acetonitrile (ACN) is the most commonly used organic solvent for steroid separation. It typically provides better peak shapes and lower backpressure compared to methanol (MeOH). Water/ACN mixtures are the standard for eluting this compound.[8][9] A gradient elution, where the percentage of ACN is increased over time, is often used to effectively separate compounds with a range of polarities.[8]
-
Buffers and pH : While this compound itself is not ionizable, controlling the pH of the mobile phase with a buffer (e.g., phosphate or ammonium acetate) is crucial for ensuring the consistent retention and peak shape of any potentially ionizable impurities.[1][2] For Mass Spectrometry (MS) detection, volatile buffers like ammonium acetate or formic acid are required.[10]
-
-
Detection :
-
UV/Vis Detection : this compound has a chromophore that absorbs UV light. Detection is commonly performed at wavelengths around 225-230 nm or 280 nm.[8][9] A Photodiode Array (PDA) detector is highly recommended as it allows for simultaneous monitoring across a range of wavelengths, which is invaluable for assessing peak purity.[2]
-
Mass Spectrometry (MS) Detection : For trace-level quantification, especially in complex biological matrices, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the gold standard.[11] MS detection offers unparalleled sensitivity and specificity, allowing for quantification in the picogram-per-milliliter (pg/mL) range.[12][13]
-
Experimental Protocol: A General-Purpose RP-HPLC Method
This protocol provides a validated starting point for the purification and analysis of this compound. Optimization will be necessary based on the specific sample matrix and purity requirements.
Objective: To separate this compound from related steroidal impurities.
1. Materials and Reagents:
- This compound reference standard
- HPLC-grade Acetonitrile (ACN)
- Ultrapure water (18.2 MΩ·cm)
- HPLC-grade Methanol (for sample preparation)
- Phosphate buffer components or Formic Acid (for MS applications)
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | A standard, reliable HPLC system is sufficient. |
| Column | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[2] | A robust, general-purpose C18 column. |
| Mobile Phase A | Ultrapure Water | The weak, polar solvent. |
| Mobile Phase B | Acetonitrile | The strong, organic eluting solvent. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-80% B; 15-20 min: 80% B | A gradient ensures elution of a range of compounds.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[8] |
| Column Temp. | 25 °C | Temperature control ensures reproducible retention times.[14] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | PDA/DAD Detector | For spectral purity analysis. |
| Detection λ | 230 nm[8] | A common wavelength for estrogen detection. |
3. Standard & Sample Preparation:
- Standard Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute to a working concentration (e.g., 10 µg/mL) using a 50:50 ACN:Water mixture.[2][15]
- Sample Preparation : Dissolve the crude this compound sample in the diluent to a similar concentration as the working standard. Filter through a 0.45 µm syringe filter before injection to remove particulates.
4. System Suitability & Analysis:
- Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
- Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the this compound peak area should be ≤ 2.0%.
- Inject a blank (diluent) to ensure no carryover.
- Inject the prepared sample(s).
- Identify the this compound peak by comparing its retention time to that of the standard. Assess purity by examining the peak area percentage and checking for co-eluting impurities using the PDA spectral analysis.
Sample Preparation: The Critical First Step
For real-world samples, particularly from biological matrices like serum or plasma, sample preparation is crucial to remove interfering substances that can obscure results or damage the HPLC column.[12]
-
Protein Precipitation (PPT) : A simple and fast method for biological fluids. It involves adding a solvent like cold methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation.[12]
-
Liquid-Liquid Extraction (LLE) : A classic technique where the sample is mixed with an immiscible organic solvent (e.g., hexane/MTBE). This compound partitions into the organic layer, leaving polar interferences behind.[16][17]
-
Solid-Phase Extraction (SPE) : A highly effective and automatable technique. The sample is passed through a cartridge containing a sorbent (e.g., C18 or a mixed-mode polymer). Interferences are washed away, and this compound is then eluted with a small volume of a strong organic solvent. This provides excellent sample cleanup and concentration.[8][18]
Below is a generalized workflow for sample preparation and analysis.
Caption: General workflow for this compound purification.
Method Validation: Ensuring Trustworthy Results
A developed HPLC method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[19] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity : Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[2]
-
Accuracy : The closeness of the test results to the true value, often assessed by spike-recovery studies.[2]
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
The relationship between these parameters and the final method is illustrated below.
Caption: Interdependence of HPLC parameters and validation.
Conclusion
The purification of this compound by High-Performance Liquid Chromatography is a robust and reliable process when built upon a strong understanding of chromatographic principles. The selection of an appropriate reverse-phase column, coupled with systematic optimization of the mobile phase and a validated sample preparation protocol, forms the basis of a successful method. By focusing on the scientific rationale behind each parameter, researchers can develop methods that are not only effective but also reproducible and defensible, meeting the stringent requirements of both academic research and the pharmaceutical industry.
References
- SIELC Technologies. (n.d.). Separation of this compound sulfate on Newcrom R1 HPLC column.
- Mills, T., & Duhart, B. (2004). Determination of estriol, estradiol, this compound, and progesterone in cosmetic products. Journal of AOAC International, 87(3), 673-680.
- Fitzpatrick, F. A. (1976). High-performance liquid chromatographic analysis of steroid hormones. Journal of Pharmaceutical Sciences, 65(11), 1609-1613.
- SIELC Technologies. (n.d.). HPLC Separation of this compound.
- Gautam, P., & Wagh, S. (2018). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Journal of Analytical & Pharmaceutical Research, 7(5).
- Keevil, B. G. (2013). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 134, 53-61.
- Al-Othman, Z. A., Al-Warthan, A., & Ali, I. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1836.
- Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Al-Othman, A. M., Al-Ghobashy, M. A., & Kadi, A. A. (2019). Development and validation of a high performance liquid chromatography/diode array detection method for estrogen determination: Application to residual analysis in meat products. Journal of the Chemical Society of Pakistan, 41(1), 1-10.
- He, J., Li, Y., & Zhao, R. (2008). Separation and determination of this compound in environmental and drinking water using molecularly imprinted solid phase extraction coupled with HPLC. Analytical Letters, 41(15), 2731-2741.
- Szepesi, G., & Gazdag, M. (1989). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1507-1513.
- Kushnir, M. M., Naessén, T., & Rockwood, A. L. (2019). Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society, 3(7), 1341–1351.
- Lambda Therapeutic Research. (2023). LC-MS/MS Method for Total this compound and Equilin Quantification.
- Stoenoiu, C. E., Bolboacă, S. D., & Jäntschi, L. (2008). Mobile Phase Optimization Method for Steroids Separation. Applied Medical Informatics, 22(1), 1-8.
- Salameh, W. A., Redor-Goldman, M. M., & Clarke, N. J. (2015). Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization. Steroids, 99(Pt A), 50-56.
- ResearchGate. (n.d.). A typical HPLC chromatogram of a standard mixture of 10 µg/mL of each of the studied estrogens.
- Parys, W., Dołowy, M., & Pyka-Pająk, A. (2022). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 27(21), 7249.
- ResearchGate. (n.d.). High performance liquid chromatography chromatograms of E1 (this compound), E2 (17β-estradiol), and E3 (estriol).
- Lee, S. H., & Lee, C. H. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Journal of Physical Science, 29(3), 159-170.
- Lee, S. H., & Lee, C. H. (2018). Validation of HPLC Method for the Determination of 17α-Ethynylestradiol (EE2) in Aqueous Phase. Journal of Physical Science, 29(3), 159-170.
- Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research.
- Scribd. (n.d.). HPLC Techniques for Blood Analysis.
- ResearchGate. (n.d.). HPLC-UV chromatogram of the irradiated solution of this compound and fractionation.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Dolan, J. W. (2009). Enantiomer Separations. LCGC North America, 27(6), 472-477.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Matarashvili, I., & Blazheievska, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-164.
- Mdegela, R. H., Mabiki, F. P., & Msagati, T. A. (2017). Optimized HPLC-UV Method for Separation, Detection and Quantification of Endocrine Disrupting Estrogens in Low Quality Water. American Journal of Analytical Chemistry, 8(5), 335-353.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(5), 34-43.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
Sources
- 1. HPLC Separation of this compound | SIELC Technologies [sielc.com]
- 2. longdom.org [longdom.org]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Development and validation of a high performance liquid chromatography/diode array detection method for estrogen determ… [ouci.dntb.gov.ua]
- 7. pepolska.pl [pepolska.pl]
- 8. Determination of estriol, estradiol, this compound, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of this compound sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. scribd.com [scribd.com]
- 18. Separation and determination of this compound in environmental and drinking water using molecularly imprinted solid phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Quantification of Estrone Using Isotope Dilution Mass Spectrometry
Introduction: The Imperative for Precision in Estrone Quantification
This compound (E1), a key estrogenic hormone, plays a pivotal role in a multitude of physiological and pathological processes. Its accurate measurement in biological matrices is of paramount importance in clinical research, endocrinology, and pharmaceutical development. Historically, immunoassays were the primary method for this compound quantification. However, these methods are often hampered by a lack of specificity due to cross-reactivity with other structurally similar steroids, leading to unreliable results, especially at low physiological concentrations.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity and sensitivity.[3]
The principle of isotope dilution mass spectrometry (ID-MS) is central to achieving the highest level of accuracy and precision in LC-MS/MS-based quantification.[4] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C₂-Estrone or Deuterated this compound) as an internal standard (IS) at the very beginning of the sample preparation process.[3][5] This "spike" acts as a chemical mimic of the endogenous this compound, co-eluting and experiencing identical processing, extraction, and ionization effects.[5][6] By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, ID-MS effectively corrects for variations in sample recovery and matrix effects, ensuring a robust and reliable quantification.[5][]
This document provides a comprehensive guide to the principles, protocols, and validation of an ID-MS method for the quantification of this compound in human serum.
Core Principle: Isotope Dilution for Unwavering Accuracy
The fundamental premise of isotope dilution is to use a stable isotope-labeled analog of the analyte as an internal standard.[8] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[5] When added to a sample, it undergoes the exact same chemical and physical processes as the endogenous analyte during sample preparation and analysis.[9] Any loss of analyte during extraction or suppression of ionization in the mass spectrometer will be mirrored by a proportional loss or suppression of the internal standard.[6] Consequently, the ratio of the analyte to the internal standard remains constant, providing a highly accurate measure of the analyte's concentration.[10]
Caption: Workflow of Isotope Dilution Mass Spectrometry for this compound Quantification.
Methodology: A Validated Protocol for this compound Quantification in Human Serum
This protocol details a robust method for the quantification of this compound in human serum using isotope dilution LC-MS/MS. The method can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
| Material | Supplier/Grade | Notes |
| This compound (Certified Reference Standard) | Sigma-Aldrich or equivalent | For calibration standards and quality controls. |
| This compound-¹³C₂ or this compound-d₄ (Internal Standard) | BenchChem, C/D/N Isotopes, or equivalent | Ensure high isotopic purity (≥98%).[11] |
| LC-MS/MS Grade Methanol, Acetonitrile, Water | Fisher Scientific or equivalent | High purity solvents are crucial. |
| Formic Acid | Sigma-Aldrich or equivalent | Mobile phase modifier. |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich or equivalent | Extraction solvent.[12] |
| Drug-Free Human Serum | Reputable commercial source | For preparation of calibration standards and quality controls. |
Step-by-Step Experimental Protocol
1. Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the isotope-labeled internal standard (IS) in methanol.[3]
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve.[3]
-
Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the IS stock solution with methanol to the final working concentration.[3]
-
Calibration Standards and QC Samples: Spike drug-free human serum with the this compound working standard solutions to prepare calibration standards at a minimum of six concentration levels. Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.[3]
2. Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Pipette 200 µL of the serum sample, calibration standard, or QC into a microcentrifuge tube.[3]
-
Internal Standard Addition: Add a specified volume of the IS working solution to each tube.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.[3]
-
Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.
-
Separation: Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic (top) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 125 µL) of the initial mobile phase composition (e.g., 30% methanol in water).[3]
3. Optional Derivatization for Enhanced Sensitivity
For applications requiring very low limits of quantification, derivatization can significantly enhance the ionization efficiency of this compound.[13][14]
-
Rationale: Estrogens ionize inefficiently, which can limit sensitivity.[13] Derivatization introduces a charged moiety, improving ionization and fragmentation for more specific detection.[14]
-
Example Reagent: 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent creates derivatives with product ions specific to individual estrogens, enhancing specificity.[13]
-
Procedure (Post-Evaporation): Before reconstitution, add the derivatizing agent (e.g., FMP-TS) dissolved in an appropriate solvent to the dried extract. Incubate under optimized conditions (time and temperature) to ensure complete reaction. Then, proceed with reconstitution.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 or PFP analytical column.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Typically between 0.250 and 0.5 mL/min.[3]
-
Injection Volume: 50 µL.[3]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on whether derivatization was performed.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Underivatized, Negative Mode): Optimize transitions based on the specific instrument.
-
This compound-FMP Derivative (Positive Mode): m/z 362 → 238.[13]
-
Internal Standard: Monitor the corresponding transition for the isotope-labeled this compound.
-
-
Caption: Detailed Sample Preparation Workflow for this compound Quantification.
Data Analysis and Method Validation
A rigorous validation process is essential to ensure the reliability of the bioanalytical method. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and EMA, which are largely harmonized under the ICH M10 guideline.[15][16][17]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous or exogenous components in the matrix do not interfere with the detection of the analyte or the internal standard. | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response at the IS retention time should be ≤ 5% of the mean IS response.[15] |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard. | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should not be greater than 15%.[15] |
| Accuracy and Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The CV should not exceed 15% (20% at LLOQ).[18] |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A minimum of 6 non-zero standards. At least 75% of the standards must meet the accuracy criteria of ±15% (±20% for LLOQ). |
| Carryover | To ensure that residual analyte or IS from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. | In a blank sample injected after the Upper Limit of Quantification (ULOQ), the response of any interfering peak at the analyte's retention time should be ≤ 20% of the LLOQ response, and the response at the IS's retention time should be ≤ 5% of the mean IS response.[15] |
Conclusion: Ensuring Data Integrity in this compound Research
Isotope dilution mass spectrometry is an indispensable tool for the accurate and precise quantification of this compound in complex biological matrices. The use of a stable isotope-labeled internal standard is the cornerstone of this methodology, providing a self-validating system that corrects for analytical variability.[5] By following a well-defined and rigorously validated protocol, researchers, scientists, and drug development professionals can generate high-quality, reliable data that is crucial for advancing our understanding of endocrinology and for making informed decisions in clinical and pharmaceutical research. The superiority of ID-LC-MS/MS over traditional immunoassays in terms of specificity and accuracy cannot be overstated, particularly for low-level quantification where data integrity is paramount.[2]
References
- Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. PubMed.
- Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography. SciSpace.
- Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography. CORE.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
- Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization. PMC - NIH.
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP). IntechOpen.
- (PDF) Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. ResearchGate.
- Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. PubMed.
- Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. ResearchGate.
- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing).
- Isotope dilution. Britannica.
- Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons. PubMed.
- Fast and Sensitive LC-APCI-MS/MS Quantitative Analysis of this compound and Estradiol in Serum without Chemical Derivatization. Fisher Scientific.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency.
- LC-MS/MS Method for Total this compound and Equilin Quantification. Lambda CRO.
- A practical ID-LC-MS/MS method for the most commonly analyzed steroid hormones in clinical laboratories. DSpace Repository.
- Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. NIH.
- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
- Guideline Bioanalytical method validation. European Medicines Agency (EMA).
- (PDF) Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and this compound by GC–Isotope Dilution MS–MS. ResearchGate.
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. PMC - NIH.
- Method validation parameters for the analysis of 19 steroid hormones in human serum. Taylor & Francis Online.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- The Value of Deuterated Internal Standards. KCAS Bio.
Sources
- 1. scispace.com [scispace.com]
- 2. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 9. osti.gov [osti.gov]
- 10. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
In Vitro Models for the Comprehensive Study of Estrone Metabolism: An Application and Protocol Guide
Introduction: The Significance of Estrone Metabolism in Research and Drug Development
This compound (E1) is a crucial steroidal estrogen that, along with its metabolites, plays a pivotal role in a multitude of physiological and pathological processes.[1] While often considered a weaker estrogen relative to estradiol (E2), this compound serves as a significant precursor and metabolic intermediate, with its biotransformation pathways influencing endocrine balance, hormone-dependent cancers, and the disposition of various xenobiotics.[1][2] A thorough understanding of this compound metabolism is therefore paramount for researchers in endocrinology, oncology, and drug development. This guide provides a detailed overview and practical protocols for utilizing key in vitro models to investigate the complex metabolic fate of this compound.
The metabolism of this compound is a multi-step process primarily occurring in the liver, but also in other tissues such as the breast, uterus, and adipose tissue.[3][4] This biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily hydroxylations, are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][3] Phase II reactions involve the conjugation of this compound and its hydroxylated metabolites with endogenous molecules like sulfate and glucuronic acid, facilitated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively, to increase their water solubility and facilitate excretion.[4][5][6]
This application note will detail the use of three progressively complex in vitro systems for studying this compound metabolism:
-
Human Liver Microsomes (HLMs): Subcellular fractions rich in Phase I (CYP) and some Phase II (UGT) enzymes.
-
Primary Hepatocytes: Intact, viable liver cells that encompass a full suite of metabolic enzymes and cofactors.
-
Immortalized Cell Lines: Genetically stable cell lines, often derived from tumors, that can model specific aspects of metabolism in a reproducible manner.
For each model, we will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling researchers to adapt and troubleshoot these methods effectively.
This compound Metabolic Pathways: A Visual Overview
The metabolic conversion of this compound is a branched pathway leading to a variety of metabolites with differing biological activities. Understanding this network is fundamental to designing and interpreting metabolism studies.
Figure 1. Simplified overview of the major metabolic pathways of this compound.
I. Human Liver Microsomes (HLMs): A Focused Look at Phase I and UGT-Mediated Metabolism
HLMs are vesicles of the endoplasmic reticulum prepared from liver tissue and are a rich source of CYP and UGT enzymes.[7][8] They are a cost-effective and high-throughput model for investigating the initial oxidative metabolism of this compound and its subsequent glucuronidation.
Principle and Rationale
The core principle of the HLM assay is to incubate the substrate (this compound) with microsomes in the presence of necessary cofactors to initiate enzymatic reactions. For CYP-mediated metabolism, the critical cofactor is NADPH.[9] For UGT-mediated glucuronidation, UDPGA (uridine 5'-diphospho-alpha-D-glucuronic acid) is required.[7] To ensure optimal UGT activity, a pore-forming agent like alamethicin is often included to facilitate the transport of UDPGA across the microsomal membrane.[7] By analyzing the reaction mixture over time, one can determine the rate of this compound depletion and the formation of its metabolites.
Experimental Workflow for HLM Assays
Figure 2. General experimental workflow for this compound metabolism studies using human liver microsomes.
Detailed Protocol: this compound Metabolism in HLMs
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
UDPGA
-
Alamethicin
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and create working solutions by diluting in the phosphate buffer. Rationale: Using a minimal amount of organic solvent in the final incubation mixture is crucial to avoid inhibiting enzyme activity.
-
Prepare cofactor solutions: NADPH regenerating system and/or UDPGA at appropriate concentrations in phosphate buffer.
-
-
Microsomal Preparation:
-
Thaw the HLM vial rapidly in a 37°C water bath and immediately place on ice.
-
Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer. Rationale: Keeping microsomes on ice is critical to preserve enzymatic activity.
-
-
Incubation Setup (Example for a 200 µL final volume):
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer
-
MgCl2 (final concentration ~3.3 mM)[10]
-
(For UGT assays) Alamethicin (final concentration ~25 µg/mg protein)
-
Diluted HLMs
-
This compound working solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking. Rationale: This allows the components to reach thermal equilibrium before the reaction starts.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the cofactor solution (e.g., NADPH regenerating system for CYP activity, UDPGA for UGT activity).
-
Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).[7] Rationale: A time course is essential for determining the initial linear rate of metabolism.
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding an equal or greater volume of cold ACN containing an internal standard. Rationale: The organic solvent precipitates the microsomal proteins, halting the enzymatic reaction. An internal standard is crucial for accurate quantification by LC-MS/MS.
-
Vortex the samples and centrifuge at high speed (e.g., >3000 rpm for 10 minutes) to pellet the precipitated protein.[7]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Self-Validation and Controls:
-
No Cofactor Control: Incubate this compound with HLMs without NADPH or UDPGA to assess non-enzymatic degradation.
-
Heat-Inactivated Microsomes: Pre-heat the microsomes at ~50°C for 15-30 minutes before the assay to denature the enzymes. This control also accounts for non-enzymatic degradation.
-
Positive Control: Include a known substrate for the enzymes of interest (e.g., testosterone for CYP3A4) to confirm the metabolic competency of the HLM batch.
| Parameter | Typical Range | Rationale |
| Microsomal Protein | 0.1 - 1.0 mg/mL | To ensure a linear rate of metabolism. Higher concentrations may lead to rapid substrate depletion. |
| This compound Concentration | 1 - 50 µM | Should be around the Km value for the enzymes of interest to determine Vmax. |
| Incubation Time | 0 - 60 min | To capture the initial linear phase of the reaction. |
| NADPH Concentration | 1 mM | To ensure the cofactor is not rate-limiting for CYP-mediated reactions. |
| UDPGA Concentration | 1-5 mM | To ensure the cofactor is not rate-limiting for UGT-mediated reactions. |
Table 1. Typical experimental parameters for this compound metabolism studies in human liver microsomes.
II. Primary Hepatocytes: The Gold Standard for In Vitro Metabolism
Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, all within an intact cellular environment.[11][12]
Principle and Rationale
The use of primary hepatocytes allows for the investigation of the complete metabolic profile of this compound, including the interplay between Phase I and Phase II pathways.[13] Unlike microsomes, hepatocytes can perform sulfation, glucuronidation, and other conjugation reactions without the need for exogenous cofactors or membrane permeabilizing agents. They can be used in suspension or as plated, adherent cultures. Plated cultures, which form a monolayer, are often preferred for longer incubation times as they better maintain their metabolic capacity.
Detailed Protocol: this compound Metabolism in Plated Human Hepatocytes
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and incubation media (from commercial suppliers)
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard for analytical quantification
Procedure:
-
Hepatocyte Plating:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed plating medium and perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >80%.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5-1.0 x 10^6 cells/mL).
-
Incubate for 4-6 hours in a humidified CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
After attachment, aspirate the plating medium and replace it with fresh, pre-warmed incubation medium containing the desired concentration of this compound. Rationale: This removes any unattached or non-viable cells and provides a fresh nutrient supply.
-
Incubate the plates for a specified time course (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Sample Collection:
-
At each time point, collect the incubation medium (supernatant) and the cells.
-
For the medium, add an equal volume of cold ACN with an internal standard to precipitate any proteins and store at -80°C until analysis.
-
For the cells, wash them with phosphate-buffered saline (PBS), then lyse them with ACN or another suitable solvent. This allows for the analysis of intracellular metabolites.
-
-
Sample Processing and Analysis:
-
Process the supernatant and cell lysate samples as described for the HLM protocol (centrifugation to remove debris).
-
Analyze the samples by LC-MS/MS or HPLC to quantify this compound and its metabolites.
-
Self-Validation and Controls:
-
Vehicle Control: Treat hepatocytes with the vehicle used to dissolve this compound (e.g., DMSO) to assess baseline metabolite levels.
-
Viability Assessment: At the end of the experiment, assess cell viability (e.g., using an MTT or LDH assay) to ensure that the observed metabolic changes are not due to cytotoxicity.
-
Positive Control: Include a compound with a known metabolic profile in hepatocytes to confirm the metabolic competency of the cell batch.
III. Immortalized Cell Lines: Models for Specific Metabolic Pathways and Disease States
Immortalized cell lines, such as the human liver cancer cell line HepG2 or breast cancer cell lines like MCF-7, offer a highly reproducible and readily available system for studying specific aspects of this compound metabolism.[14][15] While they may not possess the full metabolic capacity of primary hepatocytes, they are invaluable for mechanistic studies, such as investigating the regulation of specific metabolic enzymes or the metabolic profile in a cancer context.[16][17]
Principle and Rationale
These cell lines are cultured using standard cell culture techniques and can be treated with this compound to assess its metabolic fate. The choice of cell line is critical and depends on the research question. For example, HepG2 cells are a common model for liver-like metabolism, while MCF-7 cells are an estrogen-responsive breast cancer cell line that can be used to study metabolism in a hormone-dependent tumor environment.[14][17][18]
Detailed Protocol: this compound Metabolism in MCF-7 Cells
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Phenol red-free medium (for estrogen-sensitive experiments)
-
Cell culture flasks and plates
-
This compound
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard for analytical quantification
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in complete growth medium until they reach 70-80% confluency.
-
For experiments, seed the cells into 6- or 12-well plates and allow them to attach and grow for 24-48 hours.
-
If studying estrogenic responses, switch the cells to phenol red-free medium supplemented with charcoal-stripped serum for 24 hours prior to the experiment to reduce background estrogenic activity.
-
-
This compound Treatment:
-
Prepare this compound solutions in the appropriate medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time course (e.g., 24, 48, 72 hours).
-
-
Sample Collection and Processing:
-
Collect and process the medium and cell lysates as described for the primary hepatocyte protocol.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS or HPLC.
-
Self-Validation and Controls:
-
Vehicle Control: Treat cells with the vehicle alone.
-
Cell Proliferation/Viability Assay: Monitor cell number or viability to distinguish between metabolic effects and effects on cell growth.
-
Gene Expression Analysis (Optional): Use techniques like qRT-PCR to assess changes in the expression of key metabolic enzymes (e.g., CYPs, SULTs) in response to this compound treatment.
IV. Analytical Methodologies: Quantifying this compound and Its Metabolites
Accurate and sensitive analytical methods are essential for the successful execution of in vitro metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[19][20][21]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their physicochemical properties as they pass through a column.[21] For estrogens, reversed-phase HPLC is typically used.[22] Detection can be achieved using UV absorbance or fluorescence detection, the latter often requiring derivatization to enhance sensitivity.[21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-abundance analytes like this compound and its metabolites in complex biological matrices.[20][23][24] It offers superior sensitivity and specificity compared to HPLC-UV/Fluorescence.[19][20] The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio (m/z). The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[19][20]
| Parameter | HPLC with UV/Fluorescence | LC-MS/MS |
| Sensitivity | Moderate to Good (ng/mL range) | Excellent (pg/mL range)[19][20][23] |
| Specificity | Moderate | Excellent |
| Throughput | High | High |
| Cost | Lower | Higher |
| Derivatization | Often required for fluorescence | Can often be avoided[20] |
Table 2. Comparison of common analytical techniques for this compound metabolite analysis.
Conclusion and Future Perspectives
The in vitro models described in this guide—human liver microsomes, primary hepatocytes, and immortalized cell lines—provide a powerful and versatile toolkit for investigating the intricate metabolism of this compound. By selecting the appropriate model and employing robust analytical techniques, researchers can gain valuable insights into the enzymatic pathways that govern this compound's biological activity and disposition. This knowledge is critical for advancing our understanding of endocrine physiology, developing novel therapies for hormone-related diseases, and predicting the metabolic fate of new drug candidates. As in vitro technologies continue to evolve, particularly with the advent of 3D cell culture and organ-on-a-chip systems, our ability to model human metabolism with even greater fidelity will undoubtedly expand, further refining our understanding of the pivotal role of this compound in health and disease.
References
- Estrogen metabolism pathways, including this compound, estradiol, and... | Download Scientific Diagram. (n.d.). ResearchGate.
- Keelan, J. A., et al. (2018). Current strategies for quantification of estrogens in clinical research. Steroids, 133, 23-33. [Link]
- Falany, C. N., & Falany, J. L. (2007). Chapter 6: Estrogen Metabolism by Conjugation. JNCI Monographs, 2007(38), 46-51. [Link]
- Ohe, T., et al. (2000). Novel Metabolic Pathway of this compound and 17β-Estradiol Catalyzed by Cytochrome P-450. Drug Metabolism and Disposition, 28(10), 1163-1168. [Link]
- Jellinck, P. H., & Bradlow, H. L. (1990). Estrogen metabolism in rat liver microsomal and isolated hepatocyte preparations--I. Metabolite formation and irreversible binding to cellular macromolecules. Journal of Steroid Biochemistry, 35(6), 661-666. [Link]
- Yuan, C., et al. (2012). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 413(1-2), 220-225. [Link]
- Auchus, R. J. (2013). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 288(20), 14090-14100. [Link]
- Vesper, H. W., et al. (2008). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry, 54(9), 1547-1555. [Link]
- De-Cicco-Nardone, F., et al. (1989). This compound conversion rates by human endometrial cancer cell lines. Journal of Steroid Biochemistry, 33(4B), 757-760. [Link]
- Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005). Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Letters, 227(2), 115-124. [Link]
- Guillemette, C., et al. (2010). Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview. Breast Cancer Research, 12(4), 213. [Link]
- Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. (2025). Current Protocols.
- In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. (2017). Journal of Environmental & Analytical Toxicology. [Link]
- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (2023). Molecules. [Link]
- Xu, X., et al. (2005). Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(20), 6646-6654. [Link]
- This compound metabolism. Although many metabolites are possible, this study... | Download Scientific Diagram. (n.d.). ResearchGate.
- Pasqualini, J. R., et al. (1990). Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens. Annals of the New York Academy of Sciences, 595, 106-116. [Link]
- A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2. (2022). International Journal of Molecular Sciences. [Link]
- Lee, A. J., et al. (2006). Role of Polymorphic Human Cytochrome P450 Enzymes in this compound Oxidation. Cancer Epidemiology, Biomarkers & Prevention, 15(3), 551-558. [Link]
- LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. (2016). Farmacia, 64(2), 159-166. [Link]
- Lee, F. W., & Chen, J. Q. (2002). NADPH-dependent metabolism of this compound by human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 300(3), 838-849. [Link]
- Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. (2011). PPAR Research, 2011, 345963. [Link]
- Estrogen Kinetics for Clinicians. (n.d.). GLOWM.
- Electron emission and product analysis of this compound: progesterone interactions studied by experiments in vitro. (2012).
- Conjugative pathways for this compound and 17-estradiol. Sulfation,... | Download Scientific Diagram. (n.d.). ResearchGate.
- Cribb, A. E., et al. (2006). Role of polymorphic human cytochrome P450 enzymes in this compound oxidation. Cancer Epidemiology, Biomarkers & Prevention, 15(3), 551-558. [Link]
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). IntechOpen. [Link]
- Improving LC–MS–MS Determination of Trace Estrogens in Serum. (2015).
- A cocktail probe approach to evaluate the effect of hormones on the expression and activity of CYP enzymes in human hepatocytes with conditions simulating late stage of pregnancy. (2023). European Journal of Drug Metabolism and Pharmacokinetics, 48(3), 223-235. [Link]
- Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 293-300. [Link]
- The structural biology of oestrogen metabolism. (2013). The Journal of Steroid Biochemistry and Molecular Biology, 137, 31-43. [Link]
- Cellular Metabolism of Estradiol in Models for Select Molecular Subtypes of Clinical Breast Cancer. (2014). Journal of Cancer Science & Therapy, 6(11), 464-471. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- Roles of Cytochromes P450 1A2 and 3A4 in the Oxidation of Estradiol and this compound in Human Liver Microsomes. (1998). Chemical Research in Toxicology, 11(6), 657-664. [Link]
- This compound. (n.d.). Wikipedia.
- HPLC Separation of this compound. (n.d.). SIELC Technologies.
- LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. (2025).
- Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. (2018). Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1135-1146. [Link]
- Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy. (2023). Metabolites. [Link]
- New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound. (2012). Anapharm. [Link]
- Estrogen Metabolism Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- Investigation of Testosterone, Androstenone, and Estradiol Metabolism in HepG2 Cells and Primary Culture Pig Hepatocytes and Their Effects on 17βHSD7 Gene Expression. (2012). International Journal of Molecular Sciences, 13(12), 16486-16498. [Link]
- Estrogen Metabolism 101. (n.d.). DUTCH Test.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. NADPH-dependent metabolism of this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cocktail probe approach to evaluate the effect of hormones on the expression and activity of CYP enzymes in human hepatocytes with conditions simulating late stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen metabolism in rat liver microsomal and isolated hepatocyte preparations--I. Metabolite formation and irreversible binding to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of Testosterone, Androstenone, and Estradiol Metabolism in HepG2 Cells and Primary Culture Pig Hepatocytes and Their Effects on 17βHSD7 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound conversion rates by human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electron emission and product analysis of this compound: progesterone interactions studied by experiments in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 22. HPLC Separation of this compound | SIELC Technologies [sielc.com]
- 23. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 24. farmaciajournal.com [farmaciajournal.com]
Animal models for investigating the in vivo effects of estrone
Investigating the In Vivo Effects of Estrone: A Guide to Animal Models and Experimental Design
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (E1) is one of the three major endogenous estrogens, alongside the more potent estradiol (E2) and estriol (E3). While often considered a weaker estrogen, this compound serves as a crucial precursor and metabolic intermediate of estradiol, the primary female sex hormone.[1] In postmenopausal women, this compound, primarily derived from the peripheral conversion of adrenal androgens in adipose tissue, becomes the predominant circulating estrogen.[2][3] Understanding the specific in vivo effects of this compound is critical for research in endocrinology, oncology, bone metabolism, and cardiovascular health. Its distinct physiological roles, separate from and in concert with estradiol, necessitate carefully designed animal studies to elucidate its mechanisms of action.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to investigate the in vivo effects of this compound using rodent models. We will delve into the rationale behind model selection, provide detailed protocols for surgical and administrative procedures, and discuss critical parameters for endpoint analysis and data interpretation.
Section 1: The Biological Context of this compound
To design meaningful in vivo experiments, one must first appreciate the metabolic fate and biological activity of this compound. Unlike a static drug, this compound is part of a dynamic equilibrium.
1.1 Metabolism and Interconversion
The primary challenge and most critical consideration in studying this compound is its in vivo conversion to the more potent estradiol.[1] This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are present in various tissues, including the liver, uterus, and adipose tissue.[1][5][6] Consequently, many of the observed biological effects following this compound administration are, in fact, mediated by the resulting estradiol.[1] this compound and estradiol are also hydroxylated by cytochrome P450 enzymes and subsequently conjugated into sulfates and glucuronides, primarily in the liver, to facilitate excretion.[1][6] this compound sulfate can act as a circulating reservoir, capable of being converted back to active estrogens in peripheral tissues.[3]
Caption: Metabolic pathway of this compound (E1) interconversion.
1.2 Mechanism of Action
This compound exerts its biological effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[1] However, its binding affinity and transactivational capacity are significantly lower than those of estradiol. Studies report that this compound's estrogenic activity is approximately 4% of that of estradiol.[1] Therefore, at equivalent concentrations, estradiol will elicit a much stronger response. This lower potency is a key factor to consider when designing dosing regimens.
Section 2: Selecting and Preparing the Animal Model
The foundational step for any study of an exogenous estrogen is the removal of endogenous hormone sources. This creates a null background, ensuring that observed effects are attributable to the administered compound.
2.1 The Ovariectomized (OVX) Model
Surgical removal of the ovaries (ovariectomy, OVX) is the gold-standard procedure to create an estrogen-deficient animal model, mimicking a state of surgical menopause.[7][8] This procedure is essential as it ablates the rapidly cycling production of ovarian hormones, providing strict control over serum estrogen concentrations.[9][10] Following ovariectomy, there is a significant reduction in estradiol and progesterone levels and a corresponding increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels, changes that are consistent with menopause.[7]
2.2 Choice of Rodent: Mice vs. Rats
Both mice and rats are used extensively for endocrinology research. The choice depends on the specific research question, required sample volumes, and available resources.
| Feature | Mouse (e.g., C57BL/6) | Rat (e.g., Sprague-Dawley, Wistar) | Rationale & Considerations |
| Handling | Generally more agile and require more adept handling. | Easier to handle and perform surgical procedures on due to larger size. | For complex surgeries or frequent handling, rats may be preferable. |
| Cost | Lower housing and purchasing costs. | Higher housing and purchasing costs. | Budgetary constraints may favor the use of mice. |
| Genetic Models | Vast array of transgenic and knockout models available. | Fewer genetically modified strains are readily available compared to mice. | If studying specific gene-hormone interactions, the mouse model is unparalleled.[11] |
| Blood Volume | Limited volume available for serial sampling. | Larger blood volume allows for more frequent or larger-volume sampling. | For pharmacokinetic studies requiring multiple time points, rats are advantageous. |
| Metabolic Response | OVX induces reduced metabolic rate and locomotor activity.[8] | OVX-induced weight gain is mediated by both hyperphagia and reduced activity.[8] | These species-specific differences must be considered when studying metabolic outcomes. |
| Bone Studies | Widely used for osteoporosis research; bone loss post-OVX is well-characterized.[12] | Also a valid model, but mouse models are more common in recent literature. | Both are suitable, but a larger body of comparative data exists for mice. |
Section 3: Experimental Design and Protocols
A robust experimental design requires meticulous attention to surgical procedures, hormone administration, and endpoint analysis.
Protocol 3.1: Bilateral Ovariectomy (Mouse)
This protocol describes a dorsal approach for bilateral ovariectomy in mice, a common and effective method.[13][14][15]
Pre-Operative Preparation:
-
Administer appropriate analgesia as per institutional guidelines before surgery to manage pain.
-
Anesthetize the mouse using a calibrated isoflurane vaporizer system. Confirm the appropriate plane of anesthesia via a toe-pinch response test.
-
Apply a lubricating ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur on the dorsal midline, just caudal to the rib cage.
-
Disinfect the surgical site by scrubbing with povidone-iodine followed by alcohol, repeating this sequence three times.[14]
Surgical Procedure:
-
Place the mouse on a sterile surgical field. Make a single, ~1 cm midline skin incision on the dorsum.
-
Slide the skin incision to one side to reveal the underlying muscle wall. The ovary is typically located just caudal to the kidney.
-
Make a small incision (~0.5 cm) through the muscle wall to enter the peritoneal cavity.[13]
-
Gently grasp the peri-ovarian fat pad with forceps to exteriorize the ovary, fallopian tube, and the tip of the uterine horn.
-
Securely ligate the uterine horn just below the ovary using absorbable suture material.
-
Excise the ovary distal to the ligation.
-
Return the uterine stump to the abdominal cavity.
-
Close the muscle wall incision with a single suture.
-
Slide the skin incision to the contralateral side and repeat the procedure to remove the second ovary.
-
Close the skin incision with wound clips or non-absorbable sutures.
Post-Operative Care:
-
Place the animal in a heated cage for recovery until fully ambulatory.
-
Administer post-operative analgesia for at least 48-72 hours.
-
Monitor the animal daily for signs of pain, distress, or infection.
-
Allow a recovery period of 10-14 days before initiating hormone treatment. This allows for the clearance of endogenous hormones and surgical recovery.[10][16]
Protocol 3.2: this compound Administration
The method of administration can profoundly influence the resulting hormone profile and biological effects.
| Administration Route | Pros | Cons | Best For |
| Subcutaneous (s.c.) Injection | Precise dose control; allows for pulsatile dosing to mimic cycles.[16] | Requires frequent animal handling, causing stress; produces sharp peaks and troughs in serum levels. | Studies aiming to mimic the fluctuating levels of an estrous cycle. |
| Slow-Release Pellets | Minimizes animal handling; provides continuous hormone release. | High initial hormone burst ("dose dumping") followed by a rapid decline; dose cannot be adjusted.[16] | Long-term studies where stable, albeit often supraphysiological, levels are desired. |
| Silastic Capsules | Provides stable, physiological serum concentrations over a long period; considered superior to pellets.[10] | Requires surgical implantation; preparation can be labor-intensive. | Gold standard for achieving stable, long-term physiological hormone replacement. |
| Oral (in food/water/gavage) | Non-invasive (if in food/water); mimics human oral therapy. | Difficult to control individual intake; significant first-pass metabolism in the liver.[17] | Specific studies modeling oral hormone replacement therapy. |
Step-by-Step: Subcutaneous Injection
-
Preparation: Dissolve this compound in a sterile vehicle like sesame oil or corn oil. A common stock might be prepared in ethanol and then diluted into the oil vehicle to ensure it is fully dissolved. Vortex thoroughly.
-
Dosing: Draw the calculated volume into a sterile syringe (e.g., 27-30 gauge needle). A typical injection volume for a mouse is 100-150 µL.[15]
-
Injection: Gently lift the skin on the dorsal side (scruff) to form a tent. Insert the needle into the subcutaneous space and inject the solution.
Table: Example Dosing and Expected Outcomes
Note: The optimal dose is highly dependent on the specific research question, animal strain, and desired effect. Pilot studies are essential.
| Target Effect | Model | This compound Dose Range (s.c.) | Expected Outcome | Reference |
| Uterine Proliferation | OVX Rat | 2.0-2.5 µ g/day | Significant increase in uterine wet weight (uterotrophic response). | [18] |
| Bone Mineral Density | OVX Mouse | (Data often uses E2) | Prevention of bone loss. A dose-response relationship is expected. | [12] |
| Tumor Growth | ER+ Xenograft Mouse | (Variable) | Acceleration of tumor growth. | [19] |
Caption: General experimental workflow for in vivo this compound studies.
Protocol 3.3: Endpoint Analysis and Validation
Uterotrophic Bioassay: This is a fundamental validation step to confirm the estrogenic activity of the administered this compound.
-
At the end of the study, euthanize the animal.
-
Carefully dissect the uterus, freeing it from the cervix, fallopian tubes, and surrounding connective tissue.
-
Blot the uterus gently to remove luminal fluid.
-
Record the wet weight of the uterus.
-
A statistically significant increase in uterine weight in this compound-treated OVX animals compared to vehicle-treated OVX animals confirms a systemic estrogenic effect.[18]
Hormone Level Quantification: Measuring serum hormone levels is essential for interpreting results correctly.
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum or plasma and store at -80°C.
-
Quantify this compound and, critically, estradiol levels. Due to the low physiological concentrations and potential for cross-reactivity with immunoassays, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred, most reliable method.[20][21][22]
Section 4: Data Interpretation and Critical Considerations
-
The Primacy of Estradiol Conversion: Always interpret your results with the knowledge that the observed effects could be due to estradiol converted from your administered this compound.[1] Measuring both E1 and E2 levels in the serum is non-negotiable for proper interpretation. The ratio of E1 to E2 can provide significant insight.[2]
-
Tissue-Specific Sensitivity: Tissues have different sensitivities to estrogens. For example, a low dose of estrogen might be sufficient to prevent bone loss in OVX mice but have no stimulatory effect on the uterus.[12] This highlights the importance of assessing multiple endpoints.
-
The Importance of Controls: The inclusion of both a sham-operated control group and an OVX + vehicle control group is mandatory. The sham group demonstrates the baseline state in a hormonally intact animal, while the OVX + vehicle group establishes the baseline for the estrogen-deficient state, against which all treatments are compared.
Conclusion
Investigating the in vivo effects of this compound requires a multi-faceted approach that acknowledges its role as both a weak estrogen and a potent pro-hormone for estradiol. By selecting the appropriate animal model, employing rigorous surgical and administrative techniques like ovariectomy and controlled dosing, and utilizing precise analytical methods such as LC-MS/MS for endpoint analysis, researchers can successfully dissect the complex biological roles of this important steroid hormone. The protocols and considerations outlined in this guide provide a framework for designing robust, reproducible, and interpretable studies in this critical area of endocrinology research.
References
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past, Present, and Future Source: NIH N
- Title: Measuring Estrogens at Low Levels in Plasma Source: W
- Title: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males Source: PubMed URL:[Link]
- Title: In vivo effects by this compound sulfate on the central nervous system-senile dementia (Alzheimer's type) Source: PubMed URL:[Link]
- Title: Measuring Estrogens at Low Levels in Plasma Source: W
- Title: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound Source: Anapharm URL:[Link]
- Title: this compound and Estradiol Metabolism in Vivo in Human Breast Cysts Source: PubMed URL:[Link]
- Title: High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS Source: Springer N
- Title: Estrogen Metabolism Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]
- Title: Video: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Dose-response of estrogen on bone versus the uterus in ovariectomized mice Source: ResearchG
- Title: Protocol for ovariectomy and estradiol replacement in mice Source: NIH N
- Title: The effect of in vivo co-exposure to this compound and AhR-ligands on estrogenic effect to vitellogenin production and EROD activity Source: PubMed URL:[Link]
- Title: Considerations of Timing Post-ovariectomy in Mice and Rats in Studying Anxiety- and Depression-Like Behaviors Associated With Surgical Menopause in Women Source: Frontiers in Behavioral Neuroscience URL:[Link]
- Title: What is the difference between this compound and Estradiol? Source: Dr. Oracle URL:[Link]
- Title: What is the difference between this compound and estradiol (estrogen)? Source: Dr. Oracle URL:[Link]
- Title: Effects of low doses of this compound on the proliferation, differentiation and mineralization of osteoprecursor cells Source: Spandidos Public
- Title: The anabolic effect of estrogen on endosteal bone formation in the mouse is attenuated by ovariohysterectomy: a role for the uterus in the skeletal response to estrogen? Source: PubMed URL:[Link]
- Title: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Distinct roles of this compound and estradiol in endothelial colony-forming cells Source: NIH N
- Title: (PDF)
- Title: Estrogen's Role in Metabolism and 13C-Labeled Nutrients for Animal Physiology and Nutrition Research Source: YouTube URL:[Link]
- Title: The importance of biological sex and estrogen in rodent models of cardiovascular health and disease Source: PubMed URL:[Link]
- Title: Animal Models for the Study of the Relationships between Diet and Obesity: A Focus on Dietary Protein and Estrogen Deficiency Source: NIH N
- Title: Estrogenic potential of estriol. A comparison of this compound, estradiol, and estriol in aqueous and lipoid solvents with bioassay Source: PubMed URL:[Link]
- Title: Effects of estrogen in vivo and in vitro on spontaneous interleukin-1 release by monocytes from postmenopausal women Source: PubMed URL:[Link]
- Title: Safe and Effective Method for Chronic 17β-Estradiol Administration to Mice Source: ResearchG
- Title: Critical Role of Estrogens on Bone Homeostasis in Both Male and Female: From Physiology to Medical Implic
- Title: this compound hormone linked to deadly breast cancer in obese women Source: Drug Target Review URL:[Link]
- Title: Nongenomic actions of estradiol compared with this compound and estriol in pituitary tumor cell signaling and proliferation Source: The FASEB Journal URL:[Link]
- Title: ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US Source: NIH N
- Title: Impact of Estrogens Present in Environment on Health and Welfare of Animals Source: MDPI URL:[Link]
- Title: Pulsed administration for physiological estrogen replacement in mice Source: NIH N
- Title: (PDF)
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Distinct roles of this compound and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Considerations of Timing Post-ovariectomy in Mice and Rats in Studying Anxiety- and Depression-Like Behaviors Associated With Surgical Menopause in Women [frontiersin.org]
- 8. Animal Models for the Study of the Relationships between Diet and Obesity: A Focus on Dietary Protein and Estrogen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 10. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 14. Video: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production [jove.com]
- 15. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
- 22. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Techniques for Measuring 17β-Hydroxysteroid Dehydrogenase Activity
Introduction
The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a pivotal role in the biosynthesis and metabolism of steroid hormones.[1] These enzymes catalyze the interconversion between 17-keto steroids and their more potent 17β-hydroxy forms. For instance, 17β-HSD type 1 is crucial for converting the weak estrogen, estrone, into the highly potent estradiol, while 17β-HSD type 3 converts androstenedione to testosterone.[2][3][4] This "pre-receptor" regulation dictates the local concentration of active hormones available to bind and activate nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR).[5]
Given their critical role in modulating the activity of estrogens and androgens, 17β-HSDs are significant therapeutic targets for a range of hormone-dependent diseases, including breast cancer, endometriosis, osteoporosis, and prostate cancer.[5][6][7] The various isozymes of 17β-HSD exhibit distinct substrate specificities, cofactor preferences, and tissue distribution, making the selective measurement of their activity essential for basic research and drug development.[8][9][10]
This guide provides detailed protocols and technical insights for several established methods to measure 17β-HSD activity, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.
The Core 17β-HSD Reaction
The fundamental reaction catalyzed by 17β-HSDs involves the transfer of a hydride ion between a steroid substrate and a nicotinamide cofactor (NAD⁺/NADH or NADP⁺/NADPH). The direction of the reaction—either reductive (ketone to hydroxyl) or oxidative (hydroxyl to ketone)—is determined by the specific isozyme and the intracellular ratio of the oxidized and reduced cofactors.
Figure 1. General 17β-HSD Reaction Scheme.
Section 1: Enzyme Source Preparation
The choice of enzyme source is a critical first step that depends on the experimental goal. Common sources include crude tissue homogenates, lysates from cultured cells, or highly purified recombinant enzymes.
-
Tissue Homogenates : Useful for studying enzyme activity in a native-like environment. Tissues rich in 17β-HSDs include human placenta, adipose tissue, and various segments of the gastrointestinal tract.[11][12][13] This approach measures the composite activity of all isozymes present.
-
Cultured Cell Lysates : Genetically modified cell lines (e.g., HEK293, Sf9 insect cells) can be engineered to overexpress a single 17β-HSD isozyme.[4][8][14] This is the preferred method for characterizing the activity and inhibition profile of a specific isozyme.
-
Purified Recombinant Enzymes : Expressing and purifying enzymes from systems like E. coli provides a homogenous protein source ideal for detailed kinetic studies and structural biology.[14][15][16]
Protocol 1.1: Preparation of Tissue Homogenate
-
Harvesting : Excise tissue and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 250 mM sucrose, 1 mM EDTA, pH 7.4).
-
Homogenization : Mince the tissue thoroughly on ice. Homogenize using a Dounce or Potter-Elvehjem homogenizer until a uniform suspension is achieved.
-
Centrifugation : Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Fractionation (Optional) : For cytosolic or microsomal fractions, centrifuge the supernatant at higher speeds. A 10,000 x g spin removes mitochondria, and a subsequent 100,000 x g spin will pellet the microsomal fraction, leaving the cytosol in the supernatant.
-
Quantification : Determine the total protein concentration of the final preparation using a standard method like the Bradford or BCA assay. Store aliquots at -80°C.
Protocol 1.2: Preparation of Cell Lysate from Overexpressing Cells
-
Cell Culture : Culture cells (e.g., HEK293T) transiently or stably expressing the 17β-HSD isozyme of interest.
-
Harvesting : Wash the cell monolayer with ice-cold PBS, then scrape cells into a conical tube. Pellet the cells by centrifugation (500 x g for 5 min at 4°C).
-
Lysis : Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a simple buffer with protease inhibitors like 20 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Disruption : Lyse the cells by sonication on ice or by multiple freeze-thaw cycles. The goal is to disrupt the cell membrane without denaturing the enzyme.
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet insoluble debris.
-
Quantification : Collect the supernatant and determine the protein concentration. Use immediately or store aliquots at -80°C.
Section 2: Core Methodologies for Activity Measurement
Spectrophotometric Assay
This is the most direct and convenient method for continuous monitoring of 17β-HSD activity.
Principle of Causality : The assay is based on the intrinsic change in light absorbance by the nicotinamide cofactor upon change in its redox state. Reduced cofactors, NADH and NADPH, absorb light strongly at 340 nm, whereas their oxidized forms, NAD⁺ and NADP⁺, do not. By monitoring the increase (oxidative reaction) or decrease (reductive reaction) in absorbance at 340 nm, the reaction rate can be determined in real-time.[1][3][6]
Sources
- 1. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 17β-Hydroxysteroid dehydrogenases types 1 and 2: Enzymatic assays based on radiometric and mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase(NAD+) Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Estradiol 17Beta-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential androgen and estrogen substrates specificity in the mouse and primates type 12 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Studies on the activity of 17 beta-hydroxysteroid dehydrogenase in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17β-hydroxysteroid dehydrogenase type 2 activity, expression and cellular localization in abdominal adipose tissues from women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17 beta-Hydroxysteroid dehydrogenase type 2 expression and enzyme activity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification, reconstitution, and steady-state kinetics of the trans-membrane 17 beta-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Quantification of Estrone in Human Adipose Tissue
Abstract
Adipose tissue is a critical site for the synthesis and storage of estrogens, particularly estrone (E1), which is the most abundant estrogen after menopause.[1] The accurate quantification of this compound in this complex, lipid-rich matrix is essential for research into endocrinology, obesity, and hormone-dependent cancers.[2][3] Traditional immunoassays often lack the specificity required for precise measurement, while the high lipid content of adipose tissue poses significant challenges for sample preparation.[2][4] This document provides a comprehensive guide to a robust and validated method for the sample preparation and analysis of this compound in adipose tissue, leveraging a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample clean-up, followed by highly sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles, detailed protocols, and performance characteristics are outlined to equip researchers with a reliable workflow for their studies.
Introduction: The Significance of Adipose-Derived this compound
Adipose tissue is not merely a passive energy storage depot but a dynamic endocrine organ.[5][6] It is a primary site of extragonadal steroidogenesis, converting androgens into estrogens via the enzyme aromatase.[4][7] In postmenopausal women, where ovarian estrogen production has ceased, the conversion of androstenedione to this compound in adipose tissue becomes the main source of endogenous estrogens.[8][9] Consequently, elevated levels of this compound in this tissue are linked to various physiological and pathological states, making its accurate measurement a key objective in clinical and developmental research.
The analytical challenge lies in isolating the low-concentration, lipophilic this compound from an overwhelmingly lipid-rich and complex biological matrix.[10][11] A multi-stage purification strategy is imperative to remove interfering substances that can compromise the accuracy of sensitive analytical techniques like mass spectrometry.[12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its superior specificity and sensitivity compared to immunoassays.[2][14] This guide details a method that combines effective lipid removal with the analytical power of LC-MS/MS.
Principle of the Method
The workflow is designed to systematically isolate this compound from adipose tissue while minimizing matrix effects and maximizing recovery. The core principle involves:
-
Mechanical Homogenization: The fibrous and lipid-dense structure of adipose tissue is disrupted to release intracellular components, including this compound.
-
Internal Standard Spiking: A stable isotope-labeled version of this compound (e.g., ¹³C₃-Estrone) is added at the beginning of the process. This is crucial for correcting for analyte loss during the multi-step preparation and for accurate quantification by normalizing the signal of the endogenous analyte to that of the internal standard.
-
Liquid-Liquid Extraction (LLE): An organic solvent is used to partition the lipophilic this compound away from the aqueous components of the tissue homogenate.
-
Solid-Phase Extraction (SPE): The extract from the LLE is further purified using an SPE cartridge. This step is critical for removing remaining lipids and other interfering compounds that co-extracted with this compound.[15]
-
Analysis by LC-MS/MS: The purified extract is analyzed using LC-MS/MS. The liquid chromatography step separates this compound from other remaining molecules, and the tandem mass spectrometer provides highly specific and sensitive detection and quantification.[2][16] In some cases, derivatization may be employed to enhance ionization efficiency and further improve sensitivity.[2][17]
Caption: Overall workflow for this compound analysis in adipose tissue.
Materials and Reagents
-
Solvents: HPLC or MS-grade methanol, acetonitrile, dichloromethane, ethyl acetate, ethanol, hexane.
-
Reagents: Formic acid, ammonium hydroxide, sodium bicarbonate.
-
Standards: this compound (E1) certified standard, ¹³C₃-Estrone (or other stable isotope-labeled E1) as internal standard (IS).
-
Homogenization: Bead beater (e.g., Bullet Blender) with stainless steel beads or Dounce homogenizer.[18][19]
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18, 2g).[16]
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
Detailed Protocols
PART A: Sample Homogenization and Internal Standard Spiking
Causality: This initial step is critical for breaking down the cellular structure of the adipose tissue to ensure the efficient extraction of this compound. Adding the internal standard at this earliest stage is paramount for accurate quantification, as it experiences the same potential for loss as the target analyte throughout the entire sample preparation process.
-
Accurately weigh approximately 500 mg of frozen adipose tissue.
-
Place the tissue into a 2 mL homogenization tube containing stainless steel beads or into a pre-cooled glass Dounce homogenizer.[18]
-
Add the internal standard (e.g., 5 ng of ¹³C₃-Estrone in a small volume of methanol).
-
Add 1 mL of a suitable homogenization buffer (e.g., phosphate buffer or simply an ethanol:ethyl acetate (1:1) mixture).[16]
-
Homogenize the tissue until a uniform slurry is obtained. If using a bead beater, process for 2-3 cycles of 3 minutes each. If using a Dounce homogenizer, perform 10-15 strokes.[18]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[20]
PART B: Liquid-Liquid Extraction (LLE)
Causality: LLE provides the first major purification step. By using an organic solvent immiscible with the aqueous phase of the homogenate, the nonpolar this compound is selectively partitioned into the organic layer, separating it from polar molecules like proteins and salts.
-
Transfer the supernatant from the homogenization step to a clean glass tube.
-
Add 5 mL of an organic extraction solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).[21]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic layer (if using dichloromethane) or the upper organic layer (if using hexane:ethyl acetate) and transfer it to a new tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer to maximize recovery, combining the organic extracts.
PART C: Solid-Phase Extraction (SPE) Clean-up
Causality: While LLE removes polar interferences, many lipids are co-extracted with this compound. SPE using a reverse-phase sorbent (like C18) is essential for removing these remaining nonpolar, interfering compounds.[11][12] The lipids have a stronger affinity for the C18 sorbent than this compound under specific solvent conditions, allowing for the selective elution of the target analyte.
-
Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a methanol/water solution (e.g., 20% Methanol).[16]
-
SPE Column Conditioning:
-
Wash a C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of HPLC-grade water. Do not let the column run dry.
-
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a low-organic solvent solution (e.g., 40% methanol in water) to elute any remaining polar impurities while retaining this compound and lipids.
-
Elution: Elute the this compound from the cartridge using 5 mL of a high-organic solvent (e.g., 100% methanol or acetonitrile). The bulk of the highly nonpolar lipids will remain on the column.
-
Final Evaporation: Dry the eluted fraction under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the final dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
Caption: Detailed LLE and SPE sample preparation workflow.
PART D: LC-MS/MS Analysis
Causality: LC-MS/MS provides the ultimate in selectivity and sensitivity. The liquid chromatography (LC) component separates this compound from any remaining isomers or closely related compounds based on their chemical properties and interaction with the column. The tandem mass spectrometer (MS/MS) then acts as a highly specific detector, first selecting the parent ion of this compound (by its mass-to-charge ratio), fragmenting it, and then detecting a specific fragment ion. This parent-fragment transition is unique to this compound, virtually eliminating false positives.
-
LC System: UHPLC system with a C18 analytical column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 40% B to 95% B over several minutes to ensure separation.
-
MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific method and whether derivatization was used.
-
MRM Transitions: Monitor at least two specific transitions for both endogenous this compound and the internal standard to ensure confident identification and quantification.
Method Performance & Data Presentation
The reliability of any analytical method must be rigorously validated.[10] The described workflow, when properly executed, yields high accuracy and precision.
| Parameter | Typical Value | Rationale |
| Recovery | 85-110% | Indicates the efficiency of the extraction process. Measured by comparing spiked samples to standards.[7] |
| Intra-assay Precision (%CV) | < 10% | Measures the reproducibility of results within the same analytical run.[1] |
| Inter-assay Precision (%CV) | < 15% | Measures the reproducibility of results across different analytical runs.[1] |
| Limit of Quantitation (LOQ) | 1-15 pg/sample | The lowest amount of this compound that can be reliably quantified with acceptable precision and accuracy.[2][22] |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument across a range of concentrations. |
Optional: Derivatization for Enhanced Sensitivity
For applications requiring ultra-low detection limits, chemical derivatization can be employed either for GC-MS or LC-MS/MS analysis.
-
For GC-MS: this compound must be derivatized to increase its volatility. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group.[23][24]
-
For LC-MS/MS: While not always necessary, derivatization can significantly improve ionization efficiency in ESI-MS. Reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ) can be used to add a permanently charged group to the this compound molecule, boosting the signal by orders of magnitude.[2][17]
Conclusion
The quantification of this compound in adipose tissue is a challenging but achievable task with the right methodology. The combination of liquid-liquid extraction and solid-phase extraction provides a robust sample preparation strategy to overcome the difficulties presented by the lipid-rich matrix. When coupled with the specificity and sensitivity of LC-MS/MS, this workflow provides researchers with a reliable and accurate tool to investigate the role of adipose-derived estrogens in health and disease.
References
- Faupel-Badger, J. M., et al. (2014). Simultaneous quantification of estrogens and glucocorticoids in human adipose tissue by liquid-chromatography-tandem mass spectrometry. Journal of Chromatography B, 971, 43-50.
- Vihma, V., et al. (2016). Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women. The Journal of Steroid Biochemistry and Molecular Biology, 155(Pt A), 126-131.
- Kushnir, M. M., et al. (2014). Current strategies for quantification of estrogens in clinical research. Steroids, 82, 49-56.
- Szewczyk, R., et al. (n.d.). Sensitive quantitative LC-MS/MS method of steroid hormones determination in adipose tissue as a helpful tool in obesity research. LabExperts.
- Derivatization and Separation of Natural Estrogens (this compound, 17β-estradiol, and estriol) Using Gas Chromatography with Flame. (n.d.). Eastern Illinois University.
- Nakamura, Y., et al. (2006). Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 143-149.
- Deslypere, J. P., et al. (1985). Fat tissue: a steroid reservoir and site of steroid metabolism. The Journal of Clinical Endocrinology & Metabolism, 61(3), 564-570.
- Sasano, H., et al. (2012). An Innovative LC-MS/MS-Based Method for Determining CYP17 and CYP19 Activity in the Adipose Tissue of Pre- and Postmenopausal and Ovariectomized Women. The Journal of Clinical Endocrinology & Metabolism, 97(7), E1315-E1322.
- Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5796.
- Baker, D., et al. (n.d.). Determination of this compound and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). Thermo Electron Corporation.
- Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16.
- Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Neuroanatomy, 5, 57.
- Biotage. (n.d.). Extraction of this compound and Estradiol Human Serum SLE+. Application Note AN860.V.2.
- Vihma, V., et al. (2015). Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women. University of Helsinki.
- Adipose tissue homogenization. (n.d.). ResearchGate.
- Li, D., & Park, S. (2015). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science, 53(7), 1033-1041.
- Lu, M., et al. (2014). De Novo Synthesis of Steroids and Oxysterols in Adipocytes. The Journal of Biological Chemistry, 289(2), 1099-1110.
- Sterlitech Corporation. (2011). Solid Phase Extraction for Steroid Hormone Analysis. Sterlitech Blog.
- SelfDecode Labs. (n.d.). This compound, LC/MS/MS.
- Remage-Healey, L., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Neuroanatomy, 5, 57.
- Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16.
- Pullen, F. S., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1104, 214-222.
- Iwamori, T., et al. (2013). Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat. Journal of Pharmaceutical and Biomedical Analysis, 83, 120-127.
- Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. ResearchGate.
- Remage-Healey, L., et al. (2011). Combined liquid and solid-phase extraction improves quantification of brain estrogen content. Frontiers in Neuroanatomy, 5, 57.
- Lager, M., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 522.
- Adan, C., et al. (1999). Leptin enhances the synthesis of oleoyl-estrone from this compound in white adipose tissue. Journal of Molecular Medicine, 77(4), 335-341.
- Hanamatsu, E., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. Metabolites, 12(2), 164.
- Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Physiological Research, 70(Suppl 4), S637-S651.
- Longcope, C., et al. (1982). In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males. The Journal of Clinical Endocrinology & Metabolism, 54(6), 1144-1148.
- Slemenda, C. W., et al. (1995). A possible role of this compound produced in adipose tissues in modulating postmenopausal bone density. Maturitas, 22(1), 9-12.
Sources
- 1. Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of estrogens and glucocorticoids in human adipose tissue by liquid-chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. De Novo Synthesis of Steroids and Oxysterols in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. selfdecodelabs.com [selfdecodelabs.com]
- 9. A possible role of this compound produced in adipose tissues in modulating postmenopausal bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 12. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined liquid and solid-phase extraction improves quantification of brain estrogen content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlitech.com [sterlitech.com]
- 16. labexperts.com.pl [labexperts.com.pl]
- 17. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nextadvance.com [nextadvance.com]
- 20. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thekeep.eiu.edu [thekeep.eiu.edu]
- 24. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Estrogen Receptor Interactions Using Radiolabeled Estrone
Abstract: This document provides a comprehensive guide to the principles and practice of utilizing radiolabeled estrone for the characterization of estrogen receptors (ERs). We delve into the theoretical underpinnings of radioligand binding, offer detailed, field-proven protocols for saturation and competitive binding assays, and provide insights into data analysis and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately quantify receptor-ligand interactions and screen compounds for ER activity.
The Principle: Why Use Radiolabeled this compound?
The estrogen receptor is a ligand-activated transcription factor and a primary target in the treatment of hormone-dependent cancers, osteoporosis, and menopausal symptoms.[1] Understanding how novel compounds interact with the ER is a cornerstone of drug discovery. Radioligand binding assays remain the gold standard for measuring the affinity of a ligand for its target receptor due to their exceptional sensitivity and robustness.[2][3]
This compound, a major mammalian estrogen, serves as an excellent foundational ligand for these studies.[4] When labeled with a radioisotope, typically tritium (³H), it becomes a powerful tool to probe the receptor's binding pocket.
Causality Behind the Choice of Tritium (³H):
-
Low Energy Beta Emitter: Tritium emits low-energy beta particles, which have a short path length.[5] This property is advantageous in formats like Scintillation Proximity Assays (SPA), as only radioligand bound to the receptor-coated bead will be close enough to excite the scintillant.[6][7]
-
High Specific Activity: Tritiated this compound can be synthesized with high specific activity (>20 Ci/mmol), meaning a high proportion of the this compound molecules are radiolabeled.[8] This is crucial for detecting receptors present at low concentrations (Bmax) and for achieving a good signal-to-noise ratio.
-
Minimal Structural Perturbation: Replacing a hydrogen atom with tritium causes a negligible change in the molecular structure and weight of this compound, ensuring that its binding characteristics are virtually identical to the unlabeled endogenous ligand.[9]
These assays are fundamentally based on the Law of Mass Action, which describes the reversible interaction between the radioligand ([L]) and the receptor ([R]) to form a complex ([LR]).[10][11]
[R] + [L] ⇌ [LR]
The key parameters derived from these experiments are:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of affinity; a lower Kd signifies higher affinity.[8][11][12]
-
Bmax (Maximum Receptor Density): The total concentration of binding sites in the sample, typically expressed as fmol/mg protein or sites/cell .[2][8][10]
-
IC50 (Half-maximal Inhibitory Concentration): In competitive assays, this is the concentration of an unlabeled test compound that displaces 50% of the specifically bound radioligand.[2]
-
Ki (Inhibition Constant): The affinity of the unlabeled competitor for the receptor, calculated from the IC50. It provides a standardized measure of the competitor's potency.[2][13]
Assay Formats: Filtration vs. Scintillation Proximity
Two primary methodologies are employed for separating bound from free radioligand. The choice depends on throughput needs, receptor source, and available equipment.[2][14]
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Mechanical separation of receptor-ligand complexes from free ligand via vacuum filtration.[14][15] | Receptor is immobilized on a scintillant-containing bead. Only bound radioligand is close enough to generate a light signal.[6][7][16] |
| Format | Heterogeneous (requires wash steps).[15] | Homogeneous (no wash steps).[6] |
| Throughput | Lower to medium. Can be automated with cell harvesters. | High throughput screening (HTS) compatible.[17] |
| Receptor Source | Works well for membrane-bound receptors from tissue homogenates or cell lysates.[2][15] | Applicable to both membrane-bound and soluble receptors.[2] |
| Pros | "Gold standard," robust, less prone to certain artifacts. | Faster, easily automated, lower radiochemical waste.[17] |
| Cons | More labor-intensive, potential for complex dissociation during wash steps. | Can be more complex to set up, potential for bead-related artifacts (non-proximity effects).[14] |
This guide will focus on the widely used and fundamentally robust Filtration Assay method.
Experimental Design & Protocols
Scientific integrity in binding assays is built on a self-validating system. Every experiment must include controls for Total Binding , Non-Specific Binding (NSB) , and from these, the Specific Binding is calculated.
-
Total Binding: Measures all binding events (receptor + radioligand).[8]
-
Non-Specific Binding (NSB): Measures the binding of the radioligand to non-receptor components (e.g., lipids, filter matrix).[8][18] This is determined in the presence of a saturating concentration of an unlabeled competitor, which occupies all specific receptor sites.
-
Specific Binding: The value of interest, representing true receptor binding. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding .[1][8]
An ideal assay should have specific binding that is at least 80% of the total binding at the Kd concentration of the radioligand.[14]
Diagram: General Radioligand Binding Assay Workflow
Caption: General workflow for a filtration-based radioligand binding assay.
Protocol 3.1: Saturation Binding Assay to Determine Kd and Bmax
This experiment measures specific binding at various concentrations of radiolabeled this compound to determine receptor affinity (Kd) and density (Bmax).[2][3][8]
Materials:
-
Receptor Source: e.g., Rat uterine cytosol prepared as per NTP guidelines or commercially available ERα-positive cell line membranes (e.g., from MCF-7 cells).[19]
-
Radioligand: [2,4,6,7-³H]-Estrone (Specific Activity: 80-100 Ci/mmol).
-
Unlabeled Competitor: Diethylstilbestrol (DES) or unlabeled 17β-estradiol. A structurally different compound is preferred for defining NSB.[14]
-
Assay Buffer: TEGD Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[13]
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail & Counter.
Procedure:
-
Receptor Preparation: Prepare receptor source (e.g., cytosol) and determine protein concentration using a Bradford or BCA assay. A good starting point is 50-100 µg of total protein per tube.[19]
-
Radioligand Dilutions: Prepare serial dilutions of [³H]-Estrone in Assay Buffer. The final concentration range should typically span from 0.1x to 10x the expected Kd (e.g., 0.01 nM to 10 nM).[14][19]
-
Plate Setup: For each concentration of [³H]-Estrone, set up triplicate tubes for Total Binding and triplicate tubes for Non-Specific Binding.
-
Assay Assembly:
-
Total Binding Tubes: Add 50 µL Assay Buffer, 50 µL of the appropriate [³H]-Estrone dilution, and 100 µL of receptor preparation.
-
NSB Tubes: Add 50 µL of unlabeled competitor (to a final concentration of ~1000x the Kd of the radioligand, e.g., 1 µM DES), 50 µL of the appropriate [³H]-Estrone dilution, and 100 µL of receptor preparation.
-
-
Incubation: Gently mix and incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
Filtration: Pre-soak the glass fiber filter sheet in wash buffer. Rapidly filter the contents of each tube over the filter mat using the vacuum manifold.
-
Washing: Wash each filter disc 3-4 times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.[14]
-
Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours before counting in a liquid scintillation counter to determine disintegrations per minute (DPM).
-
Data Analysis:
-
Calculate the average DPM for each set of triplicates.
-
Calculate Specific Binding (DPM) = Total Binding (DPM) - NSB (DPM) for each radioligand concentration.
-
Convert DPM to fmol bound using the specific activity of the radioligand.
-
Plot Specific Binding (fmol/mg protein) vs. [³H]-Estrone Concentration (nM).
-
Use non-linear regression analysis (one-site binding hyperbola) in software like GraphPad Prism to fit the curve and determine the Kd and Bmax values.[1][11]
-
Diagram: Principle of Saturation Binding
Caption: Increasing radioligand concentration leads to receptor saturation.
Protocol 3.2: Competitive Binding Assay to Determine Ki
This experiment determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radiolabeled this compound for receptor binding.[2][3]
Procedure:
-
Setup: Follow the same materials and receptor preparation as the saturation assay.
-
Radioligand Concentration: Use a single concentration of [³H]-Estrone, ideally at or below its previously determined Kd value.[8][14] This maximizes the assay's sensitivity to competitive effects.
-
Competitor Dilutions: Prepare serial dilutions of the unlabeled test compound. A wide concentration range is necessary to define the top and bottom of the inhibition curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Plate Setup:
-
Total Binding (Control): Triplicate tubes with receptor, [³H]-Estrone, and Assay Buffer (no competitor).
-
NSB (Control): Triplicate tubes with receptor, [³H]-Estrone, and a saturating concentration of a standard competitor (e.g., 1 µM DES).
-
Test Compound: Triplicate tubes for each concentration of the test compound, containing receptor, [³H]-Estrone, and the test compound dilution.
-
-
Incubation, Filtration, and Counting: Proceed as described in steps 5-8 of the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of [³H]-Estrone used and Kd is the dissociation constant of [³H]-Estrone (determined from the saturation assay).
-
Diagram: Principle of Competitive Binding
Caption: Unlabeled competitor displaces radioligand, reducing the signal.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 50% of Total) | Radioligand is too hydrophobic; binding to filter or plastic. | Coat filters/plates with 0.1-0.5% polyethylenimine (PEI) or include BSA in the wash buffer.[8][15] Increase the number of washes. |
| Receptor concentration is too low. | Increase the amount of protein per assay point. | |
| Radioligand degradation. | Check radiochemical purity; store aliquots at -80°C to minimize freeze-thaw cycles. | |
| Low Specific Binding Signal | Insufficient receptor concentration (low Bmax). | Increase protein concentration. Ensure receptor source is active. |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the time to steady-state.[14] | |
| Inactive radioligand. | Use a fresh batch of radioligand. | |
| High Variability Between Replicates | Inconsistent washing technique. | Use an automated cell harvester for consistent washing. Ensure vacuum pressure is consistent. |
| Pipetting errors. | Use calibrated pipettes. Prepare master mixes to reduce variability. | |
| Ligand depletion (>10% of radioligand is bound). | Reduce the receptor concentration.[14] |
Concluding Remarks
Radiolabeled this compound binding assays, when meticulously planned and executed, provide unparalleled insight into the pharmacology of the estrogen receptor. By understanding the principles of saturation and competition, researchers can accurately determine the key binding parameters—Kd, Bmax, and Ki—that are essential for characterizing lead compounds and advancing drug discovery programs. The protocols and insights provided herein serve as a robust foundation for establishing these powerful assays in your laboratory.
References
- Receptor Binding Assays for HTS and Drug Discovery. (2012).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
- Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (2015). National Institutes of Health (NIH). [Link]
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002).
- In vitro receptor binding assays. (2014).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
- A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2022). National Institutes of Health (NIH). [Link]
- This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
- Scatchard equ
- Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]
- Analyzing Radioligand Binding D
- Radioligand binding assays and their analysis. (2012). PubMed, National Institutes of Health (NIH). [Link]
- B max and K D. (2013). Turku PET Centre. [Link]
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). MDPI. [Link]
- Interpretation of Scatchard plots for aggregating receptor systems. (1991). PubMed, National Institutes of Health (NIH). [Link]
- Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut. [Link]
- Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. [Link]
- Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. [Link]
- Radioligand Binding Assay. (n.d.).
- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2018).
- Protein-nucleic acid (receptor-ligand) binding detection techniques. (2016).
- Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. (2004).
- Radioligand Binding Assays and Their Analysis. (2012).
- Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. (n.d.). Vanderbilt University Structural Biology. [Link]
- Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. (2000). PubMed, National Institutes of Health (NIH). [Link]
- Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021).
- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2018). National Institutes of Health (NIH). [Link]
- Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. (2012). PubMed, National Institutes of Health (NIH). [Link]
- Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. [Link]
- Filter-Binding Assay for Analysis of RNA-Protein Interactions. (2012).
- nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]
- Chemistry domain of applicability evaluation against existing estrogen receptor high-throughput assay-based activity models. (2024). Frontiers in Toxicology. [Link]
- Saturation Binding Curves and Sc
- Attachment A Physical and Chemical Properties of Tritium. (n.d.). U.S.
- the scatchard plot.pptx. (2014). SlideShare. [Link]
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002).
Sources
- 1. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. This compound | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nrc.gov [nrc.gov]
- 6. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. revvity.com [revvity.com]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. TPC - Bmax and KD [turkupetcentre.net]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Estrone Immunoassay Technical Support Center: A Guide to Overcoming Cross-Reactivity
Welcome to the Technical Support Center for Estrone Immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification and overcome a critical challenge: cross-reactivity. In the world of steroid hormone analysis, the structural similarity among different molecules presents a significant hurdle to achieving accurate and reliable results.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you ensure the specificity and integrity of your this compound immunoassay data.
Understanding the Challenge: The Basis of this compound Cross-Reactivity
This compound (E1) belongs to the estrogen family of steroid hormones, which also includes estradiol (E2) and estriol (E3). All steroids share a common core structure, a cyclopentanoperhydrophenanthrene ring, making it challenging to develop antibodies that are exclusively specific to one particular steroid.[1][2][3] This inherent structural similarity is the primary reason for cross-reactivity in immunoassays, where an antibody intended for this compound may also bind to other structurally related endogenous compounds, their metabolites, or synthetic hormones.[1][2][3]
Competitive immunoassays, the format most commonly used for small molecules like this compound, are particularly susceptible to this issue.[4] In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. If other molecules with similar structures are present, they will also compete for these binding sites, leading to an overestimation of the this compound concentration.[4]
}
Figure 1. Mechanism of cross-reactivity in a competitive this compound immunoassay.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during this compound immunoassay experiments.
FAQ 1: My this compound levels are unexpectedly high. Could this be due to cross-reactivity?
Answer: Yes, unexpectedly high this compound concentrations are a classic sign of potential cross-reactivity. Several endogenous and exogenous compounds can interfere with this compound immunoassays.
Troubleshooting Steps:
-
Review the Assay's Cross-Reactivity Profile: The product insert for your ELISA kit should provide a table of cross-reactivity with various steroid hormones. Compare this with the known or expected composition of your samples.
-
Consider Potential Cross-Reactants:
-
Endogenous Steroids: Estradiol (E2), estriol (E3), and their metabolites are common cross-reactants. For example, some estradiol immunoassays show a 0.54% cross-reactivity with this compound.[1][5]
-
Synthetic Hormones and Drugs: If your samples are from subjects undergoing hormone therapy or taking certain medications, these compounds could interfere.
-
-
Perform a Spike and Recovery Experiment: Spike a sample with a known amount of a suspected cross-reacting substance and measure the this compound concentration. A significant increase beyond the expected baseline indicates cross-reactivity.
-
Sample Purification: Implement a sample preparation step, such as solid-phase extraction (SPE), to remove interfering compounds before running the immunoassay.
-
Confirmation with a Gold-Standard Method: If possible, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
FAQ 2: How can I choose an this compound immunoassay kit with the lowest risk of cross-reactivity?
Answer: Selecting the right kit is crucial for minimizing cross-reactivity.
Key Considerations:
-
Antibody Specificity: Look for kits that use monoclonal antibodies, as they generally offer higher specificity compared to polyclonal antibodies. The manufacturer should provide detailed information on the antibody's cross-reactivity profile.
-
Thorough Validation Data: A reputable manufacturer will provide extensive validation data, including cross-reactivity testing against a wide panel of structurally related steroids.
-
Comparison with LC-MS/MS: Ideally, the manufacturer should provide data comparing the performance of their immunoassay with LC-MS/MS, the gold-standard for steroid analysis.[6]
FAQ 3: What is the best way to prepare my samples to minimize interference?
Answer: Proper sample preparation is one of the most effective ways to reduce cross-reactivity and other matrix effects.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like serum or plasma. It involves passing the sample through a cartridge containing a solid sorbent that selectively retains the analyte of interest (this compound) while allowing interfering substances to be washed away.
-
Liquid-Liquid Extraction (LLE): This is another common technique for separating steroids from the sample matrix. However, it can be less specific than SPE and may not effectively remove all cross-reacting compounds.
}
Figure 2. General workflow for sample preparation using solid-phase extraction (SPE).
FAQ 4: My immunoassay results are not consistent with my LC-MS/MS data. What could be the reason?
Answer: Discrepancies between immunoassay and LC-MS/MS results are often due to the higher specificity of LC-MS/MS.[6]
Possible Causes and Solutions:
-
Cross-Reactivity in the Immunoassay: As discussed, your immunoassay is likely detecting other compounds in addition to this compound, leading to higher reported concentrations.
-
Matrix Effects: Components in your sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding in the immunoassay.[7] While LC-MS/MS can also be affected by matrix effects, the chromatographic separation step helps to mitigate this.
-
Antibody Affinity: The affinity of the antibody for this compound can influence the accuracy of the immunoassay. Low-affinity antibodies may be more prone to non-specific binding.
Actionable Advice: Trust your LC-MS/MS data as the more accurate measurement. Use the immunoassay for high-throughput screening, but always validate a subset of your samples with LC-MS/MS to understand the degree of correlation and potential bias.
In-Depth Technical Protocols
This section provides detailed, step-by-step protocols for key experiments to assess and mitigate cross-reactivity.
Protocol 1: Assessing Antibody Cross-Reactivity in a Competitive ELISA
This protocol allows you to determine the percentage of cross-reactivity of your this compound antibody with other steroids.
Materials:
-
Your this compound ELISA kit (including anti-estrone antibody, this compound-enzyme conjugate, and substrate)
-
This compound standard
-
Potential cross-reacting steroids (e.g., estradiol, estriol, DHEA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a Standard Curve for this compound: Prepare a serial dilution of the this compound standard according to the kit's instructions. This will be used to determine the 50% inhibitory concentration (IC50) of this compound.
-
Prepare Dilutions of Potential Cross-Reactants: Prepare serial dilutions of each potential cross-reacting steroid in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition.
-
Run the Competitive ELISA:
-
Add the this compound standard dilutions and the cross-reactant dilutions to separate wells of the microplate.
-
Add the this compound-enzyme conjugate to all wells.
-
Add the anti-estrone antibody to all wells.
-
Incubate, wash, and add the substrate according to the kit's protocol.
-
-
Measure Absorbance: Read the absorbance of each well using a microplate reader.
-
Calculate the Percentage of Cross-Reactivity:
-
Determine the IC50 for this compound and each cross-reactant from their respective dose-response curves.
-
Use the following formula to calculate the percentage of cross-reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
This is a general protocol that may need to be optimized for your specific SPE cartridge and sample type.
Materials:
-
SPE cartridge (e.g., C18)
-
Serum sample
-
Methanol (for conditioning)
-
Water (for equilibration and washing)
-
Elution solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)
-
Vacuum manifold or centrifuge
Procedure:
-
Condition the SPE Cartridge: Pass 1-2 mL of methanol through the cartridge. Do not let the sorbent bed dry out.
-
Equilibrate the Cartridge: Pass 1-2 mL of water through the cartridge. Again, do not let the sorbent bed dry out.
-
Load the Sample: Load the pre-treated serum sample onto the cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Pass 1-2 mL of water or a mild organic solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elute the this compound: Pass 1-2 mL of the elution solvent through the cartridge to elute the retained this compound.
-
Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried extract in the assay buffer for use in the immunoassay.
Protocol 3: Validating Your this compound Immunoassay Against LC-MS/MS
This protocol outlines the steps for comparing your immunoassay results with those from an LC-MS/MS analysis.
Procedure:
-
Sample Selection: Select a representative subset of your study samples (at least 20-30) that cover the expected range of this compound concentrations.
-
Split Samples: Aliquot each selected sample into two tubes. One aliquot will be analyzed by your immunoassay, and the other by LC-MS/MS.
-
Immunoassay Analysis: Analyze the first set of aliquots using your established this compound immunoassay protocol.
-
LC-MS/MS Analysis: Have the second set of aliquots analyzed by a core facility or a collaborator with a validated LC-MS/MS method for this compound.
-
Data Analysis:
-
Correlation Analysis: Plot the immunoassay results against the LC-MS/MS results and perform a linear regression analysis to determine the correlation coefficient (R²). A high R² value (ideally >0.9) indicates a good correlation between the two methods.
-
Bland-Altman Plot: Create a Bland-Altman plot to assess the agreement between the two methods. This plot will show the mean difference (bias) and the limits of agreement. A significant positive bias in the immunoassay results is indicative of cross-reactivity.
-
Data Presentation: Understanding Cross-Reactivity Profiles
The following table provides an example of how cross-reactivity data for an this compound immunoassay might be presented. Note that these values are for illustrative purposes and the actual cross-reactivity will vary between different antibody lots and assay kits.
| Compound | Chemical Structure Similarity to this compound | Example % Cross-Reactivity | Potential for Interference |
| Estradiol (E2) | High | 1-5% | High |
| Estriol (E3) | High | 0.5-2% | Moderate |
| Dehydroepiandrosterone (DHEA) | Moderate | <0.1% | Low |
| Testosterone | Moderate | <0.1% | Low |
| Progesterone | Low | <0.01% | Very Low |
Conclusion
Overcoming cross-reactivity in this compound immunoassays is essential for generating accurate and reliable data. By understanding the underlying principles of cross-reactivity, carefully selecting your immunoassay kit, implementing appropriate sample preparation techniques, and validating your results against a gold-standard method like LC-MS/MS, you can have greater confidence in your findings. This technical support guide provides the foundational knowledge and practical protocols to help you navigate these challenges and achieve high-quality results in your research.
References
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- springermedizin.de. (n.d.). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- University of Iowa. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- PBL Assay Science. (n.d.). ELISA Troubleshooting Guide.
- Ismail, A. A. (2021). Hormone Immunoassay Interference: A 2021 Update.
- ResearchGate. (n.d.). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction.
- SeraCare. (n.d.). Technical Guide for ELISA.
- ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects.
- Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
- American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges.
- Libri Oncol. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS.
- Shimadzu. (n.d.). Simultaneous Analysis of 20 Steroid Hormones and High-Sensitivity Analysis of Estrogens.
- DiVA. (n.d.). Immunoassays or LC-MS/MS?.
- Clinics in Laboratory Medicine. (2004). Interferences in hormone immunoassays.
- SciSpace. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Lippi, G., et al. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Biochemia Medica, 30(1), 010501. [Link]
- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE).
- MDPI. (n.d.). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- ACS Publications. (2020, September 16). Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies: Application to a Novel Therapy against Herpes Simplex Virus.
Sources
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. elgalabwater.com [elgalabwater.com]
Technical Support Center: Enhancing Estrone Detection Sensitivity in Serum
Welcome to the technical support center for the sensitive detection of estrone in serum. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental protocols and troubleshoot common issues encountered when measuring low concentrations of this critical estrogen. Measuring this compound, especially at the low picogram-per-milliliter levels found in certain populations like postmenopausal women, men, and children, presents significant analytical challenges.[1][2] This resource provides in-depth, field-proven insights to help you achieve the accuracy and sensitivity required for your research.
Choosing Your Analytical Approach: A Quick Guide
The two primary methodologies for this compound quantification in serum are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays (ELISA, RIA): These methods offer high throughput and are generally less expensive. However, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, which can lead to overestimated results, particularly at low concentrations.[3][4][5] Direct immunoassays, which do not include a purification step, are especially prone to these inaccuracies.[4][6]
-
LC-MS/MS: This is widely considered the "gold standard" for steroid hormone analysis due to its superior sensitivity and specificity.[2][7][8] While the initial investment in instrumentation is higher and the sample preparation can be more involved, LC-MS/MS methods provide more reliable and accurate quantification of low-level this compound.[5]
This guide will provide troubleshooting advice for both approaches, with a strong emphasis on LC-MS/MS as the preferred method for high-sensitivity applications.
Troubleshooting Guide: LC-MS/MS Methods
LC-MS/MS offers unparalleled specificity, but achieving ultra-sensitive detection of this compound requires careful optimization of each step, from sample collection to data acquisition. Below are common issues and their solutions.
FAQ 1: Why is my this compound signal intensity too low or undetectable?
This is a frequent challenge, especially when aiming for sub-picomolar detection limits. The cause can be multifaceted, originating from sample preparation, chromatography, or the mass spectrometer settings.
Potential Causes & Solutions:
-
Inefficient Extraction: this compound needs to be effectively separated from the complex serum matrix.
-
Causality: Poor recovery during extraction means less analyte reaches the instrument. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. The choice of solvent in LLE is critical; methyl tert-butyl ether (MTBE) is often selected for its excellent recovery and ease of handling.[9] Supported liquid extraction (SLE) is another efficient alternative to traditional LLE, as it can provide high analyte recoveries without the formation of emulsions.[3][10]
-
Troubleshooting Steps:
-
Verify Extraction Efficiency: Spike a known amount of this compound standard into a blank serum matrix (like charcoal-stripped serum) and compare the signal to a neat standard.[11] Recoveries should ideally be above 85%.
-
Optimize LLE Solvent: If using LLE, test different organic solvents or solvent mixtures (e.g., hexane:MTBE) to find the optimal one for your specific protocol.[12]
-
Consider SLE: If you are experiencing emulsion issues with LLE, consider switching to an SLE-based method.[10]
-
-
-
Poor Ionization Efficiency: this compound does not ionize with high efficiency in either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources.[13]
-
Causality: The chemical structure of this compound is not readily charged. To overcome this, derivatization is a powerful strategy to introduce a readily ionizable group onto the molecule, significantly enhancing the signal.[7][14]
-
Troubleshooting Steps:
-
Implement Derivatization: Dansyl chloride is a widely used derivatizing agent that reacts with the phenolic hydroxyl group of this compound to form a positively charged derivative, which can dramatically improve ionization efficiency in positive ion mode ESI.[7][13][15] Picolinoyl derivatization is another effective method that can increase the detection response by as much as 100-fold.[14]
-
Optimize Ion Source: While derivatization is highly recommended, you can also optimize your ion source. For underivatized this compound, APCI in negative ion mode has been shown to provide good sensitivity.[9][11] Experiment with both ESI and APCI sources if available, and meticulously optimize parameters like ion spray voltage and temperature.[8]
-
-
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can suppress the this compound signal.
-
Causality: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a major cause of signal suppression. Effective chromatographic separation is key to minimizing this.[16]
-
Troubleshooting Steps:
-
Improve Separation: Use a high-resolution HPLC or UHPLC column. A C18 stationary phase is commonly used.[3][9]
-
Optimize Mobile Phase: Adjust the mobile phase composition and gradient to ensure this compound is well-separated from other serum components. The use of additives like ammonium hydroxide in the mobile phase can also improve sensitivity for underivatized estrogens.[10]
-
Consider 2D-LC: For extremely complex samples or when maximum sensitivity is required, two-dimensional liquid chromatography can provide superior separation and reduce matrix effects.[15][17]
-
-
Workflow for High-Sensitivity this compound Detection by LC-MS/MS
Caption: A typical workflow for sensitive this compound analysis.
FAQ 2: My results are not reproducible. What should I check?
Poor precision can invalidate your study. The source of variability is often in the manual sample preparation steps.
Potential Causes & Solutions:
-
Inconsistent Internal Standard (IS) Addition: The IS is crucial for correcting for variations in extraction efficiency and matrix effects.
-
Causality: An inaccurate or inconsistent amount of IS added to each sample will lead to erroneous final concentration calculations.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled IS: A deuterated or 13C-labeled this compound is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and ionization.[7][8]
-
Precise Pipetting: Use a calibrated pipette to add the IS to each sample. Add the IS at the very beginning of the sample preparation process to account for all subsequent variations.[12]
-
Monitor IS Signal: The peak area of your IS should be consistent across all samples in a batch. A high coefficient of variation (>15%) in the IS signal can indicate a problem with your sample preparation consistency.
-
-
-
Sample Matrix Variability: Differences between individual serum samples can affect recovery and ionization.
-
Causality: The composition of serum can vary significantly between individuals, leading to different degrees of matrix effects.
-
Troubleshooting Steps:
-
Thorough Sample Clean-up: A robust extraction and clean-up protocol is the best defense against matrix variability. As mentioned, LLE, SPE, or SLE are effective.[2]
-
Use a Surrogate Matrix for Calibration: Since finding truly blank human serum is difficult, prepare your calibration standards in a surrogate matrix like charcoal-stripped serum or a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).[11][18] This helps to mimic the matrix of the actual samples.
-
-
-
Instrument Instability: Fluctuations in the LC or MS performance can introduce variability.
-
Troubleshooting Steps:
-
System Suitability Tests: Before running your batch, inject a standard solution several times to ensure the system is stable (i.e., consistent retention times and peak areas).
-
Regular Maintenance: Follow the manufacturer's guidelines for routine maintenance of your LC-MS/MS system.
-
-
Troubleshooting Guide: Immunoassays
While LC-MS/MS is the preferred method for sensitive and specific this compound measurement, immunoassays are still widely used. Here’s how to address their common limitations.
FAQ 3: My measured this compound concentrations seem unexpectedly high, especially in postmenopausal samples. Why?
This is a classic issue with immunoassays and is almost always related to a lack of specificity.
Potential Causes & Solutions:
-
Cross-reactivity: The antibodies used in the immunoassay may bind to other steroids or metabolites that are structurally similar to this compound.
-
Causality: In populations with low this compound levels, concentrations of other cross-reacting steroids (like this compound sulfate) can be much higher, leading to a significant overestimation of the true this compound concentration.[6] Direct immunoassays are particularly susceptible to this.[4][19]
-
Troubleshooting Steps:
-
Choose a High-Specificity Assay: Review the package insert for the immunoassay kit and check the cross-reactivity data for other estrogens and their metabolites.[20]
-
Incorporate a Purification Step: The most effective way to improve specificity is to perform an organic solvent extraction (and sometimes a chromatographic separation) before the immunoassay.[6] This removes many of the interfering compounds.
-
Validate Against LC-MS/MS: If possible, validate your immunoassay results by comparing a subset of your samples to data obtained from a validated LC-MS/MS method.[3][5] This will give you an indication of the bias in your immunoassay.
-
-
FAQ 4: The assay sensitivity is not sufficient for my samples. How can I improve it?
The limit of quantification (LOQ) of many commercial immunoassays is too high for samples from men, children, or postmenopausal women.[21]
Potential Causes & Solutions:
-
Assay Design Limitations: The inherent affinity of the antibody and the signal generation system may not be sufficient for low concentrations.
-
Troubleshooting Steps:
-
Optimize Antibody/Antigen Concentrations: If you are developing your own assay, titrating the concentrations of the coating antigen and the primary antibody is critical. Reducing the antibody concentration can sometimes improve the competitive effect and thus the sensitivity.[22]
-
Enhance the Signal: Use a high-sensitivity substrate for the enzyme label (e.g., a chemiluminescent substrate instead of a colorimetric one).
-
Switch to a More Sensitive Platform: Consider newer immunoassay technologies that are designed for higher sensitivity.
-
Optimize Buffers: Use appropriate diluents and blocking buffers to minimize background noise, which will improve the signal-to-noise ratio and overall assay sensitivity.[23]
-
-
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To a 250 µL serum sample in a glass tube, add 25 µL of a working internal standard solution (e.g., d4-Estrone in methanol). Vortex briefly.
-
Extraction: Add 1.2 mL of methyl tert-butyl ether (MTBE).[24] Cap the tube and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40-50°C.[24]
-
Reconstitution: The dried extract is now ready for derivatization or can be reconstituted in an appropriate mobile phase for direct LC-MS/MS analysis.
Protocol 2: Derivatization with Dansyl Chloride
This procedure enhances the ionization efficiency of this compound for LC-MS/MS analysis in positive ESI mode.
-
Reagent Preparation: Prepare a dansyl chloride solution (e.g., 0.5 mg/mL) in acetonitrile and a sodium carbonate buffer (e.g., 10 mmol/L) in water.[13][24]
-
Derivatization Reaction: To the dried extract from the LLE step, add 50 µL of the dansyl chloride solution and 50 µL of the sodium carbonate buffer.[24]
-
Incubation: Seal the tube or plate, vortex-mix, and incubate at 60°C for 10 minutes.[24]
-
Analysis: After incubation, the sample is ready for injection into the LC-MS/MS system.
Data Summary: Comparison of this compound Detection Methods
The following table summarizes the reported lower limits of quantification (LLOQ) for various this compound detection methods in serum. This illustrates the superior sensitivity typically achieved with mass spectrometry-based methods, especially those employing derivatization.
| Method | LLOQ (this compound) | Key Features | Reference |
| LC-APCI-MS/MS | 3.5 pg/mL | No derivatization | [9] |
| LC-MS/MS | 6 pmol/L (~2.2 pg/mL) | Online SPE | [3] |
| Ultrasensitive LC-MS/MS | 0.3 pmol/L (~0.08 pg/mL) | No derivatization | [8][12] |
| LC-MS/MS with Derivatization | 1.0 pg/mL | Picolinoyl derivatization | [14] |
| LC-MS/MS with Derivatization | 1.0 pg/mL | Dansyl chloride derivatization | [24][25] |
| GC-NCI-MS/MS with Derivatization | 0.8 pg/mL | Pentafluorobenzoyl derivatization | [26] |
| Direct Immunoassay | 30-100 pg/mL | General range for direct methods | [21] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low signal intensity.
References
- Fast and Sensitive LC-APCI-MS/MS Quantitative Analysis of this compound and Estradiol in Serum without Chemical Derivatiz
- High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma by LC-MS/MS.
- High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS.
- High sensitivity measurement of this compound and estradiol in serum and plasma using LC-MS/MS. PubMed.
- An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. PubMed Central.
- A rapid and sensitive LC–MS/MS assay for the routine analysis of estradiol and this compound. Endocrine Abstracts.
- Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ioniz
- The challenge of measuring circulating estradiol at low concentr
- High-Throughput LC-MS/MS Measurement of this compound (E1) and Estradiol (E2) in Human Blood Serum for Research Purposes. Thermo Fisher Scientific.
- Very low estrogen levels during menopause complic
- Achieving high sensitivity and robustness – analysis of this compound and estradiol in human serum by TSQ Altis mass spectrometer for clinical research. LabRulez LCMS.
- Current strategies for quantification of estrogens in clinical research. PMC - NIH.
- High-Sensitivity Tandem Mass Spectrometry Assay for Serum this compound and Estradiol.
- High-sensitivity tandem mass spectrometry assay for serum this compound and estradiol. SciSpace.
- Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay consider
- Extraction of this compound and Estradiol Human Serum SLE+. Biotage.
- Quantitation of this compound and Estradiol with Automated Online Sample Preparation and LC-MS/MS. Thermo Fisher Scientific.
- Challenges in developing accurate assays for the measurement of estradiol and testosterone in postmenopausal women.
- Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society.
- Estradiol Serum Levels are Crucial to Understand Physiological/C. Prime Scholars.
- Challenges to the Measurement of Estradiol: An Endocrine Society Position St
- Ultrahigh-Sensitivity Detection of 17β-Estradiol. MDPI.
- Sensitive and Specific Detection of Estrogens Featuring Doped Silicon Nanowire Arrays. ACS Omega.
- Ultralow Detection of Estrogenic Compounds by GC–NCI-MS-MS. Spectroscopy Online.
- Enhanced Detection of Estrogen-like Compounds by Genetically Engineered Yeast Sensor Strains. PMC - NIH.
- Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega.
- Oral estrogen leads to falsely low concentrations of estradiol in a common immunoassay. Endocrine.
- 5 Essential Steps to Optimize Immunoassay Performance.
- Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies. AACR Journals.
- Improving LC–MS–MS Determination of Trace Estrogens in Serum.
- Analysis of this compound and Estradiol to Low pg/mL Levels in Human Serum by Triple Quadrupole Mass Spectrometry for Clinical. Thermo Fisher Scientific.
- 4 Functional Medicine Labs to Test for Root Cause of this compound Imbalance. Rupa Health.
Sources
- 1. Very low estrogen levels during menopause complicate assay use, measurement [healio.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High sensitivity measurement of this compound and estradiol in serum and plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. primescholars.com [primescholars.com]
- 20. Oral estrogen leads to falsely low concentrations of estradiol in a common immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Ensuring the Stability of Estrone in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the stability of estrone in your biological samples. This resource is structured to address your most pressing questions and troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound stability in biological samples.
Q1: What is the optimal temperature for long-term storage of plasma and serum samples for this compound analysis?
For long-term stability, it is recommended to store plasma and serum samples at -80°C.[1] Studies have shown that steroids, including this compound, remain stable for over 10 years at -25°C, with only insignificant decreases observed after 3 to 4 years.[2] While -20°C is acceptable for shorter periods, -80°C is the preferred temperature for long-term storage to minimize degradation.[1][3]
Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
It is best to minimize freeze-thaw cycles.[1][4] While some studies suggest that steroids can be relatively stable for up to three to five freeze-thaw cycles, it is a known factor that can affect hormone concentrations.[5][6][7] For sensitive analytes like this compound, it is highly recommended to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[4]
Q3: Is it necessary to use preservatives for urine samples intended for this compound analysis?
The use of preservatives in urine for this compound analysis is not consistently shown to improve stability.[8] One study found that ascorbic acid did not have a clear beneficial effect on the stability of this compound and its metabolites.[9][10] However, for long-term storage, the addition of glycerol and bovine serum albumin has been shown to improve the stability of urinary reproductive hormones.[8]
Q4: How should I handle saliva samples to ensure this compound stability?
Saliva samples should be refrigerated immediately after collection and frozen at or below -20°C as soon as possible, preferably within 6 hours.[4][11] It is crucial to avoid blood contamination as it can affect the results.[4][12] Before collection, the mouth should be rinsed with water, and eating a major meal should be avoided for at least 60 minutes prior.[4]
Q5: What are the general acceptance criteria for stability in bioanalytical methods?
According to regulatory guidelines from agencies like the FDA and EMA, the mean concentration of the analyte in quality control (QC) samples under stability testing should be within ±15% of the nominal concentration.[13][14] This ensures the reliability of the analytical results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent this compound Levels in Longitudinally Collected Plasma/Serum Samples
Potential Cause: Degradation due to improper long-term storage.
Troubleshooting Steps:
-
Verify Storage Temperature: Confirm that all samples have been consistently stored at -80°C. Fluctuations in freezer temperature can impact stability.
-
Review Sample History: Check the handling records for any unintended temperature excursions or prolonged periods at room temperature.
-
Assess Freeze-Thaw Cycles: Determine the number of times each sample has been thawed and refrozen. If it exceeds the recommended limit (ideally, only once), this is a likely source of variability.
-
Solution: For future studies, ensure strict adherence to storing samples at -80°C and aliquoting samples upon first processing to avoid multiple freeze-thaw cycles.
Issue 2: Lower than Expected this compound Concentrations in Urine Samples
Potential Cause: Bacterial degradation or chemical instability at room temperature.
Troubleshooting Steps:
-
Evaluate Time and Temperature Before Freezing: Urine samples are susceptible to degradation at room temperature (25°C) and even at 4°C over extended periods.[8] Assess the time between collection and freezing.
-
Check for Preservatives: While not always necessary, if samples were stored for an extended period before freezing, the absence of preservatives might have contributed to degradation.
-
pH of the Sample: The pH of the urine can influence the stability of steroid conjugates. While not always controlled, extreme pH values could be a factor.
-
Solution: For future collections, minimize the time samples spend at room temperature. Freeze urine samples as soon as possible after collection. For field studies where immediate freezing is not possible, consider storing at 4°C for no more than 24 hours.
Issue 3: High Variability in Saliva this compound Measurements
Potential Cause: Pre-analytical variables in sample collection and handling.
Troubleshooting Steps:
-
Confirm Proper Collection Technique: Ensure that participants rinsed their mouths with water 10 minutes before collection and did not eat, smoke, or drink anything other than water for at least an hour prior.[4][11]
-
Inspect for Blood Contamination: Visually inspect samples for any signs of blood, as this can significantly alter results.[4][12]
-
Review Freezing Protocol: Saliva samples should be frozen promptly. Delays in freezing can lead to bacterial growth and degradation of this compound.[4][11]
-
Check for Mucins: After thawing, saliva samples should be centrifuged to remove mucins and other particulate matter that can interfere with immunoassays.[11]
-
Solution: Implement a strict and standardized saliva collection protocol. Provide clear instructions to participants and ensure that laboratory staff are trained on proper sample processing, including immediate refrigeration followed by freezing and centrifugation after thawing.
In-Depth Technical Guide to this compound Stability
Factors Influencing this compound Stability
The stability of this compound in biological matrices is influenced by several key factors:
-
Temperature: Lower temperatures slow down enzymatic and chemical degradation processes. Long-term storage at -80°C is the gold standard for preserving this compound in plasma, serum, and urine.[1][9]
-
Time: The longer a sample is stored, the greater the potential for degradation, even when frozen. However, at -80°C, this compound has been shown to be stable for at least a year in urine and even longer in plasma.[2][9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation of proteins that may bind this compound, expose the analyte to enzymatic degradation, and lead to the formation of ice crystals that can damage cellular components, releasing degradative enzymes.[5]
-
Matrix Components: The biological matrix itself contains enzymes and other substances that can degrade this compound. For example, bacterial contamination in urine can lead to rapid degradation if not stored properly.[8]
-
pH: The pH of the sample, particularly in urine, can affect the stability of this compound and its conjugates.[15]
-
Light Exposure: While less documented for this compound specifically, many steroid hormones are sensitive to light, which can cause photodegradation. It is good practice to protect samples from light.[1]
This compound Stability by Biological Matrix
Plasma and Serum
This compound in plasma and serum is relatively stable, especially when stored at low temperatures.
-
Short-Term Storage: For short-term storage (up to a few days), 4°C is acceptable.
-
Long-Term Storage: For storage longer than a week, -20°C can be used, but -80°C is highly recommended for optimal stability over months to years.[1][2][3]
-
Freeze-Thaw: Avoid more than three freeze-thaw cycles.[5][6] Aliquoting is the best practice to prevent this.
Urine
Urinary this compound, primarily in its conjugated form (this compound-3-glucuronide), can be more susceptible to degradation.
-
Short-Term Storage: At 4°C, urinary this compound is relatively stable for up to 48 hours, with less than a 1% change observed.[9][10] However, significant degradation can occur at room temperature (25°C) and 37°C within two weeks.[8]
-
Long-Term Storage: At -80°C, urinary this compound shows excellent stability for at least one year.[9][10]
-
Preservatives: While antimicrobial additives have not consistently shown to improve stability, the addition of glycerol and bovine serum albumin has been found to be beneficial for long-term storage.[8]
Saliva
Salivary this compound is a valuable non-invasive biomarker, but proper handling is critical.
-
Collection: It is crucial to have a standardized collection protocol to minimize variability.[4] This includes avoiding food, drink, and smoking before collection, and rinsing the mouth with water.[4][11]
-
Short-Term Storage: Saliva samples are generally stable at ambient temperatures for a few days, which allows for mailing without cooling.[12] They can be stored at 2-8°C for up to one week.[12]
-
Long-Term Storage: For longer periods, samples should be frozen at -20°C or lower.[12]
-
Freeze-Thaw: Some sources suggest that repeated freezing and thawing of saliva is not a problem for this compound measured by ELISA, while others recommend minimizing it.[4][12] Given the conflicting information, it is prudent to aliquot samples.
Data on this compound Stability
The following tables summarize quantitative data on this compound stability under various storage conditions.
Table 1: Stability of this compound in Plasma/Serum
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| -20°C and -80°C | 24 hours (derivatized) | >96% | [16] |
| -80°C | 28 days (derivatized) | >90% | [16] |
| -25°C | 1.3 - 10.8 years | No significant decrease | [2] |
| Room Temperature | 13 hours (benchtop) | Stable | [7] |
| Freeze-Thaw | 3 cycles | No apparent trend of degradation | [6] |
| Freeze-Thaw | 5 cycles | Stable | [7] |
Table 2: Stability of this compound in Urine
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| 4°C | 48 hours | >99% | [9][10] |
| 25°C | 2 weeks (no additives) | 35.1% - 89.6% | [8] |
| -80°C | 1 year | >99% | [9][10] |
| -80°C | 24 weeks (no additives) | 69.0% - 101.2% | [8] |
| Freeze-Thaw | 3 cycles | No consistent losses | [9][10] |
| Room Temperature | 84 days (dried on filter paper) | 95.7% (±11.5%) | [17] |
Table 3: Stability of this compound in Saliva
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| Ambient | Several days | Stable | [12] |
| 2-8°C | Up to 1 week | Stable | [12] |
| -20°C | Long-term | Stable | [12] |
| -20°C | Up to 6 months | Stable | [11] |
| Room Temperature | 7 days | Significant decrease | [18] |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma/Serum for this compound Analysis
-
Blood Collection: Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Processing:
-
For plasma, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C within 2 hours of collection.
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum into pre-labeled polypropylene cryovials. Create multiple aliquots to avoid freeze-thaw cycles.
-
Storage:
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, immediately place the aliquots in a -80°C freezer.
-
Protocol 2: Collection and Processing of Urine for this compound Analysis
-
Sample Collection: Collect a first-morning void or a 24-hour urine sample in a clean container.
-
Initial Handling: Keep the sample cool (e.g., on ice or in a refrigerator) during collection if possible.
-
Processing:
-
Measure and record the total volume if it is a 24-hour collection.
-
Centrifuge a portion of the urine at 1500 x g for 10 minutes to remove sediment.
-
-
Aliquoting: Transfer the supernatant into pre-labeled polypropylene cryovials.
-
Storage:
-
If analysis is to be performed within 48 hours, store at 4°C.[9]
-
For long-term storage, freeze at -80°C.
-
Protocol 3: Collection and Processing of Saliva for this compound Analysis
-
Pre-Collection Instructions: Instruct participants to avoid eating, drinking (except water), smoking, and brushing their teeth for at least 60 minutes before collection.[4][11] They should rinse their mouth with water 10 minutes prior to sample collection.[4][11]
-
Sample Collection: Collect whole saliva by passive drool into a polypropylene tube.[11]
-
Initial Storage: Refrigerate the sample immediately (within 30 minutes) and freeze at or below -20°C within 4 hours of collection.[11]
-
Processing Before Analysis:
-
Thaw the samples completely.
-
Vortex the samples.
-
Centrifuge at 1500 x g for 15 minutes to precipitate mucins.[11]
-
Use the clear supernatant for analysis.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound in biological samples.
Potential Degradation Pathways of this compound
Caption: Simplified overview of potential metabolic and degradation pathways for this compound.
References
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
- This compound ELISA (Saliva). (n.d.).
- Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. (2021). Bioanalysis. [Link]
- Stability Assessments in Bioanalytical Method Valid
- This compound Saliva Collection. (n.d.). Salimetrics. [Link]
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]
- Effects of Repeated Freeze-Thaw Cycles on Concentrations of Cholesterol, Micronutrients, and Hormones in Human Plasma and Serum. (2021).
- Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. (2018). Applied and Environmental Microbiology. [Link]
- Stability of urinary female reproductive hormones stored under various conditions. (1995). Steroids. [Link]
- Saliva Collection and Handling Recommend
- Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum. (2019).
- An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. (2020).
- Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. (2011). Cancer Epidemiology, Biomarkers & Prevention. [Link]
- LC-MS/MS Method for Total this compound and Equilin Quantific
- Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS). (2019). BMC Chemistry. [Link]
- Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. (2018). Applied and Environmental Microbiology. [Link]
- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2022). Metabolites. [Link]
- Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies. (2011). Cancer Epidemiology, Biomarkers & Prevention. [Link]
- Diversity of estrogen biodegradation pathways and application in environmental bioremediation. (2022). Frontiers in Microbiology. [Link]
- Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. (2022). International Journal of Environmental Research and Public Health. [Link]
- Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography. (2016).
- Measurement of steroid hormones in saliva: Effects of sample storage condition. (2013). Steroids. [Link]
- Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. (2022). Metabolites. [Link]
- Biodegradation of 17β-estradiol, this compound, and testosterone in stream sediments. (2007). Environmental Science & Technology. [Link]
- Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. (2019).
- Salivary this compound - enzyme immunoassay kit. (n.d.). Salimetrics. [Link]
- Determination of this compound sulfate, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children. (2021). Clinica Chimica Acta. [Link]
- Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. (2019).
- High-Sensitivity Tandem Mass Spectrometry Assay for Serum this compound and Estradiol. (2009).
- The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2014). Biochemia Medica. [Link]
- Experimental design for studies of the stability of urinary estrogens and estrogen metabolites under conditions of temporary storage at 4°C, long-term storage at −80° C, and freeze-thaw cycles. (2011). Cancer Epidemiology, Biomarkers & Prevention. [Link]
- [Stability of steroids in plasma over a 10-year period]. (1985). Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
- Rapidity and Precision of Steroid Hormone Measurement. (2022). International Journal of Molecular Sciences. [Link]
- Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
- Clinical Pharmacology and Biopharmaceutics Review(s). (2018). U.S.
- Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
- Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. (n.d.). Agilent. [Link]
- Analytical techniques for steroid estrogens in water samples - A review. (2018). Trends in Environmental Analytical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 8. Stability of urinary female reproductive hormones stored under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. salimetrics.com [salimetrics.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 15. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Enzymatic Hydrolysis of Estrone Sulfate
Welcome to the technical support center for the enzymatic hydrolysis of estrone sulfate (E1-S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Introduction: The Critical Role of Steroid Sulfatase
The hydrolysis of this compound sulfate is a pivotal reaction in steroid biochemistry, converting a biologically inactive, circulating reservoir of estrogen into its active form, this compound (E1).[1] This conversion is catalyzed by the enzyme steroid sulfatase (STS), also known as arylsulfatase C.[2] The activity of STS is a key control point in the "sulfatase pathway," which provides a significant source of active estrogens in target tissues, particularly in the context of hormone-dependent diseases like breast cancer.[3] Optimizing the in vitro hydrolysis of E1-S is therefore essential for accurate quantification, inhibitor screening, and understanding steroid metabolism.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and principles of the E1-S hydrolysis reaction.
Q1: What are the most common and reliable sources of steroid sulfatase (STS) for in vitro experiments?
A: The choice of enzyme source is critical and depends on your specific experimental goals.
-
Human Placental Microsomes: This is a classic and physiologically relevant source, often used for inhibitor screening and characterization. The enzyme is membrane-bound and reflects the endogenous human protein.[4][5][6]
-
Helix pomatia (Roman Snail) Preparations: These are commercially available and widely used for the deconjugation of steroid metabolites in urine or plasma samples.[7] A key consideration is that these preparations contain both sulfatase and β-glucuronidase activity, making them ideal for total estrogen measurement but less suitable for studying STS specifically without further purification.[7]
-
Recombinant Human STS: Expressed in various systems (e.g., bacterial, insect cells), recombinant enzymes offer the highest purity and batch-to-batch consistency. This is the preferred source for detailed kinetic studies and high-throughput screening where interfering activities must be eliminated.
Q2: What are the optimal pH and temperature conditions for STS activity?
A: STS activity is highly dependent on pH and temperature. While the precise optimum can vary slightly by source, general guidelines are as follows:
-
pH: STS typically exhibits optimal activity in a slightly acidic to neutral pH range. For enzymes derived from human sources like placental microsomes or MCF-7 cells, the optimal pH is generally between 6.0 and 7.0 .[8] Assays are often conducted in buffers such as sodium acetate or MES at a pH of 6.5 to avoid phosphate inhibition.
-
Temperature: The standard incubation temperature for most mammalian enzyme assays, including STS, is 37°C . This temperature mimics physiological conditions and provides a high rate of reaction without risking thermal denaturation over typical incubation periods (30-120 minutes).
Q3: How should I choose a buffer for the hydrolysis reaction?
A: Buffer selection is not trivial, as some common buffer components can inhibit STS activity.
-
Recommended Buffers: Acetate or MES buffers are excellent choices as they buffer effectively in the optimal pH range of 6.0-7.0 and are generally non-inhibitory.
-
Buffers to Avoid: Phosphate-based buffers (e.g., PBS) should be used with caution or avoided entirely. Phosphate ions have been shown to inhibit sulfatase activity and can interfere with downstream analysis.[9] If your sample is already in PBS, consider diluting it significantly in a non-phosphate reaction buffer.
Q4: What methods are used to quantify the product, this compound (E1)?
A: Quantifying the this compound produced is the primary readout of STS activity.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards.[10] They offer high specificity and sensitivity, allowing for the separation of this compound from the substrate (E1-S) and other potential metabolites.
-
Radiometric Assays: Using a radiolabeled substrate, such as [³H]this compound sulfate, is a classic and highly sensitive method.[8][11] The reaction mixture is partitioned with an organic solvent to separate the nonpolar product ([³H]this compound) from the polar substrate ([³H]E1-S), and the radioactivity in the organic phase is measured by scintillation counting.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic hydrolysis of E1-S.
Problem: Very Low or No Hydrolysis Activity
Q: My positive control and/or experimental samples show minimal to no this compound formation. What are the likely causes and how do I fix it?
A: This is a common issue that can almost always be traced back to one of four areas: enzyme integrity, reaction conditions, the presence of inhibitors, or substrate quality.
Caption: A step-by-step workflow for diagnosing the root cause of low or absent STS activity.
-
Enzyme Integrity: STS, like most enzymes, is sensitive to storage and handling.
-
Causality: Repeated freeze-thaw cycles can denature the enzyme, destroying its tertiary structure and active site. Improper storage at temperatures warmer than -70°C can lead to gradual activity loss.
-
Solution: Aliquot your enzyme stock upon arrival to minimize freeze-thaw cycles. Always store at -80°C. Run a positive control using a known concentration of E1-S in a clean, optimal buffer with every experiment to validate that the enzyme stock is active.
-
-
Suboptimal Reaction Conditions:
-
Causality: The enzyme's catalytic activity is dependent on the ionization state of key amino acid residues in the active site, which is dictated by the pH. Deviating from the optimal pH of 6.0-7.0 can drastically reduce or eliminate activity.[8]
-
Solution: Prepare your reaction buffer fresh and verify its pH with a calibrated meter. Ensure your incubator or water bath is accurately maintaining 37°C.
-
-
Presence of Inhibitors:
-
Causality: Your sample matrix (e.g., plasma, cell lysate, test compound solvent) may contain substances that inhibit STS. Inhibition can be competitive, non-competitive, or irreversible.[8][12][13]
-
Solution: Perform a matrix effect experiment. Run three reactions: (1) a positive control in clean buffer, (2) your sample, and (3) a positive control spiked with a small amount of your sample matrix. If reaction (3) shows significantly lower activity than (1), an inhibitor is present. Try diluting your sample to reduce the inhibitor concentration. See Table 2 for a list of common inhibitors.
-
Problem: Incomplete Hydrolysis
Q: The reaction starts but plateaus before all the this compound sulfate is consumed. How can I drive the reaction to completion?
A: Incomplete hydrolysis leads to an underestimation of the total potential this compound.[7] This issue usually arises from an imbalance in the enzyme-substrate relationship or insufficient reaction time.
-
Insufficient Incubation Time:
-
Causality: The reaction may simply not have had enough time to proceed to completion, especially with high substrate concentrations or low enzyme activity.
-
Solution: Perform a time-course experiment. Set up several identical reactions and stop them at different time points (e.g., 0, 15, 30, 60, 90, 120 minutes). Analyze the this compound production at each point to determine the time required to reach a plateau, which indicates reaction completion. (See Protocol 2 ).
-
-
Sub-saturating Enzyme Concentration:
-
Causality: If the amount of enzyme is too low relative to the substrate, the enzyme will become the limiting factor. The reaction rate will be slow, and the enzyme may lose activity over a long incubation period before all the substrate is converted.
-
Solution: Increase the enzyme concentration in a stepwise manner (e.g., 2x, 5x) and repeat the time-course experiment. The goal is to find an enzyme concentration that drives the reaction to completion within a reasonable timeframe (e.g., 60 minutes).
-
-
Product Inhibition:
-
Causality: In some enzymatic reactions, the product can bind to the enzyme and inhibit its activity. While some studies in MCF-7 cells found no product inhibition for STS, recent structural data suggests that this compound may bind to a secondary site, potentially blocking the enzyme's activity at high concentrations.[8][14]
-
Solution: This is generally less of a concern at physiological concentrations. However, if you are working with very high substrate levels, be aware that product inhibition could contribute to a reaction plateau. The primary solution remains ensuring a sufficient enzyme concentration and optimal conditions.
-
Section 3: Protocols and Methodologies
Protocol 1: General Assay for this compound Sulfatase Activity
This protocol provides a framework for a standard hydrolysis experiment using radiolabeled substrate. It can be adapted for non-radioactive detection methods like LC-MS.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 6.5. Prepare fresh and verify pH.
-
Substrate Stock: Prepare a 1 mM stock of [³H]this compound sulfate in ethanol or DMSO. Further dilute in Reaction Buffer to a working concentration (e.g., 10 µM).
-
Enzyme Preparation: Dilute the STS enzyme stock to a working concentration in ice-cold Reaction Buffer immediately before use. The optimal concentration must be determined empirically.
-
Stop Solution: Toluene or another water-immiscible organic solvent.
-
-
Reaction Setup (per sample):
-
In a microcentrifuge tube, add 80 µL of the sample (or clean buffer for controls) diluted in Reaction Buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the [³H]E1-S working solution.
-
Immediately add 10 µL of the diluted enzyme preparation. Your final reaction volume is 100 µL.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reactions at 37°C for the predetermined optimal time (e.g., 60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 500 µL of the organic Stop Solution (e.g., Toluene).
-
Vortex vigorously for 30 seconds to extract the hydrophobic product ([³H]this compound) into the organic phase, leaving the hydrophilic substrate ([³H]E1-S) in the aqueous phase.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to achieve complete phase separation.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 400 µL) of the upper organic layer to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the amount of this compound produced based on the specific activity of the substrate and comparison to a standard curve.
-
Protocol 2: Validating Complete Hydrolysis via Time-Course Experiment
Sources
- 1. immunotech.cz [immunotech.cz]
- 2. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase, this compound Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human placental sterylsulfatase by synthetic analogs of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of this compound sulfatase by aromatase inhibitor-based estrogen 3-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatofocusing of mammalian this compound sulfate sulfohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The hydrolysis of this compound sulfate and dehydroepiandrosterone sulfate by MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sulfatase: probing structural requirements for substrate and inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic diagnosis of steroid sulfatase deficiency by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of this compound sulfate in uterine minces of the 6-days pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of this compound sulfatase and 17 beta-hydroxysteroid dehydrogenase by antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
Challenges in the synthesis of specific estrone isomers
Introduction
Welcome to the Technical Support Center for the synthesis of specific estrone isomers. The stereochemical architecture of steroids is paramount to their biological function, and the synthesis of specific isomers of this compound, a key human estrogen, presents a formidable challenge for synthetic chemists. With four contiguous stereocenters, including an angular methyl group, achieving absolute stereocontrol is a complex task that demands precision in reaction design and execution.[1][2]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to help you troubleshoot and optimize your synthetic routes. We will explore common challenges, from achieving high enantioselectivity in core reactions to the nuanced art of protecting group strategy and the final, critical step of isomer purification and characterization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound isomers. The format is designed to help you quickly identify potential causes and implement effective solutions.
Problem 1: Low Yield or Stalled Cyclization in Torgov Reaction
The acid-catalyzed Torgov cyclization is a cornerstone of many this compound syntheses, but it can be prone to low yields or failure to proceed to completion.[1][2]
| Probable Cause | Recommended Solution & Rationale |
| Ineffective Catalyst System | Solution: The choice and concentration of the acid catalyst are critical.[3] If using weaker acids, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. For enantioselective variants, the catalyst's purity and handling are paramount. Novel, highly acidic disulfonimide catalysts have shown excellent yields and enantioselectivity.[4][5][6] Ensure anhydrous conditions, as water can quench the catalyst. |
| Suboptimal Reaction Conditions | Solution: Intramolecular reactions like this are sensitive to temperature and concentration. Temperature: If the reaction is stalling at room temperature, consider incrementally increasing the heat.[3] Concentration: These reactions are often favored at high dilution to minimize intermolecular side reactions. Experiment with lowering the substrate concentration.[7] |
| Side Reactions | Solution: The stabilized carbocation intermediate in the Torgov reaction can lead to undesired olefin isomers or rearrangement products.[1] Carefully control the reaction temperature and quench the reaction promptly once the starting material is consumed (monitored by TLC) to minimize byproduct formation. |
Problem 2: Poor Stereoselectivity (Formation of Undesired Epimers)
The formation of a mixture of diastereomers, such as 13-epi-estrone or 14-epithis compound, is a frequent and significant challenge.
| Probable Cause | Recommended Solution & Rationale |
| Lack of Stereocontrol in Ring Fusion | Solution: The stereochemistry of the C/D ring junction is often determined during the key cyclization step. The choice of synthetic route is critical. Radical-mediated cascade cyclizations, for example, can produce different stereoisomers depending on the geometry of the precursor and reaction conditions.[8][9] For established methods, stereocontrol can be influenced by the choice of catalyst and solvent, which can stabilize one transition state over another.[8][10] |
| Epimerization | Solution: The C-13 proton is susceptible to epimerization under certain conditions. An effective method for the deliberate epimerization of normal this compound ethers to the 13α-estrone series using o-phenylenediamine and acetic acid has been reported, which could be adapted or avoided.[11][12] Careful selection of reagents and reaction conditions, particularly pH, is necessary in all synthetic steps to prevent unwanted epimerization. |
| Ineffective Asymmetric Catalyst | Solution: In enantioselective syntheses, catalyst performance is key. If you observe low enantiomeric excess (ee), consider rescreening catalysts. Chiral amidinium salts have been used to promote highly enantioselective Diels-Alder reactions in this compound synthesis.[13] Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.[14] |
Problem 3: Unwanted Reactions on the Phenolic A-Ring
The C-3 hydroxyl group makes the A-ring electron-rich and susceptible to undesired electrophilic substitution or oxidation.
| Probable Cause | Recommended Solution & Rationale |
| Lack of Protecting Group | Solution: The C-3 hydroxyl must be protected early in the synthesis. The methyl ether is a classic choice, stable to many conditions and removable at the final stage with agents like BBr₃ or hot pyridinium chloride.[1] Other options include silyl ethers (e.g., TBS), which offer milder removal conditions.[2][15] |
| Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) | Solution: When functionalizing the A-ring (e.g., at C-4), direct EAS on a protected this compound often yields a mixture of C-2 and C-4 substituted products. To solve this, employ a positional protecting group . A tert-butyl group can be installed at the more reactive C-2 position, directing subsequent electrophilic attack to C-4. The tert-butyl group is then removed with a Lewis acid like AlCl₃.[16][17] |
Problem 4: Difficulty in Isomer Purification
The physicochemical similarities between stereoisomers make their separation challenging.
| Probable Cause | Recommended Solution & Rationale |
| Co-elution in Column Chromatography | Solution: Standard silica gel chromatography may not be sufficient. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for separating enantiomers and diastereomers.[5][6][18][19] Screening different chiral stationary phases (CSPs) is recommended. Polysaccharide-based (cellulose, amylose) and cyclodextrin-based columns are excellent starting points for steroids.[5][20] |
| Ineffective Recrystallization | Solution: While challenging, recrystallization can sometimes be used to enrich one diastereomer. A single recrystallization of a synthetic intermediate of (+)-estrone from methanol was shown to increase the enantiomeric excess from 81% to over 99%.[13] Careful solvent screening is essential. |
| Derivatization Required | Solution: In some cases, particularly for analytical quantification, derivatization can improve separation. Dansylation of the phenolic A-ring has been used to enhance the chromatographic separation and LC-MS/MS sensitivity of this compound, 17α-estradiol, and 17β-estradiol.[21] |
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound, and why is their configuration so critical? A: this compound has four key stereocenters at carbons 8, 9, 13, and 14. The natural configuration is essential for proper binding to estrogen receptors. Even minor changes, such as the inversion of stereochemistry at C-13 (13-epi-estrone), can dramatically alter or abolish biological activity. Therefore, precise control over each of these centers is a primary goal of any total synthesis.
Q2: How do I choose the right protecting group for the C-3 hydroxyl? A: The choice depends on the planned synthetic route. Key factors to consider are:
-
Stability: The group must survive all subsequent reaction conditions. The methyl ether is very robust.
-
Ease of Removal: Deprotection should occur under conditions that do not harm the final molecule. Silyl ethers are removed under milder conditions than methyl ethers.
-
Orthogonality: If you have multiple protecting groups, you must be able to remove one without affecting the others.[15] This is crucial in complex syntheses.
Q3: What are the main strategies for an enantioselective total synthesis of this compound? A: There are several modern approaches:
-
Catalytic Asymmetric Cyclizations: This involves using a chiral catalyst to control the stereochemistry of a key ring-forming reaction, such as the Torgov cyclization or a Diels-Alder reaction.[4][13]
-
Chiral Pool Synthesis: This strategy starts with an already chiral, enantiomerically pure starting material.
-
Asymmetric Michael Additions: This approach can be used to set a key stereocenter early in the synthesis, with that chirality being relayed through subsequent steps.[22]
Q4: What are the best analytical techniques to confirm the stereochemistry of my final product? A: A combination of methods is recommended for unambiguous confirmation:
-
NMR Spectroscopy: This is a powerful tool for determining relative stereochemistry. 2D NMR experiments like NOESY can reveal through-space interactions between protons, which helps to deduce the spatial arrangement of atoms.[4][22][23][24][25]
-
X-ray Crystallography: If you can grow a suitable crystal, this method provides definitive proof of both the relative and absolute stereochemistry.[26][27]
-
Chiral HPLC: This technique can be used to determine the enantiomeric excess (ee) of your product by comparing it to a racemic or authentic standard.[18][20]
Experimental Protocols & Workflows
Protocol 1: Positional Protection Strategy for C-4 Functionalization
This protocol outlines the use of a tert-butyl group to direct electrophilic aromatic substitution to the C-4 position of the this compound A-ring.[16][17]
Step 1: Installation of the Positional Protecting Group
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dichloromethane and nitromethane).
-
Add tert-butyl alcohol and a Lewis acid catalyst such as BF₃•OEt₂.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the resulting 2-tert-butyl this compound by column chromatography. A yield of 96% has been reported for this step.[16]
Step 2: Electrophilic Aromatic Substitution at C-4
-
Subject the 2-tert-butyl this compound to your desired electrophilic aromatic substitution reaction (e.g., formylation using formaldehyde, triethylamine, and MgCl₂). The bulky tert-butyl group at C-2 will sterically hinder attack at that position, directing the electrophile to C-4.[16]
-
Purify the C-4 functionalized product.
Step 3: Deprotection of the Positional Group
-
Dissolve the 2-tert-butyl-4-formyl this compound in a solvent mixture such as dichloromethane/CH₃NO₂.
-
Add a strong Lewis acid like AlCl₃ and stir until deprotection is complete (monitor by TLC).
-
Quench the reaction, perform a workup, and purify to yield the final 4-formyl this compound.[16][17]
Workflow for Troubleshooting Low Stereoselectivity
References
- Prévost, S., et al. (2014). Catalytic Asymmetric Torgov Cyclization: A Concise Total Synthesis of (+)-Estrone. Angewandte Chemie International Edition, 53(33), 8770-8773. [Link]
- PubMed. (2014). Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone. PubMed. [Link]
- Zendy. (2014). Catalytic Asymmetric Torgov Cyclization: A Concise Total Synthesis of (+)‐this compound. Zendy. [Link]
- Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-Formyl this compound Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. The Journal of Organic Chemistry, 72(23), 8824-8830. [Link]
- ResearchGate. (2007). Synthesis of 4-Formyl this compound Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens.
- Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. [Link]
- University of Potsdam. Interpretation of NMR spectra of steroids. University of Potsdam. [Link]
- Nagorny, P., et al. (2020).
- Quinkert, G., et al. (2010). Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction. Journal of the American Chemical Society, 132(10), 3356–3366. [Link]
- Phenomenex.
- ResearchGate. (2016). Steroids and NMR.
- Matyáš, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]
- Posner, G. H., & Switzer, C. (1986). Total synthesis of natural this compound and estradiol methyl ethers in extremely high enantiomeric purity via an asymmetric Michael addition to an unsaturated sulfoxide. Journal of the American Chemical Society, 108(5), 1239–1244. [Link]
- ResearchGate. (2020). Top: The X-ray crystal structure of this compound derivative 18.
- Sibi, M. P., et al. (2010). Stereocontrol in radical cyclization: change in rate-determining step. Organic Letters, 12(16), 3626-3629. [Link]
- Poirier, D., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted this compound/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate this compound. Molecules, 28(2), 659. [Link]
- University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
- ResearchGate. (2004). Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers.
- Sultan, A., Raza, A. R., & Acevedo, R. (2016).
- Stoltz, B. M. Synthesis of (±)-estrone. Caltech. [Link]
- Wikipedia.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Evans, D. A. Protecting Groups. Harvard University. [Link]
- Zard, S. Z., et al. (1995). Chirality transmission via a 6-endo free-radical-mediated cyclization process: regio- and stereocontrolled synthesis of the 22-hydroxylated steroid side chains. Journal of the American Chemical Society, 117(21), 5771–5783. [Link]
- SIELC Technologies. HPLC Separation of this compound. SIELC Technologies. [Link]
- Schneider, G., et al. (2024). Synthesis of this compound Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity. International Journal of Molecular Sciences, 25(8), 4274. [Link]
- Daniewski, A. R., & Kiegiel, J. (2001). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Journal of the Brazilian Chemical Society, 12(3), 329-332. [Link]
- PubChem. (2024). This compound. PubChem. [Link]
- Chen, R., et al. (2021). Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade. Green Chemistry, 23(15), 5483-5490. [Link]
- Rochel, N., et al. (2006). X-ray crystal structures of the estrogen-related receptor-gamma ligand binding domain in three functional states reveal the molecular basis of small molecule regulation. Journal of Biological Chemistry, 281(49), 37939-37949. [Link]
- IOSR Journal. (2023). Novel Catalysts for Asymmetric Synthesis in Green Chemistry. IOSR Journal of Applied Chemistry. [Link]
- ResearchGate. (2015). Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties.
- Riley, P., & MacDonald, M. (2016). Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 119-127). Humana Press. [Link]
- Mester, Z., et al. (2013). Separation of dansylated 17β-estradiol, 17α-estradiol and this compound on a single HPLC column for simultaneous quantitation by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169-175. [Link]
- Wölfling, J., et al. (2004). Synthesis and Receptor-Binding Examinations of the Normal and 13-epi-D-homoestrones and Their 3-methyl Ethers. Archiv der Pharmazie, 337(5), 257-264. [Link]
- Geisthardt, D., et al. (2002). A novel HPLC-RIA method for the simultaneous detection of this compound, estradiol and this compound sulphate levels in breast cancer tissue. Journal of Steroid Biochemistry and Molecular Biology, 80(2), 241-247. [Link]
- Sarlah, D., et al. (2023). Asymmetric Total Synthesis of the Rearranged Steroid Phomarol Enabled by a Biomimetic SN2' Cyclization. Journal of the American Chemical Society, 145(16), 9354–9363. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereocontrol in radical cyclization: change in rate-determining step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
- 10. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Synthesis of 4-formyl this compound using a positional protecting group and its conversion to other C-4-substituted estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 21. Separation of dansylated 17β-estradiol, 17α-estradiol and this compound on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. books.rsc.org [books.rsc.org]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. X-ray crystal structures of the estrogen-related receptor-gamma ligand binding domain in three functional states reveal the molecular basis of small molecule regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Estrone Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of estrone for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this critical sample preparation step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reliability of your analytical results.
I. Silylation of this compound: Troubleshooting and FAQs
Silylation is the most common derivatization technique for estrogens, aiming to increase their volatility and thermal stability for GC-MS analysis.[1][2][3] However, the process is not without its challenges.
FAQ 1: Why is my silylation of this compound incomplete?
Answer: Incomplete silylation is a frequent issue that can lead to poor peak shape, low sensitivity, and inaccurate quantification. Several factors can contribute to this problem:
-
Reagent Reactivity and Steric Hindrance: this compound possesses a hydroxyl group at the C3 position and a keto group at the C17 position. While the phenolic C3 hydroxyl is relatively easy to derivatize, the reactivity can be influenced by the choice of silylating agent.[4][5] More powerful silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are generally effective.[6][7]
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Any residual water in your sample, solvent, or glassware will preferentially react with the reagent, consuming it and preventing the complete derivatization of this compound. It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Insufficient Reagent: An inadequate amount of silylating reagent will result in an incomplete reaction. Always use a sufficient excess of the derivatization agent.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some reactions proceed at room temperature, heating is often required to drive the reaction to completion, especially for more sterically hindered hydroxyl groups if present in other analytes.[5][8] A typical condition is heating at 60-80°C for 30-60 minutes.[5][8]
-
Catalyst Absence: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can significantly enhance the reactivity of the silylating agent and improve derivatization yields, particularly for sterically hindered hydroxyl groups.[4][5]
FAQ 2: I am seeing multiple peaks for my derivatized this compound. What is the cause?
Answer: The appearance of multiple peaks for a single analyte post-derivatization is a common and confounding issue. For this compound, this can arise from several sources:
-
Formation of Multiple Derivatives: With certain silylating agents and under specific conditions, it is possible to form different derivatives of the same molecule. For instance, with 17α-ethinylestradiol (EE2), both mono- and di-trimethylsilyl (TMS) derivatives can form, and one of these may have a similar retention time and mass spectrum to the TMS-estrone derivative.[9] While this compound itself has only one hydroxyl group, in a mixture with other estrogens, this can be a source of interference.
-
On-column Degradation: The GC injector port's high temperature can sometimes lead to the degradation of thermally labile derivatives. This can result in the appearance of breakdown products as separate peaks.
-
Conversion of Other Steroids: A significant pitfall is the conversion of other estrogen derivatives into a product that mimics derivatized this compound. For example, the silyl derivative of 17α-ethinylestradiol (EE2) has been reported to break down into the mono-O-silyl derivative of this compound during derivatization or GC analysis, leading to an overestimation of this compound.[10] The choice of solvent can influence this conversion; using pyridine has been shown to facilitate the formation of the stable di-TMS-EE2 derivative, preventing its conversion to a TMS-E1 derivative.[9]
Troubleshooting Flowchart for Silylation Issues
Caption: Troubleshooting decision tree for silylation of this compound.
Protocol: Optimized Silylation of this compound with BSTFA + TMCS
This protocol is designed to provide a robust method for the silylation of this compound in dried extracts.
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Place the vial containing the extract under a gentle stream of nitrogen to remove any residual solvent. The absence of moisture is critical.
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for injection into the GC-MS.
Self-Validation: A properly derivatized this compound sample should yield a single, sharp, and symmetrical peak at the expected retention time. The mass spectrum should show a prominent molecular ion (M+) corresponding to the TMS-estrone derivative, which is often the base peak.[4]
II. Acylation and Other Derivatization Methods
While silylation is common, acylation offers an alternative, particularly for enhancing detection in negative chemical ionization (NCI) mode.
FAQ 3: When should I consider acylation instead of silylation for this compound?
Answer: Acylation, typically using fluorinated anhydrides like heptafluorobutyric anhydride (HFBA), is advantageous when higher sensitivity is required, especially with NCI-MS.[11] The resulting fluoroacyl derivatives are highly electronegative, which enhances their electron-capture capabilities, leading to a significant increase in signal intensity in NCI mode.[12] This can be particularly useful for analyzing trace levels of this compound in complex biological matrices.[11]
However, a potential pitfall with some acylation derivatives in NCI is that the charge may be retained by the derivative moiety upon fragmentation, leaving no confirmatory data for the parent molecule.[11] A two-step derivatization, such as using pentafluorobenzyl bromide (PFBBr) for the phenolic group followed by acylation of other hydroxyls (if present in other analytes), can yield a derivative that retains the charge on the estrogen core, allowing for structural confirmation.[11]
Comparative Summary of Derivatization Reagents for this compound
| Reagent Type | Common Reagents | Target Functional Group | Advantages | Common Pitfalls |
| Silylation | BSTFA, MSTFA, TMCS | Phenolic Hydroxyl | Good volatility and thermal stability; forms stable derivatives.[1][2] | Sensitive to moisture; potential for multiple derivatives or conversion of other steroids.[7][9] |
| Acylation | HFBA, PFAA, TFAA | Phenolic Hydroxyl | Excellent for NCI-MS, providing high sensitivity.[11][12] | Can be less stable; fragmentation may not be specific to the analyte.[11] |
| Alkylation/Arylation | PFBBr | Phenolic Hydroxyl | Good for NCI-MS; can provide derivatives that fragment to confirm the core structure.[11] | May require a second derivatization step for other hydroxyl groups in a mixture.[11] |
III. General Troubleshooting in GC-MS Analysis of Derivatized this compound
FAQ 4: My derivatized this compound peak is tailing. How can I improve the peak shape?
Answer: Peak tailing is often a sign of active sites in the GC system or incomplete derivatization.
-
Incomplete Derivatization: As discussed in FAQ 1, residual underivatized this compound, which is more polar, will interact with active sites in the GC system, leading to peak tailing. Ensure your derivatization is complete.
-
Active Sites in the GC System: Silanol groups on the surface of the GC inlet liner, column, or even contaminants can interact with the analyte.
-
Solution 1: Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner is highly recommended.
-
Solution 2: Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.
-
Solution 3: Column Priming: In some cases, injecting a high-concentration derivatized standard can help to passivate active sites before running samples.
-
FAQ 5: I am experiencing significant matrix effects from my biological samples. What can I do?
Answer: Matrix effects, such as ion suppression or enhancement, are a major challenge when analyzing estrogens in complex biological matrices like plasma or serum.[13][14]
-
Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before derivatization. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples.[15] Using a more selective SPE sorbent can significantly reduce matrix interferences.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the gold standard for correcting for matrix effects and variations in derivatization efficiency and recovery.[16] The internal standard should be added to the sample at the very beginning of the extraction process.
-
Matrix-Matched Calibration: If a stable isotope-labeled internal standard is not available, creating calibration curves in a matrix that is similar to the sample (matrix-matched calibration) can help to compensate for matrix effects.[13]
Workflow for Method Development and Validation
Caption: General workflow for developing a robust GC-MS method for this compound.
IV. References
-
Zhao, X., et al. (2003). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(1), 56-63. [Link]
-
Can, A. (2008). Derivatization and Separation of Natural Estrogens (this compound, 17β-estradiol, and estriol) Using Gas Chromatography with Flame Ionization Detection (GC-FID). Eastern Illinois University Scholars @ EIU. [Link]
-
Adlercreutz, H., & Härkönen, M. (1980). Derivatization of estrogen conjugates for analysis by capillary gas chromatography. Journal of Steroid Biochemistry, 13(12), 1411-1418. [Link]
-
ResearchGate. (n.d.). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. [Link]
-
Guan, F., et al. (2006). [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. Se Pu, 24(4), 368-372. [Link]
-
Denver, N., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1124, 129-137. [Link]
-
Li, X., & Gibbs, S. T. (2019). Evaluation of Matrix Effects in Analysis of Estrogen Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2019, 8917240. [Link]
-
ResearchGate. (n.d.). Microwave-accelerated derivatization for the simultaneous gas chromatographic-mass spectrometric analysis of natural and synthetic estrogenic steroids. [Link]
-
Roy, R., et al. (2016). Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Toxics, 4(3), 16. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(20), 2695-2720. [Link]
-
Denver, N., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1124, 129-137. [Link]
-
ResearchGate. (n.d.). GC/MS steroid profiling: diagnosis of disorders affecting steroid synthesis and metabolism. [Link]
-
ResearchGate. (n.d.). [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. [Link]
-
Shareef, A., et al. (2008). Pitfalls and solution for simultaneous determination of this compound and 17α-ethinylestradiol by gas chromatography–mass spectrometry after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide. Journal of Chromatography A, 1210(1), 101-107. [Link]
-
Faqehi, A. M., et al. (2016). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma and serum by liquid chromatography tandem mass spectrometry. Journal of steroid biochemistry and molecular biology, 162, 107-114. [Link]
-
Zhang, Y., et al. (2014). Analysis of estrogenic compounds in environmental and biological samples by liquid chromatography–tandem mass spectrometry with stable isotope labeling. Journal of Chromatography A, 1324, 134-141. [Link]
-
Shackleton, C. H. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of endocrinology, 206(1), 1-10. [Link]
-
Johnson, D. W. (2010). Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 21(8), 1369-1376. [Link]
-
Baker, D., Ragsdale, J. D., & Feigel, C. (n.d.). Determination of this compound and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). Thermo Electron Corporation Application Note: 10083. [Link]
-
Denver, N., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1124, 129-137. [Link]
-
Andrew, R., et al. (2017). Current strategies for quantification of estrogens in clinical research. Journal of steroid biochemistry and molecular biology, 172, 97-106. [Link]
-
Petraro, P. V., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(6), 332. [Link]
-
ResearchGate. (n.d.). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. [Link]
-
Remage-Healey, L., et al. (2022). Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS. eNeuro, 9(4), ENEURO.0069-22.2022. [Link]
-
Wang, Y., et al. (2023). Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry. Molecules, 28(3), 1141. [Link]
-
Petraro, P. V., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(6), 332. [Link]
-
Shareef, A., et al. (2004). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens this compound and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1032(1-2), 199-206. [Link]
-
Abushareeda, W., et al. (2013). Separation of dansylated 17β-estradiol, 17α-estradiol and this compound on a single HPLC column for simultaneous quantitation by LC-MS/MS. Journal of mass spectrometry : JMS, 48(12), 1279-1286. [Link]
-
ResearchGate. (n.d.). The silylation reaction of this compound with BSTFA. [Link]
-
ResearchGate. (n.d.). Optimization of determination of selected estrogens by means of GC-MS and prior derivatization. [Link]
-
Can, A. (2008). Derivatization and Separation of Natural Estrogens (this compound, 17β-estradiol, and estriol) Using Gas Chromatography with Flame. Eastern Illinois University. [Link]
-
da Silva, A. C. C., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-13. [Link]
-
ResearchGate. (n.d.). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as derivatization reagent for the determination of the estrogens this compound and 17 α-ethinylestradiol by gas chromatography–mass spectrometry. [Link]
-
LCGC International. (2011). Ultralow Detection of Estrogenic Compounds by GC–NCI-MS-MS. [Link]
-
ResearchGate. (n.d.). Reply to “Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as derivatization reagent for the determination of the estrogens this compound and 17α-ethinylestradiol by gas chromatography-mass spectrometry”. [Link]
Sources
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.eiu.edu [scholars.eiu.edu]
- 7. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens this compound and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispec.co.th [scispec.co.th]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of dansylated 17β-estradiol, 17α-estradiol and this compound on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Estrone During Solid-Phase Extraction (SPE)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Extraction (SPE) of estrone. This resource is designed to provide in-depth, practical solutions to common issues leading to low analyte recovery. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to build robust and reliable SPE methods.
Understanding this compound: Key Physicochemical Properties
A successful SPE method for this compound hinges on a clear understanding of its molecular characteristics. These properties dictate its behavior during each step of the extraction process.
| Property | Value | Implication for SPE |
| Molecular Weight | 270.37 g/mol | Influences diffusion and interaction kinetics with the sorbent. |
| pKa | ~10.3 | This compound is a weak acid due to its phenolic hydroxyl group. At pH values significantly below its pKa (e.g., neutral or slightly acidic conditions), it will be in its neutral, more hydrophobic form, which is ideal for reversed-phase SPE retention. At pH values above its pKa, it will be deprotonated and more polar, leading to reduced retention on non-polar sorbents.[1] |
| LogP (Octanol-Water Partition Coefficient) | ~3.13 | This indicates that this compound is a relatively hydrophobic (lipophilic) compound, making it well-suited for reversed-phase SPE.[2] |
| Aqueous Solubility | ~1.3 mg/L at 25°C | Its low water solubility further supports the use of reversed-phase SPE for extraction from aqueous matrices.[2] |
Foundational Knowledge: The Reversed-Phase SPE Workflow for this compound
A typical reversed-phase SPE protocol for this compound from an aqueous sample (e.g., water, urine, or plasma) follows a series of critical steps. Understanding the purpose of each step is fundamental to troubleshooting.
Caption: Figure 1: Generalized Reversed-Phase SPE Workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter, providing causal explanations and actionable solutions.
Q1: My this compound recovery is consistently low, and I'm not sure where it's being lost. How do I diagnose the problem?
A1: A systematic approach is crucial to pinpoint the step where this compound is being lost. The first step in troubleshooting is to fractionate your SPE procedure.[3] This involves collecting the eluate from each step—the load-through, the wash solution, and the final elution—and analyzing each fraction for the presence of this compound.
Caption: Figure 2: Diagnostic Workflow for Low this compound Recovery.
-
If this compound is in the load-through fraction: This indicates a problem with retention.[3][4] See Q2 for detailed solutions.
-
If this compound is in the wash fraction: Your wash step is too aggressive and is prematurely eluting your analyte.[4] See Q3 for optimization strategies.
-
If this compound is not in the load-through or wash fractions, but recovery is still low: The issue lies with the elution step.[3][4] See Q4 for troubleshooting elution.
Q2: I've determined that my this compound is not being retained on the reversed-phase (e.g., C18) cartridge during sample loading. What are the likely causes and solutions?
A2: Poor retention of this compound on a reversed-phase sorbent is typically due to a mismatch between the analyte's properties and the SPE conditions. Here are the key factors to investigate:
-
Inappropriate Sorbent Choice: While C18 is a common choice for hydrophobic steroids, not all C18 sorbents are the same.[5] They can differ in particle size, pore size, carbon load, and end-capping, all of which affect retention.[5] For highly complex matrices, a polymeric sorbent (e.g., a hydrophilic-lipophilic balanced, or HLB, polymer) may offer better retention and cleanup.[1][4]
Solution: If using a C18 sorbent, ensure it is from a reputable manufacturer. Consider testing a polymeric reversed-phase sorbent as an alternative, as they can offer different selectivity and higher capacity.[6]
-
Incorrect Sample pH: this compound has a pKa of approximately 10.3.[1] If the pH of your sample is too high (approaching or exceeding this pKa), the phenolic hydroxyl group will deprotonate, making the molecule more polar and less likely to bind to the non-polar C18 sorbent.
Solution: Adjust the pH of your sample to be at least 2 pH units below the pKa of this compound (i.e., pH ≤ 8.3) to ensure it is in its neutral, more hydrophobic form.[7] For most aqueous samples, a neutral pH of around 7 is sufficient.
-
High Flow Rate During Loading: A fast flow rate does not allow sufficient time for the this compound molecules to interact with and bind to the sorbent.[4]
Solution: Decrease the sample loading flow rate to approximately 1-2 mL/minute for a standard 3-6 mL SPE cartridge.[4]
-
Sample Solvent is Too Strong: If your sample has a high percentage of organic solvent, the this compound will have a higher affinity for the solvent than the sorbent, leading to poor retention.
Solution: If possible, dilute your sample with water or an appropriate buffer to reduce the organic content to less than 5% before loading.
-
Cartridge Overload: Every SPE cartridge has a finite capacity. If the concentration of this compound or other hydrophobic matrix components is too high, the sorbent can become saturated, and the excess will pass through unretained.
Solution: Reduce the sample volume or dilute the sample. Alternatively, use a larger SPE cartridge with a greater sorbent mass.
Q3: My this compound is being lost during the wash step. How can I optimize this to remove interferences without losing my analyte?
A3: The goal of the wash step is to remove more polar, weakly retained interferences while keeping the more hydrophobic this compound bound to the sorbent. If you are losing this compound during this step, your wash solvent is too strong.
-
Excessive Organic Content in Wash Solvent: A common wash solution for reversed-phase SPE is a mixture of methanol and water. If the percentage of methanol is too high, it will begin to elute the this compound. For a moderately hydrophobic compound like this compound on a C18 sorbent, breakthrough can start to occur at methanol concentrations above 20-30%.[4]
Solution: Systematically decrease the percentage of organic solvent in your wash step. Prepare a series of wash solutions with decreasing methanol content (e.g., 20%, 15%, 10%, 5%) and analyze the eluate from each to find the highest organic percentage that does not elute this compound.[8]
-
Incorrect pH of Wash Solvent: Similar to the loading step, the pH of the wash solvent can affect this compound's retention.
Solution: Ensure the pH of your wash solvent is also maintained at least 2 pH units below the pKa of this compound to keep it in its neutral, retained form.
Q4: I've confirmed my this compound is retained during loading and washing, but I'm getting low recovery in my final eluate. What's causing this and how do I fix it?
A4: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the hydrophobic interactions between this compound and the sorbent.
-
Insufficient Elution Solvent Strength: Your elution solvent needs to be sufficiently non-polar to effectively desorb the this compound from the reversed-phase sorbent.
Solution: Increase the strength of your elution solvent. Common elution solvents for this compound from reversed-phase media are methanol, acetonitrile, or mixtures thereof.[4][9] Acetonitrile is slightly less polar than methanol and can sometimes provide better elution for hydrophobic compounds. You can also try mixtures, such as 50:50 methanol:acetonitrile.
-
Inadequate Elution Volume: You may not be using a sufficient volume of solvent to completely elute all the bound this compound.
Solution: Increase the volume of your elution solvent in increments. Try eluting with a second or even third aliquot of fresh solvent and analyze these fractions separately to see if more this compound is recovered.
-
Secondary Interactions: Although the primary retention mechanism is hydrophobic, residual silanol groups on silica-based sorbents (like C18) can lead to secondary polar interactions (hydrogen bonding) with this compound. These interactions may not be sufficiently disrupted by a purely non-polar solvent.
Solution: Add a small percentage (1-2%) of a polar modifier like isopropanol or a pH modifier like acetic acid or ammonium hydroxide (depending on the nature of the interaction) to your elution solvent to disrupt these secondary interactions.
-
High Elution Flow Rate: A fast flow rate during elution can lead to channeling and incomplete interaction between the solvent and the sorbent, resulting in poor desorption of the analyte.
Solution: Decrease the flow rate of the elution solvent to allow for sufficient contact time with the sorbent. Consider a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes before being drawn through.
Experimental Protocol: A Self-Validating System for this compound SPE from Water
This detailed protocol for reversed-phase SPE of this compound from a water sample is designed to be a robust starting point for your method development and a reference for troubleshooting.
Materials:
-
SPE Cartridge: C18 or Polymeric Reversed-Phase (e.g., HLB), 200 mg/6 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge at a flow rate of ~5 mL/min. This step solvates the hydrophobic C18 chains.
-
Do not let the sorbent go dry from this point until after sample loading.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge at a flow rate of ~5 mL/min. This displaces the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load your aqueous sample (pH adjusted to ~7 if necessary) onto the cartridge at a slow and consistent flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water, which can interfere with the elution of the non-polar analyte.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube at a flow rate of 1-2 mL/min.
-
Consider a second elution with a fresh 2-3 mL aliquot of solvent to ensure complete recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
References
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
- Biotage. (n.d.). Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC.
- Farré, M., Brix, R., Kuster, M., & Barceló, D. (2007). Evaluation of commercial immunoassays for the detection of estrogens in water by comparison with high-performance liquid chromatography tandem mass spectrometry HPLC–MS/MS (QqQ). ResearchGate.
- Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
- LCGC International. (2017, January 1). Three Common SPE Problems.
- Phenomenex. (n.d.). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- RSC Publishing. (2015). An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from waste water treatment plants.
- van der Berg, C., Naudé, Y., & Rohwer, E. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?.
- Ministry of the Environment, Japan. (n.d.). This compound.
- PubMed. (2011). Separation and determination of this compound in environmental and drinking water using molecularly imprinted solid phase extraction coupled with HPLC.
- ResearchGate. (n.d.). Physicochemical properties of estrogenic hormones.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Fernández, M., et al. (2004). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography.
- ResearchGate. (n.d.). The structures of 17 β -estradiol, this compound, and estriol, and a....
- LCGC International. (2001, November 1). Why All C18 SPE Phases Are Not Equal.
- Graphviz. (n.d.). DOT Language.
- Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph?.
- Graphviz. (2015, January 5). Drawing graphs with dot.
- MDPI. (2018). Comparative Studies on Sorption Recovery and Molecular Selectivity of Bondesil PPL versus Bond Elut PPL Sorbents with Regard to Fulvic Acids.
- Chad's Blog. (2021, March 26). Building diagrams using graphviz.
- Science.gov. (n.d.). c18 spe column: Topics by Science.gov.
Sources
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing the HPLC Separation of Estrone and Its Metabolites
Welcome to the technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of estrone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate separation and symmetrical peak shapes for these structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common issues, ensuring the accuracy and reproducibility of your analytical results.
Troubleshooting Guides
This section provides systematic, step-by-step approaches to address specific separation problems encountered during the HPLC analysis of this compound and its metabolites.
Guide 1: Addressing Co-elution of this compound and its Hydroxylated Metabolites
Objective: To resolve the co-elution of this compound with its closely related hydroxylated metabolites, such as 2-hydroxythis compound and 4-hydroxythis compound, which often present a significant separation challenge due to their minor structural differences.
Experimental Protocol:
-
Stationary Phase Selectivity Evaluation:
-
Rationale: Standard C18 columns may not provide sufficient selectivity for these structurally similar steroids.[1] Alternative stationary phases can offer different retention mechanisms, leading to improved separation.[1]
-
Step 1: Screen a minimum of three columns with different stationary phases:
-
A standard C18 column (for baseline comparison).
-
A Phenyl-Hexyl column: This phase provides unique selectivity for aromatic compounds through π-π interactions.[1]
-
A polar-embedded column (e.g., amide or carbamate): These columns offer different selectivity for polar compounds and are compatible with highly aqueous mobile phases.[1][2]
-
-
Step 2: Use a generic gradient method for the initial screening (e.g., 30-70% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Step 3: Compare the resolution between this compound and its hydroxylated metabolites on each column.
-
-
Mobile Phase Organic Modifier Optimization:
-
Rationale: The choice of organic modifier can significantly impact selectivity.[1] Methanol and acetonitrile interact differently with both the stationary phase and the analytes.
-
Step 1: Using the most promising stationary phase from the previous step, perform two separate gradient runs, one with methanol and one with acetonitrile as the organic modifier.
-
Step 2: Keep the aqueous component (e.g., water with 0.1% formic acid) and the gradient profile consistent for a direct comparison.
-
Step 3: Analyze the chromatograms for changes in elution order and resolution. Methanol can enhance π-π interactions on phenyl-hexyl phases, potentially increasing retention and altering selectivity for aromatic steroids.[1]
-
-
Gradient Slope and Temperature Adjustment:
-
Rationale: A shallower gradient can improve the separation of closely eluting peaks. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Step 1: On the optimized column and mobile phase, decrease the gradient slope (e.g., from a 4% per minute to a 2% per minute increase in organic solvent).
-
Step 2: If co-elution persists, systematically increase the column temperature in 5 °C increments (e.g., from 30 °C to 45 °C). Increased temperature can sometimes improve peak shape and resolution.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Phenyl-Hexyl | Polar-Embedded |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water | Acetonitrile/Water |
| Resolution (this compound/2-OHE1) | Enter Value | Enter Value | Enter Value |
| Resolution (this compound/4-OHE1) | Enter Value | Enter Value | Enter Value |
Expected Outcome: A combination of a Phenyl-Hexyl or polar-embedded column with an optimized mobile phase (often methanol for phenyl phases) and a shallow gradient will likely provide the necessary resolution for baseline separation of this compound and its hydroxylated metabolites.
Guide 2: Mitigating Peak Tailing of this compound Conjugates (Sulfate and Glucuronide)
Objective: To achieve symmetrical peak shapes for this compound-3-sulfate and this compound-3-glucuronide, which are prone to tailing due to their acidic nature and potential for secondary interactions with the stationary phase.
Experimental Protocol:
-
Mobile Phase pH Optimization:
-
Rationale: The ionization state of acidic analytes is highly dependent on the mobile phase pH.[3] Peak tailing for acidic compounds can be minimized by working at a pH at least 2 units below the analyte's pKa.[4]
-
Step 1: Prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 2.5, 3.5, and 4.5). Use a buffer with a pKa close to the desired pH for stable conditions.[5]
-
Step 2: Use a high-purity, end-capped C18 column to minimize silanol interactions.[6]
-
Step 3: Analyze the peak shape (tailing factor) for this compound sulfate and glucuronide at each pH.
-
-
Evaluation of Mobile Phase Additives:
-
Rationale: Mobile phase additives can suppress unwanted interactions between the analytes and the stationary phase.
-
Step 1: If tailing persists at low pH, consider the addition of an ion-pairing reagent for the sulfate and glucuronide metabolites. However, this can complicate the method. A simpler approach is to ensure adequate buffer strength (e.g., 20-50 mM) to maintain a consistent ionic environment.[7]
-
Step 2: For basic compounds that may be present in the sample matrix and interacting with silanols, a small amount of a basic additive like triethylamine (TEA) can be used, although this is less common with modern high-purity silica columns.[8]
-
-
Column Conditioning and Cleaning:
-
Rationale: Column contamination can lead to active sites that cause peak tailing.[9]
-
Step 1: If peak shape degrades over time, implement a column flushing procedure.
-
Step 2: Disconnect the column from the detector and reverse the flow direction.
-
Step 3: Flush the column with a series of solvents, starting with the mobile phase without buffer, then water, isopropanol, and finally the storage solvent.[10]
-
Data Presentation:
| Mobile Phase pH | Tailing Factor (this compound-3-Sulfate) | Tailing Factor (this compound-3-Glucuronide) |
| 2.5 | Enter Value | Enter Value |
| 3.5 | Enter Value | Enter Value |
| 4.5 | Enter Value | Enter Value |
Expected Outcome: A mobile phase with a pH between 2.5 and 3.0 should protonate the acidic functional groups of the conjugates, minimizing secondary interactions and resulting in a tailing factor closer to 1.0.
Visualizations
Caption: A systematic workflow for troubleshooting poor separation of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing, but the other metabolites look fine. What is the likely cause?
A1: Peak tailing specific to one analyte often points to a secondary interaction with the stationary phase.[8] For this compound, this can occur due to interactions between the phenolic hydroxyl group and active silanol groups on the silica surface of the column, especially at mid-range pH.[6] To address this, ensure you are using a high-purity, well-end-capped C18 column.[6] Lowering the mobile phase pH (e.g., to 2.5-3.0) with a suitable buffer can also help by suppressing the ionization of the silanol groups.[7]
Q2: I'm having trouble separating this compound-3-sulfate and this compound-3-glucuronide. They are eluting very early and are poorly retained. How can I increase their retention?
A2: These conjugated metabolites are significantly more polar than this compound and will have low retention on a standard C18 column with high organic content in the mobile phase. To increase retention, you can:
-
Use a more aqueous mobile phase: Start with a lower percentage of organic solvent at the beginning of your gradient.
-
Employ a polar-embedded or "AQ" type column: These columns are designed to be stable in highly aqueous mobile phases and provide enhanced retention for polar compounds.[2]
-
Consider ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged sulfate and glucuronide groups, increasing their retention on a reversed-phase column.[11] However, this can lead to longer column equilibration times.
Q3: Would switching from HPLC to Ultra-Performance Liquid Chromatography (UPLC) improve my separation?
A3: Yes, switching to UPLC can significantly improve the separation of this compound and its metabolites. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency, better resolution, and narrower peaks.[12][13] This allows for faster analyses and improved sensitivity, which is particularly beneficial for detecting low-level metabolites.[12] The higher pressure capabilities of UPLC systems are necessary to work with these smaller particle columns.[14]
Q4: Can I use the same method for analyzing this compound and its metabolites in both plasma and urine samples?
A4: While the core chromatographic method might be similar, the sample preparation will need to be optimized for each matrix. Biological matrices like plasma and urine contain numerous interfering substances.[15]
-
Plasma: Requires protein precipitation followed by solid-phase extraction (SPE) to remove proteins and lipids that can foul the column.
-
Urine: Often requires a hydrolysis step to deconjugate the sulfate and glucuronide metabolites back to their free forms, followed by SPE to concentrate the analytes and remove salts.[16] Injecting improperly cleaned samples can lead to column contamination, increased backpressure, and poor peak shapes.[6]
Q5: My peak shapes are good, but the resolution between 16α-hydroxythis compound and estriol is inconsistent between runs. What could be the cause?
A5: Inconsistent resolution for closely eluting peaks often points to a lack of robustness in the method, particularly concerning the mobile phase.
-
Mobile Phase pH: Ensure your mobile phase is adequately buffered. Small shifts in pH can alter the ionization and retention of these compounds, affecting selectivity.[17] The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH.[18]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the organic solvent to aqueous ratio, can lead to retention time shifts and changes in resolution. Always use precise measurements.
-
Column Temperature: Fluctuations in column temperature can affect selectivity. Ensure your column oven is stable and set to a consistent temperature.[19]
References
- MDPI. (n.d.). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.
- Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- PubMed. (1986, December 20). [A reverse phase high performance liquid chromatography-UV spectrometry method for the analysis of several intrinsic adrenal delta 4-steroid concentrations].
- PubMed. (1984, March 30). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids.
- PubMed. (1984, January 1). Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography.
- PE Polska. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column.
- MDPI. (n.d.). Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Semantic Scholar. (2017, May 14). Optimized HPLC -UV Method for Separation, Detection and Quantification of Endocrine Disrupting Estrogens in Low Quality Water.
- Western Kentucky University. (n.d.). Towards the Quantification of this compound and 17β-Estradiol.
- International Labmate Ltd. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- MONAD. (2024, August 29). What is the Difference Between UPLC and HPLC?
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Separation Science. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection.
- SIELC Technologies. (n.d.). HPLC Separation of this compound.
- ACS Publications. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- National Institutes of Health. (n.d.). Current strategies for quantification of estrogens in clinical research.
- ResearchGate. (2025, August 7). Influence of pH on Losses of Analyte Estradiol in Sample Prefiltration.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (n.d.). Mass spectrometry parameters of HPLC-ESI-MS/MS measurements of estrogen metabolites and chlormycetin.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2020, September 10). Don't Lose It: Troubleshooting Separation Changes.
- National Institutes of Health. (n.d.). Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry.
- J-Stage. (n.d.). High-Performance Liquid Chromatography of Estrogen 3-Sulfates with Electrochemical Detection Using an Immobilized Enzyme Reactor.
- PubMed. (2025, June 27). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.
- ACS Publications. (n.d.). Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry.
- Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
Sources
- 1. agilent.com [agilent.com]
- 2. pepolska.pl [pepolska.pl]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 17. veeprho.com [veeprho.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Contamination in Low-Level Estrone Analysis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in endocrine research and drug development: contamination in the analysis of low-level estrone. When quantifying analytes at the picogram or femtogram per milliliter level, even minute sources of exogenous estrogens can lead to inaccurate results, failed batches, and significant delays. This guide is structured to provide direct, actionable answers to common problems, grounded in scientific principles and field-proven experience.
Part 1: Understanding the Enemy: Sources of this compound Contamination
Before troubleshooting specific instrument issues, it is critical to understand that your laboratory environment is saturated with potential sources of estrogenic compounds. Acknowledging these vectors is the first step toward systematic control.
Q1: I'm getting unexpectedly high readings in my blanks and samples. Where could this background this compound be coming from?
This is the most common issue in low-level this compound analysis. The contamination is often not from a single source but an accumulation of several factors.
-
Laboratory Plastics: Many common plastics, including those advertised as BPA-free, can leach chemicals with estrogenic activity (EA).[1][2] This includes pipette tips, microcentrifuge tubes, sample vials, and even plastic bottles used for preparing buffers and mobile phases. Stresses like UV light (sunlight), autoclaving, and microwaving can accelerate this leaching process.[1] Some studies have shown that BPA-free products can sometimes release chemicals with even more EA than their BPA-containing counterparts.[1][3]
-
Reagents and Solvents: The purity of your reagents is paramount. Lower-grade solvents can contain impurities that either are estrogenic or interfere with detection.[4] Water purification systems can also be a source of contamination if not properly maintained, leading to microbial growth or leaching from the system's plastic components.[5][6]
-
Environmental & Human Contamination: Estrogens are present in the environment through human and animal waste and are found in wastewater, surface water, and even drinking water.[7][8][9] In the lab, contamination can be introduced from personnel through skin flakes or cosmetics, or from dust particles settling into open containers.[10]
-
Sample-to-Sample Carryover: Inadequately cleaned equipment or improper handling can lead to cross-contamination from high-concentration samples or standards to low-concentration samples. This is a significant issue in both immunoassays and chromatographic methods.[11]
-
Adsorption/Desorption: this compound can adsorb to the surfaces of labware, including glass, stainless steel, and various plastics.[12][13] This can lead to loss of analyte from your samples or standards, but it can also become a contamination source if the adsorbed this compound later desorbs into a subsequent "clean" sample.
Below is a diagram illustrating the primary contamination pathways in a typical laboratory setting.
Caption: Primary pathways for this compound contamination in the lab.
Part 2: Troubleshooting Immunoassay (ELISA) Issues
Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive but are also susceptible to issues that manifest as high background or poor reproducibility.
Q2: My ELISA plate has high background noise in all wells, including the zero-concentration standards. What's wrong?
High background in an ELISA obscures the true signal, reduces the dynamic range of your assay, and compromises sensitivity. The cause is typically related to non-specific binding or issues with the reagents.
Troubleshooting Steps:
-
Insufficient Washing: This is the most common culprit. Residual unbound antibody-enzyme conjugate will react with the substrate, causing a universal high signal.[5][14]
-
Action: Increase the number of wash steps and the soak time (e.g., 30 seconds) for each wash. Ensure you are forcefully aspirating the contents of the wells after each wash to remove all liquid. Verify that your plate washer's pins are not clogged and are dispensing/aspirating evenly across the plate.[5]
-
-
Over-Concentrated Reagents: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding to the plate surface.[14][15]
-
Action: Perform a titration experiment to determine the optimal antibody concentration. This is a critical part of method validation that saves time in the long run. Start with the manufacturer's recommendation and test several dilutions below that point.
-
-
Ineffective Blocking: The blocking buffer's job is to occupy all non-specific binding sites on the well surface. If this step is insufficient, the antibodies can bind directly to the plastic.
-
Action: Increase the blocking incubation time or try a different blocking agent (e.g., switching from BSA to non-fat dry milk or a commercial blocking buffer).[14]
-
-
Contaminated Buffers or Substrate: Any component added to the plate can be a source of contamination.
Caption: Decision workflow for troubleshooting high ELISA background.
Part 3: Troubleshooting LC-MS Issues
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity but comes with its own contamination challenges, often appearing as "ghost peaks."
Q3: I'm seeing peaks in my blank injections where my this compound peak should be. What are these "ghost peaks" and how do I get rid of them?
Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[17] They are a significant problem because they can interfere with the integration of the actual analyte peak, leading to inaccurate quantification.[11][18]
Identifying the Source of Ghost Peaks:
-
Mobile Phase Contamination: Impurities in your solvents or water, or even microbial growth in un-preserved aqueous mobile phases, can accumulate on the column during equilibration and then elute as a peak during the gradient.[19]
-
Causality: In reversed-phase chromatography, impurities that are more non-polar than the initial mobile phase will stick to the head of the column. As the percentage of organic solvent increases during the gradient, these trapped impurities are released and flow to the detector, creating a peak.
-
Action: Always use the highest purity solvents available (LC/MS or Spectrophotometric grade).[6][20] Prepare aqueous mobile phases fresh daily and discard old batches.[4] Adding a small amount of organic solvent (5-10%) to your aqueous mobile phase can inhibit microbial growth.[4][21]
-
-
Autosampler Carryover: This occurs when residual sample from a previous injection remains in the needle, injection port, or valve and is injected with the subsequent sample.[11]
-
Action: Optimize the needle wash procedure in your autosampler method. Use a strong solvent (one that effectively dissolves this compound) and a weak solvent in your wash sequence. Ensure the wash volume is sufficient to flush the entire needle and sample loop.
-
-
Column Contamination: If a previous sample contained a very high concentration of this compound or other strongly retained compounds, it may not fully elute during a single run.
-
Action: Run several blank injections with a steep gradient to high organic content to strip the column of contaminants. If the ghost peak persists, a more rigorous column-specific washing protocol may be necessary.[6]
-
Data Table: Solvent Grade and Suitability
| Solvent Grade | Typical Purity | Key Characteristics | Suitability for Low-Level this compound Analysis |
| Technical Grade | Variable | Contains significant impurities. | Unsuitable. High risk of contamination. |
| ACS Grade | ≥95% | Meets American Chemical Society standards. Good for general lab use.[20] | Not Recommended. May contain UV-active impurities. |
| HPLC Grade | >99% | Filtered and tested for UV absorbance. | Good. A minimum requirement for sensitive analysis. |
| LC/MS Grade | >99.9% | High purity, low particle count, tested for low metal ion content and low background signal in MS.[6][22] | Excellent. The gold standard for minimizing mobile phase contamination. |
| Spectrophotometric | High | Tested for low absorbance across a wide UV-Vis spectrum.[20] | Excellent. Often interchangeable with LC/MS grade for this application. |
Part 4: Proactive Contamination Control Protocols
Preventing contamination is always more efficient than troubleshooting it. Implementing strict lab-wide protocols is essential for robust and reliable low-level analysis.
Protocol 1: Rigorous Cleaning of Laboratory Glassware
Standard washing may not be sufficient to remove adsorbed estrogens.
Step-by-Step Methodology:
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent. Do not use household detergents as they can leave residues.[4]
-
Rinse: Thoroughly rinse with tap water followed by at least three rinses with purified (e.g., Milli-Q) water.
-
Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone to remove organic residues. Perform this in a fume hood with appropriate personal protective equipment (PPE).
-
Acid Wash (Optional, for stubborn contamination): Soak glassware in a 1-5% solution of hydrochloric acid or nitric acid for several hours.
-
Final Rinse: Rinse extensively with purified water until the pH of the rinse water is neutral.
-
Drying: Dry in an oven at a high temperature (e.g., >100°C). Avoid using drying racks where dust can settle on clean surfaces.
-
Storage: Immediately cover openings with clean aluminum foil or PTFE film and store in a clean, enclosed cabinet.
Protocol 2: Establishing a "Clean" Workspace
Dedicate a specific area of the lab for the preparation of low-level standards, quality controls, and samples.
Step-by-Step Methodology:
-
Designate an Area: Choose a bench space away from high-traffic areas, sinks, and chemical storage. Ideally, this would be within a laminar flow hood.
-
Decontaminate Surfaces: Before each use, wipe down the bench surface, pipettes, and vortexer with 70% ethanol or isopropanol.
-
Use Dedicated Equipment: Use a dedicated set of pipettes, tubes, and reagent reservoirs exclusively for low-level this compound work. Never use these items for preparing high-concentration standards.
-
Control Consumables: Use single-use, individually wrapped consumables where possible. Purchase plastics (e.g., polypropylene tubes) that have been certified as free from estrogenic contaminants.[23] When in doubt, pre-rinse tubes and vials with your analysis solvent before use.
-
Personal Practices: Always wear gloves and a clean lab coat. Change gloves frequently, especially after handling any potential source of contamination.[10]
References
- Current time inform
- De-conjugation behavior of conjugated estrogens in the raw sewage, activated sludge and river w
- Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. PubMed Central.
- How to Avoid Problems in LC–MS.
- Deconjugation of the conjugate, this compound-3-glucuronide to form the free...
- Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem Th
- Top 10 Things Users Can Do to Minimize Contamin
- Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions.
- De-conjugation behavior of conjugated estrogens in the raw sewage, activated sludge and river water.
- Improving LC–MS–MS Determination of Trace Estrogens in Serum.
- This compound ELISA. Demeditec Diagnostics GmbH.
- Deconjugation efficiencies of estrogen glucuronides with three kinds of...
- Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- 2609. USDA ARS.
- How to deal with high background in ELISA. Abcam.
- Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them. Technology Networks.
- (PDF) Estrogenic chemicals often leach from BPA-free plastic products that are replacements for BPA-containing polycarbonate products.
- Impact of Estrogens Present in Environment on Health and Welfare of Animals. PMC.
- ELISA Troubleshooting: High Background. Sino Biological.
- Emerging Estrogenic Pollutants in the Aquatic Environment and Breast Cancer. PMC - NIH.
- Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem That Can Be Solved.
- Troubleshooting ELISA. Hycult Biotech.
- Environmental impact of estrogens on human, animal and plant life: A critical review. ScienceDirect.
- Troubleshooting Guide: ELISA. R&D Systems.
- Detection and Removal of Estrogen Contamination
- Environmental and Human Health Risks of Estrogenic Compounds: A Critical Review of Sustainable Management Practices. MDPI.
- Sources of estrogens present in the environment and their simplified...
- Controlling Contamination in LC/MS Systems. Mass Spectrometry.
- Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
- A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chrom
- This compound (ESTR) Blood Test. St. Michael's Hospital.
- BEST PRACTICES FOR SPECIMEN COLLECTION. AWS.
- Hormonal Contamin
- How to Identify Ghost Peaks in U/HPLC. Phenomenex.
- Estrogen in Water: Sources, Risks, Solutions to Remove It. Frizzlife.
- Chromatography & Spectroscopy Reagents. Sigma-Aldrich.
- Ghost peak form
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.
- A Guide to Solvent Grades. CP Lab Safety.
- What causes a “ghost” peak and what can I do to prevent this?
- Adsorption of Estrogens on Laboratory Materials and Filters during Sample Preparation.
- BEST PRACTICES FOR SPECIMEN COLLECTION.
- Adsorption of estrogens on laboratory materials and filters during sample prepar
- Current strategies for quantification of estrogens in clinical research. PMC - NIH.
- (PDF) A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry.
- Collection, Processing, and Storage of Biological Samples in Epidemiologic Studies: Sex Hormones, Carotenoids, Inflammatory Markers, and Proteomics as Examples. AACR Journals.
- HPLC Standards, Reagents, and Solvents. Thermo Fisher Scientific.
- Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH.
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI.
Sources
- 1. Most Plastic Products Release Estrogenic Chemicals: A Potential Health Problem That Can Be Solved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 5. sinobiological.com [sinobiological.com]
- 6. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 7. researchgate.net [researchgate.net]
- 8. selectscience.net [selectscience.net]
- 9. frizzlife.ca [frizzlife.ca]
- 10. mdcustomrx.com [mdcustomrx.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. novateinbio.com [novateinbio.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 19. biorelevant.com [biorelevant.com]
- 20. calpaclab.com [calpaclab.com]
- 21. massspec.unm.edu [massspec.unm.edu]
- 22. HPLC 標準液、試薬、溶媒 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]
Estrone Synthesis Optimization: A Technical Support Center for Researchers
Welcome to the technical support center for estrone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial steroid hormone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: The Torgov Reaction - Assembling the Steroid Core
The Torgov reaction is a cornerstone of industrial this compound synthesis, valued for its convergent approach to constructing the tetracyclic steroid skeleton.[1] This section will address common issues encountered during this key synthetic sequence.
Experimental Workflow: Torgov Reaction
Caption: Workflow for the Torgov synthesis of this compound.
Troubleshooting the Torgov Reaction
Question: My Torgov reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Torgov reaction can often be attributed to several factors:
-
Purity of Starting Materials: Both 6-methoxy-1-tetralone and 2-methyl-1,3-cyclopentanedione must be of high purity. Impurities can interfere with the initial condensation step. Refer to established procedures for the synthesis and purification of these starting materials.[2][3][4][5]
-
Reaction Conditions for Condensation: The initial condensation to form the secosteroid is a critical step. Ensure that the reaction conditions, such as the choice of base (e.g., Triton B) and solvent, are optimized.[6] Incomplete condensation will naturally lead to a lower overall yield.
-
Acid-Catalyzed Cyclization: The subsequent cyclization to form the Torgov diene is typically acid-catalyzed. The choice of acid (e.g., p-toluenesulfonic acid) and the reaction temperature are crucial.[6] Insufficiently acidic conditions or temperatures that are too low may result in incomplete cyclization. Conversely, overly harsh conditions can lead to side reactions and decomposition.
-
Work-up and Purification: The Torgov diene can be prone to degradation. Ensure that the work-up procedure is efficient and that purification methods, such as recrystallization, are performed promptly to minimize losses.
Question: I am struggling with the stereoselectivity of the reduction of the Torgov diene. How can I control the stereochemistry to obtain the desired trans-anti-trans ring fusion?
Answer: Achieving the correct stereochemistry during the reduction of the Torgov diene is a well-documented challenge. The desired trans-anti-trans arrangement of the B, C, and D rings is crucial for biological activity. Here are some strategies:
-
Two-Step Reduction Protocol: A common and effective method involves a two-step reduction. The first step is a catalytic hydrogenation to reduce the less hindered double bond, followed by a dissolving metal reduction (e.g., with potassium in liquid ammonia) to reduce the more substituted double bond.[6]
-
Asymmetric Torgov Cyclization: For enantiomerically pure this compound, an asymmetric variant of the Torgov cyclization can be employed. This often involves the use of a chiral catalyst, such as a Brønsted acid, to induce enantioselectivity in the initial cyclization step, thereby setting the stereochemistry early in the synthesis.[7][8][9] Recent advances have made this a highly effective approach.[10]
-
Chiral Auxiliaries: The use of chiral auxiliaries on the starting materials can also direct the stereochemical outcome of the cyclization and subsequent reductions.
| Method | Key Features | Typical Stereoselectivity | Reference |
| Two-Step Reduction | Catalytic hydrogenation followed by dissolving metal reduction. | Good diastereoselectivity for the racemic product. | [6] |
| Asymmetric Cyclization | Employs a chiral catalyst (e.g., dinitro-substituted disulfonimide). | Excellent enantioselectivity (e.g., 96.5:3.5 e.r.). | [7] |
Question: I am observing significant side product formation in my Torgov reaction. What are the common side products and how can I minimize them?
Answer: Side product formation can be a significant issue. Common side products and mitigation strategies include:
-
Over-reduction or Incomplete Reduction Products: During the reduction of the Torgov diene, it is possible to obtain a mixture of partially reduced or over-reduced products. Careful monitoring of the reaction progress by techniques like TLC or HPLC is essential. Adjusting reaction times, temperatures, and reagent stoichiometry can help to favor the desired product.
-
Isomerization Products: The double bonds in the Torgov diene and its intermediates can be prone to isomerization under acidic or basic conditions. Maintaining careful pH control during the reaction and work-up is important.
-
Products from Impurities: As mentioned earlier, impurities in the starting materials can lead to a variety of side products. Ensuring the purity of 6-methoxy-1-tetralone and 2-methyl-1,3-cyclopentanedione is a critical first step.
Section 2: Key Transformations in this compound Synthesis
Beyond the core Torgov reaction, several other key chemical transformations are frequently employed in various synthetic routes to this compound. This section provides troubleshooting guidance for these critical steps.
Birch Reduction of the Aromatic A-Ring
The Birch reduction is a powerful method for the partial reduction of the aromatic A-ring in steroid precursors.[11]
Question: My Birch reduction is sluggish or incomplete. What are the potential reasons?
Answer: An incomplete Birch reduction can be frustrating. Consider the following:
-
Quality of Alkali Metal: The sodium or lithium used must be clean and free of oxide layers. Cutting the metal under an inert solvent like hexane immediately before use is recommended.[12]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the liquid ammonia is anhydrous. Predrying the ammonia over sodium can be beneficial.[12]
-
Proton Source: The alcohol (e.g., ethanol or tert-butanol) acts as a proton source. The choice and amount of alcohol can influence the reaction rate and outcome.
-
Thick Slurry Formation: The formation of a thick, dark blue slurry can hinder stirring and lead to an incomplete reaction. This may be due to the precipitation of the alkali metal amide.[12] Ensuring vigorous stirring and careful control of the addition of the alkali metal can help to mitigate this.
Question: I am concerned about the safety of using sodium in liquid ammonia. Are there any effective alternatives?
Answer: Yes, due to the hazards associated with liquid ammonia and alkali metals, several ammonia-free Birch reduction methods have been developed:
-
Sodium in Silica Gel: Stabilized sodium in silica gel can be used as a safer alternative to lump sodium in liquid ammonia.[13]
-
Mechanochemical Birch Reduction: A recently developed method uses ball-milling with sodium lumps and D-(+)-glucose as a solid proton source, avoiding the need for liquid ammonia entirely.[3]
-
Electrochemical Reduction: Electroreduction methods have also been reported as a scalable and safer alternative to the traditional Birch reduction.
Grignard Reactions with Steroidal Ketones
Grignard reactions are frequently used to introduce alkyl groups, for example, in the synthesis of precursors to this compound.
Question: My Grignard reaction on a steroidal ketone is giving a low yield of the desired alcohol, and I am recovering a significant amount of starting material. What is going wrong?
Answer: The recovery of starting material in a Grignard reaction often points to two main issues:
-
Enolization: Sterically hindered ketones are prone to deprotonation by the Grignard reagent, which acts as a base, leading to the formation of an enolate.[14] Upon work-up, this enolate is protonated back to the starting ketone. To minimize this, consider using a less sterically hindered Grignard reagent or conducting the reaction at lower temperatures.
-
Incomplete Reaction: Ensure that the Grignard reagent was successfully formed and that all reagents and solvents are scrupulously dry. Water will quench the Grignard reagent.[15][16]
Question: I am observing the formation of a reduced alcohol instead of the expected tertiary alcohol. Why is this happening?
Answer: This is a known side reaction, particularly with sterically hindered ketones and Grignard reagents that have a β-hydrogen. The Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon via a cyclic transition state.[14] To avoid this, you can try using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the synthesis allows, or explore alternative organometallic reagents.
Oppenauer Oxidation of Steroidal Alcohols
The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols to ketones, a common transformation in steroid synthesis.[17]
Question: My Oppenauer oxidation is not going to completion. How can I drive the reaction forward?
Answer: The Oppenauer oxidation is a reversible reaction. To drive it to completion, you need to shift the equilibrium towards the product side. This is typically achieved by:
-
Using a Large Excess of the Hydride Acceptor: Acetone is a common and inexpensive hydride acceptor and is often used in large excess to act as both the acceptor and the solvent.[17]
-
Choice of Catalyst: Aluminum isopropoxide is the classic catalyst, but other aluminum alkoxides like aluminum tert-butoxide can also be effective.[18]
-
Removal of the Product Alcohol: If possible, removing the alcohol formed from the hydride acceptor (e.g., isopropanol from acetone) can also shift the equilibrium.
Question: I am seeing side products from an aldol condensation. How can I prevent this?
Answer: If the ketone product has α-hydrogens, it can undergo a base-catalyzed aldol condensation, which is a common side reaction.[19] To minimize this:
-
Use Anhydrous Solvents: The presence of water can exacerbate aldol condensation.
-
Careful Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from undergoing further reactions.
-
Alternative Hydride Acceptors: In some cases, using a different hydride acceptor that produces a less reactive aldehyde or ketone might be beneficial.
Section 3: Protecting Groups and Purification Strategies
FAQs on Protecting Groups
Question: When are protecting groups necessary in this compound synthesis?
Answer: Protecting groups are crucial for achieving regioselectivity and preventing unwanted side reactions. For example:
-
A-Ring Functionalization: To perform electrophilic aromatic substitution at a specific position on the phenolic A-ring (e.g., C-4), it is often necessary to protect the more reactive C-2 position. A bulky group like a tert-butyl group can serve as a positional protecting group.[20][21][22]
-
D-Ring Carbonyl: During reductions that would otherwise affect the C-17 ketone, this group can be protected as a ketal.[1]
Question: What are the key considerations when choosing a protecting group?
Answer: The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.
FAQs on Purification
Question: What are the most effective methods for purifying this compound and its intermediates?
Answer: The choice of purification method depends on the specific intermediate and the nature of the impurities.
-
Recrystallization: This is often a highly effective method for obtaining pure crystalline solids, especially for the final product and key intermediates like the Torgov diene.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating complex mixtures of intermediates.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of material, HPLC can provide excellent separation of closely related compounds.[23]
Question: What are some of the common impurities found in synthetic this compound?
Answer: Common impurities can include diastereomers, epimers, and products of side reactions from the various synthetic steps. For example, dehydro-estrone derivatives can be potential impurities. It is essential to use analytical techniques such as NMR, mass spectrometry, and HPLC to characterize the final product and ensure its purity.
Section 4: Detailed Experimental Protocols
Protocol 1: Asymmetric Torgov Cyclization
This protocol is adapted from the work of List and coworkers for the enantioselective synthesis of the Torgov diene.[7]
-
Preparation of the Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve the dinitro-substituted disulfonimide catalyst in the chosen solvent (e.g., toluene).
-
Reaction Setup: In a separate flame-dried flask, add the diketone precursor and molecular sieves.
-
Initiation of the Reaction: Cool the reaction mixture to the desired temperature (e.g., -40 °C) and add the catalyst solution.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the enantioenriched Torgov diene.
Protocol 2: Birch Reduction of an Aromatic Steroid Precursor
This is a general protocol for the classic Birch reduction.
-
Setup: In a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, condense anhydrous liquid ammonia.
-
Dissolving the Metal: Add small, clean pieces of sodium or lithium to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
Addition of Substrate and Proton Source: Add a solution of the steroid precursor in a suitable solvent (e.g., THF) and the alcohol (e.g., tert-butanol) dropwise to the reaction mixture.
-
Quenching: Once the reaction is complete (indicated by the disappearance of the blue color), carefully quench the reaction by adding a proton source like ammonium chloride.
-
Work-up: Allow the ammonia to evaporate, then perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography or recrystallization.
References
- List, B., et al. (2014). Catalytic Asymmetric Torgov Cyclization: A Concise Total Synthesis of (+)-Estrone.
- List, B. (2014). Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of this compound. Modern Steroid Science.
- Stoltz, B. M. (n.d.). Synthesis of (±)-Estrone. Caltech.
- Schering AG. (1981).
- Torgov, I. V. (2015). Synthesis of othis compound. Slideshare.
- Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione.
- Organic Syntheses. (n.d.). 2-methylcyclopentane-1,3-dione.
- Wikipedia. (2024). This compound.
- Paquette, L. A., & Han, Y.-K. (2000). A Concise Route to (+)-Estrone. Organic Letters, 2(14), 2081–2083*.
- Grenda, V. J., et al. (1962). A convenient synthesis of 2-methylcyclopentane-1,3-dione. The Journal of Organic Chemistry, 27(9), 3324-3325*.
- Department of Chemistry, University of Massachusetts Boston. (n.d.). Grignard Reaction.
- Synfacts. (2019).
- List, B., et al. (2014). Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone.
- NPTEL IIT Bombay. (2022). Lecture 45: Total synthesis of this compound(Torgov). YouTube.
- Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl this compound using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of organic chemistry, 72(23), 8824-30*.
- Study.com. (n.d.). Using protecting groups, show how this compound can be converted to ethynylestradiol, a widely used oral contraceptive.
- List, B., et al. (2014). Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone. PubMed.
- Grenda, V. J., et al. (1962). A convenient synthesis of 2-methylcyclopentane-1,3-dione.
- ChemicalBook. (n.d.). 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione synthesis.
- ChemicalBook. (2022). Synthesis and use of this compound.
- Solladié, G., & Carreño, M. C. (1992). Total synthesis of natural this compound and estradiol methyl ethers in extremely high enantiomeric purity via an asymmetric Michael addition to an unsaturated sulfoxide. Journal of the American Chemical Society, 114(5), 1913-1915*.
- Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-Formyl this compound Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Pattenden, G., & Wiedenau, P. (1998). A total synthesis of this compound based on a novel cascade of radical cyclizations. Proceedings of the National Academy of Sciences, 95(18), 10452-10456*.
- Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl this compound using a positional protecting group and its conversion to other C-4-substituted estrogens. PubMed.
- Wikipedia. (n.d.).
- Reddit. (2022).
- National Center for Biotechnology Inform
- Ooi, T., et al. (2018). Mg-Catalyzed OPPenauer Oxidation—Application to the Flow Synthesis of a Natural Pheromone.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Torgov, I. V., & Ananchenko, S. N. (1962). Synthesis of this compound via novel intermediates. Mechanism of the coupling reaction of vinyl carbinol with a .beta.-diketone. The Journal of Organic Chemistry, 27(12), 4363-4368*.
- Lee, H., & Lee, H. (2004). Oxidation of bisphenol A, 17beta-estradiol, and 17alpha-ethynyl estradiol and byproduct estrogenicity. PubMed.
- University of York. (n.d.). Asymmetric Synthesis.
- Department of Chemistry, University of Wisconsin-Stout. (n.d.). Experiment 25 – The Grignard Reaction.
- Leah4Sci. (2020).
- Ooi, T., et al. (2002). Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminium Catalyst. Organic Letters, 4(16), 2669-2672*.
- L.S.College, Muzaffarpur. (2020). Birch reduction.
- Komali Mam. (2023). Tricks to solve Birch Reduction Easily. YouTube.
- NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples.
- National Center for Biotechnology Information. (n.d.). Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry.
- Organic Chemistry Tutor. (n.d.). Birch Reduction.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone. | Semantic Scholar [semanticscholar.org]
- 9. Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. modern steroid science: Asymmetric Synthesis of the Torgov Diene: Application to Total Synthesis of this compound [modernsteroid.blogspot.com]
- 11. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. A total synthesis of this compound based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. leah4sci.com [leah4sci.com]
- 17. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 18. Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminium Catalyst [organic-chemistry.org]
- 19. york.ac.uk [york.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 4-formyl this compound using a positional protecting group and its conversion to other C-4-substituted estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. homework.study.com [homework.study.com]
Technical Support Center: Resolving Racemic Mixtures of Synthetic Estrone
Welcome to the technical support center for the resolution of racemic synthetic estrone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of steroid compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the most common resolution techniques: Diastereomeric Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges and achieve high enantiomeric purity.
Introduction: The Challenge of this compound Chirality
Synthetic routes to this compound often produce a racemic mixture of the natural (+)-enantiomer and the unnatural (-)-enantiomer. As biological activity is typically exclusive to the natural form, efficient separation of these enantiomers is a critical step in pharmaceutical development. This center provides the technical foundation to navigate this crucial purification process. The success of any resolution is ultimately verified by measuring the optical rotation of the final product; for reference, natural (+)-estrone exhibits a specific rotation of approximately +158° to +168° (in dioxane).
Section 1: Diastereomeric Crystallization
This classical resolution technique leverages the conversion of an enantiomeric pair into diastereomers, which possess different physical properties and can be separated by fractional crystallization.[1][2] For a ketosteroid like this compound, this typically involves derivatization of the 17-keto group with a chiral resolving agent to form diastereomeric adducts like hydrazones or ketals.[3]
Core Workflow: Diastereomeric Crystallization
Caption: General workflow for resolving racemic this compound via diastereomeric crystallization.
Frequently Asked Questions (FAQs) - Diastereomeric Crystallization
Q1: How do I choose the right chiral resolving agent for this compound? A1: The selection is largely empirical. For ketones, chiral hydrazines or chiral diols (to form ketals) are common choices.[3] The ideal agent forms stable, crystalline diastereomers with a significant solubility difference in a practical solvent. A screening process with a variety of agents, such as derivatives of amino acids or other natural products, is often necessary.
Q2: What is the most critical factor for a successful separation? A2: Solvent selection is paramount.[2] The ideal solvent system will maximize the solubility difference between the two diastereomers. One diastereomer should be sparingly soluble, allowing it to crystallize with high purity, while the other remains in the mother liquor.[2] A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is essential.[2]
Q3: My product is "oiling out" instead of crystallizing. What's happening and how do I fix it? A3: Oiling out occurs when the solute's melting point is lower than the crystallization temperature, or the solution is too supersaturated.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution.
-
Slow Down Cooling: A slower cooling rate promotes the formation of an ordered crystal lattice over a disordered liquid phase.[1]
-
Change Solvent System: A less polar solvent might favor crystallization.
-
Increase Agitation: Proper stirring can encourage crystal nucleation over oil formation.
-
Q4: The diastereomeric excess (d.e.) of my crystals is low. How can I improve it? A4: Low purity indicates co-precipitation of the undesired diastereomer.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method to enhance purity. Dissolve the isolated solid in a minimal amount of hot solvent and cool slowly.[2]
-
Solvent Screening: The initial solvent may not be optimal. A different solvent might offer a greater solubility difference.[2]
-
Control Kinetics: Very rapid crystallization may be under kinetic control, trapping impurities. Slower cooling and longer maturation times favor thermodynamic equilibrium and higher purity.[3] Conversely, in some systems, the kinetically formed product is purer and requires rapid filtration.[3]
-
Protocol: General Procedure for Diastereomeric Crystallization of this compound
Objective: To separate (±)-estrone into its enantiomers by forming diastereomeric derivatives.
Materials:
-
Racemic (±)-Estrone
-
Enantiomerically pure chiral resolving agent (e.g., a chiral hydrazine derivative)
-
Screening solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, and mixtures thereof)
-
Acid catalyst (if required for derivatization)
-
Reagents for cleavage of the chiral auxiliary
Procedure:
-
Diastereomer Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent.
-
Add the chiral resolving agent (0.5-1.0 eq). Using a substoichiometric amount of the resolving agent can sometimes improve separation efficiency.[1]
-
Add a catalyst if necessary and stir the reaction at a suitable temperature (e.g., room temperature to reflux) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Fractional Crystallization:
-
Concentrate or cool the reaction mixture to induce crystallization. Slow, controlled cooling is generally preferred to obtain larger, purer crystals.[1]
-
If no crystals form, try adding an anti-solvent (a solvent in which the salts are less soluble) dropwise.[2]
-
Allow the mixture to mature (stir at the final crystallization temperature) for a set period (e.g., 2-12 hours) to maximize yield and purity.[1]
-
Collect the crystals by filtration and wash with a small amount of cold crystallization solvent.
-
-
Analysis and Purification:
-
Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or HPLC.
-
If the d.e. is unsatisfactory, perform one or more recrystallizations from a suitable solvent system.
-
-
Liberation of Enantiomer:
-
Treat the purified diastereomer with appropriate reagents (e.g., acid hydrolysis for a hydrazone) to cleave the chiral auxiliary.
-
Purify the resulting enantiomerically enriched this compound by chromatography or crystallization.
-
Confirm the identity and enantiomeric purity (e.e.) by chiral HPLC and measure the specific rotation.
-
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] For steroids like this compound, polysaccharide-based CSPs are particularly effective.[4][5]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: Which type of chiral column is best for this compound? A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., DAICEL CHIRALPAK® and CHIRALCEL® series), are the most successful for a broad range of chiral compounds, including steroids.[4][5] Immobilized phases (e.g., CHIRALPAK IA, IB) offer greater solvent flexibility, which is highly advantageous during method development.[6][7]
Q2: I have no separation (co-elution). What should I try first? A2: This indicates a lack of chiral recognition under the current conditions.
-
Troubleshooting Steps:
-
Change the Mobile Phase: The most crucial first step is to screen different mobile phases. For polysaccharide columns, standard screening involves Normal Phase (alkane/alcohol mixtures), Polar Organic Mode (e.g., pure alcohol or acetonitrile/alcohol), and Reversed-Phase (acetonitrile/water or methanol/water).[8] Selectivity can change dramatically between modes.
-
Switch the Alcohol Modifier: In normal phase, changing the alcohol (e.g., from isopropanol to ethanol) can significantly alter selectivity.
-
Try a Different Column: If extensive mobile phase screening fails, the chosen CSP may be inappropriate. Screen a column with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).
-
Q3: I have partial separation, but the resolution is poor (<1.5). How can I improve it? A3: Poor resolution with some peak separation is an excellent starting point for optimization.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Make small, incremental changes to the solvent ratio. In normal phase, decreasing the alcohol percentage will generally increase retention and may improve resolution.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this can enhance peak efficiency.[8]
-
Adjust Temperature: Temperature can have a complex and unpredictable effect.[8] Systematically test temperatures both below (e.g., 15°C) and above (e.g., 40°C) ambient to find the optimum. Lower temperatures often increase chiral selectivity.[8]
-
Increase Column Length: If the separation is nearly baseline, using a longer column (e.g., 250 mm instead of 150 mm) can provide the necessary efficiency boost.
-
Protocol: Chiral HPLC Method Development for this compound Enantiomers
Objective: To develop an analytical HPLC method for the baseline separation of (+)- and (-)-estrone.
Starting Point Example: A published method for a key precursor in an enantioselective this compound synthesis used a DAICEL CHIRALCEL OJ column (a cellulose-based CSP).[9] This provides a logical starting point for column selection.
Procedure:
-
Column & System Preparation:
-
Install a polysaccharide-based chiral column (e.g., CHIRALCEL OJ, CHIRALPAK AD, CHIRALPAK IA).
-
Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase.
-
-
Phase 1: Primary Screening:
-
Prepare a ~1 mg/mL solution of racemic this compound in a suitable solvent.
-
Perform injections using a standard set of screening mobile phases.
-
| Screening Phase | Mobile Phase Composition (v/v) | Typical Flow Rate (mL/min) |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10) | 1.0 |
| Normal Phase (NP) | n-Hexane / Ethanol (90:10) | 1.0 |
| Polar Organic (PO) | 100% Methanol or 100% Ethanol | 0.5 - 1.0 |
| Reversed-Phase (RP) | Acetonitrile / Water (50:50) | 0.5 - 1.0 |
-
Phase 2: Review and Optimization:
-
Evaluate the screening chromatograms. Identify the condition(s) that provide any degree of separation.
-
Select the most promising condition for optimization. For example, if NP with Hexane/IPA (90:10) shows partial separation:
-
Adjust Modifier %: Test IPA concentrations of 5%, 15%, and 20%.
-
Adjust Flow Rate: Test flow rates of 0.5 mL/min and 0.8 mL/min.
-
Adjust Temperature: Test column temperatures of 20°C and 35°C.
-
-
-
Final Method Validation:
-
Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the method's robustness by making small variations in the optimized parameters.
-
The method can now be used for analytical determination of enantiomeric excess (e.e.).
-
Section 3: Enzymatic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[10] For this compound, this can involve the enantioselective acylation of the 3-hydroxyl group or the enantioselective hydrolysis of a racemic this compound-3-ester.
Core Principle: Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of this compound via acylation or hydrolysis.
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: What is the maximum theoretical yield for a kinetic resolution? A1: The theoretical maximum yield for a single enantiomer is 50%.[10] This is because the enzyme ideally converts 100% of one enantiomer (50% of the total material) into a new product, leaving the other enantiomer completely unreacted. The reaction must be stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining starting material.[10]
Q2: Which enzymes are best for resolving this compound derivatives? A2: Lipases are the most common choice for resolving esters and alcohols.[10] Commonly used and commercially available lipases include those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia (now Burkholderia cepacia), and Porcine Pancreas.[10] An initial screening of several different lipases is crucial, as selectivity is highly substrate-dependent.[10]
Q3: I am seeing very low or no conversion. What could be the problem? A3: This points to an issue with enzyme activity or reaction conditions.
-
Troubleshooting Steps:
-
Inactive Enzyme: Ensure your enzyme is from a reliable source and has been stored correctly. Use a fresh batch if in doubt.
-
Suboptimal Temperature: Most lipases work well between 30-60°C. Perform small-scale experiments to find the optimal temperature.[10]
-
Incorrect Solvent/Water Content: In organic solvents, lipases require a small amount of water to maintain their active conformation. The solvent itself can also be critical; screen common organic solvents like heptane, toluene, or MTBE.
-
pH Issues: If running a hydrolysis in an aqueous buffer, ensure the pH is optimal for the lipase (typically pH 7-8).[10]
-
Q4: The reaction works, but the enantioselectivity is poor. A4: This is a common challenge where the enzyme reacts with both enantiomers at similar rates.
-
Troubleshooting Steps:
-
Screen Different Enzymes: This is the most effective solution. Different lipases can have dramatically different, and sometimes opposite, enantioselectivity.[10]
-
Change the Acyl Group/Ester: In an acylation, the nature of the acyl donor (e.g., vinyl acetate vs. vinyl butyrate) can influence selectivity. Similarly, in a hydrolysis, the ester group (e.g., acetate vs. propionate) can be changed.
-
Optimize Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.
-
Check for Racemization: Ensure the starting material or product is not racemizing under the reaction conditions (e.g., due to harsh pH or high temperature).[10]
-
Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound
Objective: To obtain enantiomerically enriched (+)-estrone via lipase-catalyzed acylation of racemic this compound.
Materials:
-
Racemic (±)-Estrone
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
A selection of immobilized lipases for screening (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., n-heptane, toluene)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a flask containing racemic this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (e.g., 1.5-3.0 eq).
-
Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
-
Reaction Monitoring:
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or, ideally, chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible.
-
-
Work-up and Separation:
-
When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
The resulting mixture contains the unreacted (+)-estrone and the newly formed (-)-estrone acetate. Separate these two compounds using standard column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered (+)-estrone using the developed chiral HPLC method.
-
Confirm the identity and measure the specific rotation to ensure it corresponds to the natural enantiomer.
-
References
- Aditya, A., Nichols, D. E., & Loudon, G. M. (n.d.). Borohydride Reduction of this compound. Demonstration of Diastereoselectivity in the Undergraduate Organic Chemistry Laboratory.
- Gotor-Fernández, V., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry, 67(4), 1261-1265. [Link]
- He, L., et al. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Heras, M., et al. (2010). Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction. The Journal of Organic Chemistry, 75(8), 2535–2541. [Link]
- Kazlauskas, R. J. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
- National Center for Biotechnology Inform
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Said, C. S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
- Simon, M., et al. (2025).
- Tökés, T., et al. (2010). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. hplc.eu [hplc.eu]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Estrone di-TMS Derivative Stability
Welcome to the technical support center for the analysis of estrone via GC-MS. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the di-trimethylsilyl (di-TMS) derivative of this compound in their analytical workflows. We understand the unique stability challenges associated with this derivative and have compiled this comprehensive resource to help you troubleshoot common issues, optimize your methodology, and ensure the generation of accurate and reproducible data.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the stability of the di-TMS this compound derivative.
Q1: Why is my di-TMS this compound derivative showing poor stability and what are the primary causes of its degradation?
A1: The di-TMS derivative of this compound, while enhancing volatility for GC-MS analysis, is inherently susceptible to degradation primarily through hydrolysis. The trimethylsilyl (TMS) ether linkages are readily cleaved by trace amounts of moisture.[1][2] This can occur at multiple stages: during sample preparation, while waiting in the autosampler, or even within a poorly maintained GC system. The result is the reversion of the di-TMS derivative back to a mono-TMS form or even to the underivatized this compound, leading to peak tailing, reduced response, and inaccurate quantification. Beyond hydrolysis, thermal degradation in a hot GC inlet can also be a factor, especially if the system has active sites.[3]
Q2: I am observing a peak that corresponds to the mono-TMS derivative of this compound in my chromatogram. What is causing this incomplete derivatization or degradation?
A2: The appearance of a mono-TMS this compound peak can be attributed to two main factors: incomplete derivatization or post-derivatization degradation. Incomplete derivatization can occur if the reaction conditions (time, temperature, reagent concentration) are not optimized, or if the hydroxyl groups are sterically hindered.[4] However, a more common issue is the degradation of the di-TMS derivative back to the mono-TMS form due to exposure to moisture.[1] This highlights the critical need for strictly anhydrous conditions throughout your entire analytical workflow.
Q3: Can the choice of silylating reagent and solvent impact the stability of the final derivative?
A3: Absolutely. The choice of both the silylating reagent and the solvent is critical. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[3][5] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase reactivity.[3][5] The solvent plays a crucial role in the reaction environment. Aprotic solvents like pyridine are often favored as they can act as a catalyst and help to drive the reaction to completion, resulting in a more stable di-TMS product.[5][6] Using less ideal solvents can lead to the formation of multiple, less stable derivatives.[6]
Q4: How can I be sure that my GC-MS system itself is not contributing to the degradation of my di-TMS this compound derivative?
A4: The GC-MS system can indeed be a source of derivative degradation. Active sites, often found in the inlet liner or the first few centimeters of the analytical column, can catalyze the breakdown of thermally labile compounds.[3][7] To mitigate this, it is essential to use deactivated inlet liners and high-quality, inert GC columns.[3][8] Regular maintenance, including changing the septum and liner, is also crucial to prevent the buildup of active sites.[3] If you suspect system activity, running a standard of a known labile compound can help diagnose the issue.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the analysis of di-TMS this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No di-TMS this compound Peak | 1. Incomplete derivatization reaction. 2. Significant degradation due to moisture.[1][3] 3. Active sites in the GC system.[3][7] 4. Incorrect GC-MS parameters. | 1. Optimize derivatization: increase temperature (typically 60-80°C), time (30-60 min), or reagent concentration.[3] 2. Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. Store reagents in a desiccator.[3] 3. Use a deactivated inlet liner and an inert GC column. Perform regular inlet maintenance.[3][8] 4. Verify injector temperature, split/splitless time, and column flow rate are appropriate. |
| Presence of Mono-TMS this compound Peak | 1. Incomplete silylation of one hydroxyl group. 2. Hydrolysis of the di-TMS derivative.[1] | 1. Increase the amount of silylating reagent and/or catalyst (e.g., TMCS).[3] Consider using a more effective solvent like pyridine.[5][6] 2. Strictly enforce anhydrous conditions. Prepare samples fresh and minimize time in the autosampler. |
| Peak Tailing for di-TMS this compound | 1. Active sites in the GC inlet or column.[3][7] 2. Co-elution with an interfering compound. 3. Sub-optimal chromatography conditions. | 1. Replace the inlet liner with a deactivated one. Trim the first few cm of the GC column.[7] 2. Optimize the GC temperature program to improve separation. 3. Ensure the column is properly installed and conditioned. Check for leaks in the system.[9] |
| Poor Reproducibility of Peak Areas | 1. Inconsistent derivatization. 2. Variable degradation between samples. 3. Injection issues (manual or autosampler).[9] | 1. Standardize the derivatization protocol meticulously. Use an internal standard. 2. Maintain consistent timing between derivatization and injection. Keep samples capped and under an inert atmosphere if possible. 3. Check syringe for leaks or damage. Ensure proper injection volume and speed.[9] |
Visualizing the Workflow and Challenges
To better understand the process and potential pitfalls, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Primary degradation pathways for the di-TMS this compound derivative.
Validated Experimental Protocol
This protocol provides a robust starting point for achieving a stable di-TMS this compound derivative. Optimization may be required based on your specific instrumentation and sample matrix.
Objective: To prepare a stable di-TMS derivative of this compound for quantitative analysis by GC-MS.
Materials:
-
This compound standard
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate (for dilution)
-
Autosampler vials with inert caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the this compound standard or sample extract is completely dry. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in a precise volume of anhydrous pyridine.
-
-
Derivatization Reaction:
-
To your sample in an autosampler vial, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubate the mixture in a heating block at 70°C for 30 minutes.[3] The use of pyridine as a solvent helps to ensure the formation of a single, stable di-TMS derivative.[5][6]
-
-
Sample Analysis:
-
After incubation, allow the vial to cool completely to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If dilution is required, use anhydrous ethyl acetate.
-
Analyze the samples as soon as possible after derivatization to minimize the risk of degradation. If storage is necessary, keep the capped vials at -20°C, but re-equilibration to room temperature before injection is essential.
-
Self-Validation System:
-
Derivatization Control: Always include a derivatization control (a known standard of this compound) with each batch of samples to verify the efficiency and stability of the reaction.
-
Blank Analysis: Run a solvent blank and a reagent blank to ensure there are no interfering peaks from your solvent or derivatizing agents.
-
Internal Standard: The use of a deuterated this compound internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.
References
- Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens this compound and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
- Prokai-Tatrai, K., et al. (2010). Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and this compound by GC–Isotope Dilution MS–MS.
- Stachowska, J. (2014). Optimization of determination of selected estrogens by means of GC-MS and prior derivatization.
- Zhang, Z., & Zuo, Y. (2007). Pitfalls and solution for simultaneous determination of this compound and 17α-ethinylestradiol by gas chromatography–mass spectrometry after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- Agilent Technologies. (n.d.). Troubleshooting Guide. Agilent Technologies. [Link]
- Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
- Diva Portal. (n.d.). Analysis of most common endogenous steroids in plasma. Diva Portal. [Link]
- Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]
- ResearchGate. (n.d.). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS)...
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Choi, M. H., et al. (2010). A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis. PMC - NIH. [Link]
- Lyris, E., et al. (2007).
- SCISPEC. (n.d.).
- Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Restek Resource Hub. [Link]
- Schänzer, W., et al. (2004). Recent advances in doping analysis (12). Sport und Buch Strauß, Köln.
- Mernyák, E., et al. (2009). Synthesis and Receptor-Binding Examinations of the Normal and 13-epi-D-homoestrones and Their 3-methyl Ethers. PubMed. [Link]
- Bózsity, N., et al. (2024).
- Theses. (2016). Derivatization study of selected steroid compounds. Theses.cz. [Link]
- Meunier-Solère, V., et al. (2005). Pitfalls in trimethylsilylation of anabolic steroids.
- Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. PMC - PubMed Central. [Link]
- Caltech. (n.d.). synthesis of (±)-estrone. stoltz2.caltech.edu. [Link]
- ResearchGate. (n.d.). Reply to “Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as derivatization reagent for the determination of the estrogens this compound and 17α-ethinylestradiol by gas chromatography-mass spectrometry”.
- Google Patents. (n.d.). US4357278A - Process for synthesizing this compound or this compound derivatives.
- Molnár-Perl, I., et al. (2011). Derivatization and fragmentation pattern analysis of natural and synthetic steroids, as their trimethylsilyl (oxime) ether derivatives by gas chromatography mass spectrometry. PubMed. [Link]
- Pattenden, G., et al. (2001).
- ResearchGate. (n.d.). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as derivatization reagent for the determination of the estrogens this compound and 17 α-ethinylestradiol by gas chromatography–mass spectrometry.
- ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- PubMed. (n.d.).
- PMC - NIH. (n.d.). Silylated Zeolites With Enhanced Hydrothermal Stability for the Aqueous-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone. PMC - NIH. [Link]
- NIST WebBook. (n.d.).
- PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens this compound and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Estrone vs. Estradiol: A Comparative Guide to Their Effects on ER+ Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Estrogen Signaling in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fundamentally driven by estrogen signaling.[1][2] For decades, 17β-estradiol (E2) has been considered the primary mitogenic estrogen, with estrone (E1) viewed as a weaker precursor. However, emerging research reveals a more complex and nuanced picture, with E1 and E2 exhibiting distinct and sometimes opposing effects on ER+ cancer cell biology. This guide provides an in-depth, objective comparison of the actions of this compound and estradiol, supported by experimental data, to inform research and therapeutic development.
At the Receptor: A Tale of Two Affinities
The initial divergence in the actions of this compound and estradiol begins at the estrogen receptor (ER). Both E1 and E2 bind to the same class of estrogen receptors, ERα and ERβ.[3] However, their binding affinities differ significantly.
Estradiol demonstrates a substantially higher binding affinity for both ERα and ERβ compared to this compound.[4][5] This higher affinity has traditionally led to the view of E2 as the more potent estrogen.[6] While E1's affinity is lower, it is still capable of binding to and activating estrogen receptors, particularly in the postmenopausal state where it becomes the predominant circulating estrogen.[6][7]
Table 1: Relative Binding Affinity to Estrogen Receptors
| Estrogen | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ |
| Estradiol (E2) | High | High |
| This compound (E1) | 4% to 10% of Estradiol[4] | 2% to 3.5% of Estradiol[4] |
It's crucial to note that despite its lower affinity, this compound can be a significant source of estrogenic stimulation for some hormone-dependent breast tumors.[3] This is partly due to the intracellular conversion of E1 to the more potent E2 by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes within breast cancer cells.[3][6]
Intracellular Signaling: Divergent Pathways and Outcomes
Upon binding to the ER, both this compound and estradiol can initiate a cascade of intracellular signaling events. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: The classical mechanism involves the estrogen-ER complex translocating to the nucleus and binding to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[8][9]
Non-Genomic Signaling: Estrogens can also elicit rapid signaling events initiated from membrane-associated ERs.[9] This leads to the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence cell proliferation and survival.[10][11]
Recent studies have unveiled critical differences in the signaling pathways preferentially activated by E1 and E2.
-
Estradiol (E2): The E2-ERα complex is a potent activator of proliferative pathways. It upregulates key cell cycle proteins like cyclin D1 and promotes cell cycle progression.[8][12] E2-liganded ERα has also been shown to oppose NF-κB signaling, which is involved in inflammation.[13]
-
This compound (E1): In contrast, E1 has been demonstrated to be pro-inflammatory and can activate NF-κB signaling.[13][14] Strikingly, E1, but not E2, has been shown to induce the expression of SNAI2, a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[15] The E1-ERα complex recruits co-activators to the SNAI2 promoter, while the E2-ERα complex recruits co-repressors.[15]
Diagram 1: Differential Signaling Pathways of this compound and Estradiol
Caption: Differential signaling pathways activated by this compound (E1) and Estradiol (E2) in ER+ cancer cells.
Gene Expression: A Divergent Transcriptional Landscape
The distinct signaling pathways activated by this compound and estradiol result in markedly different gene expression profiles in ER+ cancer cells.
-
Estradiol-regulated genes are heavily enriched for pathways associated with cell proliferation and the cell cycle.[16][17]
-
This compound-regulated genes , on the other hand, show an upregulation of genes associated with EMT, inflammation, and cancer stem cell enrichment.[13][15][18]
Table 2: Comparison of Gene Expression Signatures
| Feature | Estradiol (E2) | This compound (E1) |
| Key Upregulated Pathways | Cell Cycle, DNA Replication | Epithelial-to-Mesenchymal Transition (EMT), Inflammation (NF-κB signaling) |
| Key Upregulated Genes | Cyclin D1, c-myc, Proliferation-associated genes[12][16] | SNAI2, Pro-inflammatory cytokines[13][15] |
| Key Downregulated Pathways | EMT (in some contexts) | Proliferation (in some contexts, relative to E2) |
| Overall Phenotypic Outcome | Proliferation | Invasion, Metastasis, Stemness |
Cellular Phenotype: Proliferation vs. Invasion and Metastasis
The culmination of these molecular differences is a profound divergence in the cellular phenotypes promoted by this compound and estradiol.
-
Estradiol is a potent stimulator of ER+ breast cancer cell proliferation.[8][12] Its primary role appears to be driving the growth of the primary tumor.
-
This compound , in contrast, has been shown to be a more potent driver of invasion and metastasis.[15] Studies have demonstrated that E1, but not E2, stimulates matrigel invasion and metastasis to distant organs like the lungs, bone, and liver in preclinical models of ER+ breast cancer.[15] Furthermore, E1 has been linked to an expansion of the cancer stem-like cell population.[13]
The Role of Intratumoral Metabolism: The 17β-HSD Axis
The local conversion of this compound to estradiol, and vice versa, within the breast tumor microenvironment is a critical determinant of the ultimate biological effect. This interconversion is primarily regulated by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes.[19]
-
17β-HSD Type 1 (HSD17B1): Catalyzes the conversion of the less potent E1 to the highly potent E2, thereby promoting proliferation.[20][21] High expression of HSD17B1 is associated with a poor prognosis in ER+ breast cancer.[19]
-
17β-HSD Type 2 (HSD17B2): Catalyzes the reverse reaction, converting E2 back to E1.[21] This enzyme is thought to protect the tissue from excessive estrogenic stimulation.[22]
-
17β-HSD Type 14 (HSD17B14): Converts E2 to E1.[19] Higher expression of HSD17B14 has been associated with earlier metastasis.[15]
The balance of these enzymes within the tumor can therefore dictate the local E1/E2 ratio and consequently influence whether the cancer cells are driven towards a proliferative or an invasive phenotype.
Diagram 2: The 17β-HSD Enzyme Axis and its Impact on ER+ Cancer Cell Phenotype
Caption: The balance of 17β-HSD enzymes dictates the local E1/E2 ratio and subsequent cellular phenotype.
Experimental Protocols
Ligand Binding Assay
Objective: To determine the relative binding affinity of this compound and estradiol to the estrogen receptor.
Methodology:
-
Prepare cytosol extracts from ER+ breast cancer cells (e.g., MCF-7).
-
Incubate a constant amount of cytosol with increasing concentrations of radiolabeled estradiol ([³H]E2) in the presence or absence of a large excess of unlabeled estradiol to determine total and non-specific binding, respectively.
-
To determine the affinity of this compound, perform competitive binding assays by incubating the cytosol with a fixed concentration of [³H]E2 and increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Calculate the dissociation constant (Kd) and the concentration of competitor that inhibits 50% of specific [³H]E2 binding (IC50) to determine relative binding affinities.
Western Blotting for Signaling Proteins
Objective: To assess the activation of downstream signaling pathways (e.g., phosphorylation of AKT and ERK).
Methodology:
-
Culture ER+ breast cancer cells in phenol red-free medium with charcoal-stripped serum to deplete endogenous estrogens.
-
Treat cells with either estradiol or this compound at desired concentrations for specific time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay (e.g., MTT or Crystal Violet)
Objective: To measure the effect of this compound and estradiol on cell viability and proliferation.
Methodology:
-
Seed ER+ breast cancer cells in 96-well plates in phenol red-free medium with charcoal-stripped serum.
-
After cell attachment, treat with various concentrations of estradiol or this compound.
-
Incubate for a period of 2-7 days.
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For Crystal Violet assay: Fix the cells with methanol, stain with crystal violet solution, and then solubilize the dye with a destaining solution. Measure the absorbance at 590 nm.
-
Compare the absorbance values of treated cells to untreated controls to determine the effect on cell proliferation.
Conclusion: Implications for Research and Drug Development
The distinct biological functions of this compound and estradiol in ER+ breast cancer have profound implications for both basic research and the development of new therapeutic strategies. The long-held assumption that E1 is merely a weak version of E2 is an oversimplification. Evidence now strongly suggests that this compound plays a unique and critical role in promoting a more aggressive, metastatic phenotype.
For researchers, this highlights the importance of studying the effects of both estrogens in their experimental models. For drug development professionals, these findings suggest that targeting the synthesis or action of this compound, in addition to estradiol, could be a valuable therapeutic strategy, particularly for preventing or treating metastatic ER+ breast cancer. The enzymes of the 17β-HSD family, which regulate the intratumoral balance of E1 and E2, represent promising targets for novel inhibitors. A deeper understanding of the differential actions of these two key estrogens will undoubtedly pave the way for more effective and targeted therapies for patients with ER+ breast cancer.
References
- 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - Frontiers.
- The specific binding of estradiol and this compound and the subsequent distribution of estrogen-receptor complexes within MCF-7 human breast cancer cells - PubMed.
- Role of this compound in Feminizing Hormone Treatment | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic.
- Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers.
- What is the difference between this compound and estradiol (estrogen)? - Dr.Oracle.
- Estrogen Metabolism and Risk of Breast Cancer in Postmenopausal Women | JNCI.
- 17beta-hydroxysteroid dehydrogenase type 1 modulates breast cancer protein profile and impacts cell migration - PubMed Central.
- This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC - NIH.
- High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed.
- Association of Estrogen Metabolism with Breast Cancer Risk in Different Cohorts of Postmenopausal Women - AACR Journals.
- 17Beta-hydroxysteroid dehydrogenase enzymes and breast cancer - PubMed.
- Estrogen Metabolism and Breast Cancer - PMC - NIH.
- A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC - NIH.
- Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer - NIH.
- Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - NIH.
- Cellular signaling pathways in breast cancer and resistance to endocrine therapy. - ResearchGate.
- Epidemiologic Studies of Estrogen Metabolism and Breast Cancer. - ResearchGate.
- Effects of this compound, Estradiol, and Estriol on Hormone-responsive Human Breast Cancer in Long-Term Tissue Culture1 - AACR Journals.
- Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer - Oncotarget.
- Estrogen Receptor Signaling in Breast Cancer - MDPI.
- Estrogen Receptor-Positive Breast Cancer (ER+) - Cleveland Clinic.
- Estrogen Receptor β Inhibits Human Breast Cancer Cell Proliferation and Tumor Formation by Causing a G2 Cell Cycle Arrest - AACR Journals.
- The regulation of hydroxysteroid 17β-dehydrogenase type 1 and 2 gene expression in breast cancer cell lines by estradiol, dihydrotestosterone, microRNAs, and genes related to breast cancer - PMC.
- Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PubMed.
- Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - MDPI.
- Shapiro Lab Research Areas - University of Illinois.
- Estrogen Receptor-Regulated Gene Signatures in Invasive Breast Cancer Cells and Aggressive Breast Tumors - MDPI.
- Estrogen Receptor Signaling Pathways in Human Non-Small Cell Lung Cancer - PMC.
- Estradiol increases ER-negative breast cancer metastasis in an experimental model - PMC - NIH.
- Effects of Estrogen on Global Gene Expression: Identification of Novel Targets of Estrogen Action1 - AACR Journals.
- Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer | Nucleic Acids Research | Oxford Academic.
- Effects of estrogen on breast cancer development: role of estrogen receptor independent mechanisms - PMC - PubMed Central.
- Researchers uncover mechanisms of estrogen in promoting cell death in breast cancer.
- A, levels of this compound and estradiol, 2 - ResearchGate.
- Optimizing Treatment Options for HER2+/ ER+ Breast Cancer using Models of Endocrine Resistance - YouTube.
- Experimental Treatment of Estrogen Receptor (ER) Positive Breast Cancer with Tamoxifen and Brivanib Alaninate, a VEGFR-2/FGFR-1 Kinase Inhibitor - PubMed Central.
- Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells - MDPI.
- Estrogens and the risk of breast cancer: A narrative review of literature - PMC - NIH.
- Investigating the Effect of Estradiol Levels on the Risk of Breast, Endometrial, and Ovarian Cancer - Oxford Academic.
Sources
- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogens and the risk of breast cancer: A narrative review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specific binding of estradiol and this compound and the subsequent distribution of estrogen-receptor complexes within MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Estrogen Receptor Signaling Pathways in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells [mdpi.com]
- 19. 17Beta-hydroxysteroid dehydrogenase enzymes and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 17beta-hydroxysteroid dehydrogenase type 1 modulates breast cancer protein profile and impacts cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The regulation of hydroxysteroid 17β-dehydrogenase type 1 and 2 gene expression in breast cancer cell lines by estradiol, dihydrotestosterone, microRNAs, and genes related to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Estrone Quantification: A Comparative Validation of LC-MS/MS and Immunoassay
This guide provides a comprehensive, in-depth comparison of the two predominant analytical techniques for estrone quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. Drawing from extensive field experience and established validation principles, this document will navigate the nuances of each platform, offering a clear-eyed assessment of their respective strengths and weaknesses. We will delve into the core principles of each method, present a head-to-head comparison of their performance characteristics with supporting data, and provide detailed validation protocols to ensure the generation of reliable and defensible results.
The Analytical Crossroads: Immunoassay vs. LC-MS/MS
The quantification of small molecules like this compound presents unique analytical challenges. Immunoassays, for decades, have been the workhorse of clinical and research laboratories due to their high throughput and ease of use.[1] However, the inherent limitations of this antibody-based approach, particularly concerning specificity, have led to the ascendance of LC-MS/MS as the gold standard for steroid hormone analysis.[2][3]
Immunoassay: A Competitive Landscape
Immunoassays for this compound typically employ a competitive binding format.[1] In this setup, this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on an anti-estrone antibody.[1] The resulting signal is inversely proportional to the concentration of this compound in the sample.
LC-MS/MS: The Pinnacle of Specificity
Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[1] This method physically separates this compound from other sample components before it is ionized and fragmented, and its unique mass-to-charge ratio is measured.[1] The use of a stable isotope-labeled internal standard, which is chemically identical to this compound but has a different mass, is crucial for correcting any analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1]
Head-to-Head Comparison: Performance Characteristics
The choice between immunoassay and LC-MS/MS for this compound measurement hinges on a thorough understanding of their performance across several key parameters.
| Performance Parameter | Immunoassay | LC-MS/MS |
| Specificity | Moderate to Low | Very High |
| Sensitivity (LLOQ) | Variable, typically higher pg/mL range | High, can achieve sub-pg/mL to low pg/mL levels[4][5][6] |
| Accuracy | Can be compromised by cross-reactivity | High, considered the "gold standard"[2] |
| Precision | Good within-assay, can have higher inter-assay variability | Excellent within and inter-assay precision |
| Throughput | High, suitable for large sample batches | Moderate, dependent on sample preparation and run time |
| Matrix Effects | Susceptible to interferences from sample matrix[7] | Can be affected by ion suppression or enhancement, but can be mitigated[8][9] |
| Cost per Sample | Generally lower | Higher, due to instrumentation and reagent costs |
| Development Time | Shorter for commercial kits | Longer, requires method development and validation |
The Achilles' Heel of Immunoassays: Cross-Reactivity
A significant limitation of immunoassays for steroid hormones is cross-reactivity.[2] Steroid hormones share a common core structure, making it challenging to develop antibodies that are exclusively specific to one steroid.[2] This lack of absolute specificity can lead to overestimated concentrations of the target analyte, potentially compromising experimental results and clinical interpretations.[2][10] For instance, other endogenous steroids or their metabolites with similar structures to this compound can bind to the antibody, leading to falsely elevated results.[11][12] Studies have shown that immunoassays can overestimate 17-hydroxyprogesterone and androstenedione levels by a considerable margin compared to LC-MS/MS.[13]
The Challenge of LC-MS/MS: Matrix Effects
While LC-MS/MS offers superior specificity, it is not without its challenges. The most significant of these is the potential for matrix effects, where co-eluting molecules from the biological matrix interfere with the ionization of the target analyte.[8][9] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[9] Careful method development, including optimization of sample preparation and chromatographic conditions, is essential to minimize matrix effects.[14] The use of a stable isotope-labeled internal standard is a critical tool to compensate for these effects.[15]
Experimental Workflows: A Visual Guide
To better understand the practical application of these methodologies, the following diagrams illustrate the typical experimental workflows for this compound analysis by immunoassay and LC-MS/MS.
Caption: LC-MS/MS Workflow for this compound Measurement.
Validation Protocols: Ensuring Data Integrity
Rigorous validation is non-negotiable for any bioanalytical method. The following protocols are based on guidelines from the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI). [16][17][18]
Immunoassay Validation Protocol (Based on CLSI Guidelines)
This protocol outlines the key steps for validating a commercially available this compound immunoassay kit.
1. Objective: To validate the performance of the this compound immunoassay for its intended use.
2. Materials:
-
This compound ELISA kit (including microplate, standards, controls, conjugate, substrate, wash buffer, and stop solution).
-
Precision pipettes and tips.
-
Microplate reader.
-
Biological matrix (e.g., serum, plasma) from at least 6 different sources.
3. Validation Parameters and Acceptance Criteria:
-
Precision (Intra- and Inter-Assay):
-
Analyze at least three levels of quality control (QC) samples (low, medium, and high) in replicates of at least five within a single run (intra-assay) and across multiple runs on different days (inter-assay).
-
Acceptance Criteria: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification - LLOQ).
-
-
Accuracy:
-
Analyze QC samples and compare the mean measured concentration to the nominal concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
-
Sensitivity (Lower Limit of Quantification - LLOQ):
-
Determine the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.
-
Acceptance Criteria: Precision (%CV) ≤ 20% and accuracy within ±20% of the nominal concentration.
-
-
Specificity (Cross-Reactivity):
-
Test structurally related steroids (e.g., estradiol, estriol, androstenedione) at high concentrations to determine the extent of their interference. [2] * Acceptance Criteria: Report the percentage of cross-reactivity. This is a critical parameter for immunoassays.
-
-
Dilutional Linearity:
-
Prepare a high-concentration sample and dilute it serially with the assay buffer or matrix.
-
Acceptance Criteria: The back-calculated concentrations of the diluted samples should be within ±15% of the nominal concentration after correcting for dilution.
-
LC-MS/MS Method Validation Protocol (Based on FDA Guidance)
This protocol details the validation of a novel LC-MS/MS method for this compound quantification.
1. Objective: To fully validate an LC-MS/MS method for the quantitative determination of this compound in a biological matrix.
2. Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Analytical column (e.g., C18).
-
This compound reference standard and stable isotope-labeled internal standard (e.g., this compound-¹³C₂). [2]* Biological matrix from at least 6 different sources.
-
All necessary solvents and reagents.
3. Validation Parameters and Acceptance Criteria:
-
Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of this compound and the internal standard.
-
Acceptance Criteria: Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards (at least 6-8 non-zero concentrations) by spiking the biological matrix.
-
Acceptance Criteria: A linear regression model is typically used. At least 75% of the calibrators must be within ±15% of their nominal concentration (±20% at the LLOQ). [16]* Accuracy and Precision:
-
Analyze QC samples at a minimum of four levels (LLOQ, low, medium, and high) in replicates of at least five on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). [19]* Matrix Effect:
-
Evaluate the effect of the matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution.
-
Acceptance Criteria: The matrix factor (ratio of the peak area in the presence of matrix to the peak area in the absence of matrix) should be consistent, with a %CV ≤ 15%.
-
-
Recovery:
-
Determine the efficiency of the extraction procedure by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three concentration levels (low, medium, and high).
-
Acceptance Criteria: Recovery should be consistent and reproducible.
-
-
Stability:
-
Evaluate the stability of this compound in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. [19]
-
Conclusion: A Matter of Fit-for-Purpose
The choice between LC-MS/MS and immunoassay for this compound measurement is not a matter of one being universally "better" than the other, but rather a question of which method is "fit-for-purpose." For high-throughput screening where absolute accuracy is less critical, a well-validated immunoassay may suffice. However, for clinical research, drug development, and applications demanding the highest level of specificity, sensitivity, and accuracy, LC-MS/MS is the unequivocal gold standard. [2][20] As a Senior Application Scientist, my recommendation is to critically evaluate the specific requirements of your study. When data integrity is paramount and the risks of cross-reactivity could lead to erroneous conclusions, the investment in developing and validating an LC-MS/MS method is not only justified but essential. Conversely, for large-scale epidemiological studies where relative changes are of interest, a carefully selected and validated immunoassay can be a pragmatic choice. Ultimately, a thorough understanding of the principles, performance, and validation requirements of each technique is the cornerstone of generating high-quality, reliable data in the pursuit of scientific advancement.
References
- Evaluation of Matrix Effects in Analysis of Estrogen Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Navigating Specificity: A Guide to Cross-Reactivity Assessment in this compound Immunoassays. Benchchem.
- Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis. PubMed.
- An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. PubMed Central.
- Quantitation of this compound and Estradiol with Automated Online Sample Preparation and LC-MS/MS. Thermo Fisher Scientific.
- overcoming matrix effects in Estradiol 3-glucuronide LC-MS/MS analysis. Benchchem.
- CLSI Provides Strategies For The Design And Validation Of Immunoassays For The Assessment Of Human Allergenicity Of New Biotherapeutic Drugs. Bioprocess Online.
- CLSI I/LA21-A2 - Clinical Evaluation of Immunoassays; Aproved Guideline - Second Edition. CLSI.
- Assay of steroids with Liquid chromatography tandem mass spectrometry is superior to immunoassays in monitoring patients with 21-hydroxylase deficiency. Endocrine Abstracts.
- Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters.
- New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound. Anapharm.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de.
- Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central.
- Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays. CLSI.
- High-Throughput LC-MS/MS Quantification of this compound (E1) and Estradiol (E2) in Human Blood Plasma/Serum for Clinical Research Purposes. Thermo Fisher Scientific.
- Clinical Evaluation of Immunoassays. CLSI.
- Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency in. Endocrine Connections.
- Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. CLSI.
- Method comparison between LC-MS/MS and immunoassay for the measurement... ResearchGate.
- Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
- Deficiencies in immunoassay methods used to monitor serum Estradiol levels during aromatase inhibitor treatment in postmenopausal breast cancer patients. PubMed Central.
- Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. ResearchGate.
- Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies. AACR Journals.
- Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate.
- Development and validation of the simultaneous measurement of this compound and 17-β estradiol in serum by LC-MS/MS for clinical laboratory applications. Medical Mass Spectrometry.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PubMed Central.
- Measuring Estrogens at Low Levels in Plasma. Waters.
- Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantific. ORBi.
- Development and validation of the simultaneous measurement of this compound and 17 β estradiol in serum by LC MS/MS for clinical laboratory applications. ResearchGate.
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science.
- Cross-validation of immunoassay and LC-MS/MS results for estradiol using Estradiol Valerate-d4. Benchchem.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- This compound Competitive ELISA Kit (EIA17E1). Invitrogen - Thermo Fisher Scientific.
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. KCAS Bioanalytical and Biomarker Services.
- Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men. NIH.
- Estradiol Serum Levels are Crucial to Understand Physiological/C. Prime Scholars.
- Limitations of direct estradiol and testosterone immunoassay kits. Request PDF.
- Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
- 7. primescholars.com [primescholars.com]
- 8. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. CLSI Provides Strategies For The Design And Validation Of Immunoassays For The Assessment Of Human Allergenicity Of New Biotherapeutic Drugs [bioprocessonline.com]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. japsonline.com [japsonline.com]
- 20. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Estrone (E1), Estradiol (E2), and Estriol (E3)
Introduction
The three principal endogenous estrogens—estrone (E1), estradiol (E2), and estriol (E3)—are steroid hormones that play critical roles in a vast array of physiological processes, extending far beyond female reproductive health to include skeletal, cardiovascular, and central nervous system function.[1] While structurally similar, these three molecules exhibit distinct biological potencies, a direct consequence of their differing affinities for the estrogen receptors (ERα and ERβ), their metabolic pathways, and their resulting pharmacokinetic profiles. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount for the accurate interpretation of experimental data and the rational design of therapeutic interventions.
This guide provides an in-depth, objective comparison of the biological potencies of this compound, estradiol, and estriol. It is designed to move beyond a simple recitation of facts, instead offering a synthesized analysis grounded in experimental data and field-proven insights. We will explore the molecular underpinnings of their actions, present comparative data from in vitro and in vivo studies, and provide detailed protocols for key assays, empowering researchers to critically evaluate and design their own investigations into estrogenic activity.
Molecular Mechanisms: The Foundation of Potency
The biological effects of estrogens are primarily mediated through their interaction with two estrogen receptor subtypes, ERα and ERβ.[2] These receptors function as ligand-activated transcription factors. Upon binding an estrogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4] Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated ERs, activating various protein kinase cascades.[4][5][6]
The differential potency of E1, E2, and E3 begins at the level of receptor binding. Estradiol (E2) is the most potent of the three, exhibiting the highest binding affinity for both ERα and ERβ.[7][8] this compound (E1) generally shows a lower affinity than E2, while estriol (E3) has the weakest affinity for the estrogen receptors.[9][10] This hierarchy in receptor binding affinity is a key determinant of their subsequent biological activity.
Caption: Simplified metabolic pathways of endogenous estrogens.
Experimental Protocols: Methodologies for Potency Assessment
To ensure the trustworthiness and reproducibility of research findings, it is essential to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for two key in vitro assays used to determine estrogenic potency.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol. [11] Materials:
-
Rat uterine cytosol (source of estrogen receptors) [11]* Radiolabeled estradiol ([³H]-E2) [11]* Unlabeled 17β-estradiol (E2) [11]* Test compounds
-
Assay buffer (e.g., TEDG buffer) [11]* Hydroxylapatite (HAP) slurry [11]* Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors. [11]The protein concentration of the cytosol should be determined. [12]2. Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the unlabeled test compound or unlabeled E2 (for the standard curve). [11]3. Incubation: Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP. [13]5. Quantification: Measure the radioactivity in the supernatant (free ligand) or the pellet (bound ligand) using a scintillation counter. [13]6. Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. [11]Calculate the IC50 value (the concentration of the competitor that inhibits 50% of [³H]-E2 binding). The relative binding affinity (RBA) can then be calculated relative to the IC50 of unlabeled E2.
Caption: Workflow for a competitive estrogen receptor binding assay.
Protocol 2: Yeast-Based Estrogen Reporter Gene Assay (YES Assay)
This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription. [14] Materials:
-
Genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and an ERE-lacZ reporter gene construct. [14]* Yeast growth medium.
-
Test compounds.
-
Chromogenic substrate for β-galactosidase (e.g., CPRG).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Yeast Culture: Grow the recombinant yeast strain in appropriate media.
-
Assay Setup: In a 96-well plate, add the yeast culture and varying concentrations of the test compounds or a reference estrogen (e.g., E2).
-
Incubation: Incubate the plate to allow for ligand binding, receptor activation, and expression of the β-galactosidase reporter gene.
-
Lysis and Substrate Addition: Lyse the yeast cells to release the β-galactosidase enzyme. Add the chromogenic substrate.
-
Color Development and Measurement: Allow time for the enzyme to convert the substrate, resulting in a color change. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the test compound. Determine the EC50 value (the concentration that produces 50% of the maximal response). The relative potency can be calculated by comparing the EC50 of the test compound to that of the reference estrogen.
Conclusion: Implications for Research and Drug Development
The distinct biological potencies of this compound, estradiol, and estriol have profound implications for both basic research and clinical applications. Estradiol's high potency makes it the primary driver of estrogenic effects during a woman's reproductive years. [9]this compound, as the predominant estrogen after menopause, plays a significant role in the health of postmenopausal women. [15][16]The weak estrogenic activity of estriol, coupled with its high production during pregnancy, suggests a potentially protective role. [15][16] For researchers, a thorough understanding of these differences is crucial for designing experiments with appropriate controls and for accurately interpreting results. In drug development, the differential potencies of these estrogens can be leveraged to design selective estrogen receptor modulators (SERMs) with tissue-specific effects, aiming to maximize therapeutic benefits while minimizing adverse side effects. The continued investigation into the nuanced activities of these fundamental hormones will undoubtedly pave the way for new discoveries and improved therapeutic strategies.
References
- Stanczyk, F. Z., & Archer, D. F. (2024). Metabolism of endogenous and exogenous estrogens in women. Steroids, 199, 109281.
- Shen, Z., & Borlak, J. (2014). Simplified diagram of estrogen signaling pathways, including non-genomic (red lines) and genomic (blue lines) response structures (grey field) and processes (cyan field).
- Do, R. P., et al. (2018). Pharmaco- and toxicokinetics of selected exogenous and endogenous estrogens: a review of the data and identification of knowledge gaps. Archives of Toxicology, 92(6), 1939-1962.
- Creative Diagnostics. (n.d.). Estrogen Signaling Pathway.
- GLOWM. (n.d.). Estrogen Kinetics for Clinicians. GLOWM.
- Chakraborty, S., & Roy, D. (2015). Estrogen and Signaling in the Cells of Immune System.
- Aucott, L. S., et al. (2018). The structural biology of oestrogen metabolism. Journal of Steroid Biochemistry and Molecular Biology, 178, 25-41.
- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
- Mandal, A. (2023). Estradiol Metabolism. News-Medical.Net.
- Klinge, C. M. (2001). The many faces of estrogen signaling. Steroids, 66(10), 649-655.
- Women's Healthcare. (2020). Estrogens and Their Metabolism. Women's Healthcare.
- U.S. Environmental Protection Agency. (n.d.).
- Mayo Clinic Laboratories. (n.d.). Estrogens, this compound (E1) and Estradiol (E2), Fractionated, Serum.
- ClinPGx. (n.d.).
- News-Medical.Net. (n.d.). Estrogen Types. News-Medical.Net.
- Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology, 19(4), 833–842.
- Stanczyk, F. Z. (1999). Pharmacokinetic and pharmacologic variation between different estrogen products.
- BenchChem. (2025). Application Notes and Protocols for Yeast-Based Estrogenic Activity Assays. BenchChem.
- Danish Environmental Protection Agency. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Danish Environmental Protection Agency.
- Mira Fertility Tracker. (2025). Exploring Estriol vs Estradiol & What They Mean to You. Mira Fertility Tracker.
- Dr. Oracle. (2025). What is the difference between this compound and Estradiol?. Dr. Oracle.
- The Compounder. (2016). The Estrogens: E1, E2 & E3. The Compounder.
- Legler, J., et al. (2002). Comparison of in vivo and in vitro reporter gene assays for short-term screening of estrogenic activity. Environmental Science & Technology, 36(20), 4410-4415.
- Cleveland Clinic. (n.d.). Estrogen: Hormone, Function, Levels & Imbalances. Cleveland Clinic.
- Legler, J., et al. (2002). Comparison of in Vivo and in Vitro Reporter Gene Assays for Short-Term Screening of Estrogenic Activity. Environmental Science & Technology, 36(20), 4410-4415.
- Arao, Y., & Korach, K. S. (2023). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. JoVE (Journal of Visualized Experiments).
- U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. U.S. Environmental Protection Agency.
- Li, X., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 8(4), e63199.
- Thorpe, K. L., et al. (2003). Relative potencies and combination effects of steroidal estrogens in fish. Environmental Science & Technology, 37(6), 1142-1149.
- Varay, E., et al. (2023). Osteoporosis After Menopause and After Drug Therapy: The Molecular Mechanism of Bone Loss and Its Treatment. International Journal of Molecular Sciences, 24(13), 10834.
- Pharmatest Services. (n.d.). In vitro assay, estrogenic activity.
- Labpedia.net. (2024). Estrogens = this compound E1, Estradiol E2, Estriol E3. Labpedia.net.
- Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.
- Danish Environmental Protection Agency. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Danish Environmental Protection Agency.
- Beresford, N., et al. (2000). Issues arising when interpreting results from an in vitro assay for estrogenic activity. Toxicology and Applied Pharmacology, 167(3), 22-33.
- Li, X., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 8(4), e63199.
- Odum, J., et al. (1997). The uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188.
- Wober, J., et al. (2002). In Vitro Test Systems for the Evaluation of the Estrogenic Activity of Natural Products. Planta Medica, 68(6), 513-519.
- Morali, G., et al. (2009). In vivo and in vitro evaluation of the estrogenic properties of the 17b-(butylamino)-1,3,5(10)-estratrien-3-ol (buame) related to 17b-estradiol. Hormone and Metabolic Research, 41(10), 735-741.
- BenchChem. (2025).
- Quinn, M. J., Jr., et al. (2007). In Vitro and In Vivo Evaluation of the Estrogenic, Androgenic, and Progestagenic Potential of Two Cyclic Siloxanes. Toxicological Sciences, 96(1), 145-153.
- Legler, J., et al. (2002). Comparison of in Vivo and in Vitro Reporter Gene Assays for Short-Term Screening of Estrogenic Activity.
- ResearchGate. (n.d.). Relative binding affinity (RBA) values for ERα and ERβ and the selectivity for ERβ as determined by β/α ratio.
- Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
- Van den Belt, K., et al. (2004). Comparative study on the in vitro/in vivo estrogenic potencies of 17β-estradiol, this compound, 17α-ethynylestradiol and nonylphenol.
Sources
- 1. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. labpedia.net [labpedia.net]
- 9. The Compounder - The Estrogens: E1, E2 & E3 [thecompounder.com]
- 10. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. epa.gov [epa.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 16. news-medical.net [news-medical.net]
A Comparative Guide to the Oncogenic Roles of Estrogens: Estrone in Focus
For Researchers, Scientists, and Drug Development Professionals
The role of estrogen in hormone-dependent cancers, particularly breast cancer, is a cornerstone of oncological research. While 17β-estradiol (E2) is widely recognized as the most potent estrogen, a nuanced understanding of the entire estrogenic landscape is critical for developing next-generation therapeutics. This guide provides an in-depth comparison of the oncogenic potential of estrone (E1) versus other endogenous estrogens, grounded in molecular mechanisms and supported by experimental data.
The Estrogen Family: More Than Just Estradiol
Three main endogenous estrogens exist in women: this compound (E1), 17β-estradiol (E2), and estriol (E3). Their physiological prevalence and primary sites of synthesis shift dramatically with menopausal status.
-
17β-Estradiol (E2): The most potent and abundant estrogen in premenopausal women, primarily synthesized by the ovaries.
-
This compound (E1): The dominant estrogen after menopause.[1][2] It is produced in peripheral tissues, especially adipose tissue, from adrenal androgens.[2][3]
-
Estriol (E3): The least prevalent estrogen, considered a weaker metabolic product of E1 and E2.[3]
While historically overshadowed by E2, this compound's role in carcinogenesis is profound, particularly in the postmenopausal state where the majority of estrogen receptor-positive (ER+) breast cancers are diagnosed.[4]
Dueling Mechanisms of Estrogen-Driven Oncogenesis
Estrogens promote cancer through a dual-pronged assault on cellular integrity: receptor-mediated proliferation and direct genotoxic damage from metabolites.[5][6][7]
-
Receptor-Mediated Proliferation (Genomic Pathway): Estrogens bind to Estrogen Receptor α (ERα), a ligand-activated transcription factor. The estrogen-ERα complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA. This action drives the transcription of genes that promote cell cycle progression and proliferation.[3]
-
Metabolic Genotoxicity (Non-Genomic Damage): Estrogens are metabolized into catechol estrogens, which are then oxidized to form highly reactive semiquinones and quinones.[8][9] These quinones can covalently bind to DNA, forming depurinating adducts—lesions that leave behind apurinic sites.[10][11] This error-prone process can lead to mutations that initiate cancer.[10][11] This metabolic pathway is considered a major factor in cancer initiation.[11]
Diagram: Dual Mechanisms of Estrogen Carcinogenesis
Caption: Workflow for assessing this compound-driven tumor growth in an ovariectomized mouse model.
Protocol:
-
Animal Model Preparation:
-
Use female immunodeficient mice (e.g., NCr-nu/nu). [12] * Perform ovariectomy to remove the endogenous source of estrogens, creating a hormonal baseline that mimics menopause. [13][14]2. Cell Inoculation:
-
Inoculate ER-positive, 17β-HSD1-expressing human breast cancer cells (e.g., T-47D or MCF-7) subcutaneously or orthotopically into the mammary fat pad. [13][15][12]3. Tumor Establishment and Grouping:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups: (1) Vehicle Control, (2) this compound (daily subcutaneous injection), (3) this compound + 17β-HSD1 inhibitor. [14]4. Treatment and Monitoring:
-
Administer treatments daily for a period of 4-6 weeks. [14] * Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight.
-
Analyze tumor tissue for levels of E1 and E2 (via LC-MS/MS), expression of proliferation markers (e.g., Ki-67), and ER target gene expression.
-
Self-Validation: The vehicle control group should show minimal tumor growth, confirming the estrogen dependence of the tumors. The this compound-treated group is expected to show robust tumor growth. [14]A significant reduction in tumor growth in the 17β-HSD1 inhibitor group, despite the presence of this compound, provides direct evidence that this compound's oncogenic effect is mediated through its conversion to estradiol. [16][14]
Conclusion and Therapeutic Implications
The evidence clearly indicates that this compound is not a benign estrogen. While estradiol is the more potent direct mitogen, This compound acts as a critical and abundant substrate for intratumoral estradiol production in postmenopausal women, effectively fueling ER-positive tumor growth . Furthermore, its unique pro-inflammatory signaling properties may contribute to a more aggressive cancer phenotype.
This understanding has profound implications for drug development:
-
Targeting 17β-HSD1: Inhibitors of 17β-HSD1 represent a highly specific therapeutic strategy to block the local conversion of E1 to E2, thereby starving cancer cells of their primary proliferative signal. [13][16][14]* Beyond Aromatase Inhibitors: While aromatase inhibitors (AIs) block the production of this compound from androgens, they do not prevent the conversion of existing this compound to estradiol. A combination therapy involving an AI and a 17β-HSD1 inhibitor could provide a more complete blockade of estrogenic signaling.
-
Inflammation and Metastasis: this compound's pro-inflammatory and pro-metastatic roles suggest that targeting these downstream pathways could be beneficial, particularly in obese postmenopausal patients with high this compound levels. [1][4] By appreciating the distinct and complementary oncogenic roles of both this compound and estradiol, researchers can develop more refined and effective strategies to combat hormone-dependent cancers.
References
- Poirier, D. (2021). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. MDPI.
- Purohit, A., et al. (2008). 17beta-hydroxysteroid dehydrogenase Type 1, and not Type 12, is a target for endocrine therapy of hormone-dependent breast cancer. International Journal of Cancer.
- Liehr, J. G. (2000). Estrogens as endogenous genotoxic agents--DNA adducts and mutations. PubMed.
- Zhu, B. T., & Conney, A. H. (1998). Molecular mechanisms of estrogen carcinogenesis. Annual Review of Pharmacology and Toxicology.
- Day, J. M., et al. (2008). 17beta-hydroxysteroid dehydrogenase Type 1, and not Type 12, is a target for endocrine therapy of hormone-dependent breast cancer. University of Birmingham Research Portal.
- Chen, J., et al. (2017). Unifying mechanism in the initiation of breast cancer by metabolism of estrogen (Review). Spandidos Publications.
- Lin, S. X., et al. (2010). 17β-Hydroxysteroid Dehydrogenase Type 1 Stimulates Breast Cancer by Dihydrotestosterone Inactivation in Addition to Estradiol Production. Molecular Endocrinology.
- Stone, C. R., et al. (2012). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS One.
- Liehr, J. G. (1997). Genotoxic effects of estrogens. PubMed.
- Santen, R. J., et al. (2009). Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1-Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review. NIH Public Access.
- Pugh, T. D., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed.
- Yager, J. D., & Liehr, J. G. (1996). Is Estradiol a Genotoxic Mutagenic Carcinogen? Endocrine Reviews.
- Cavalieri, E., & Rogan, E. (2014). The Molecular Etiology and Prevention of Estrogen-Initiated Cancers. PMC.
- Parl, F. F., et al. (2009). Estrogen Metabolism and Breast Cancer: A Risk Model. PMC.
- Qiu, L., et al. (2016). siRNA-based breast cancer therapy by suppressing 17β-hydroxysteroid dehydrogenase type 1 in an optimized xenograft cell and molecular biology model in vivo. NIH.
- Zhu, B. T., & Conney, A. H. (1998). Molecular mechanisms of estrogen carcinogenesis. Semantic Scholar.
- Wang, Y., et al. (2016). Estrogen receptor β inhibits estradiol-induced proliferation and migration of MCF-7 cells through regulation of mitofusin 2. Spandidos Publications.
- DeRose, Y. S., et al. (2011). Local regulation of human breast xenograft models. PMC.
- Cui, J., et al. (2014). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. PMC.
- Slingerland, M. (2025). This compound hormone linked to deadly breast cancer in obese women. Drug Target Review.
- Finlay-Schultz, J., et al. (2020). This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis. PMC.
- Altogen Labs. (n.d.). Breast Cancer Xenograft. Altogen Labs.
- Wang, Y., et al. (2019). Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2. Spandidos Publications.
- Kähkönen, T. (2018). Estrogen-Related Effects in Breast Cancer Xenograft Models. Taconic Biosciences.
- Gonzalez-Girones, D. M., et al. (2023). Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. MDPI.
- Al-DhELA, M. A., et al. (2022). Estrogens and the risk of breast cancer: A narrative review of literature. PMC.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Estrogens and the risk of breast cancer: A narrative review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of estrogen carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Metabolism and Breast Cancer A Risk Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of estrogen carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 8. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1- Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. siRNA-based breast cancer therapy by suppressing 17β-hydroxysteroid dehydrogenase type 1 in an optimized xenograft cell and molecular biology model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17beta-hydroxysteroid dehydrogenase Type 1, and not Type 12, is a target for endocrine therapy of hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression in Response to Estrone vs. Estradiol
Introduction: Beyond the Monolithic View of Estrogen
For researchers in oncology, endocrinology, and drug development, the term "estrogen" often conjures the potent effects of 17β-estradiol (E2). As the primary estrogen in premenopausal women, E2 is a powerful regulator of cellular proliferation, differentiation, and metabolism, with its dysregulation being a key driver in hormone-responsive cancers.[1][2] However, the estrogenic landscape is more complex. Estrone (E1), the predominant estrogen after menopause, is often considered a weaker precursor to E2.[1][3][4] While E1's binding affinity for estrogen receptors is substantially lower than E2's, emerging evidence challenges the simplistic view of E1 as merely a less potent version of its counterpart.[3][5]
Recent studies indicate that E1 and E2 can elicit distinct, and sometimes opposing, biological responses, leading to differential gene expression profiles that have significant implications for disease progression and therapeutic strategy.[6][7] This guide provides an in-depth comparison of the transcriptomic signatures induced by this compound versus estradiol, supported by experimental data and detailed protocols to empower researchers to explore these nuances in their own work. We will dissect the underlying mechanisms, from receptor binding to downstream pathway activation, and provide a framework for designing and executing robust comparative transcriptomic analyses.
The Molecular Basis of Differential Action: Potency, Receptors, and Metabolism
The distinct biological activities of this compound and estradiol are rooted in their biochemical and structural differences. Estradiol is the most potent endogenous estrogen, a status conferred by its high binding affinity for the two principal estrogen receptors, ERα and ERβ.[2][8] this compound, by contrast, exhibits a much weaker interaction with these receptors.[3] One study quantified the relative binding affinities of this compound for human ERα and ERβ as only 4.0% and 3.5% of estradiol's, respectively.[3]
This disparity in receptor affinity is a critical determinant of their downstream signaling. Estrogens exert their genomic effects primarily by binding to ERα and ERβ, which are ligand-activated transcription factors.[9][10] Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]
The metabolic interconversion between E1 and E2, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, adds another layer of complexity.[8][12] While E1 can be converted to the more potent E2 in various tissues, this guide focuses on the direct transcriptomic effects of each hormone, as recent evidence suggests they possess unique signaling capabilities independent of this conversion.[6][13]
Estrogen Signaling Pathway: A Simplified Model
The classical genomic signaling pathway for both E1 and E2 is initiated by their binding to estrogen receptors. The subsequent conformational change, dimerization, and nuclear translocation lead to the regulation of a vast network of genes.
Caption: Classical genomic estrogen signaling pathway.
Comparative Transcriptomic Analysis: E1 vs. E2
While both estrogens regulate a common set of genes, their differential receptor affinities and potential for unique receptor conformations can lead to distinct gene expression signatures. A landmark study directly compared the effects of E1 and E2 in ER+ cervical cancer cells (HeLa) and revealed a striking divergence in their functional outputs. The findings demonstrated that this compound, in contrast to estradiol, acts as a pro-inflammatory agent, induces an epithelial-to-mesenchymal transition (EMT), and enriches the cancer stem cell population.[6][7]
This suggests that E1 is not merely a weak estrogen but can actively promote oncogenic pathways that are not similarly activated by E2. In fact, in this cellular context, E2 was shown to have an opposing, anti-inflammatory effect by repressing NF-κB signaling.[6]
Key Differentially Regulated Pathways and Genes
The following table summarizes key genes and pathways that have been shown to be differentially regulated by this compound and estradiol, drawing primarily from studies in ER+ cancer cell lines. This data highlights the functional divergence between the two hormones.
| Gene/Pathway | Regulation by this compound (E1) | Regulation by Estradiol (E2) | Primary Function | Supporting Evidence |
| NF-κB Signaling | Upregulated | Downregulated/Repressed | Inflammation, Cell Survival, Proliferation | E1 promotes NF-κB nuclear translocation; E2 opposes it.[6][13] |
| IL-6 | Upregulated | Repressed | Pro-inflammatory Cytokine | A key downstream target of NF-κB signaling.[6][13] |
| c-MYC | Upregulated (in presence of TNF-α) | Downregulated (in presence of TNF-α) | Oncogene, Cell Cycle Progression, Stemness | Implicates E1 in promoting stem-like characteristics.[6] |
| KLF4 | Upregulated (in presence of TNF-α) | No significant change | Embryonic Stem Cell Transcription Factor | Further supports the role of E1 in inducing stemness.[6] |
| E-Cadherin (CDH1) | Downregulated | No significant change | Cell Adhesion (Epithelial Marker) | Downregulation is a hallmark of EMT.[6][7] |
| Vimentin (VIM) | Upregulated | No significant change | Cytoskeletal Protein (Mesenchymal Marker) | Upregulation is a hallmark of EMT.[6][7] |
| GREB1 | Upregulated | Strongly Upregulated | Estrogen-induced Growth Regulator | A canonical E2 target gene; response to E1 is weaker.[6][14] |
| Cyclin E1 (CCNE1) | Upregulated | Upregulated | Cell Cycle Progression | Both are estrogen target genes, but expression levels can differ.[15][16] |
This table represents a synthesis of findings from multiple studies. The magnitude of regulation can be cell-type and context-dependent.
Experimental Protocol: A Guide to Comparative RNA-Seq Analysis
To enable researchers to investigate these differential effects, we provide a detailed, validated protocol for performing a comparative transcriptomic analysis of E1 and E2 in an ER-positive breast cancer cell line, such as MCF-7.
Workflow Overview
The experimental workflow involves cell culture and hormone treatment, followed by RNA extraction, library preparation, sequencing, and a comprehensive bioinformatics analysis to identify differentially expressed genes.
Caption: Experimental workflow for comparative RNA-seq analysis.
Step-by-Step Methodology
PART 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Hormone Starvation (Priming): To establish a baseline free of exogenous hormones, switch the cells to an estrogen-depleted medium. This is achieved by replacing the standard medium with phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (CSS) for 3-5 days. This step is critical to reduce basal ERα activity.[17][18]
-
Seeding for Experiment: Plate the hormone-starved cells into 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours in the starvation medium.
-
Hormone Treatment: Prepare stock solutions of this compound (E1) and 17β-Estradiol (E2) in ethanol (EtOH). Treat the cells in triplicate for each condition:
-
Vehicle Control: Treat with an equivalent volume of EtOH.
-
This compound (E1): Treat with a final concentration of 10 nM E1.
-
Estradiol (E2): Treat with a final concentration of 10 nM E2.
-
-
Incubation: Incubate the treated cells for a defined period. A time-course experiment (e.g., 4, 8, 24 hours) can provide insights into primary versus secondary response genes, but a single time point like 24 hours is often sufficient to capture a robust transcriptomic signature.[17][19]
PART 2: RNA Extraction and Sequencing
-
Cell Lysis and RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from a Qiagen RNeasy Kit). Homogenize the lysate and purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quality Control (QC): Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to check for purity (A260/A280 ratio ~2.0) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for RNA-seq.
-
Library Preparation and Sequencing:
-
Use a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA. This typically involves poly-A tail selection to enrich for mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate single-end or paired-end reads of at least 50 bp. Aim for a sequencing depth of at least 20-30 million reads per sample.
-
PART 3: Bioinformatics and Data Analysis
-
Raw Read Quality Control: Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).[20]
-
Read Trimming: If necessary, use a tool like Trimmomatic to remove adapter sequences and low-quality bases.[20]
-
Alignment: Align the processed reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR or HISAT2.[20]
-
Gene Expression Quantification: Generate a count matrix of reads per gene using tools like featureCounts or Salmon.[20]
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R/Bioconductor.
-
Use packages like DESeq2 or edgeR to perform normalization and statistical analysis to identify differentially expressed genes.[21][22]
-
Perform pairwise comparisons: E1 vs. Vehicle, E2 vs. Vehicle, and the crucial E1 vs. E2 comparison.
-
Set a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log2(FoldChange)| > 1) to define DEGs.
-
-
Functional Enrichment Analysis: Use the lists of DEGs to perform pathway analysis (e.g., GO, KEGG) to identify biological processes and signaling pathways that are significantly enriched in each comparison.
Conclusion and Future Directions
The evidence strongly indicates that this compound and estradiol are not functionally redundant. While estradiol is a potent activator of canonical estrogen-responsive genes related to proliferation, this compound can uniquely trigger pro-inflammatory and EMT-associated pathways in certain cancer contexts.[6][7] This has profound implications for our understanding of hormone-driven cancers, particularly in postmenopausal women where this compound is the dominant estrogen.
For researchers and drug development professionals, this distinction is critical. It underscores the need to:
-
Re-evaluate cellular models: Studies relying solely on estradiol may miss key oncogenic pathways driven by this compound.
-
Refine therapeutic strategies: Targeting pathways specifically activated by this compound could offer new therapeutic avenues for postmenopausal ER+ cancers.
-
Develop more precise biomarkers: The ratio of E1 to E2, or the expression of E1-specific gene signatures, could serve as more accurate prognostic or predictive biomarkers.
By employing the robust transcriptomic methodologies outlined in this guide, the scientific community can further unravel the distinct biological roles of the entire estrogen family, paving the way for more nuanced and effective therapeutic interventions.
References
- Dr.Oracle. (2025, November 6). What is the difference between this compound and estradiol (estrogen)?[8]
- Nikolic, D., et al. (2007). Estrogen receptors alpha and beta mediate distinct pathways of vascular gene expression, including genes involved in mitochondrial electron transport and generation of reactive oxygen species. Molecular Endocrinology, 21(6), 1281-96. [Link][23]
- Matthews, J., & Gustafsson, J. Å. (2003). Estrogen signaling: a subtle balance between ER alpha and ER beta. Molecular Interventions, 3(5), 281-92. [Link][24]
- Dr.Oracle. (2025, November 6). What is the difference between estrogen estradiol and this compound?[2]
- Zou, Y., et al. (2023). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Journal of Translational Medicine, 21(1), 1-15. [Link][21]
- Kelly, S., et al. (2015). A Bioinformatics Pipeline for the Identification of CHO Cell Differential Gene Expression from RNA-Seq Data. In Methods in Molecular Biology (Vol. 1258, pp. 245-260). [Link][25]
- Wikipedia. (n.d.). This compound.
- Marino, M., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Medicinal Research Reviews, 34(5), 947-992. [Link][26]
- Kim, K. H., & Lee, M. S. (2012). Functions and physiological roles of two types of estrogen receptors, ERα and ERβ, identified by estrogen receptor knockout mouse. Journal of the Korean Society of Menopause, 18(2), 71-77. [Link][9]
- Horváth, L., et al. (2010). Gene Expression Profiling Identifies Key Estradiol Targets in the Frontal Cortex of the Rat. Endocrinology, 151(8), 3953-3964. [Link][27]
- Cicatiello, L., et al. (2010). Mechanisms of primary and secondary estrogen target gene regulation in breast cancer cells. Nucleic Acids Research, 38(22), 8149-8160. [Link][28]
- Wikipedia. (n.d.). Estrogen receptor.
- Sequera-Vega, N., et al. (2020). RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow. Genes, 11(12), 1449. [Link][30]
- Costa-Silva, J., et al. (2017). RNA-Seq differential expression analysis: An extended review and a software tool. PLoS ONE, 12(12), e0190152. [Link][22]
- Patel, R., & Patel, K. (2022). Role of estrogen receptors in health and disease. Frontiers in Endocrinology, 13, 1076632. [Link][10]
- Meegle. (n.d.). RNA-Seq Analysis Pipeline.
- Järvinen, T. A., & Zhang, X. (2001). Effects of Estrogen on Global Gene Expression: Identification of Novel Targets of Estrogen Action. Cancer Research, 61(18), 6999-7004. [Link][31]
- Kian, R., et al. (2004). Estradiol and selective estrogen receptor modulators differentially regulate target genes with estrogen receptors alpha and beta. Molecular Biology of the Cell, 15(3), 1262-72. [Link][32]
- Punnonen, R., & Lukola, A. (1981). High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium. Journal of Steroid Biochemistry, 14(11), 1237-40. [Link][5]
- Ikeda, K., et al. (2015). RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites. PLoS ONE, 10(6), e0129729. [Link][19]
- Széles, L., & Tora, L. (2018). Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression. International Journal of Molecular Sciences, 19(6), 1746. [Link][33]
- Wikipedia. (n.d.). Template:Affinities of estrogen receptor ligands for the ERα and ERβ.
- Stunnenberg, H. G., et al. (2006). Identifying estrogen receptor target genes. Cell, 126(4), 651-653. [Link][11]
- Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link][35]
- Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-53. [Link][36]
- News-Medical.Net. (n.d.). Estrogen Types.
- Gonzalez-Girones, D. M., et al. (2023). Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. International Journal of Molecular Sciences, 24(2), 1221. [Link][6]
- Liv HEALTH. (2019, September 16). The Estrogen Family: this compound, Estradiol, Estriol. [Link][1]
- Dr. Green Life. (2025, July 11). Understanding Your Estrogen Genes: The Key Players in Hormone Health. [Link][37]
- ResearchGate. (n.d.). Nine genes that are involved in estrogen biosynthesis and metabolism....
- De-Loyde, K. J., et al. (2019). Single-Molecule Sequencing Reveals Estrogen-Regulated Clinically Relevant lncRNAs in Breast Cancer. Molecular Endocrinology, 33(11), 1478-1492. [Link][17]
- ResearchGate. (2025, July 22). RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes.... [Link][38]
- ResearchGate. (n.d.). Gene expression comparison of cells from tumors treated with E2 vs....
- Portman, N., et al. (2019). Cyclins E1 and E2 in ER+ breast cancer: prospects as biomarkers and therapeutic targets. Breast Cancer Research, 21(1), 1-10. [Link][15]
- ResearchGate. (2023, January 7). Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. [Link][7]
- Portman, N., et al. (2019). Cyclin E1 and cyclin E2 in ER+ breast cancer: prospects as biomarkers and therapeutic targets. Breast Cancer Research, 21(1), 61. [Link][16]
- Gonzalez-Girones, D. M., et al. (2023). Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells. International Journal of Molecular Sciences, 24(2), 1221. [Link][13]
- Wang, C., et al. (2022). The EstroGene database reveals diverse temporal, context-dependent, and bidirectional estrogen receptor regulomes in breast cancer. Nucleic Acids Research, 50(D1), D1016-D1028. [Link][40]
- Hirata, H., et al. (2021). E2-regulated transcriptome complexity revealed by long-read direct RNA sequencing: from isoform discovery to truncated proteins. Nucleic Acids Research, 49(14), 7861-7874. [Link][14]
- Nguyen, Q. H., et al. (2021). Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer. Nucleic Acids Research, 49(19), 10983-11001. [Link][41]
- YouTube. (2021, June 7). ESTROGENS this compound & ESTRIOL. [Link][42]
- Dr.Oracle. (2025, October 30). What is the difference between this compound and Estradiol?.[43]
- OmicsDI. (2017, April 18). GSE94023 - MCF7 breast cancer cell response to estradiol. [Link][18]
Sources
- 1. livhealth.com [livhealth.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 11. Identifying estrogen receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ … [ouci.dntb.gov.ua]
- 14. E2-regulated transcriptome complexity revealed by long-read direct RNA sequencing: from isoform discovery to truncated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclin E1 and cyclin E2 in ER+ breast cancer: prospects as biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. GSE94023 - MCF7 breast cancer cell response to estradiol - OmicsDI [omicsdi.org]
- 19. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-Seq Analysis Pipeline [meegle.com]
- 21. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Estrone Measurement Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrinology and pharmaceutical development, the precise quantification of steroid hormones is paramount. Estrone (E1), a primary estrogen, plays a critical role in numerous physiological and pathological processes. Consequently, the accuracy and reproducibility of its measurement across different laboratories are fundamental to the integrity of clinical research and therapeutic monitoring. This guide provides an in-depth comparison of the predominant methodologies for this compound quantification, offering field-proven insights into their performance, validation, and the critical steps toward achieving inter-laboratory consensus.
The Challenge: Why Inter-laboratory Concordance Matters
Discrepancies in this compound measurements can arise from various sources, including the analytical method employed, instrument calibration, sample handling, and the presence of interfering substances. Such variability can confound the results of multi-center clinical trials, impede the establishment of reliable reference intervals, and ultimately impact patient care. The goal of inter-laboratory comparison is not merely to identify a single "best" method but to understand the performance characteristics of each, enabling researchers to make informed decisions and work towards standardized, comparable results. The Centers for Disease Control and Prevention (CDC) highlights that standardization ensures patients receive the same diagnosis and treatment, regardless of where or how measurements are made[1].
Methodologies Under Comparison: A Mechanistic Overview
The two primary analytical techniques for this compound measurement in clinical and research settings are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (IA), such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Often considered the gold standard, LC-MS/MS offers superior analytical specificity and sensitivity[2][3]. The causality behind its performance lies in its dual-separation capability.
-
Liquid Chromatography (LC): The initial chromatographic separation physically isolates this compound from other structurally similar steroids and matrix components in the sample. This step is crucial for minimizing interference.
-
Tandem Mass Spectrometry (MS/MS): Following separation, the mass spectrometer ionizes the this compound molecules and separates them based on their mass-to-charge ratio. A second stage of fragmentation and analysis (tandem MS) provides a highly specific molecular fingerprint, ensuring that the detected signal is unequivocally from this compound.
The use of a stable isotope-labeled internal standard, such as this compound-¹³C₃, is a self-validating mechanism within the protocol.[4] This standard is added at the beginning of sample preparation and co-elutes with the endogenous this compound, correcting for any analyte loss during extraction and for variations in instrument response.
Immunoassays (ELISA & RIA)
Immunoassays are widely used due to their high throughput and cost-effectiveness[5]. These methods rely on the principle of competitive binding, where this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody[5].
-
Specificity: The trustworthiness of an immunoassay is heavily dependent on the specificity of the antibody used. Cross-reactivity with other steroids or metabolites is a significant concern, particularly at the low concentrations characteristic of postmenopausal women or men[6][7]. This can lead to an overestimation of this compound levels.[8][9][10]
-
Matrix Effects: Immunoassays can be susceptible to "matrix effects," where components in the sample (e.g., lipids, proteins) interfere with the antibody-antigen binding, leading to inaccurate results[11].
Comparative Performance Data
Inter-laboratory studies and method comparison reports consistently highlight the performance differences between LC-MS/MS and immunoassays. While immunoassays may show good correlation with LC-MS/MS in populations with higher this compound levels (e.g., premenopausal women), the correlation often weakens significantly at lower concentrations[6].
| Performance Metric | LC-MS/MS | Immunoassays (ELISA/RIA) | References |
| Specificity | Very High (based on mass) | Variable (depends on antibody) | [7][12][13] |
| Sensitivity (LLOQ) | Excellent (as low as 0.07 pg/mL) | Good to Moderate (e.g., 8.1-22.4 pg/mL) | [14][15][16][17] |
| Precision (CV%) | Excellent (typically <10%) | Good (typically <15%) | [6][14][15] |
| Accuracy/Bias | High (Traceable to reference materials) | Prone to positive bias due to cross-reactivity | [6][8][10] |
| Throughput | Moderate to High (with automation) | High | [5][18] |
| Cost per Sample | Higher | Lower | [7] |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation
Studies have shown that immunoassays can yield results that are 1.4 to 11.8 times higher than those from LC-MS/MS, especially in postmenopausal women where this compound levels are low.[6]
Experimental Protocols for a Self-Validating System
To ensure trustworthiness, every protocol must be a self-validating system. This is achieved by including appropriate calibrators, quality controls (QCs), and internal standards.
Validated LC-MS/MS Protocol for Serum this compound
This protocol is based on established methods that utilize liquid-liquid extraction and derivatization for enhanced sensitivity.[12][13][19]
Objective: To accurately quantify this compound in human serum with high sensitivity and specificity.
Materials:
-
Serum samples, Calibrators, and Quality Control (QC) materials
-
Internal Standard (IS): this compound-2,3,4-¹³C₃ (100 µg/mL in methanol)[4]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE)
-
Reconstitution Solvent: 60% Methanol in water
-
UHPLC system coupled to a triple quadrupole mass spectrometer[19]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum, calibrator, or QC into a clean microcentrifuge tube.
-
Spike each tube with a precise volume of the this compound-¹³C₃ internal standard solution. Causality: The IS is added early to account for variability throughout the entire sample preparation and analysis process.
-
Add 1 mL of MTBE. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of steroids into the organic layer.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube. Causality: This step isolates the analytes from the bulk of the serum matrix.
-
Dry the MTBE extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 60% methanol. Vortex to dissolve the residue.
-
Centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for analysis.[19]
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 or Phenyl column for chromatographic separation. A typical gradient runs from a lower to a higher percentage of organic mobile phase (e.g., methanol) over several minutes to elute this compound.[14]
-
MS/MS Conditions: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14][19] Monitor the specific mass transitions (parent ion → fragment ion) for both endogenous this compound and the ¹³C₃-labeled internal standard.
-
-
Data Analysis & Validation:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the calibrators of known concentrations. The curve must demonstrate linearity across the analytical range.
-
Analyze QC samples at low, medium, and high concentrations to verify the accuracy and precision of the run. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
Representative Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA for this compound quantification.[17][20][21]
Objective: To provide a high-throughput method for the quantitative measurement of this compound.
Methodology:
-
Preparation: Bring all reagents, samples, and standards to room temperature.[20]
-
Sample/Standard Addition: Add 50 µL of standard, control, or sample to the appropriate wells of the microtiter plate pre-coated with an antibody.
-
Competitive Reaction:
-
Add 50 µL of this compound-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C or room temperature). Causality: During this incubation, the sample this compound and the this compound-enzyme conjugate compete for binding to the limited antibody sites on the well surface.[21]
-
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer. Causality: This step removes any unbound this compound and this compound-enzyme conjugate, which is critical for reducing background signal.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.[22]
-
Signal Development: Incubate for a defined period (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the original sample.
-
Stopping the Reaction: Add a stop solution (e.g., dilute acid) to each well to halt the enzymatic reaction.[20]
-
Detection: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[17]
-
Calculation: Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve generated from the standards.
Visualization of Workflows and Principles
LC-MS/MS Workflow
Caption: Generalized workflow for this compound quantification by LC-MS/MS.
Competitive ELISA Principle
Caption: Principle of a competitive ELISA for this compound measurement.
Trustworthiness & Standardization: The Role of Proficiency Testing
Achieving inter-laboratory agreement requires more than just validated protocols; it demands ongoing performance monitoring through external quality assessment and proficiency testing (PT) programs.
The CDC Hormone Standardization (HoSt) Program: The CDC's HoSt Program is a critical initiative aimed at improving the accuracy and reliability of hormone tests.[1] The program provides laboratories with high-quality, unmodified human serum samples to assess the performance (bias and imprecision) of their assays against CDC's reference measurement procedure.[11][23]
-
Certification Criteria: To achieve certification for estradiol (a related estrogen with similar challenges), laboratories must meet stringent performance criteria, such as a mean bias of ±12.5% for samples >20 pg/mL.[11][24]
-
Impact: Participation in such programs allows laboratories to identify and correct biases in their methods, ultimately leading to better harmonization of results across different testing sites. Data from the HoSt program have shown measurable improvements in reducing inter-laboratory bias for hormone assays.[1]
Using certified reference materials (CRMs) for calibration is another cornerstone of establishing trustworthiness.[25] These materials have a well-characterized, certified concentration of this compound, providing a common anchor point for different laboratories to trace their measurements back to.[16]
Conclusion and Recommendations
For the accurate and reliable measurement of this compound, especially at low physiological concentrations, LC-MS/MS is the methodologically superior choice due to its high specificity and sensitivity.[26] It is less prone to the interferences and cross-reactivity that can compromise immunoassay results.[6][7]
However, the choice of method must be fit for purpose. For large-scale screening studies where high throughput is essential and concentration ranges are expected to be higher, a well-validated immunoassay may be appropriate.
Key Recommendations for All Laboratories:
-
Method Validation is Non-Negotiable: Regardless of the chosen platform, a rigorous validation process assessing accuracy, precision, linearity, sensitivity, and specificity is essential.
-
Embrace Reference Materials: Use certified reference materials for the calibration and validation of this compound assays to ensure traceability.
-
Participate in Proficiency Testing: Regular participation in external PT schemes like the CDC HoSt program is the most effective way to monitor and improve inter-laboratory performance over time.
-
Understand Method Limitations: Researchers must be acutely aware of the limitations of their chosen assay, especially when measuring low this compound concentrations, and interpret results accordingly.
By adhering to these principles of scientific integrity, laboratories can enhance the quality and comparability of this compound measurements, fostering greater confidence in research findings and clinical decisions worldwide.
References
- Fisher Scientific. (n.d.). Fast and Sensitive LC-APCI-MS/MS Quantitative Analysis of this compound and Estradiol in Serum without Chemical Derivatization.
- Dufour, P., Courtois, J., Seynaeve, Y., Peeters, S., Le Goff, C., Cavalier, E., & Ponthier, J. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons. Research in Veterinary Science, 136, 343-350.
- Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons. ORBi.
- Cloud-Clone Corp. (n.d.). ELISA Kit for this compound (E1).
- Bertelsen, B. E., Kellmann, R., Viste, K., Bjørnevik, A. T., Eikesdal, H. P., Lønning, P. E., ... & Almås, B. (2020). Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society, 4(6), bvaa046.
- Bertelsen, B. E., et al. (2020). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Semantic Scholar.
- Association for Diagnostics & Laboratory Medicine (ADLM). (2018). How the CDC Clinical Standardization Programs Are Improving Hormone Tests.
- Diagnostics. (n.d.). This compound ELISA Kit.
- Partnership for the Accurate Testing of Hormones (PATH). (n.d.). CDC CLINICAL STANDARDIZATION PROGRAMS UPDATE.
- Falk, R. T., Xu, X., Keefer, L., Veenstra, T. D., Ziegler, R. G., & Eliassen, A. H. (2018). Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status. Cancer Epidemiology, Biomarkers & Prevention, 27(12), 1471-1478.
- Fuhrman, B. J., Schairer, C., Gail, M. H., Boyd-Morin, J., Xu, X., Sue, A., ... & Ziegler, R. G. (2012). Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens. Cancer Epidemiology, Biomarkers & Prevention, 21(5), 762-770.
- Centers for Disease Control and Prevention. (2020). CDC Hormone Standardization Program (CDC HoSt) Certified Estradiol Procedures.
- Centers for Disease Control and Prevention. (2024). HoSt FAQs.
- van der Linden, N., Klinkenberg, L. J. J., Sadat-Noorbakhsh, M., van den Heuvel, J. J. M., van der Grond, J., de Mutsert, R., ... & Rensen, P. C. N. (2021). Simultaneous analysis of E1 and E2 by LC-MS/MS in healthy volunteers: estimation of reference intervals and comparison with a conventional E2 immunoassay. Journal of Chromatography B, 1178, 122563.
- Bertelsen, B. E., Kellmann, R., Viste, K., Bjørnevik, A. T., Eikesdal, H. P., Lønning, P. E., ... & Almås, B. (2020). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range. Journal of the Endocrine Society, 4(6), bvaa046.
- Ziegler, R. G., et al. (n.d.). A new approach to measuring estrogen exposure and metabolism in epidemiologic studies.
- Lee, J. S., Ettinger, B., Stanczyk, F. Z., Vittinghoff, E., Hanes, V., & Cauley, J. A. (2006). Comparison of Methods to Measure Low Serum Estradiol Levels in Postmenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 91(10), 3791-3797.
- Liu, A., et al. (2019). Development and validation of the simultaneous measurement of this compound and 17 β estradiol in serum by LC MS/MS for clinical laboratory applications. ResearchGate.
- McNamara, K. M., & Ofner, M. (2017). Current strategies for quantification of estrogens in clinical research. Steroids, 123, 55-66.
- Centers for Disease Control and Prevention. (2023). Panel of Steroid Hormones.
- Centers for Disease Control and Prevention. (2024). Improving performance – HoSt.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Method comparison between LC-MS/MS and immunoassay for the measurement....
- Jódar, E., et al. (2021). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP. Endocrinología, Diabetes y Nutrición (English ed.), 68(4), 277-288.
- Waters Corporation. (2024, March 1). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets [Video]. YouTube.
- Taylor, A. E. (2020). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing. Clinical Biochemistry, 82, 1-11.
- Davis, S. R., Martinez-Garcia, A., Robinson, P. J., Handelsman, D. J., Desai, R., Wolfe, R., & Bell, R. J. (2020). This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older. The Journal of Clinical Endocrinology & Metabolism, 105(9), e3348–e3354.
- Van Houdt, M., Han, S. N., Pauwels, S., Billen, J., & Neven, P. (2023). Measurable Serum Estradiol and this compound in Women 36-56 Years During Adjuvant Treatment With Aromatase Inhibitors for a Hormone Receptor-Positive Breast Cancer. Case Studies and Cross-sectional Study Using an Ultra-sensitive LC-MS/MS-Method. Clinical Breast Cancer, 23(1), 84-90.
- Travison, T. G., Vesper, H. W., Orwoll, E., Wu, F., Kaufman, J. M., Wang, Y., ... & Bhasin, S. (2017). Age trends in estradiol and this compound levels measured using liquid chromatography tandem mass spectrometry in community-dwelling men of the Framingham Heart Study. The Journals of Gerontology: Series A, 72(5), 623-629.
- Schoch, J., et al. (2021). Sex Hormones and Sleep in Men and Women From the General Population: A Cross-Sectional Observational Study. The Journal of Clinical Endocrinology & Metabolism, 106(6), e2394-e2406.
- Fortner, R. T., et al. (2013). Prospective case-control study of premenopausal serum estradiol and testosterone levels and breast cancer risk. Breast Cancer Research, 15(4), R63.
Sources
- 1. myadlm.org [myadlm.org]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isotope.com [isotope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. HoSt FAQs | CSP | CDC [cdc.gov]
- 12. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range | Semantic Scholar [semanticscholar.org]
- 16. This compound ELISA Kit [elisakits.co.uk]
- 17. arborassays.com [arborassays.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. This compound Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 24. cdc.gov [cdc.gov]
- 25. hpc-standards.com [hpc-standards.com]
- 26. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Specificity of Anti-Estrone Antibodies
Introduction: The Critical Role of Estrone and the Imperative of Antibody Specificity
This compound (E1) is a crucial estrogenic hormone, serving not only as a primary estrogen after menopause but also as a metabolic precursor to the more potent estradiol (E2).[1][2] Its levels are a valuable biomarker for assessing hormonal balance, reproductive health, and the risk of estrogen-related conditions, including certain cancers.[2][3][4][5] The accurate quantification of this compound in complex biological matrices is therefore paramount for both clinical diagnostics and biomedical research.
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorse methods for this quantification due to their high throughput and sensitivity. However, the reliability of any immunoassay is fundamentally dependent on the specificity of its primary antibody.[6] This is especially challenging in steroid hormone analysis due to the high degree of structural similarity among different steroids. An antibody raised against this compound may exhibit off-target binding, or "cross-reactivity," with other structurally related molecules like estradiol, estriol, and their metabolites.[7][8] Such cross-reactivity can lead to an overestimation of this compound concentrations, yielding inaccurate and misleading results.[8]
This guide provides a comprehensive framework for evaluating and comparing the specificity of different anti-estrone antibodies. We will delve into the gold-standard methodology for this assessment, explain the causality behind experimental choices, and present a clear, data-driven approach to selecting the most suitable reagent for your research needs. While mass spectrometry (LC-MS/MS) remains the benchmark for absolute specificity, a rigorously validated antibody allows for reliable and efficient screening in many applications.[7]
The Core Challenge: Steroid Similarity and Antibody Cross-Reactivity
Steroids are small molecules characterized by a four-ring core structure. The subtle differences between them—often just a single hydroxyl or ketone group—present a significant challenge for the immune system in generating truly specific antibodies.[9] An antibody's binding site (paratope) may recognize an epitope on this compound that is shared, in whole or in part, by other steroids, leading to cross-reactivity.
To visualize this challenge, consider the structures of this compound (E1) and its close relative, estradiol (E2).
Caption: Structural similarity between this compound (E1) and Estradiol (E2).
The only difference is a ketone group at position C17 on this compound versus a hydroxyl group on estradiol. This minor variation is the primary determinant that a highly specific antibody must recognize. Therefore, rigorous cross-reactivity testing against a panel of physiologically relevant steroids is a mandatory step in the validation of any anti-estrone antibody.[7]
Experimental Workflow: Assessing Specificity via Competitive ELISA
The most effective method for quantifying antibody specificity against a small molecule analyte like this compound is the competitive ELISA.[7][10] This assay format leverages the principle of competition: the analyte in the sample (or a potential cross-reactant) competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11]
The causality for choosing this method is clear: it directly measures the antibody's preference for this compound versus other structurally similar compounds. By comparing the concentrations at which this compound and a potential cross-reactant displace 50% of the labeled conjugate, we can calculate a precise percentage of cross-reactivity.
Caption: Workflow for determining antibody specificity using competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a self-validating system for assessing the specificity of an anti-estrone antibody.
Materials:
-
Microtiter plates pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Anti-Estrone Antibody (the antibody being tested)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard solutions (for generating a standard curve)
-
Solutions of potential cross-reactants (e.g., Estradiol, Estriol, Progesterone, Testosterone) at known concentrations
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in the Assay Buffer. A typical range might span from 1 pg/mL to 1000 pg/mL.
-
Assay Setup: Add 50 µL of standards, controls, or potential cross-reactant solutions to the appropriate wells of the coated microtiter plate.
-
Competitive Reaction:
-
Prepare a working solution of the Anti-Estrone Antibody and the this compound-HRP conjugate in Assay Buffer. The optimal dilutions must be determined empirically via titration but serve to limit the number of available binding sites.
-
Add 100 µL of this antibody/conjugate mixture to each well. This initiates the competitive binding.
-
Incubate the plate for 1-2 hours at room temperature on a shaker. During this step, the free this compound (from the standard or cross-reactant) and the this compound-HRP conjugate compete to bind to the limited amount of anti-estrone antibody.[7]
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with Wash Buffer to remove all unbound components.
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.[12]
-
Incubate in the dark for 15-20 minutes at room temperature.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. This will stop the enzymatic reaction and change the color from blue to yellow.
-
Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Comparative Evaluation
The foundation of comparison lies in quantifying cross-reactivity. This is achieved by first calculating the IC50 value for both this compound and the potential cross-reactants. The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal.
Calculation of Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 for this compound / IC50 for Cross-Reactant) x 100[7]
A lower percentage indicates higher specificity (i.e., less cross-reactivity).
Comparative Performance of Anti-Estrone Antibodies
To illustrate the evaluation process, the table below presents hypothetical yet realistic experimental data for three different anti-estrone antibodies.
| Parameter | Antibody A-101 (Monoclonal) | Antibody B-202 (Polyclonal) | Antibody C-303 (Recombinant) |
| Host Species | Mouse | Rabbit | Rabbit |
| This compound IC50 (pg/mL) | 25.0 | 35.5 | 22.5 |
| % Cross-Reactivity with: | |||
| Estradiol (E2) | 1.5% | 8.2% | < 0.5% |
| Estriol (E3) | 0.8% | 3.5% | < 0.1% |
| This compound-Sulfate | 0.2% | 1.1% | < 0.1% |
| Progesterone | < 0.01% | 0.1% | < 0.01% |
| Testosterone | < 0.01% | 0.05% | < 0.01% |
| DHEA | < 0.01% | < 0.01% | < 0.01% |
| Cortisol | < 0.01% | < 0.01% | < 0.01% |
Analysis and Interpretation:
-
Antibody A-101 (Monoclonal): Shows good specificity with low cross-reactivity to the most critical interfering steroid, estradiol. This is a solid choice for many applications.
-
Antibody B-202 (Polyclonal): Exhibits significantly higher cross-reactivity with estradiol (8.2%). This antibody would likely lead to an overestimation of this compound in samples containing physiological levels of estradiol and would be unsuitable for applications requiring high accuracy. The inherent variability of polyclonal antibodies also poses a risk to long-term reproducibility.
-
Antibody C-303 (Recombinant): Demonstrates the highest specificity with minimal cross-reactivity across the entire panel. Its recombinant nature also ensures the highest batch-to-batch consistency, making it the superior choice for sensitive and reproducible assays, especially in regulated environments.[13]
Conclusion and Recommendations
The selection of an anti-estrone antibody must be an evidence-based decision, grounded in rigorous, quantitative validation of its specificity. The competitive ELISA is an indispensable tool for this evaluation, providing clear metrics to compare the performance of different reagents.
Based on our comparative analysis, an antibody with a cross-reactivity profile similar to Antibody C-303 would be the recommended choice. Its high specificity, particularly against estradiol, minimizes the risk of analytical error, while its recombinant production ensures long-term supply and consistent performance.
As a final point of scientific integrity, researchers must recognize that manufacturer-provided data is an excellent starting point, but in-house validation using these principles is crucial to ensure the antibody performs as expected within the specific context of your samples and assay conditions.[14] For applications demanding the absolute highest level of confidence, results from a highly specific immunoassay should be periodically corroborated with a reference method like LC-MS/MS.[7]
References
- A Researcher's Guide to Assessing Antibody Specificity for Estradiol 3-glucuronide. (n.d.). Benchchem.
- Competitive ELISA Protocol. (n.d.). Creative Diagnostics.
- Competitive ELISA Protocol and Animation. (2010, May 3). Microbe Notes.
- Competitive ELISA. (n.d.).
- Crafting Competitive ELISA Assays: A Technical Guide. (2024, March 1). Bioss Antibodies.
- Protocol for Competitive ELISA. (n.d.). Creative Proteomics.
- This compound (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile. (n.d.). HealthMatters.io.
- Use of monoclonal antiestrogen receptor antibody to evaluate estrogen receptor content in fine needle aspiration breast biopsies. (1986, March). Annals of Surgery.
- Navigating Specificity: A Guide to Cross-Reactivity Assessment in this compound Immunoassays. (n.d.). Benchchem.
- This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis. (n.d.). National Institutes of Health.
- This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older. (2020, September 1). The Journal of Clinical Endocrinology & Metabolism.
- This compound Test: High & Low Levels + Normal Range. (2021, January 13). SelfDecode Labs.
- This compound (E1): A Critical Link in Hormonal Harmony. (2025, February 5). Ulta Lab Tests.
- Challenges, pitfalls and surprises: development and validation of a monoclonal antibody for enzyme immunoassay of the steroid 1α-hydroxycorticosterone in elasmobranch species. (2018, January 31). National Institutes of Health.
- Standardization of Steroid Hormone Assays: Why, How, and When? (2007, September 12). Cancer Epidemiology, Biomarkers & Prevention.
- Antibody Validation for Estrogen Receptor Beta. (2022). PubMed.
- Production and characterization of anti-estrone monoclonal antibody. (n.d.). PubMed.
- Anti-Estrone (E1) Monoclonal Antibody. (n.d.). Pantex.
- Hormone Immunoassay Interference: A 2021 Update. (n.d.). National Institutes of Health.
- Salivary this compound - enzyme immunoassay kit. (2025, May 30). Salimetrics.
- Antibody validation. (n.d.). National Institutes of Health.
- Overcoming Challenges in the Development of Antibody Drug Conjugates. (2024, May 7). Applied Clinical Trials Online.
- Why Promising Antibody Candidates Fail Before Clinical Trials – and How to Avoid It. (2025, August 14). evitria.
Sources
- 1. This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.selfdecode.com [labs.selfdecode.com]
- 3. This compound (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (E1): A Critical Link in Hormonal Harmony | Ulta Lab Tests [ultalabtests.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Challenges, pitfalls and surprises: development and validation of a monoclonal antibody for enzyme immunoassay of the steroid 1α-hydroxycorticosterone in elasmobranch species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive ELISA [elisa-antibody.com]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pantexbioanalysis.com [pantexbioanalysis.com]
- 14. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Systemic and Local Estrogen: A Comparative Guide to Serum and Adipose Tissue Estrone Correlation
For researchers, scientists, and drug development professionals navigating the complexities of endocrinology and metabolic disease, understanding the dynamics of estrogen production and distribution is paramount. While serum levels provide a systemic overview of hormonal status, the localized concentration of estrogens within specific tissues, such as adipose tissue, offers a more nuanced perspective on their physiological and pathological roles. This guide provides an in-depth comparison of serum estrone levels and adipose tissue this compound concentrations, offering supporting experimental data and methodologies to empower your research.
The Physiological Basis: Adipose Tissue as an Endocrine Organ
Adipose tissue is not merely a passive storage depot for lipids; it is a highly active endocrine organ.[1][2][3] A key function of adipose tissue, particularly in postmenopausal women and men, is the peripheral synthesis of estrogens.[1][4][5] This process is primarily driven by the enzyme aromatase (CYP19A1), which is highly expressed in adipocytes and the surrounding stromal cells.[1][6] Aromatase catalyzes the conversion of circulating androgens, primarily androstenedione, into this compound (E1).[1][7][8]
This localized production leads to significantly higher concentrations of this compound within adipose tissue compared to circulating serum levels.[9][10][11] Studies have shown that this compound concentrations can be 5 to 11 times greater in subcutaneous and visceral adipose tissue than in serum.[9][10] This creates a distinct local hormonal environment that can have profound effects on adipocyte function, inflammation, and the development of obesity-related comorbidities.[12][13][14]
The following diagram illustrates the primary pathway of this compound synthesis in adipose tissue:
Caption: Synthesis of this compound in Adipose Tissue.
The Correlation Landscape: Serum vs. Adipose Tissue this compound
The relationship between serum and adipose tissue this compound is not always linear and is influenced by several factors, most notably adiposity.
Impact of Obesity
A consistent finding across numerous studies is the positive correlation between body mass index (BMI) and both serum and adipose tissue this compound levels.[9][11][15] Increased adipose tissue mass provides more substrate and enzymatic machinery for aromatization, leading to elevated local and systemic this compound concentrations.[8][16] This obesity-driven increase in this compound has been linked to an elevated risk of hormone-receptor-positive breast cancer and other metabolic dysfunctions.[12][13]
Depot-Specific Differences: Visceral vs. Subcutaneous Fat
Research indicates that visceral adipose tissue (VAT) may be a more significant contributor to elevated this compound levels than subcutaneous adipose tissue (SAT).[9][10][17] Studies in postmenopausal women have shown higher this compound concentrations in visceral fat compared to subcutaneous fat.[9][10][17] Furthermore, visceral adipose tissue this compound and estradiol concentrations have been found to correlate positively with serum this compound sulfate (E1S), a precursor for this compound synthesis.[11][17] This suggests that visceral adiposity, in particular, can significantly impact overall estrogen exposure.[17]
The following table summarizes key findings from studies comparing this compound concentrations in serum and adipose tissue:
| Study Population | Key Findings | Citation |
| Postmenopausal Women | This compound concentrations were 8-fold higher in subcutaneous and 11-fold higher in visceral adipose tissue compared to serum. Visceral adipose tissue this compound correlated positively with BMI. | [9] |
| Postmenopausal Women | This compound concentration was higher in visceral than subcutaneous adipose tissue. Visceral adipose tissue this compound and estradiol concentrations correlated positively with serum this compound sulfate. | [11][17] |
| Premenopausal Women | This compound was the dominant estrogen in adipose tissue, with higher concentrations in visceral than subcutaneous depots. Adipose tissue this compound levels were 5-10 times higher than in serum. | [10] |
| Postmenopausal Women (Breast Cancer Patients) | A positive correlation between breast adipose tissue this compound and serum this compound was observed in breast cancer patients but not in controls. | [18][19] |
Methodological Approaches for this compound Quantification: A Comparative Overview
Accurate measurement of this compound in both serum and adipose tissue is crucial for reliable research. The two most common analytical techniques are immunoassays (RIA and ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays (RIA & ELISA)
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are antibody-based methods that have been traditionally used for hormone quantification.[20][21][22][23]
-
Principle: These assays rely on the competitive binding of a labeled antigen (tracer) and the unlabeled antigen in the sample to a limited number of specific antibodies. The amount of bound labeled antigen is inversely proportional to the concentration of the antigen in the sample.
-
Advantages: High throughput, relatively low cost, and well-established protocols.
-
Disadvantages: Potential for cross-reactivity with other structurally similar steroids, leading to overestimation of this compound levels.[24][25] They may lack the sensitivity and specificity required for measuring the low this compound concentrations often found in serum, particularly in certain populations.[24][25]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[18][26][27][28][29]
-
Principle: This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The sample is first separated into its individual components by LC, and then the mass spectrometer identifies and quantifies the target analyte based on its unique mass-to-charge ratio and fragmentation pattern.
-
Advantages: High specificity and sensitivity, allowing for the accurate measurement of low hormone concentrations and the simultaneous analysis of multiple steroids.[27] It minimizes the issue of cross-reactivity.
-
Disadvantages: Higher initial instrument cost, more complex sample preparation, and lower throughput compared to immunoassays.
The following diagram outlines the general workflow for this compound measurement using LC-MS/MS:
Caption: General Workflow for LC-MS/MS Analysis of this compound.
Experimental Protocols
To ensure the integrity and reproducibility of your findings, adhering to validated experimental protocols is essential.
Protocol 1: this compound Extraction and Quantification from Adipose Tissue via LC-MS/MS
This protocol is adapted from established methods for steroid analysis in adipose tissue.[18][27]
Materials:
-
Adipose tissue sample (frozen at -80°C)
-
Homogenizer
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Homogenization: Thaw the adipose tissue sample on ice. Weigh approximately 100-200 mg of tissue and homogenize it in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate to correct for procedural losses.
-
Extraction: Perform a liquid-liquid extraction with organic solvents to separate the lipids and steroids from the aqueous phase. Alternatively, use solid-phase extraction for a cleaner sample.
-
Purification: The lipid-rich extract may require further purification, for instance, using LH-20 column chromatography, to remove interfering substances.[18]
-
Derivatization (Optional but Recommended for Enhanced Sensitivity): To improve ionization efficiency and sensitivity, derivatize the this compound using a reagent such as dansyl chloride.[28]
-
LC-MS/MS Analysis: Inject the purified and derivatized sample into the LC-MS/MS system. Develop a chromatographic method to separate this compound from other compounds. Set the mass spectrometer to monitor the specific precursor and product ion transitions for both native this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Protocol 2: this compound Measurement in Serum via Immunoassay (RIA)
This protocol provides a general outline for a competitive radioimmunoassay.[20][21]
Materials:
-
Serum sample
-
This compound-specific antibody
-
Radiolabeled this compound (e.g., ³H-estrone)
-
Standard solutions of unlabeled this compound
-
Separation reagent (e.g., charcoal-dextran suspension or a secondary antibody)
-
Scintillation counter and vials
Procedure:
-
Extraction (for some assays): For increased specificity, some RIA protocols include a solvent extraction step to separate this compound from other potentially cross-reacting steroids.[24]
-
Assay Setup: In appropriate tubes, combine the serum sample or standard, a fixed amount of radiolabeled this compound, and the this compound-specific antibody.
-
Incubation: Incubate the mixture to allow for competitive binding to occur.
-
Separation: Add the separation reagent to separate the antibody-bound this compound from the free this compound. Centrifuge the tubes to pellet the bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a scintillation counter.
-
Quantification: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled this compound standards. Determine the this compound concentration in the serum samples by interpolating their percentage of bound radioactivity on the standard curve.
Conclusion and Future Directions
The correlation between serum and adipose tissue this compound is a critical area of investigation for understanding the pathophysiology of obesity, metabolic syndrome, and hormone-dependent cancers. While a positive correlation generally exists, particularly with increasing adiposity, the localized production and concentration of this compound within different fat depots highlight the importance of tissue-level measurements.
For researchers in this field, the choice of analytical methodology is paramount. While immunoassays can be useful for large-scale screening, the superior specificity and sensitivity of LC-MS/MS make it the preferred method for accurate and reliable quantification of this compound in both serum and complex matrices like adipose tissue.
Future research should continue to explore the depot-specific regulation of aromatase and other estrogen-metabolizing enzymes. A deeper understanding of the factors that govern the flux of this compound between adipose tissue and the circulation will provide valuable insights into the mechanisms by which localized estrogen production contributes to systemic metabolic health and disease.
References
- Metabolic impact of endogenously produced estrogens by adipose tissue in females and males across the lifespan - Frontiers. [Link]
- Estrogens in Adipose Tissue Physiology and Obesity-Related Dysfunction - PubMed Central. [Link]
- Estrogen Metabolism in Abdominal Subcutaneous and Visceral Adipose Tissue in Postmenopausal Women - PubMed. [Link]
- Estrogen production increases with adiposity in postmenopausal women | Consultant360. [Link]
- Adipose tissue estrogen production and metabolism in premenopausal women - HELDA. [Link]
- Estrogen Metabolism in Abdominal Subcutaneous and Visceral Adipose Tissue in Postmenopausal Women - Oxford Academic. [Link]
- Obesity-driven this compound emerges as a key driver of deadly postmenopausal breast cancer. [Link]
- Relationship of Obesity to Blood Estrogens1 | Cancer Research - AACR Journals. [Link]
- Adipose Tissue: Types, Hormones, and Impact on Weight Loss | Taconic Biosciences. [Link]
- A possible role of this compound produced in adipose tissues in modulating postmenopausal bone density - PubMed. [Link]
- The Regulation of Adipose Tissue Health by Estrogens - PMC - PubMed Central. [Link]
- This compound in food: a factor influencing the development of obesity? - PubMed. [Link]
- Aromatization of Androstenedione to this compound by Human Adipose Tissue in Vitro. Correlation with Adipose Tissue Mass, Age, and Endometrial Neoplasia* | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
- New Research: Menopause weight gain, oestrogen storage in fat cells and changing cardiovascular health. [Link]
- This compound hormone linked to deadly breast cancer in obese women - Drug Target Review. [Link]
- Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed. [Link]
- Arom
- Metabolic impact of endogenously produced estrogens by adipose tissue in females and males across the lifespan - PubMed Central. [Link]
- Altered Expression of Aromatase and Estrogen Receptors in Adipose Tissue From Men With Obesity or Type 2 Diabetes | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
- The Regulation of Adipose Tissue Health by Estrogens - Frontiers. [Link]
- High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer N
- Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the - Helda - University of Helsinki. [Link]
- Importance of estrogen receptors in adipose tissue function - PMC - NIH. [Link]
- Increased adipose tissue indices of androgen catabolism and aromatization in women with metabolic dysfunction | bioRxiv. [Link]
- Simultaneous quantification of estrogens and glucocorticoids in human adipose tissue by liquid-chromatography-tandem mass spectrometry - PMC - NIH. [Link]
- When you lose weight, your fat cells don't just let go of f
- Measurement of Sex Steroid Hormones in Breast Adipocytes: Methods and Implic
- Obesity, estrogens and adipose tissue dysfunction – implications for pulmonary arterial hypertension - PMC - PubMed Central. [Link]
- This compound: Hormone Levels, Overview & Purpose - Cleveland Clinic. [Link]
- Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. [Link]
- 004564: this compound - Labcorp. [Link]
- Comparison of Methods to Measure Low Serum Estradiol Levels in Postmenopausal Women - Oxford Academic. [Link]
- Comparison of methods to measure low serum estradiol levels in postmenopausal women - PubMed. [Link]
- Comparison of this compound and estradiol measurements by LC-MS/MS and RIA....
- Estradiol Serum Levels are Crucial to Understand Physiological/C - Prime Scholars. [Link]
- Determination of estrogens by radioimmunoassay with antibodies to estrogen-C6-conjugates. I.
- Radioimmunoassay of plasma this compound and estradiol - PubMed. [Link]
- A novel HPLC-RIA method for the simultaneous detection of this compound, estradiol and this compound sulphate levels in breast cancer tissue - PubMed. [Link]
- Radioimmunoassay of plasma estrogens - PubMed. [Link]
- Investigation of a radioimmunoassay for plasma this compound and estradiol-17beta in males and nonpregnant females. Comparison with an independent method using fluorimetry - PubMed. [Link]
Sources
- 1. Frontiers | Metabolic impact of endogenously produced estrogens by adipose tissue in females and males across the lifespan [frontiersin.org]
- 2. Adipose Tissue: Types, Hormones, and Impact on Weight Loss | Taconic Biosciences [taconic.com]
- 3. mymenopausetransformation.com [mymenopausetransformation.com]
- 4. Metabolic impact of endogenously produced estrogens by adipose tissue in females and males across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity, estrogens and adipose tissue dysfunction – implications for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatase - Wikipedia [en.wikipedia.org]
- 7. Estrogens in Adipose Tissue Physiology and Obesity-Related Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Estrogen production increases with adiposity in postmenopausal women | Consultant360 [consultant360.com]
- 10. DSpace [helda.helsinki.fi]
- 11. academic.oup.com [academic.oup.com]
- 12. news-medical.net [news-medical.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Importance of estrogen receptors in adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. labcorp.com [labcorp.com]
- 17. Estrogen Metabolism in Abdominal Subcutaneous and Visceral Adipose Tissue in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative determination of this compound by liquid chromatography-tandem mass spectrometry in subcutaneous adipose tissue from the breast in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [helda.helsinki.fi]
- 20. Determination of estrogens by radioimmunoassay with antibodies to estrogen-C6-conjugates. I. Synthesis of this compound-, estradiol-17 -, and estriol-6-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioimmunoassay of plasma this compound and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioimmunoassay of plasma estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of a radioimmunoassay for plasma this compound and estradiol-17beta in males and nonpregnant females. Comparison with an independent method using fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Comparison of methods to measure low serum estradiol levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 27. Simultaneous quantification of estrogens and glucocorticoids in human adipose tissue by liquid-chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Selecting Solid-Phase Extraction (SPE) Cartridges for Estrone Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals tasked with the accurate quantification of estrone. In the world of analytical chemistry, particularly when dealing with trace-level analytes like steroid hormones in complex matrices, sample preparation is not merely a preliminary step; it is the foundation upon which the reliability of your entire analysis rests. Solid-Phase Extraction (SPE) stands as a cornerstone of modern sample preparation, offering a powerful technique to isolate, concentrate, and purify analytes of interest.
This guide moves beyond a simple catalog of products. It is engineered to provide you with the fundamental knowledge and comparative data necessary to make an informed decision on the most suitable SPE cartridge for your specific this compound application. We will delve into the core mechanisms of different sorbent chemistries, present objective performance data, and provide actionable, field-tested protocols.
The Analytical Challenge: Understanding this compound and Its Matrices
This compound (E1) is a phenolic steroid hormone with a relatively nonpolar structure. Its accurate measurement is critical in various fields, from clinical diagnostics monitoring hormonal imbalances to environmental science tracking endocrine-disrupting compounds in water sources. The primary challenge in this compound analysis lies in its typically low concentration within complex biological or environmental matrices. These matrices—be it serum, plasma, urine, or wastewater—are replete with interfering compounds like proteins, lipids, salts, and humic acids, which can mask the analyte's signal and compromise analytical results, a phenomenon known as the matrix effect .[1][2]
Solid-Phase Extraction (SPE) directly addresses this challenge by leveraging the physicochemical properties of this compound to separate it from these interferences. The choice of SPE sorbent is therefore paramount and depends on the specific interactions required for effective purification.
The Heart of the Matter: SPE Sorbent Chemistries for this compound
The performance of an SPE cartridge is dictated by its stationary phase, or sorbent. For this compound, retention is primarily governed by hydrophobic (reversed-phase) and, in some cases, ion-exchange interactions.
Silica-Based Reversed-Phase (C18)
The traditional workhorse of SPE, C18 (octadecylsilane), relies on hydrophobic interactions between the nonpolar C18 chains bonded to a silica backbone and the nonpolar steroid structure of this compound.[3]
-
Mechanism of Action: Analytes are retained from a polar (typically aqueous) sample matrix and are subsequently eluted with a nonpolar organic solvent.
-
Performance Insights: C18 cartridges are widely used and cost-effective. They can provide good recoveries, with optimized methods achieving over 81% for this compound.[4] However, they have notable limitations. The silica backbone can possess active silanol groups that may lead to secondary interactions and inconsistent recoveries. Furthermore, if the sorbent bed dries out after conditioning, a dramatic loss in recovery can occur, a phenomenon known as "dewetting."[5] Determining the breakthrough volume —the sample volume at which the analyte begins to elute during loading—is also critical to prevent sample loss.[6][7]
Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X)
Polymeric sorbents were developed to overcome the limitations of silica-based phases. Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) and Phenomenex Strata-X (a functionalized polystyrene-divinylbenzene polymer) have become the gold standard for many steroid hormone applications.[8]
-
Mechanism of Action: These sorbents offer multiple retention mechanisms. For instance, Strata-X utilizes a combination of hydrophobic interactions, hydrogen bonding, and pi-pi bonding from its aromatic backbone.[9] A key feature of many polymeric sorbents is their "water-wettable" nature, meaning the sorbent remains activated even if it runs dry, leading to more robust and reproducible methods.[5]
-
Performance Insights: Polymeric cartridges generally exhibit higher binding capacity and are stable across a broader pH range than their silica counterparts. This translates to consistently high recoveries, often between 80% and 100% for estrogens in various matrices like surface water and serum.[10][11] Studies directly comparing polymeric sorbents to C18 often show superior performance and recovery for a wider range of analytes.[12][13]
Mixed-Mode Sorbents
Mixed-mode SPE is a powerful evolution that combines two or more retention mechanisms in a single cartridge, typically reversed-phase and ion-exchange.[14][15]
-
Mechanism of Action: These sorbents can retain a compound by both hydrophobic character and ionic charge. This dual retention allows for a more rigorous and orthogonal cleanup. For example, after loading the sample, the cartridge can be washed with a high-percentage organic solvent to remove hydrophobic interferences while the analyte remains bound by the strong ion-exchange mechanism. Subsequently, the pH of the elution solvent is changed to neutralize the analyte, disrupting the ionic bond and allowing for its release.[14][15]
-
Performance Insights: The primary advantage of mixed-mode SPE is its ability to deliver exceptionally clean extracts from highly complex matrices like plasma or wastewater.[16] This superior cleanup directly translates to a significant reduction in matrix effects during LC-MS/MS analysis, which is often the limiting factor for achieving low detection limits.[17]
Performance Data at a Glance: A Comparative Summary
To facilitate an objective comparison, the following table summarizes reported performance data for various SPE cartridges used in the extraction of this compound and related estrogens.
| Sorbent Type / Brand | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings & Notes | Reference(s) |
| Polymeric RP | |||||
| Phenomenex Strata-X | Surface Water | 80–100% | Not Specified | Demonstrates high recovery for estrogens from environmental water. | [10] |
| Waters Oasis HLB | Raw Water | 101.8% | Not Specified | Excellent recovery from challenging environmental matrices. | [18] |
| Waters Oasis HLB | Wastewater | 92.1% | Not Specified | Robust performance even in complex effluent samples. | [18] |
| Agilent Bond Elut Plexa | Serum | 80–105% | 2.8–5.8% | High and precise recoveries for a suite of 13 hormones, including this compound. | [11][19] |
| Silica-Based RP | |||||
| Agilent Extend-C18 | Sewage | 81.6% (Predicted) | Not Specified | Optimized using response surface methodology for good recovery. | [4] |
| Empore C18-SD | Brain Tissue | 60.1 ± 4.0% | ~6.7% | Combined with liquid extraction, it improved assay sensitivity by reducing interferences. | [20] |
| Novel Sorbents | |||||
| Carbon Cryogel (CC/HNO3) | Water | 82–95% | < 20% | A novel, cost-effective material showing performance comparable to commercial cartridges. | [21] |
| Molecularly Imprinted Polymer | River/Lake Water | 83.4–98.1% | < 5.0% | Offers very high selectivity specifically for this compound. | [22] |
Field-Tested Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, explaining the causality behind each step. They serve as robust starting points for your method development.
Protocol 1: General Purpose this compound Extraction using Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)
This protocol is ideal for a wide range of aqueous samples, such as surface water, groundwater, and diluted urine.
Caption: Workflow for this compound extraction using a polymeric reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Action: Pass 1-2 cartridge volumes (e.g., 3-6 mL for a 3 mL cartridge) of methanol or acetonitrile through the cartridge.
-
Causality: This step solvates the polymer chains of the sorbent, activating the hydrophobic retention sites. It also cleans the sorbent of any residual organic contaminants from the manufacturing process.
-
-
Cartridge Equilibration:
-
Action: Pass 1-2 cartridge volumes of reagent-grade water through the cartridge. Do not let the sorbent dry out for silica-based cartridges, though polymeric ones are more robust.
-
Causality: This step removes the organic conditioning solvent and prepares the sorbent surface for the aqueous sample, ensuring efficient partitioning of the analyte from the sample matrix onto the stationary phase.
-
-
Sample Loading:
-
Action: Pre-treat the sample as needed (e.g., adjust pH to neutral, centrifuge to remove particulates). Load the sample onto the cartridge at a steady flow rate (e.g., 1-5 mL/min).
-
Causality: this compound, being hydrophobic, will be retained on the nonpolar sorbent while polar matrix components like salts pass through to waste. Ensure the loading volume does not exceed the breakthrough volume of the cartridge.[6]
-
-
Washing:
-
Action: Pass 1-2 cartridge volumes of a weak organic wash solution (e.g., 5-10% methanol in water) through the cartridge.
-
Causality: This is a critical cleanup step. The weak solvent is strong enough to displace and remove weakly retained, more polar interferences, but not strong enough to elute the strongly retained this compound, thus improving the cleanliness of the final extract.
-
-
Elution:
-
Action: Elute the this compound with 1-2 cartridge volumes of a strong organic solvent like methanol, acetonitrile, or a mixture thereof.
-
Causality: The strong nonpolar solvent disrupts the hydrophobic interactions between this compound and the sorbent, releasing the analyte from the cartridge into the collection tube.
-
-
Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., 50:50 methanol:water).
-
Causality: This step concentrates the analyte to improve detection limits and ensures the final sample solvent is compatible with the initial mobile phase of the liquid chromatography system to ensure good peak shape.
-
Protocol 2: High-Selectivity Extraction using Mixed-Mode SPE (e.g., Strata-X-A)
This protocol is designed for complex matrices where maximum cleanup is required. It leverages both reversed-phase and anion-exchange mechanisms. Since this compound has a phenolic hydroxyl group (pKa ~10.3), it can be negatively charged at a basic pH.
Caption: High-selectivity workflow using a mixed-mode (Reversed-Phase + Anion Exchange) SPE cartridge.
-
Conditioning & Equilibration: Similar to Protocol 1, but equilibrate with a basic solution (e.g., water adjusted to pH 8-9) to ensure the anion-exchange sites are ready.
-
Sample Loading: Adjust the sample pH to be ~2 units below the pKa of this compound's hydroxyl group is not feasible, but making it basic (e.g., pH 8-9) will partially deprotonate it, engaging the anion exchange mechanism. Load the sample. This compound is retained by both reversed-phase and anion-exchange.
-
Wash 1 (Aqueous): Wash with a basic buffer (e.g., 25 mM Ammonium Acetate, pH 8-9) to remove polar interferences.[23]
-
Wash 2 (Organic): This is the key step. Wash with 100% methanol. Neutral and basic hydrophobic interferences will be washed away. This compound remains bound tightly by the strong anion-exchange mechanism.
-
Elution: Elute with an acidic organic solvent (e.g., 2-5% formic acid in methanol).[23] The acid neutralizes the negatively charged this compound, disrupting the ion-exchange bond and allowing the organic solvent to elute it from the reversed-phase sites.
-
Evaporation & Reconstitution: Proceed as in Protocol 1.
Final Recommendations
Choosing the right SPE cartridge is a balance of performance, complexity, and cost.
-
For routine analysis of relatively clean matrices (e.g., drinking water, diluted urine): A polymeric reversed-phase cartridge (like Waters Oasis HLB or Phenomenex Strata-X) is the recommended starting point. They offer high, reproducible recoveries and are robust enough for high-throughput applications.[10][18]
-
For trace-level analysis in highly complex matrices (e.g., plasma, serum, wastewater influent): A mixed-mode SPE cartridge is the superior choice. The investment in a slightly more complex method development pays significant dividends in the form of cleaner extracts, reduced matrix effects, and ultimately, more reliable and sensitive data.[14][16]
-
For highly specific, targeted applications: Molecularly Imprinted Polymers (MIPs) offer unparalleled selectivity but are less versatile for multi-analyte methods.[22]
By understanding the underlying chemistry of the sorbents and systematically applying the protocols described herein, you can develop a robust and reliable sample preparation method that will serve as the bedrock of your this compound analysis.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
- Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. (2024). Journal of the Serbian Chemical Society.
- Optimization of Solid-Phase Extraction for Pretreatment of Selected Estrogens in Sewage by Response Surface Methodology. (n.d.). Fresenius Environmental Bulletin.
- Optimization of an SPE procedure for analysis of hormones in water samples by HPLC-UV. (n.d.).
- Overcoming matrix effects in LC-MS/MS this compound quantific
- Estimation of the breakthrough volume of selected steroids for C-18 solid-phase extraction sorbent using retention data from micro-thin layer chrom
- Analysis of Hormones in Water by Automated Solid Phase Extraction. (n.d.). Biotage.
- Separation and determination of this compound in environmental and drinking water using molecularly imprinted solid phase extraction coupled with HPLC. (n.d.). PubMed.
- Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. (2017). Agilent Technologies.
- Strata-X Solid Phase Extraction
- Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. (n.d.).
- Estimation of the breakthrough volume of selected steroids for C-18 solid-phase extraction sorbent using retention data from micro-thin layer chromatography. (2025).
- High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. (n.d.). PMC.
- Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. (2013). PubMed.
- Evaluation of Matrix Effects in Analysis of Estrogen Using Liquid Chromatography-Tandem Mass Spectrometry. (2011). PubMed.
- Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. (2025).
- Strata-X SPE Products for Extraction. (n.d.). Phenomenex.
- Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. (n.d.). Agilent Technologies.
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
- Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. (2020). Oxford Academic.
- Parameters of other on-line SPE methods used for the determination of steroid hormones in waste water samples. (n.d.).
- Phenomenex Strata X-A Solid Phase Extraction (SPE). (n.d.). LabRulez LCMS.
- Str
- A Sensitive Method for the Determination of Endocrine-Disrupting Compounds in River Water by LC-MS/MS. (n.d.).
- Comprehensive Profiling of Free and Conjugated Estrogens by Capillary Electrophoresis-Time of Flight-Mass Spectrometry. (2014). Agilent Technologies.
- Determination of Hormones in Drinking Water by LC/MS/MS Using an Agilent InfinityLab Poroshell HPH Column (EPA 539). (n.d.). Agilent Technologies.
- Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry. (n.d.). PubMed.
- This compound, Estradiol, and Estriol from Water @ pH 2.0 Strata-X via Kinetex XB-C18 150x4.60mm. (n.d.). Phenomenex.
- SPE Method Development Tips and Tricks. (n.d.). Agilent.
- Current strategies for quantification of estrogens in clinical research. (n.d.). PMC - NIH.
- Comparison of recovery rates for HLB (A) and C-18 (B)
- Extraction performances of the Oasis HLB and Sep-pak C18 cartridges on the nine target compounds. (n.d.).
- Mass Spectrometry Analysis of Hormones in Water by Direct Injection. (2018). Agilent.
- LC-MS/MS Method for Total this compound and Equilin Quantific
- Online SPE-LC-APCI-MS/MS for the Determination of Steroidal Hormones in W
- Solid Phase Extraction for Steroid Hormone Analysis. (2011).
- The analysis of natural and synthetic estrogens at sub ppt levels in surface water, crude influent and final effluent w
- When should I choose a mixed-mode SPE?. (2023). Biotage.
- LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. (n.d.). Farmacia Journal.
- Indices of extraction performance. (n.d.).
- OASIS SAMPLE PREPARATION. (n.d.).
- A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. (n.d.).
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024).
- BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
- Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. (2020). PMC - NIH.
- High Throughput Solid Phase Extraction and LC-MS/MS Determination of 27 Multiclass Synthetic and Natural Steroidal Hormones and Sterols in Untreated Wastewater Samples Using APCI. (2025).
- Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. (2011). Frontiers in Endocrinology.
- Understanding and Improving Solid-Phase Extraction. (n.d.).
- Analysis of Estrogens Using a Solid Core HPLC Column. (n.d.). Thermo Fisher Scientific.
- A review of the modern principles and applications of solid-phase extraction techniques in chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pjoes.com [pjoes.com]
- 5. lcms.cz [lcms.cz]
- 6. Estimation of the breakthrough volume of selected steroids for C-18 solid-phase extraction sorbent using retention data from micro-thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strata-X SPE Products for Extraction | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. norman-network.net [norman-network.net]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 21. Secure Verification [cer.ihtm.bg.ac.rs]
- 22. Separation and determination of this compound in environmental and drinking water using molecularly imprinted solid phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Binding Affinities of Estrone and its Metabolites for Estrogen Receptors
For researchers, scientists, and drug development professionals navigating the complexities of estrogen signaling, a nuanced understanding of how endogenous estrogens and their metabolites interact with estrogen receptors (ERs) is paramount. This guide provides an in-depth, objective comparison of the binding affinities of estrone and its key metabolites for the two primary estrogen receptor subtypes, ERα and ERβ. The following analysis is grounded in experimental data to elucidate the structure-activity relationships that govern these critical interactions.
The Central Role of Estrogen Receptors and Ligand Binding
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens.[1] The binding of a ligand to the receptor's ligand-binding domain (LBD) initiates a conformational change, leading to receptor dimerization, DNA binding to estrogen response elements (EREs), and the recruitment of co-regulatory proteins to modulate gene expression. The affinity with which a ligand binds to the receptor is a critical determinant of its potency and subsequent biological response.
Estradiol (E2) is the most potent endogenous estrogen and serves as the benchmark for binding affinity.[2][3] However, its metabolic precursor, this compound (E1), and a host of other metabolites circulate in the body at varying concentrations and possess distinct receptor binding profiles.[4] These differences in binding affinity, particularly the selectivity for ERα versus ERβ, can lead to tissue-specific and even opposing physiological effects.[5] This differential activity is a key area of investigation for the development of selective estrogen receptor modulators (SERMs) and other targeted therapies.[6]
Comparative Binding Affinities: A Quantitative Overview
The binding affinities of this compound and its principal metabolites for human ERα and ERβ have been determined through various in vitro assays, most notably competitive radioligand binding assays and surface plasmon resonance (SPR).[7][8][9] The data consistently demonstrate a hierarchy of binding potencies, with estradiol exhibiting the highest affinity.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) / IC50 (nM) | Relative Binding Affinity (RBA, %) (Estradiol = 100%) | Reference(s) |
| 17β-Estradiol (E2) | ERα | ~0.1 - 0.4 | 100 | [7][10] |
| ERβ | ~0.4 | 100 | [10] | |
| This compound (E1) | ERα | ~4.29 | 4 - 11 | [7][11] |
| ERβ | - | 2 - 3.5 | [11] | |
| Estriol (E3) | ERα | ~0.835 | ~10 | [7][12] |
| ERβ | - | - | ||
| 2-Hydroxythis compound | ERα | Preferential affinity | - | [5][13] |
| ERβ | Lower affinity than ERα | - | [5][13] | |
| 16α-Hydroxythis compound | Rat Uterine ER | - | 2.8 | [12] |
Key Insights from the Data:
-
Estradiol (E2) is the most potent ligand, exhibiting high and roughly equal affinity for both ERα and ERβ.[5]
-
This compound (E1) , a primary circulating estrogen, especially post-menopause, demonstrates a significantly lower binding affinity than estradiol for both receptor subtypes.[2][11][14] Notably, some studies suggest that this compound and its metabolite 2-hydroxythis compound show a preferential binding affinity for ERα over ERβ.[5]
-
Estriol (E3) , the predominant estrogen during pregnancy, has a binding affinity intermediate between that of estradiol and this compound.[7][15]
-
Hydroxylated Metabolites such as 2-hydroxythis compound and 16α-hydroxythis compound have distinct binding profiles. 2-hydroxythis compound favors ERα, while D-ring metabolites like estriol tend to have a preferential affinity for ERβ.[5] 16α-hydroxythis compound is a potent estrogen and, interestingly, has been reported to bind covalently and irreversibly to the estrogen receptor in some contexts.[12][16][17][18][19]
Visualizing Estrogen Signaling and Experimental Workflow
To better understand the context of these binding affinities, the following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Estrogen signaling pathway.
Caption: Competitive radioligand binding assay workflow.
Experimental Methodologies: A Closer Look
The determination of binding affinities relies on robust and validated experimental protocols. The two most common methods are competitive radioligand binding assays and surface plasmon resonance.
Competitive Radioligand Binding Assay
This classic and widely used method provides a quantitative measure of a ligand's ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline: [9][20][21][22]
-
Receptor Preparation:
-
For endogenous receptor studies, cytosol containing ER is prepared from target tissues, such as the uteri of ovariectomized rats.[22] The tissue is homogenized in a buffer (e.g., TEDG: Tris, EDTA, dithiothreitol, glycerol) and centrifuged to obtain the cytosolic fraction containing the soluble receptors.[9]
-
Alternatively, recombinant human ERα or ERβ expressed in systems like E. coli or insect cells can be used for more controlled, subtype-specific assays.[8]
-
-
Assay Setup:
-
A fixed concentration of the estrogen receptor preparation is incubated with a fixed concentration of a radiolabeled estrogen, typically [³H]17β-estradiol.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or its metabolites) are added to compete for binding to the receptor.
-
The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-20 hours) to reach equilibrium.[22]
-
-
Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
A competition curve is generated by plotting the percentage of bound radiolabel against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve.
-
The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[22]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time analysis of molecular interactions, providing kinetic data (association and dissociation rates) in addition to equilibrium binding affinity.[7][8][23][24][25]
-
Sensor Chip Preparation:
-
One of the binding partners, typically the estrogen receptor (ERα or ERβ), is immobilized on the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling.[7]
-
-
Analyte Injection:
-
A solution containing the other binding partner (the analyte, e.g., this compound or its metabolites) at various concentrations is flowed over the sensor chip surface.
-
-
Detection and Measurement:
-
The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association rate (ka) is determined during the injection of the analyte, and the dissociation rate (kd) is measured during the subsequent flow of buffer over the chip.
-
-
Data Analysis:
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
This method provides a more detailed understanding of the binding kinetics compared to endpoint assays like the radioligand binding assay.[8]
-
Conclusion and Future Directions
The binding affinity of this compound and its metabolites to ERα and ERβ is a complex interplay of molecular structure and receptor subtype. While estradiol remains the most potent endogenous estrogen, the varying affinities and selectivities of its metabolites underscore the intricate nature of estrogen signaling. A thorough understanding of these interactions is crucial for interpreting physiological and pathological processes and for the rational design of novel therapeutics targeting the estrogenic system. Future research will likely focus on further elucidating the binding kinetics and downstream functional consequences of these interactions in various cellular contexts, ultimately leading to more effective and safer therapeutic interventions.
References
- Usami, M., Mitsunaga, K., & Abe, N. (2002). Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 47-55.
- Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes: Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147(9), 4132-4150.
- Han, G. Z., & Zhu, B. T. (2004). Binding affinities of various endogenous estrogen metabolites for human estrogen receptor α and β subtypes: Insights into the precise structural requirements favoring a preferential binding affinity for the β subtype. Cancer Research, 64(7_Supplement), 663.
- Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., ... & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 99(13), 8562-8567.
- Wikipedia contributors. (2023, December 1). 16α-Hydroxythis compound. In Wikipedia, The Free Encyclopedia.
- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Appendix B5.
- Miyashita, M., Akatsuka, A., & Itoh, N. (2004). Surface plasmon resonance-based immunoassay for 17β-estradiol and its application to the measurement of estrogen receptor-binding activity. Analytical and bioanalytical chemistry, 378(8), 1957-1963.
- Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., ... & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 99(13), 8562-8567.
- Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxythis compound to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7831–7835.
- Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes: Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147(9), 4132-4150.
- Punnonen, R., & Lukola, A. (1981). High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium. Journal of steroid biochemistry, 14(11), 1205-1209.
- Usami, M., Mitsunaga, K., & Abe, N. (2002). Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. The Journal of Steroid Biochemistry and Molecular Biology, 81(1), 47-55.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxythis compound to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7831–7835.
- U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure.
- Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13-29.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138-153.
- Wikipedia contributors. (2023, December 1). Template:Affinities of estrogen receptor ligands for the ERα and ERβ. In Wikipedia, The Free Encyclopedia.
- Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxythis compound to estradiol receptor in human breast cancer cells. Proceedings of the National Academy of Sciences, 85(21), 7831-7835.
- Dr. Oracle. (2025, November 6). What is the difference between this compound and estradiol (estrogen)?
- Lippman, M., Monaco, M. E., & Bolan, G. (1977). Effects of this compound, estradiol, and estriol on hormone-responsive human breast cancer in long-term tissue culture. Cancer research, 37(6), 1901-1907.
- de Blok, C. J. M., Wiepjes, C. M., van der Velden, B., Nota, N. M., van den Berg, M., & den Heijer, M. (2021). Role of this compound in Feminizing Hormone Treatment. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4649-e4657.
- Weatherman, R. V. (n.d.). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators.
- Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., ... & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 99(13), 8562-8567.
- Lin, A. H. Y., Li, R. W. S., Ho, E. Y. W., Leung, G. P. H., Leung, S. W. S., Vanhoutte, P. M., ... & Man, R. Y. K. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PloS one, 8(4), e63199.
- Lin, A. H. Y., Li, R. W. S., Ho, E. Y. W., Leung, G. P. H., Leung, S. W. S., Vanhoutte, P. M., ... & Man, R. Y. K. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PloS one, 8(4), e63199.
- Fowler, A. M., Nunez, R., & Edwards, J. (2013). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Journal of visualized experiments: JoVE, (74), 50280.
- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.
- Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16. alpha. -hydroxythis compound to estradiol receptor in human breast cancer cells: Characterization and intranuclear localization. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7831-7835.
- Baker, M. E. (2013). What are the physiological estrogens?. Steroids, 78(3), 337-340.
- Cleveland Clinic. (2022, February 18). This compound.
- El-Mowafi, I., & Abdel-Razik, A. H. (2017). Estrogen metabolism pathways, including this compound, estradiol, and... In Estrogens. IntechOpen.
- Bidlingmaier, F., Versmold, H., & Knorr, D. (1974). This compound and estradiol concentrations in human ovaries, testes, and adrenals during the first two years of life. The Journal of clinical endocrinology and metabolism, 39(6), 1013-1018.
- Ruder, H. J., Loriaux, D. L., & Lipsett, M. B. (1972). This compound sulfate: production rate and metabolism in man. The Journal of clinical investigation, 51(6), 1520-1527.
- Shoda, T., Kato, M., & Nakayama, T. (2004). Interactions of synthetic estrogens with human estrogen receptors. Journal of health science, 50(4), 433-437.
Sources
- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What are the physiological estrogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 16α-Hydroxythis compound - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. High-affinity binding of this compound, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent binding of the endogenous estrogen 16 alpha-hydroxythis compound to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent binding of the endogenous estrogen 16 alpha-hydroxythis compound to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Covalent binding of the endogenous estrogen 16. alpha. -hydroxythis compound to estradiol receptor in human breast cancer cells: Characterization and intranuclear localization (Journal Article) | OSTI.GOV [osti.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. epa.gov [epa.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Estrone
Introduction: Beyond the Benchtop - The Lifecycle and Impact of Estrone
This compound (E1) is a natural estrogenic hormone integral to numerous research and development applications, from cancer studies to endocrinology and pharmaceutical development. However, its potent biological activity does not end with the experiment. Classified as a suspected human carcinogen, a potential reproductive toxin, and a potent endocrine-disrupting compound (EDC), the responsible management of this compound waste is a matter of paramount importance.[1][2] Improper disposal can lead to significant health risks for laboratory personnel and contribute to the contamination of aquatic ecosystems, where it can adversely affect wildlife even at nanogram-per-liter concentrations.[3]
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that every protocol is a self-validating system grounded in regulatory compliance and scientific integrity. Our objective is to empower researchers, scientists, and drug development professionals to manage this potent compound with the confidence and diligence it requires, safeguarding both human health and the environment.
Part 1: Hazard Profile and Core Disposal Principles
Understanding the "why" is fundamental to establishing a robust safety culture. The disposal protocols for this compound are directly derived from its toxicological and environmental hazard profile.
-
Human Health Hazards: this compound is classified as a Category 2 carcinogen (suspected of causing cancer) and a Reproductive Toxicity Category 1A agent (may damage fertility or the unborn child).[1][4] The National Toxicology Program (NTP) also lists steroidal estrogens as known human carcinogens.[5] Exposure can occur via inhalation of dust, skin contact, or ingestion. Therefore, the primary goal of in-lab handling procedures is to minimize direct contact and prevent the generation of airborne particulates.[1][6]
-
Environmental Hazards: As an endocrine disruptor, this compound released into the environment can interfere with the hormonal systems of wildlife.[3][7] Conventional wastewater treatment plants are not fully effective at removing estrogens, leading to their detection in surface, ground, and even drinking water.[3][8] This persistence underscores the critical regulatory mandate against drain disposal for pharmaceutical wastes, as outlined by the Environmental Protection Agency (EPA).[8][9]
These risks dictate three core principles for this compound waste management:
-
Segregate at the Source: All this compound-contaminated waste must be kept separate from general and other chemical waste streams to ensure it is handled and treated appropriately.
-
No Drain Disposal: Under no circumstances should this compound or its rinsing solvents be poured down the drain. This practice is a direct violation of regulations like the Resource Conservation and Recovery Act (RCRA) for hazardous waste pharmaceuticals.[9]
-
Final Disposal by Licensed Professionals: The ultimate destruction of this compound waste requires high-temperature incineration, a process that must be carried out by a licensed and approved hazardous waste disposal company.[1]
Part 2: this compound Waste Stream Management Workflow
The following diagram outlines the decision-making process for correctly categorizing and managing different forms of this compound waste generated in the laboratory.
Caption: Decision workflow for proper this compound waste segregation and disposal.
Part 3: Detailed Experimental Disposal Protocols
Adherence to the following step-by-step methodologies is crucial for ensuring safety and compliance. All handling of pure this compound and preparation of solutions should be performed in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation risk.[1][10]
Protocol A: Disposal of Solid this compound Waste
(Applies to: Expired or surplus pure this compound powder, contaminated weigh paper)
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and safety glasses with side shields.[1][6]
-
Containerization:
-
If possible, keep the solid waste in its original container. Ensure the cap is tightly sealed.
-
If transferring, use a new, leak-proof, and sealable container made of compatible material (e.g., amber glass or polyethylene).
-
Sweep up solid material using appropriate tools and place it into the designated container. Avoid generating dust.[1]
-
-
Labeling: The container must be affixed with a "Hazardous Waste" label. Clearly write the full chemical name ("this compound"), the approximate quantity, and the date. Include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Storage: Store the sealed container in a designated and secure Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials like strong oxidizing agents.[11]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor. The designated disposal method is incineration.[1]
Protocol B: Disposal of Contaminated Consumables
(Applies to: Gloves, pipette tips, absorbent pads, and other disposable items with trace contamination)
-
Segregation: Immediately after use, place all contaminated disposable items into a dedicated waste container. Do not mix with general laboratory trash.
-
Containerization: Use a sturdy, leak-proof container lined with a heavy-duty plastic bag. A cardboard box with a liner or a designated plastic drum is suitable.
-
Labeling: Clearly label the container "this compound Contaminated Debris" or "Trace Chemotherapy Waste" (as many institutions group hormonal agents with chemo waste).
-
Storage & Disposal: When the container is full, seal the inner liner and close the container. Store in the SAA and arrange for pickup via your EHS office for incineration.
Protocol C: Decontamination of Reusable Labware
(Applies to: Glassware, spatulas, and other non-disposable equipment)
-
Rationale: The goal is to remove the hazardous this compound residue, rendering the equipment safe for standard washing and reuse. The key is to capture the hazardous residue in a solvent, which is then disposed of as hazardous liquid waste.
-
PPE: Perform this procedure in a chemical fume hood while wearing appropriate PPE.
-
Procedure: i. Initial Rinse: Rinse the contaminated surfaces of the labware with a small amount of a compatible solvent (e.g., methanol, ethanol, or acetone). Swirl or wipe to ensure the entire surface is rinsed. ii. Collect Rinse: Decant the solvent rinse directly into a designated hazardous liquid waste container. iii. Repeat: Perform a second rinse with another small volume of solvent and collect it in the same waste container. iv. Final Wash: The labware can now be washed with soap and water as usual.
-
Managing the Solvent Waste:
-
Container: Use a sealable, chemical-resistant container (e.g., a safety can or glass bottle) designated for halogen-free flammable liquid waste.
-
Labeling: Label the container "Hazardous Waste," listing all solvent constituents and "Trace this compound." Keep a log of added volumes.
-
Disposal: Arrange for pickup and incineration through your EHS office.
-
Part 4: Summary of this compound Disposal Procedures
For quick reference, the table below summarizes the essential information for each primary this compound waste stream.
| Waste Stream | Description | Required Container | Labeling Requirements | Disposal Method |
| Solid this compound | Pure/raw chemical, expired reagents, heavily contaminated solids. | Tightly sealed, compatible container (e.g., original bottle, glass vial). | "Hazardous Waste", "this compound", Hazard Pictograms, Date. | Incineration via licensed waste handler.[1] |
| Contaminated Debris | Gloves, pipette tips, absorbent pads, other disposables. | Lined cardboard box or plastic drum. | "this compound Contaminated Debris" or equivalent institutional label. | Incineration via licensed waste handler. |
| Liquid Waste | Rinsate from labware decontamination, stock solutions for disposal. | Sealable, chemical-resistant bottle or safety can. | "Hazardous Waste", list all solvents, "Trace this compound". | Incineration via licensed waste handler. |
| Sharps | Needles or syringes used for injections, contaminated glass slides. | Approved, puncture-resistant sharps container. | "Sharps", "Biohazard" (if applicable), "Trace Chemical Contamination". | Incineration via licensed waste handler.[12][13] |
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its potent biological activity and adhering to the principles of segregation, containment, and professional disposal, we fulfill our duty to protect ourselves, our colleagues, and the wider environment. These procedures are not merely suggestions but are mandated by regulations and guided by a scientific understanding of the risks. Integrating these protocols into your standard laboratory workflow builds a deep foundation of trust and demonstrates a commitment to safety and environmental stewardship that extends far beyond the product or the experiment itself.
References
- Safety D
- MSDS 57572-7 - this compound. (Date not available).
- Managing Pharmaceutical Waste: A 10-Step Blueprint for Health Care Facilities. (2006, April 15). Maryland Department of the Environment. [Link]
- DELESTROGEN® (estradiol valerate injection, USP). (2014, June 23). CalRecycle. [Link]
- Processes for the elimination of estrogenic steroid hormones from w
- Safe disposal and Management of unused, unwanted contraceptives.
- Proposed degradation pathway of this compound. (2002).
- Safety D
- This compound | Occupational Safety and Health Administr
- Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
- Removal of this compound in water and wastewater by photocatalysis: a systematic review. (2019).
- How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. [Link]
- Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. [Link]
- Laboratory Waste Guide 2025.
- Laboratory Waste Management Guidelines. Old Dominion University. [Link]
- Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health. [Link]
- Simultaneous Degradation of this compound, 17β-Estradiol and 17α-Ethinyl Estradiol in an Aqueous UV/H2O2 System. (2015, September 25). PubMed Central. [Link]
- This compound ELISA - Instructions for Use. (2023, October 17). Demeditec Diagnostics GmbH. [Link]
- This compound - Lab Test. (2025, December 17).
- Use of Reproductive Hormones. University of Wisconsin-Madison, Environment, Health & Safety. [Link]
- Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal. [Link]
- Estradiol, Estriol, this compound, 17-a-Methyltestosterone, Progesterone, Testosterone. OSHA. [Link]
- Fate, Transport, and Biodegradation of Natural Estrogens in the Environment and Engineered Systems. (2007, June 20).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pccarx.com [pccarx.com]
- 3. Processes for the elimination of estrogenic steroid hormones from water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. researchgate.net [researchgate.net]
- 8. mde.maryland.gov [mde.maryland.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Estrone
This guide provides essential, procedural, and logistical information for the safe handling of Estrone in a laboratory setting. As a known hazardous drug, stringent adherence to safety protocols is not merely a recommendation but a critical component of responsible research and development. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement a robust safety framework, thereby protecting both personnel and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a naturally occurring estrogenic hormone. While essential for physiological processes, occupational exposure presents significant health risks. A thorough understanding of these hazards is the foundation of an effective safety protocol.
This compound is classified as a hazardous substance with multiple health warnings:
-
Carcinogenicity: It is suspected of causing cancer and is listed under California's Proposition 65 as a carcinogen.[1][2] Estrogenic compounds, as a class, have been associated with an increased risk of certain cancers.[3]
-
Reproductive Toxicity: this compound is designated as a reproductive hazard, with the potential to damage fertility or harm an unborn child.[2][4] It may also cause harm to breast-fed children.[2][4] Due to these risks, it is strongly advised to avoid contact during pregnancy and while nursing.[1][4][5]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosolized particles (dust), direct skin contact, eye contact, and accidental ingestion.[6]
Given these risks, handling this compound requires more than basic laboratory precautions. It falls under the guidelines for handling hazardous drugs as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[7][8]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the Hierarchy of Controls. This approach prioritizes mitigating hazards at their source.
Donning Sequence (Putting On):
-
Shoe Covers: Don before entering the designated handling area.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is securely fastened.
-
Respirator: Don the N95 respirator. Perform a positive and negative pressure user seal check.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown. [9]
Doffing Sequence (Taking Off) - To be performed in a designated area:
-
Outer Gloves: Remove the outer gloves using a glove-to-glove technique (pinch the palm of one glove and peel it off, then slide a clean finger under the cuff of the remaining glove to peel it off). Discard immediately into a hazardous waste container.
-
Gown and Inner Gloves: Untie the gown. As you roll the gown outwards and away from your body, simultaneously peel off the inner gloves so they are contained within the rolled-up gown. This minimizes contact with the contaminated exterior. Discard as a single unit. [9]3. Shoe Covers: Remove shoe covers.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap from the back of the head.
-
Respirator: Remove the respirator by handling the straps, avoiding contact with the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [6][10]
Decontamination and Disposal Plan
Effective management of waste is a critical part of the handling process.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and contaminated wipes, are considered hazardous chemical waste. [11]They must be disposed of in a clearly labeled, sealed hazardous waste container. [1][6]* Spill Management: A spill kit specifically for hazardous drugs should be readily accessible. In the event of a spill, evacuate the immediate area and follow your institution's specific spill cleanup SOP. Use the appropriate PPE as outlined in the table above. Spilled material should be absorbed with an inert material and placed into the hazardous waste container. [6]* Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. [11]Never dispose of this compound or contaminated materials in the regular trash or down the drain. [11] By integrating these robust PPE protocols with established engineering and administrative controls, you create a comprehensive safety system that protects personnel from the significant health risks associated with this compound, ensuring a safe and productive research environment.
References
- Safety Data Sheet this compound. (n.d.). MetaSci.
- Safety Data Sheet - this compound USP. (n.d.). PCCA.
- Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- New OSHA document reviews hazardous-drug safety for employees. (2016). American Journal of Health-System Pharmacy.
- eTool: Hospitals - Pharmacy - Hazard Communication Standard. (n.d.). Occupational Safety and Health Administration (OSHA).
- USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS.
- Chemwatch MSDS 57572-7 - this compound. (n.d.). Sdfine.
- Estradiol - Process Hazard Analysis. (2008, November 5). Northern Arizona University.
- Use of Reproductive Hormones. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.
- This compound. (2020, December 28). Occupational Safety and Health Administration (OSHA).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pennsylvania.
- Hazardous Drug Exposures in Healthcare. (2024, March 4). Centers for Disease Control and Prevention (CDC).
- Protect Workers During Nonsterile Hazardous Drug Compounding: Yes, the Risks are Real! (2023, May 30). LP3 Network.
- NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016, September). Centers for Disease Control and Prevention (CDC).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pccarx.com [pccarx.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. in.nau.edu [in.nau.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
